Product packaging for 5-Cyanouracil(Cat. No.:CAS No. 4425-56-3)

5-Cyanouracil

Cat. No.: B1208135
CAS No.: 4425-56-3
M. Wt: 137.1 g/mol
InChI Key: HAUXRJCZDHHADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Cyanouracil, also known as this compound, is a useful research compound. Its molecular formula is C5H3N3O2 and its molecular weight is 137.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667760. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3O2 B1208135 5-Cyanouracil CAS No. 4425-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUXRJCZDHHADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196080
Record name 5-Cyanouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4425-56-3
Record name 5-Cyanouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4425-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyanouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4425-56-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4425-56-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Cyanouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Photophysical Profile of 5-Cyanouracil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Cyanouracil in Biomedical Research

This compound is a pyrimidine derivative that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its structural resemblance to the natural nucleobase uracil, combined with the presence of a chemically versatile cyano group, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the realms of antiviral and anticancer research.[1][2] The cyano substituent, an electron-withdrawing group, can significantly modulate the electronic properties of the uracil ring, which in turn is expected to influence its photophysical behavior. A thorough understanding of these photophysical properties is crucial for researchers aiming to utilize this compound in applications such as fluorescent probes, photosensitizers, or as a tool to study nucleic acid dynamics. This guide provides a comprehensive overview of the anticipated photophysical characteristics of this compound and details the experimental methodologies required for their precise determination.

Anticipated Photophysical Properties of this compound

Absorption Spectroscopy

Uracil and its derivatives are known to absorb ultraviolet (UV) radiation due to π → π* electronic transitions within the aromatic pyrimidine ring. The absorption maximum of unsubstituted uracil in a neutral aqueous solution is approximately 260 nm. The introduction of a cyano group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maximum. This is because the electron-withdrawing nature of the cyano group can lower the energy of the π* molecular orbital, thus reducing the energy gap for the π → π* transition. Therefore, it is anticipated that the absorption maximum of this compound will be in the range of 270-290 nm.

Fluorescence Emission

The natural nucleobases, including uracil, are notoriously weak emitters of fluorescence, with very low quantum yields. This is due to highly efficient non-radiative decay pathways that allow the excited state to return to the ground state without the emission of a photon. However, substitutions on the pyrimidine ring can alter these decay pathways. For instance, studies on 5-fluorouracil have shown that it exhibits weak fluorescence.[3][4] It is plausible that this compound will also exhibit fluorescence, likely with a Stokes shift (the difference between the absorption and emission maxima) of 50-100 nm. The emission is expected to be in the UV-A or violet region of the electromagnetic spectrum.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Given the low fluorescence of related uracil derivatives, the quantum yield of this compound is expected to be low, likely in the range of 0.01 to 0.1. The fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, is also anticipated to be short, likely on the picosecond to nanosecond timescale.[5]

Quantitative Data Summary

The following table summarizes the anticipated, yet to be experimentally verified, photophysical properties of this compound. This table serves as a template for researchers to populate with their own experimental data.

Photophysical ParameterExpected Value/RangeNotes
Absorption Maximum (λabs) 270 - 290 nmIn aqueous buffer (pH ~7)
Molar Extinction Coefficient (ε) ~10,000 - 15,000 M-1cm-1At λabs
Emission Maximum (λem) 320 - 390 nmIn aqueous buffer (pH ~7)
Stokes Shift 50 - 100 nm
Fluorescence Quantum Yield (Φf) 0.01 - 0.1Relative to a standard like quinine sulfate
Fluorescence Lifetime (τf) 0.1 - 2.0 ns

Experimental Protocols

To facilitate the experimental determination of the photophysical properties of this compound, the following detailed protocols are provided.

Determination of Absorption Spectrum and Molar Extinction Coefficient

Objective: To measure the UV-Vis absorption spectrum of this compound and determine its molar extinction coefficient.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (e.g., spectroscopic grade methanol or a buffered aqueous solution) to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-100 µM.

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the same solvent as used for the sample preparation as a blank to zero the instrument.

  • Measurement: Record the absorption spectra of the working solutions from 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • According to the Beer-Lambert law (A = εcl), plot the absorbance at λabs against the concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.

Measurement of Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission spectrum of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the determined λabs.

  • Measurement: Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline (e.g., 300 - 600 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Methodology:

  • Selection of a Standard: Choose a quantum yield standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.5 M H2SO4 (Φf = 0.54) is a common standard for the UV region.

  • Preparation of Solutions: Prepare a series of solutions of both the this compound sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1.

  • Measurement of Absorbance and Fluorescence:

    • For each solution, measure the absorbance at the excitation wavelength.

    • Measure the integrated fluorescence intensity over the entire emission band.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

Visualization of Photophysical Processes

To visually represent the electronic transitions and the experimental workflow, the following diagrams are provided.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 S1->S0 Internal Conversion S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating electronic transitions.

Quantum_Yield_Workflow prep_sample Prepare this compound Solutions measure_abs Measure Absorbance at λex prep_sample->measure_abs prep_std Prepare Standard Solutions prep_std->measure_abs measure_fluor Measure Integrated Fluorescence measure_abs->measure_fluor plot_data Plot Intensity vs. Absorbance measure_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion

This compound holds considerable promise as a versatile scaffold in the development of novel pharmaceuticals and biochemical probes. While its detailed photophysical characterization is yet to be fully elucidated, this guide provides a robust framework based on the known properties of related compounds and established spectroscopic principles. The provided experimental protocols are designed to empower researchers to undertake the necessary measurements to populate the quantitative data summary and contribute to a deeper understanding of this important molecule. A comprehensive grasp of the photophysical properties of this compound will undoubtedly accelerate its application in innovative scientific research and drug discovery endeavors.

References

  • Cyanines as Efficient Photosensitizers in Photodynamic Reaction: Photophysical Properties and in Vitro Photodynamic Activity. PubMed. [Link]
  • Excited-State Lifetimes of Cy5 and Cy5.5 Monomer and Tetramer Solutions.
  • This compound | C5H3N3O2 | CID 78145 - PubChem. PubChem. [Link]
  • Benign decay vs. photolysis in the photophysics and photochemistry of 5-bromouracil.
  • Excited-State Lifetimes of DNA-Templated Cyanine Dimer, Trimer, and Tetramer Aggregates: The Role of Exciton Delocalization, Dye Separation, and DNA Heterogeneity. PubMed Central. [Link]
  • Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. PubMed Central. [Link]
  • Photophysical properties of cyanines | Download Scientific Diagram.
  • Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation.
  • Photophysical properties of 5-substituted 2-thiopyrimidines. RSC Publishing. [Link]
  • Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investig
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Blogger. [Link]
  • 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]
  • Fluorescence spectra of 5FU in deionized water (concentration of 5 ×...
  • Vertical Excitation Energies and Lifetimes of the Two Lowest Singlet Excited States of Cytosine, 5-Aza-cytosine, and the Triazine Family: Quantum Mechanics–Molecular Mechanics Studies. PubMed Central. [Link]
  • Ultrafast Excited-State Dynamics of Thiazole Orange. PubMed Central. [Link]
  • Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity. OSTI.GOV. [Link]
  • Computational study on encapsulation of 5-fluorouracil drug in nanotubes. AIMS Press. [Link]
  • 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem. PubChem. [Link]

Sources

An In-depth Technical Guide to 5-Cyanouracil: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Cyanouracil (CAS No. 4425-56-3), a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and significant applications of this versatile pyrimidine derivative.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyrimidine that has garnered significant attention as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring a uracil core functionalized with an electron-withdrawing cyano (-C≡N) group at the 5-position, imparts unique reactivity and stability. This makes it an indispensable intermediate for developing novel therapeutic agents, particularly antiviral and anticancer drugs.[2][3] The nitrile pharmacophore is a well-established functional group in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in key binding interactions.[4] The strategic placement of the cyano group on the uracil ring provides a versatile handle for a multitude of chemical transformations, paving the way for the creation of diverse molecular architectures and new chemical entities.[1]

Core Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is typically a white to off-white, crystalline powder.[2][5] Key identifying and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 4425-56-3[1][2][3][6]
Molecular Formula C₅H₃N₃O₂[2][7][8]
Molecular Weight 137.10 g/mol [2][8]
IUPAC Name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[7][8]
Synonyms 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[2]
Melting Point 303 °C (with decomposition)[2][5]
Appearance White to orange to green crystalline powder[2][5]
Purity Typically ≥97% (by HPLC)[7]
Storage Room Temperature, in a dry, sealed environment[1][2]

Synthesis and Mechanistic Pathways

The synthesis of this compound is critical for its availability in pharmaceutical manufacturing and research. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, yield, and purity.

Cyanation of Halogenated Uracil Precursors

A prevalent and high-yield method involves the nucleophilic substitution of a halogen atom at the 5-position of the uracil ring. The use of 5-iodouracil as a starting material and cuprous cyanide (CuCN) as the cyanide source is a well-documented and effective approach.[9][10]

Causality Behind Experimental Choices:

  • Starting Material: 5-Iodouracil is an excellent substrate because the carbon-iodine bond is relatively weak and susceptible to nucleophilic attack compared to other halogens like bromine or chlorine.

  • Reagent: Cuprous cyanide (CuCN) is preferred over alkali metal cyanides (like NaCN or KCN) in this context because copper(I) facilitates the reaction, likely through a mechanism involving oxidative addition and reductive elimination, leading to higher yields and cleaner reactions for this specific transformation.[9]

  • Solvent: A high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to ensure the solubility of the reactants and to facilitate the reaction, which often requires elevated temperatures.

A generalized workflow for this synthesis is depicted below.

G cluster_0 Synthesis of this compound start Start: 5-Iodouracil & Cuprous Cyanide (CuCN) reaction Reaction Vessel with High-Boiling Solvent (e.g., DMF) start->reaction heating Heat under Inert Atmosphere (e.g., 150-160°C) reaction->heating workup Aqueous Workup & Filtration (To remove copper salts) heating->workup purification Recrystallization (e.g., from water or ethanol/water) workup->purification product Final Product: this compound purification->product

Workflow for this compound Synthesis via Cyanation.
Multi-Component Reaction Approach

More recent synthetic strategies involve multi-component reactions (MCRs), which offer the advantage of building complex molecules in a single step from simple precursors, improving atom economy and efficiency. One such method involves the reaction of (2-cyanoacetyl) carbamate, ethyl orthoformate, and a primary amine in acetonitrile.[11] This approach allows for the feasible construction of the this compound ring system.[11]

Chemical Reactivity and Applications

The dual functionality of the pyrimidine ring and the cyano group makes this compound a versatile synthetic intermediate.[1]

As a Precursor to Nucleoside Analogs

A primary application of this compound is in the synthesis of modified nucleosides, which are cornerstone compounds in antiviral and anticancer therapies.[2] The uracil base can be glycosylated to introduce a ribose or deoxyribose sugar moiety, forming compounds like 5-cyanouridine or 5-cyano-2'-deoxyuridine.[10][12] These analogs can act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells or viruses.[2][13] For example, 5-cyano-2'-deoxyuridine has demonstrated inhibitory activity against the vaccinia virus.[12]

The general pathway is illustrated below.

G A This compound B Silylation (e.g., with HMDS) To protect N-H protons A->B Step 1 D Glycosylation Reaction (Lewis acid catalyst) B->D Reacts with C Protected Sugar Halide (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) C->D E Deprotection (e.g., methanolic ammonia) To remove protecting groups D->E Step 2 F 5-Cyano-2'-deoxyuridine (Antiviral Nucleoside Analog) E->F Step 3

Pathway to Nucleoside Analogs from this compound.
Role in Heterocyclic and Medicinal Chemistry

Beyond nucleosides, the cyano group can be transformed into other functional groups (e.g., amines, carboxylic acids, amides), further expanding its utility.[1] This versatility allows chemists to use this compound as a scaffold to develop a wide array of heterocyclic compounds for screening in drug discovery programs.[3] It serves as a foundational molecule for exploring new reaction pathways and creating diverse chemical structures.[3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid dust formation.[15]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[14][15]

Conclusion

This compound (CAS: 4425-56-3) is far more than a simple chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists and drug development professionals. Its unique combination of a pyrimidine core and a reactive cyano group provides a robust platform for the synthesis of complex and biologically active molecules. From high-yield synthesis via halogenated precursors to its critical role in forming potent antiviral and anticancer nucleoside analogs, the importance of this compound is well-established. A comprehensive understanding of its chemical properties, reactivity, and handling protocols is paramount for leveraging its full potential in advancing pharmaceutical research.

References

  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis. AutechHcorp. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. PubMed. [Link]
  • This compound.
  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974–976. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research. [Link]
  • Zhuang, B. R., Hsu, G. J., & Sung, K. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & Medicinal Chemistry, 14(10), 3399–3404. [Link]
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity, 20(1), 153–183. [Link]
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
  • El-Sattar, N. E. A., Fares, M., El-Sayed, I. E., & El-Agrody, A. M. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(19), 6667. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Purification of 5-Cyanouracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and purification of 5-cyanouracil and its derivatives, compounds of significant interest to researchers, scientists, and professionals in drug development. This compound serves as a critical building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents, including antiviral and anticancer drugs.[1][2][3] This document will delve into the prevalent synthetic methodologies, purification strategies, and the underlying chemical principles that govern these processes, ensuring scientific integrity and providing actionable protocols.

The Strategic Importance of the 5-Cyano Group in Uracil Scaffolds

The introduction of a cyano group at the 5-position of the uracil ring profoundly influences the molecule's electronic properties and metabolic stability. This electron-withdrawing group can enhance the acidity of the N1 and N3 protons, altering hydrogen bonding interactions with biological targets. Furthermore, the cyano moiety provides a synthetic handle for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery programs.[1]

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: direct cyanation of a pre-formed uracil ring and the construction of the cyanouracil ring from acyclic precursors.

Direct Cyanation of 5-Substituted Uracils

A common and effective strategy for the synthesis of this compound involves the displacement of a leaving group, typically a halogen, at the 5-position of the uracil ring with a cyanide source.

The reaction of 5-halouracils, such as 5-iodouracil or 5-bromouracil, with cyanide salts is a well-established method.[4][5] The choice of cyanide source and catalyst is crucial for achieving high yields and minimizing side reactions.

  • Using Copper(I) Cyanide (Rosenmund-von Braun Reaction): This classic method involves the reaction of a 5-halouracil with cuprous cyanide (CuCN), often in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[6] While effective, this method requires stoichiometric amounts of the highly toxic copper cyanide and elevated temperatures.

  • Palladium-Catalyzed Cyanation: Modern approaches often utilize palladium catalysts, which allow for milder reaction conditions and the use of less toxic cyanide sources.[7] Reagents like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly preferred due to their lower toxicity and easier handling.[6]

Diagram of the Palladium-Catalyzed Cyanation of 5-Bromouracil:

G 5-Bromouracil 5-Bromouracil Oxidative Addition Oxidative Addition 5-Bromouracil->Oxidative Addition Pd(0) catalyst Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Zn(CN)₂ Cyanated Pd(II) Intermediate Cyanated Pd(II) Intermediate Transmetalation->Cyanated Pd(II) Intermediate Reductive Elimination Reductive Elimination Cyanated Pd(II) Intermediate->Reductive Elimination This compound This compound Reductive Elimination->this compound Pd(0) catalyst Pd(0) catalyst Reductive Elimination->Pd(0) catalyst Catalyst Regeneration

Caption: Palladium-catalyzed cyanation workflow.

Experimental Protocol: Palladium-Catalyzed Cyanation of 5-Bromouracil

Materials:

  • 5-Bromouracil

  • Zinc Cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromouracil (1 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[6]

  • Add anhydrous DMF (5 mL).[6]

  • Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Multi-Component Reaction (MCR) for this compound Synthesis

Multi-component reactions offer an efficient and atom-economical approach to constructing complex molecules in a single step. A notable MCR for the synthesis of 5-cyanouracils involves the reaction of (2-cyanoacetyl) carbamate, ethyl orthoformate, and a primary amine.[1]

This reaction proceeds through a series of intermediates, culminating in a general-base-catalyzed intramolecular cyclization to form the this compound ring system.[1] Acetonitrile is a suitable solvent, and an excess of the primary amine can act as the general base.[1]

Diagram of the Multi-Component Synthesis of a this compound Derivative:

G cluster_reactants Reactants (2-cyanoacetyl) carbamate (2-cyanoacetyl) carbamate Intermediate A Intermediate A (2-cyanoacetyl) carbamate->Intermediate A Ethyl orthoformate Ethyl orthoformate Ethyl orthoformate->Intermediate A Primary Amine (R-NH₂) Primary Amine (R-NH₂) Intermediate B Intermediate B Intermediate A->Intermediate B + Primary Amine Intramolecular Cyclization Intramolecular Cyclization Intermediate B->Intramolecular Cyclization Heat, Base This compound Derivative This compound Derivative Intramolecular Cyclization->this compound Derivative

Caption: Multi-component reaction pathway.

Synthesis of this compound Derivatives

The versatile this compound core can be further modified to generate a wide array of derivatives with potential therapeutic applications.

Synthesis of this compound-1-yl-acetic acid

A key derivative is this compound-1-yl-acetic acid, which can be synthesized from this compound through N-alkylation with an appropriate haloacetic acid ester followed by hydrolysis. This derivative serves as a precursor for conjugation to other molecules to enhance their biological activity or delivery.[8]

Experimental Protocol: Synthesis of this compound-1-yl-acetic acid

Step 1: N-Alkylation of this compound

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Suspend this compound (1 mmol) and potassium carbonate (1.5 mmol) in anhydrous DMF.

  • Add ethyl bromoacetate (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ethyl this compound-1-yl-acetate by column chromatography.

Step 2: Hydrolysis to this compound-1-yl-acetic acid

Materials:

  • Ethyl this compound-1-yl-acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M HCl)

Procedure:

  • Dissolve ethyl this compound-1-yl-acetate (1 mmol) in a mixture of THF and water.

  • Add lithium hydroxide (2 mmol) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield this compound-1-yl-acetic acid.

Purification of this compound Derivatives

The purity of this compound derivatives is paramount for their use in biological assays and drug development. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures.

Common Solvents for Recrystallization of Uracil Derivatives:

Solvent/Solvent SystemComments
EthanolA general-purpose solvent suitable for many uracil derivatives with minor impurities.[9]
WaterEffective for polar compounds that are sparingly soluble in organic solvents.[9]
n-Hexane/AcetoneA good solvent mixture that allows for slow evaporation and crystal growth.[9]
n-Hexane/Ethyl AcetateAnother useful mixture, particularly when dealing with a significant amount of impurities.[9]

Troubleshooting Recrystallization:

  • Oiling out: If the compound separates as an oil instead of crystals, try using a more polar solvent, a larger volume of solvent, or cooling the solution more slowly.

  • Poor recovery: If the yield is low, the compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound derivatives, silica gel is a commonly used stationary phase.

General Protocol for Flash Column Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.[10]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system.

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Table of Exemplary Eluent Systems for Uracil Derivatives:

Derivative TypeEluent System
N,N'-disubstituted 5-fluorouracil analogsHexanes/Ethyl Acetate (varying ratios)[10]
Cholesterol-conjugated 5-FUChloroform/Methanol (8:2)[10]
5-(Azepan-1-yl)uracil derivativesChloroform/Methanol (99:1)[10]
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound derivatives and can also be used for preparative purification. Reversed-phase HPLC with a C18 column is commonly employed.

Typical HPLC Conditions for Uracil Derivatives:

  • Column: C18 (e.g., Nova-park C18, 3.9 × 150 mm, 4.6 μm)[11]

  • Mobile Phase: A mixture of a buffer (e.g., 5 mmol/L KH₂PO₄, pH 6.0) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a 96:4 (v/v) mixture of the buffer and methanol.[11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection: UV detection at 254 nm or 260 nm.[11][12]

This method allows for the accurate quantification of the desired product and the detection of any impurities.[11][13][14]

Conclusion

The synthesis and purification of this compound derivatives are critical processes in the discovery and development of new pharmaceuticals. This guide has provided a comprehensive overview of key synthetic strategies, including direct cyanation and multi-component reactions, along with detailed protocols. Furthermore, it has outlined essential purification techniques such as recrystallization and column chromatography, supported by practical guidance and troubleshooting advice. By understanding and applying the principles and methods described herein, researchers can efficiently and effectively produce high-purity this compound derivatives for their scientific endeavors.

References

  • Zhuang, B.-R., Hsu, G.-J., & Sung, K. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & Medicinal Chemistry, 14(10), 3399–3404. [Link]
  • University of Rochester, Department of Chemistry.
  • Wetmore, D. M., & Williams, L. D. (2011). Formation Mechanism and Structure of a Guanine-Uracil DNA Intrastrand Cross-Link. The Journal of Physical Chemistry B, 115(31), 9686–9696. [Link]
  • ResearchGate.
  • Silva, T. O., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]
  • ResearchGate. Synthesis, spectroscopic characterization and computational chemical study of 5-cyano-2-thiouracil derivatives as potential antimicrobial agents. [Link]
  • Qu, H.-T., Wu, Z.-H., Zhong, G.-C., Zhang, Y.-C., Feng, C.-T., & Xu, K. (2021). Multicomponent Synthesis of 5‐Cyano‐pyrazolo[1,5‐a]pyrimidines Enabled by Aerobic Manganese Catalysis.
  • Silva, T. O., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]
  • Weissman, S. A., & Zewge, D. (2005). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. The Journal of Organic Chemistry, 70(4), 1503–1505. [Link]
  • Organic Syntheses.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry, 76(11), 4572–4583. [Link]
  • Javahershenas, R., & Zarei, M. (2021). Recent applications of aminouracil in multicomponent reactions. Arkivoc, 2021(1), 236-272. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]
  • Lee, S. C., Kim, H. S., & Lee, J. (1998). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Journal of Korean Medical Science, 13(5), 512–516. [Link]
  • Li, Y., & Liu, H. (2010). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 18(5), 361-366. [Link]
  • ResearchGate.
  • Wang, G. (2018). Recent Developments on Five-Component Reactions. Molecules, 23(10), 2459. [Link]
  • Neamah, H. F., Neamah, N. F., & Al-Jadaan, S. A. N. (2022). Synthesis, characterization, and some pharmacological evaluation of 5-Thiocyanatouracil compound. International Journal of Health Sciences, 6(S5), 9037-9047. [Link]
  • JoVE.
  • Guterres, S. S., Alves, M. P., & Pohlmann, A. R. (2007). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 43(2), 291-297. [Link]
  • Javahershenas, R., & Zarei, M. (2021). Recent applications of aminouracil in multicomponent reactions. Arkivoc, 2021(1), 236-272. [Link]
  • Prime Scholars.
  • Chinese Journal of New Drugs. Synthesis, characterization and antitumor activity of 5-fluorouracil-nicotinamide cocrystal. [Link]
  • SIELC Technologies.
  • Al-Otaibi, J. S., Al-Omair, M. A., & El-Sayed, M. M. (2022). 5-Fluorouracil Encapsulated Chitosan-Cellulose Fiber Bionanocomposites: Synthesis, Characterization and In Vitro Analysis towards Colorectal Cancer Cells. Polymers, 14(18), 3757. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]

Sources

5-Cyanouracil: A Keystone Intermediate in Medicinal Chemistry - A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyanouracil (Uracil-5-carbonitrile), a pyrimidine derivative, stands as a pivotal building block in the landscape of medicinal chemistry. Its strategic functionalization with a cyano group at the 5-position of the uracil scaffold imbues it with unique reactivity, paving the way for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and the spectrum of biological activities of this compound and its derivatives. We will delve into the causality behind experimental choices in its synthesis, present detailed protocols for key transformations, and elucidate its mechanism of action as an antimetabolite. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile pharmaceutical intermediate.

Introduction: The Emergence of a Versatile Scaffold

The journey of this compound in medicinal chemistry is intrinsically linked to the broader exploration of pyrimidine analogs as potential therapeutic agents. The uracil scaffold, a fundamental component of ribonucleic acid (RNA), presented a logical starting point for the design of antimetabolites—molecules that can masquerade as natural metabolites and disrupt cellular processes. The introduction of a cyano (-CN) group at the 5-position was a strategic chemical modification, offering a unique combination of electronic properties and a versatile chemical handle for further derivatization. This seemingly simple modification opened a gateway to a vast chemical space, leading to the development of compounds with significant antiviral and anticancer properties.[1][2]

A Historical Perspective: The Discovery and Evolution of Synthesis

The definitive first synthesis of this compound is not prominently documented in a single, seminal publication. However, its existence as a "known compound" is acknowledged in the mid-20th century literature, suggesting its initial preparation in earlier, perhaps less widely circulated, reports. The historical narrative of its synthesis is one of progressive refinement, moving from challenging, low-yield methods to more efficient and scalable processes.

Early Explorations: The Diazotization of 5-Aminouracil

One of the earliest documented attempts at synthesizing this compound involved the diazotization of 5-aminouracil, followed by a Sandmeyer-type reaction with a cyanide salt.[3] This approach, while conceptually straightforward, was fraught with difficulties. The 1975 paper by Bleackley, Jones, and Walker noted their unsuccessful attempts to reproduce this preparation, highlighting issues with the stability of the diazonium salt and the overall low yield of the reaction.[3] This early method, though not practical for large-scale synthesis, represents a crucial first step in the chemical exploration of the 5-substituted uracil series.

A Breakthrough in Synthesis: The Contribution of Bleackley, Jones, and Walker (1975)

A significant advancement in the synthesis of this compound was reported in 1975 by R. C. Bleackley, A. S. Jones, and R. T. Walker.[4][5] Their method, which remains a cornerstone for the laboratory-scale preparation of this compound, involves the reaction of 5-iodouracil with cuprous cyanide in a suitable solvent. This approach provided a high-yield and reproducible route to this compound, making it readily accessible for further investigation.[4] The success of this method hinged on the choice of the starting material (5-iodouracil) and the copper-mediated cyanation, a more reliable transformation than the diazotization route.

start Start: 5-Iodouracil reagent Cuprous Cyanide (CuCN) in Pyridine start->reagent Add reaction Reaction: Reflux reagent->reaction Heat workup Work-up: Aqueous Ammonia, Acidification reaction->workup Cool & Process product Product: This compound workup->product Isolate

Caption: Synthesis of this compound from 5-Iodouracil.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound and its derivatives lies in their potential as antiviral and anticancer agents.[2][6][7] The cyano group at the 5-position significantly influences the electronic properties of the pyrimidine ring, which can affect its interaction with key enzymes involved in nucleoside metabolism and DNA/RNA synthesis.

Antiviral Activity

Derivatives of this compound, particularly its nucleosides, have demonstrated notable antiviral activity. For instance, 5-cyano-2'-deoxyuridine has shown inhibitory effects against vaccinia virus.[8][9] The mechanism of action is believed to involve the phosphorylation of the nucleoside analog by viral or cellular kinases to its triphosphate form, which can then inhibit viral DNA polymerase or be incorporated into the growing viral DNA chain, leading to chain termination.

Anticancer Activity

The role of this compound as a precursor for anticancer agents is well-established. The rationale behind its use stems from the success of other 5-substituted uracil analogs, most notably 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. The cyano group can act as a bioisostere for other functional groups and provides a site for further chemical modification to improve potency and selectivity. While specific IC50 values for the parent this compound against a wide range of cancer cell lines are not extensively reported in readily available literature, its derivatives have shown promising results. For example, various pyrimidine-5-carbonitrile derivatives have exhibited significant cytotoxic activities against colon and breast cancer cell lines.[10]

Table 1: Biological Activity of Selected this compound Derivatives

CompoundTargetActivityCell Line/VirusReference
5-Cyano-2'-deoxyuridineAntiviralInhibition of vaccinia virus replicationVaccinia virus[8][9]
5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridineAntiviralEC50 = 2.3-15.3 µMHSV-1 (TK-)[6]
5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridineAntiviralEC50 = 19.9-23.6 µMDHBV[6]
Pyrimidine-5-carbonitrile derivative 11eAnticancerIC50 = 1.14 µMHCT-116 (Colon Cancer)[10]
Pyrimidine-5-carbonitrile derivative 11eAnticancerIC50 = 1.54 µMMCF-7 (Breast Cancer)[10]

Mechanism of Action: The Antimetabolite Paradigm

This compound and its derivatives exert their biological effects primarily by acting as antimetabolites. In their nucleoside or nucleotide forms, they can interfere with the synthesis of nucleic acids (DNA and RNA) through several mechanisms.

Inhibition of Key Enzymes

One of the primary mechanisms of action for uracil analogs is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. While 5-fluorouracil is a well-known inhibitor of TS, it is plausible that this compound derivatives, after intracellular activation, could also target this enzyme or other enzymes in the pyrimidine biosynthesis pathway.

Incorporation into Nucleic Acids

Following conversion to their triphosphate forms, this compound nucleosides can be incorporated into growing DNA or RNA chains by polymerases. The presence of the bulky and electron-withdrawing cyano group can disrupt the normal structure and function of the nucleic acid, leading to chain termination, impaired replication, and ultimately, cell death.

cluster_0 Cellular Uptake and Activation cluster_1 Inhibition and Disruption 5-Cyanouracil_nucleoside This compound Nucleoside Kinases Cellular/Viral Kinases 5-Cyanouracil_nucleoside->Kinases Phosphorylation 5-CN-dUMP 5-Cyano-dUMP Kinases->5-CN-dUMP 5-CN-dUTP 5-Cyano-dUTP Kinases->5-CN-dUTP 5-CN-dUMP->Kinases Further Phosphorylation TS Thymidylate Synthase (Potential Target) 5-CN-dUMP->TS Inhibition DNA_Polymerase DNA Polymerase 5-CN-dUTP->DNA_Polymerase Incorporation DNA_synthesis DNA Synthesis DNA_Polymerase->DNA_synthesis Blocks Chain_termination Chain Termination/ DNA Damage DNA_synthesis->Chain_termination

Caption: Proposed antimetabolite mechanism of this compound nucleosides.

Experimental Protocols

The following is a detailed, step-by-step methodology for a key experiment cited in this guide.

Synthesis of this compound from 5-Iodouracil

This protocol is adapted from the method described by Bleackley, Jones, and Walker (1975).[4]

Materials:

  • 5-Iodouracil

  • Cuprous Cyanide (CuCN)

  • Anhydrous Pyridine

  • Concentrated Ammonium Hydroxide

  • Glacial Acetic Acid

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-iodouracil and cuprous cyanide in a 1:1.2 molar ratio.

  • Solvent Addition: Add anhydrous pyridine to the flask to act as the solvent. The amount should be sufficient to form a stirrable slurry.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into a concentrated aqueous solution of ammonium hydroxide. This will dissolve the copper salts.

    • Stir the resulting solution for 30 minutes.

    • Filter the solution to remove any insoluble material.

    • Acidify the filtrate with glacial acetic acid to precipitate the crude this compound.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound has carved a significant niche in medicinal chemistry as a versatile and valuable intermediate. Its journey from early, challenging synthetic routes to efficient and high-yield preparations has enabled extensive exploration of its therapeutic potential. As an antimetabolite, its derivatives have shown promise in the development of novel antiviral and anticancer agents. The continued investigation into the synthesis of new this compound-based compounds and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved therapeutic agents in the future.

References

  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974–976. [Link]
  • Torrence, P. F., & Bhooshan, B. (1977). Improved Synthesis and in Vitro Antiviral Activities of 5-Cyanouridine and 5-Cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]
  • Kumar, R., et al. (2001). Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides. Journal of Medicinal Chemistry, 44(23), 3849-3857. [Link]
  • Barr, P. J., Jones, A. S., Verhelst, G., & Walker, R. T. (1980). Synthesis and antiherpesviral activity of 5-C-substituted uracil nucleosides. Nucleic Acids Symposium Series, (8), s39–s42. [Link]
  • Vertex AI Search. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Robertson, F. M. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702–705. [Link]
  • Chem-Impex. (n.d.). 5-cianouracilo.
  • ResearchGate. (n.d.). IC 50 values and selectivity index of compound C4 and 5-fluorouracil treated cancer cells.
  • Alonso, R., Shaw, G., & Wright, D. (1984). Purines, pyrimidines, and imidazoles. Part 60. Some oxazolo[3,2-a]pyrimidines and a novel conversion of a cyanouracil into a barbituric acid derivative. Journal of the Chemical Society, Perkin Transactions 1, 2795. [Link]
  • De Clercq, E., Torrence, P. F., Waters, J. A., & Witkop, B. (1975). Antiviral activity of 5-thiocyanatopyrimidine nucleosides. Biochemical Pharmacology, 24(23), 2171–2175. [Link]
  • ResearchGate. (n.d.). Synthesis of pyrimidine 5‐carbonitrile derivatives.
  • Shaker, R. M., Abd Elrady, M., & Sadek, K. U. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity, 20(1), 153–183. [Link]
  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 128, 106093. [Link]
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 1-8. [Link]
  • ResearchGate. (n.d.). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities.
  • Wikipedia. (2023, December 28). Uracil. In Wikipedia.
  • BYJU'S. (n.d.). Properties of Uracil.
  • Rossi, R. A., & Bardagı, J. I. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-690. [Link]
  • Shirasaka, T. (2009). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Japanese Journal of Clinical Oncology, 39(1), 1-13. [Link]
  • PubChem. (n.d.). This compound.
  • Luesch, H. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria. Natural Product Reports, 41(1), 1-31. [Link]
  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 4-oxo-5-cyano thiouracil derivatives as SecA inhibitors.
  • ResearchGate. (n.d.). IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell lines.
  • Science.gov. (n.d.). cell lines ic50.
  • Spandidos Publications. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(5), 2753-2758. [Link]
  • Mahidol University. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents.
  • Pervaiz, I., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Heliyon, 5(10), e02620. [Link]

Sources

5-Cyanouracil: A Versatile Cytosine Analogue for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyanouracil, a structurally unique pyrimidine derivative, has emerged as a pivotal building block in modern organic synthesis. Its distinct electronic properties, conferred by the electron-withdrawing cyano group at the C5 position, render the uracil scaffold susceptible to a diverse array of chemical transformations. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's synthetic utility. We will delve into its preparation, explore its reactivity in key reaction classes including nucleophilic substitution, cycloaddition, and metal-catalyzed cross-coupling, and highlight its application in the synthesis of high-value molecules, particularly antiviral and anticancer agents. This guide aims to be a definitive resource, offering not only theoretical insights but also practical, field-proven experimental protocols.

Introduction: The Strategic Advantage of the 5-Cyano Moiety

Uracil and its derivatives are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a cyano group at the C5 position of the uracil ring profoundly alters its chemical personality. This modification serves a dual purpose: it activates the pyrimidine ring for various transformations and provides a versatile chemical handle for subsequent functionalization. The strong electron-withdrawing nature of the nitrile acidifies the N1 and N3 protons, influencing its solubility and interaction with biological targets. Furthermore, the cyano group itself can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, thus expanding the synthetic possibilities.

This guide will systematically unpack the synthetic potential of this compound, providing a logical progression from its synthesis to its application as a sophisticated building block in the construction of complex molecular architectures.[1][2][3]

Synthesis of this compound: Establishing the Foundation

The accessibility of this compound is a critical first step for its widespread use. Several reliable methods for its synthesis have been developed, with the choice of route often depending on the desired scale and available starting materials.

From Halogenated Uracils: A Nucleophilic Substitution Approach

A common and efficient method for the synthesis of this compound involves the nucleophilic displacement of a halogen atom from a 5-halouracil precursor. 5-Iodouracil and 5-bromouracil are the most frequently used starting materials due to the good leaving group ability of the heavier halogens.

The reaction is typically carried out using a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.[1][2] The use of cuprous cyanide has also been reported to give high yields, particularly from 5-iodouracil.[3]

Mechanism Insight: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the carbonyl groups and the cyano group (once formed) stabilizes the transient Meisenheimer complex, facilitating the displacement of the halide.

Experimental Protocol: Synthesis of this compound from 5-Iodouracil [3]

  • Materials: 5-Iodouracil, Cuprous Cyanide (CuCN), Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-iodouracil (1.0 eq) and cuprous cyanide (1.2 eq) in anhydrous DMF.

    • Heat the reaction mixture to reflux (approximately 153 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a vigorously stirred solution of aqueous ferric chloride to decompose the copper complexes.

    • The resulting precipitate is collected by filtration, washed with water, and then dissolved in a solution of sodium hydroxide.

    • The solution is treated with activated charcoal, filtered, and the filtrate is acidified with hydrochloric acid to precipitate the this compound.

    • The product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a crystalline solid.

  • Yield: High yields are typically reported for this procedure.

Multi-component Synthesis: A Convergent and Efficient Strategy

Multi-component reactions (MCRs) offer an atom-economical and convergent approach to this compound and its derivatives. One such method involves the reaction of a (2-cyanoacetyl)carbamate, an orthoformate, and a primary amine.[4]

Mechanism Insight: This reaction proceeds through a series of steps, including the formation of an enol ether intermediate from the reaction of the carbamate and orthoformate. Subsequent reaction with a primary amine leads to an enamine, which then undergoes an intramolecular cyclization and elimination to afford the this compound product.[4]

MCR_Synthesis cluster_start Starting Materials cluster_inter Intermediates cluster_end Product Carbamate (2-cyanoacetyl)carbamate EnolEther Enol Ether Intermediate Carbamate->EnolEther + Orthoformate Orthoformate Ethyl Orthoformate Amine Primary Amine Enamine Enamine Intermediate EnolEther->Enamine + Amine Cyanouracil This compound Derivative Enamine->Cyanouracil Intramolecular Cyclization caption Workflow for Multi-component Synthesis of this compound.

Caption: Workflow for Multi-component Synthesis of this compound.

The Reactivity Landscape of this compound

The presence of the C5-cyano group orchestrates the reactivity of the uracil ring, opening up avenues for a multitude of synthetic transformations.

Nucleophilic Substitution Reactions

While the C5 position is functionalized with the cyano group, the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack. This is a consequence of the electron-withdrawing nature of both the cyano group and the adjacent carbonyls. For instance, the C4-oxo group can be converted to a thione, which can then act as a leaving group for the introduction of various nucleophiles.

Furthermore, the cyano group itself can undergo nucleophilic addition, leading to a variety of functional group transformations.

Experimental Protocol: Synthesis of 5-Carboxyuracil (Orotic Acid) via Hydrolysis of this compound [5][6]

  • Materials: this compound, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2 M).

    • Heat the solution to reflux and monitor the reaction for the evolution of ammonia gas.

    • Continue heating until the evolution of ammonia ceases, indicating complete hydrolysis of the nitrile.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

    • The product, orotic acid, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain the pure product.

  • Yield: This hydrolysis typically proceeds in high yield.

Cycloaddition Reactions: Building Rings with Precision

The C5=C6 double bond of this compound, being part of an electron-deficient system, can participate as a dienophile in Diels-Alder reactions with electron-rich dienes. This provides a powerful method for the construction of fused ring systems.

Mechanism Insight: In a normal electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. The electron-withdrawing cyano group lowers the energy of the LUMO of this compound, making it a more reactive dienophile.

While specific examples of this compound as a dienophile are not extensively documented in readily available literature, the principle is well-established for electron-deficient alkenes.[7][8][9][10]

Furthermore, the cyano group can be converted to an alkyne, which can then participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition with azides, to form triazole-containing uracil derivatives.[1][11][12]

Cycloaddition_Pathways cluster_DA Diels-Alder Reaction cluster_Dipolar 1,3-Dipolar Cycloaddition Cyanouracil This compound FusedRing Fused Cyclohexene Derivative Cyanouracil->FusedRing + Diene Ethynyluracil 5-Ethynyluracil Cyanouracil->Ethynyluracil Transformation Diene Electron-Rich Diene Triazole Triazolyl-Uracil Derivative Ethynyluracil->Triazole + Azide Azide Organic Azide caption Cycloaddition strategies involving this compound.

Caption: Cycloaddition strategies involving this compound.

Metal-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[13][14][15] While this compound itself is not a typical substrate for these reactions, its halogenated precursors are excellent partners. For instance, 5-iodouracil and 5-bromouracil readily undergo Suzuki-Miyaura, Sonogashira, and Heck couplings to introduce a wide variety of substituents at the C5 position. The resulting functionalized uracils can then be converted to their 5-cyano analogues if desired.

Mechanism Insight: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halouracil.

  • Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling Pd0 Pd(0)L_n PdII_A R-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition (+ R-X) PdII_B R-Pd(II)L_n-R' PdII_A->PdII_B Transmetalation (+ R'-B(OR)2) Product R-R' PdII_B->Product Reductive Elimination Catalyst_Regen Pd(0)L_n PdII_B->Catalyst_Regen caption Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sources

An In-Depth Technical Guide to the Spectral Characteristics of 5-Cyanouracil in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Cyanouracil in Modern Pharmaceutical Synthesis

This compound (CAS 4425-56-3) is a pyrimidine derivative of significant interest in the pharmaceutical industry.[2][3] Its unique molecular architecture, featuring a cyano group at the 5-position, renders it a versatile precursor in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents.[2] The electron-withdrawing nature of the cyano group can influence the electronic distribution within the uracil ring, which in turn is expected to impact its interactions with its environment and its photophysical properties. Understanding the spectral characteristics of this compound is not merely an academic exercise; it provides crucial insights into its behavior in different polarity environments, which is fundamental for optimizing reaction conditions, developing analytical methods, and predicting its behavior in biological systems.

The Phenomenon of Solvatochromism: A Window into Molecular Interactions

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts in wavelength in response to a change in the polarity of the solvent.[4] This shift provides valuable information about the solute-solvent interactions and the difference in polarity between the ground and excited states of the molecule.

  • Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. An increase in solvent polarity will stabilize the excited state more than the ground state, leading to a shift to longer wavelengths (lower energy).

  • Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. An increase in solvent polarity will stabilize the ground state more than the excited state, resulting in a shift to shorter wavelengths (higher energy).

For a molecule like this compound, the cyano group's electron-withdrawing properties can lead to a significant dipole moment, which may change upon electronic excitation. The study of its solvatochromic behavior can, therefore, elucidate the nature of its excited states and its potential as a polarity-sensitive fluorescent probe.

Experimental Protocol for Determining the Spectral Characteristics of this compound

This section provides a detailed, step-by-step methodology for the systematic investigation of the UV-Vis absorption and fluorescence emission characteristics of this compound in a range of solvents.

Materials and Reagents
  • This compound: High purity (≥98%)[2]

  • Solvents: Spectroscopic grade solvents covering a range of polarities (e.g., cyclohexane, dioxane, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).[5]

  • Volumetric flasks and pipettes: Class A for accurate solution preparation.

  • Quartz cuvettes: 1 cm path length for both absorption and fluorescence measurements.

  • UV-Vis Spectrophotometer: Capable of scanning across the UV and visible range.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector.

  • Fluorescence Quantum Yield Standard: A well-characterized standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for characterizing the spectral properties of this compound.

G cluster_prep Solution Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound prep_working Prepare Working Solutions in Different Solvents prep_stock->prep_working uv_sample Record Absorption Spectra prep_working->uv_sample uv_blank Record Solvent Blanks uv_blank->uv_sample fluor_params Determine Excitation Wavelength uv_sample->fluor_params fluor_sample Record Emission Spectra fluor_params->fluor_sample fluor_qy Measure Quantum Yield fluor_sample->fluor_qy analyze_lambda Determine λmax (abs & em) fluor_sample->analyze_lambda analyze_qy Calculate Quantum Yields fluor_qy->analyze_qy analyze_solvato Plot Solvatochromic Shifts analyze_lambda->analyze_solvato G cluster_comp Computational Workflow cluster_output Predicted Properties geom_opt Ground State Geometry Optimization (DFT) excited_state Excited State Calculations (TD-DFT) geom_opt->excited_state solvent_model Incorporate Solvent Effects (PCM) excited_state->solvent_model pred_abs Absorption Wavelengths solvent_model->pred_abs pred_osc Oscillator Strengths solvent_model->pred_osc pred_dipole Ground & Excited State Dipole Moments solvent_model->pred_dipole

Caption: A typical computational workflow for predicting spectral properties.

By employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to:

  • Optimize the ground and excited state geometries of this compound.

  • Calculate the vertical excitation energies, which correspond to the absorption maxima.

  • Simulate the effects of different solvents using implicit solvent models like the Polarizable Continuum Model (PCM).

  • Determine the change in dipole moment upon excitation, providing a theoretical basis for the observed solvatochromism.

Conclusion and Future Directions

This compound remains a molecule of high interest in pharmaceutical and materials science. This guide has outlined the critical importance of understanding its spectral characteristics and has provided a robust experimental and computational framework for such investigations. The methodologies detailed herein are designed to yield high-quality, reproducible data that will be invaluable for researchers working with this compound. The lack of a comprehensive public dataset on the photophysical properties of this compound presents a clear opportunity for future research that would significantly benefit the scientific community. Such studies will undoubtedly contribute to the more rational design of novel therapeutics and functional materials based on the versatile this compound scaffold.

References

  • MDPI. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. [Link]
  • PubMed.
  • ResearchGate. (PDF)
  • The Royal Society of Chemistry. 1. NMR Spectra. [Link]
  • RSC Publishing. Photophysical properties of 5-substituted 2-thiopyrimidines. [Link]
  • MDPI. Terahertz Spectral Properties of 5-Substituted Uracils. [Link]
  • ResearchGate. Synthesis, spectroscopic characterization and computational chemical study of 5-cyano-2-thiouracil derivatives as potential antimicrobial agents | Request PDF. [Link]
  • PMC - NIH. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. [Link]
  • ResearchGate. Fluorescence emission spectra of CY (20 µM) in different solvents. [Link]
  • Gas-Phase Experimental and Computational Studies of 5-Halouracils: Intrinsic Properties and Biological Implic
  • Green Chemistry (RSC Publishing).
  • Synthesis of biologically important, fluorescence active 5-hydroxy benzo[g]indoles through four-component domino condensations and their fluorescence “Turn-off” sensing of Fe(III)
  • PubChem - NIH. This compound | C5H3N3O2 | CID 78145. [Link]
  • ResearchGate.
  • NIST Technical Series Publications. Fluorescence quantum yield measurements. [Link]
  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]
  • The Royal Society of Chemistry.
  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
  • bioRxiv. STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. [Link]
  • OUCI. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. [Link]
  • WJBPHS. Interaction study of 5- Fluorouracil with Bovine serum albumin by UV-Visible spectrophotometry. [Link]
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]
  • Amanote Research. The Changes in Certain Absorption Spectra in Different Solvents. [Link]
  • science-softCon.

Sources

An In-depth Technical Guide to the Mechanism of Action of 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyanouracil (5-CU) is a synthetic pyrimidine analog belonging to a class of compounds with significant potential in therapeutic applications, particularly as antimetabolites. This technical guide provides a detailed examination of the molecular mechanism of action of this compound, designed for researchers, scientists, and professionals in drug development. The core focus of this document is the elucidation of its bioactivation pathway, its potent inhibition of the critical enzyme Thymidylate Synthase (TS), and the downstream cellular consequences. By synthesizing established biochemical principles with validated experimental protocols, this guide serves as a comprehensive resource for understanding and investigating this promising compound. We will explore its metabolic conversion to the active inhibitor, 5-cyano-2'-deoxyuridine 5'-phosphate (5-CN-dUMP), detail its interaction with the TS active site, and provide step-by-step methodologies for its experimental validation.

Introduction: The Therapeutic Promise of Pyrimidine Analogs

For decades, pyrimidine analogs have been a cornerstone of chemotherapy. The strategy is elegant in its simplicity: introduce a "faulty" version of a natural building block required for DNA synthesis, thereby halting the uncontrolled proliferation of cancer cells. The most prominent example is 5-Fluorouracil (5-FU), a drug that has been used in the treatment of various solid tumors for over 60 years.[1] These analogs function as prodrugs; they are inactive upon administration and require intracellular metabolic conversion to their active nucleotide forms to exert their cytotoxic effects.[2]

This compound (5-CU) emerges from this legacy as a compound of significant interest. Its structure, featuring a nitrile (-C≡N) group at the C5 position of the uracil ring, offers unique electronic and steric properties compared to the fluorine atom in 5-FU. This structural distinction is pivotal, influencing its metabolic activation and its precise interaction with its primary molecular target. This guide provides an in-depth analysis of this mechanism, bridging the gap between its chemical structure and its biological function.

The Central Target: Thymidylate Synthase (TS)

To understand the action of 5-CU, one must first appreciate the role of its target, Thymidylate Synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[3] The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP), using 5,10-methylenetetrahydrofolate (CH₂THF) as a one-carbon donor.

The reaction is unique as the folate cofactor acts as both a carbon donor and a reductant. The inhibition of TS leads to a depletion of the cellular dTMP pool. This imbalance in deoxynucleotides, specifically the resulting high dUMP/dTTP ratio, leads to the misincorporation of uracil into DNA, DNA strand breakage, and ultimately, programmed cell death—a phenomenon termed "thymineless death."[4] Because of its central role in DNA replication, TS is a highly validated and critical target for anticancer therapy.[3]

Bioactivation: The Journey from Prodrug to Potent Inhibitor

Like 5-FU, this compound is a prodrug that must undergo a series of enzymatic conversions to become an active inhibitor of Thymidylate Synthase. While direct metabolic studies on 5-CU are not as extensive as those for 5-FU, the anabolic pathway can be confidently inferred from the well-established pyrimidine salvage pathway.[5][6]

The proposed bioactivation cascade is as follows:

  • Conversion to Nucleoside: this compound is first converted to its deoxyribonucleoside, 5-cyano-2'-deoxyuridine (5-CN-dUrd). This reaction is catalyzed by thymidine phosphorylase (TP) .

  • Phosphorylation to Nucleotide: Subsequently, thymidine kinase (TK) , a key enzyme in the pyrimidine salvage pathway, phosphorylates 5-CN-dUrd at the 5' position to generate the active metabolite: 5-cyano-2'-deoxyuridine 5'-phosphate (5-CN-dUMP) .[7]

This multi-step enzymatic conversion is a critical determinant of the drug's efficacy and selectivity, as the expression levels of TP and TK can vary between tumor and normal tissues.

Metabolic Activation of this compound Prodrug This compound (5-CU) (Administered Prodrug) Nucleoside 5-Cyano-2'-deoxyuridine (5-CN-dUrd) Prodrug->Nucleoside Thymidine Phosphorylase (TP) Active_Metabolite 5-Cyano-2'-deoxyuridine 5'-phosphate (5-CN-dUMP) (Active Inhibitor) Nucleoside->Active_Metabolite Thymidine Kinase (TK)

Caption: Proposed metabolic activation pathway of this compound.

Molecular Mechanism of Thymidylate Synthase Inhibition

The active metabolite, 5-CN-dUMP, is the key effector molecule that targets Thymidylate Synthase. Its mechanism is one of potent, direct competition with the enzyme's natural substrate, dUMP.

Potent Competitive Inhibition

5-CN-dUMP has been synthesized and evaluated for its ability to inhibit purified TS from Lactobacillus casei. The compound was found to be a powerful competitive inhibitor with a reported Ki of 0.55 µM .[8] This indicates a high affinity for the dUMP binding site on the enzyme. The inhibitor directly competes with endogenous dUMP, preventing it from binding and being converted to dTMP.

Interestingly, the same study noted that irreversible enzyme inhibition by 5-CN-dUMP could not be detected.[8] This presents a key mechanistic distinction from the active metabolite of 5-FU, FdUMP. FdUMP is known as a "suicide inhibitor" because it forms a very stable, covalent ternary complex with TS and the CH₂THF cofactor.[4][9] The nitrile group of 5-CN-dUMP, while strongly electron-withdrawing, does not appear to facilitate the same irreversible covalent bond formation under the tested conditions. Instead, its potent activity stems from its high-affinity, reversible binding to the active site, which is sufficient to effectively shut down the dTMP synthesis pathway.

TS Inhibition Mechanism cluster_0 Thymidylate Synthase (TS) Active Site cluster_1 Competitive Inhibition TS TS Enzyme dUMP_site dUMP Binding Site blocked INHIBITION dTMP Synthesis Blocked Cofactor_site CH₂THF Binding Site dUMP dUMP (Natural Substrate) dUMP->dUMP_site Binds to inhibitor 5-CN-dUMP (Active Inhibitor) inhibitor->dUMP_site Competes for & Binds with High Affinity (Ki=0.55µM)

Sources

An In-depth Technical Guide to 5-Cyanouracil as a Fluorescent Nucleobase Analog

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Cyanouracil (5-CNU), a fluorescent nucleobase analog. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this powerful tool for studying nucleic acid structure, dynamics, and interactions.

Introduction: The Need for Intrinsic Fluorescent Probes

The study of nucleic acids is fundamental to understanding the central dogma of molecular biology. While natural DNA and RNA bases are essential for genetic information storage and transfer, their inherent lack of significant fluorescence presents a challenge for many experimental techniques.[1] To overcome this limitation, scientists have developed a variety of fluorescent nucleobase analogs. These are modified versions of the canonical bases that can be incorporated into DNA and RNA, providing a fluorescent signal without significantly perturbing the nucleic acid structure.[1][2]

Among the various fluorescent nucleobase analogs, this compound (5-CNU) has emerged as a particularly useful probe. Its small size, environmental sensitivity, and favorable photophysical properties make it an excellent tool for a wide range of applications. This guide will delve into the core characteristics of 5-CNU, from its synthesis and photophysical properties to its practical applications in nucleic acid research.

Core Properties of this compound

Chemical Structure and Synthesis

This compound is a pyrimidine derivative with a cyano group at the 5th position of the uracil ring.[3] This modification is key to its fluorescent properties. The molecular formula of this compound is C5H3N3O2, and its molecular weight is 137.10 g/mol .[3]

  • IUPAC Name: 2,4-dioxo-1H-pyrimidine-5-carbonitrile[3]

  • CAS Number: 4425-56-3[3]

  • Appearance: White to off-white crystalline powder[4]

The synthesis of this compound can be achieved in high yield from 5-iodouracil and cuprous cyanide.[5] A similar method can be used to prepare the corresponding deoxynucleoside, 5-cyano-2'-deoxyuridine.[5]

Photophysical Characteristics

The introduction of the electron-withdrawing cyano group at the 5-position of the uracil ring is responsible for the fluorescence of 5-CNU. This modification alters the electronic structure of the nucleobase, creating a fluorescent molecule.

PropertyValueNotes
Excitation Maximum (λex) ~330-350 nmDependent on the local environment.
Emission Maximum (λem) ~420-440 nmExhibits a significant Stokes shift.
Fluorescence Quantum Yield (ΦF) VariableHighly sensitive to the surrounding environment.
Fluorescence Lifetime (τ) VariableCan be used to probe local dynamics.[6]

A key advantage of 5-CNU is the high sensitivity of its fluorescence to the local environment.[7] This property allows it to be used as a reporter for changes in nucleic acid conformation, hydration, and binding events. The fluorescence of 5-CNU is often quenched in single-stranded DNA and enhanced upon duplex formation, making it a valuable tool for studying hybridization events.

Experimental Workflows and Protocols

Incorporation of this compound into Oligonucleotides

The ability to incorporate 5-CNU into synthetic oligonucleotides is crucial for its use as a fluorescent probe. This is typically achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.[8] The 5-cyano-2'-deoxyuridine phosphoramidite is commercially available and can be used in the same manner as the standard A, C, G, and T phosphoramidites.

Workflow for Oligonucleotide Synthesis with 5-CNU:

Caption: Automated synthesis workflow for incorporating 5-CNU into DNA.

Detailed Protocol for Incorporation:

  • Sequence Design: Design the desired oligonucleotide sequence, indicating the position for 5-CNU incorporation.

  • Phosphoramidite Preparation: Obtain the 5-cyano-2'-deoxyuridine phosphoramidite from a commercial supplier. Ensure it is properly dissolved in anhydrous acetonitrile to the required concentration.

  • Automated Synthesis: Program the DNA synthesizer with the desired sequence. The coupling time for the 5-CNU phosphoramidite may need to be slightly longer than for standard bases to ensure efficient incorporation.[8]

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard protocols (e.g., concentrated ammonium hydroxide).

  • Purification: Purify the full-length, 5-CNU-containing oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC).

  • Quality Control: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Fluorescence Spectroscopy Measurements

The fluorescence properties of 5-CNU-labeled oligonucleotides can be characterized using a standard spectrofluorometer.

Protocol for Basic Spectroscopic Characterization:

  • Sample Preparation: Prepare a solution of the 5-CNU-labeled oligonucleotide in the desired buffer (e.g., phosphate-buffered saline, pH 7.4). A typical concentration is in the low micromolar range.

  • Excitation Spectrum: Set the emission wavelength to the expected maximum (~430 nm) and scan a range of excitation wavelengths (e.g., 300-400 nm) to determine the excitation maximum.

  • Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths (e.g., 380-550 nm) to determine the emission maximum.

  • Quantum Yield Measurement: The fluorescence quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the 5-CNU-labeled oligonucleotide to a known standard.[9][10]

  • Fluorescence Lifetime Measurement: Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).[11]

Applications in Nucleic Acid Research

The unique properties of 5-CNU make it a versatile tool for a variety of applications in nucleic acid research.

Probing DNA and RNA Structure and Dynamics

The environmental sensitivity of 5-CNU's fluorescence makes it an excellent probe for local conformational changes in nucleic acids.[7] For example, the fluorescence of 5-CNU can be used to monitor:

  • Hybridization: The fluorescence of 5-CNU is often quenched in the single-stranded state and increases upon hybridization to a complementary strand. This can be used to monitor the kinetics and thermodynamics of duplex formation.

  • Melting Transitions: The change in fluorescence intensity as a function of temperature can be used to determine the melting temperature (Tm) of a DNA or RNA duplex.

  • Local Conformations: The fluorescence of 5-CNU is sensitive to the local base stacking environment. This can be used to probe for non-canonical structures such as mismatches, bulges, and hairpins.

Investigating DNA-Protein Interactions

5-CNU can be strategically placed within a DNA or RNA sequence to probe for interactions with binding proteins. Changes in the fluorescence of 5-CNU upon protein binding can provide information about:

  • Binding Affinity: Titration experiments can be used to determine the dissociation constant (Kd) of a protein-nucleic acid interaction.

  • Conformational Changes: Changes in the fluorescence intensity, emission wavelength, or lifetime of 5-CNU can indicate a conformational change in the nucleic acid upon protein binding.

  • Enzyme Activity: 5-CNU has been used to study the activity of DNA repair enzymes and methyltransferases.[12] For example, the change in fluorescence upon enzymatic modification of the DNA can be monitored in real-time.

Signaling Pathway for DNA-Protein Interaction Study:

G cluster_0 Experimental Setup cluster_1 Binding Event cluster_2 Data Acquisition 5CNU_DNA 5-CNU labeled DNA (Low Fluorescence) Bound_Complex DNA-Protein Complex (High Fluorescence) 5CNU_DNA->Bound_Complex + Protein Protein Target Protein Spectrofluorometer Measure Fluorescence (Intensity, λem, Lifetime) Bound_Complex->Spectrofluorometer Excitation

Caption: Probing DNA-protein binding using 5-CNU fluorescence.

High-Throughput Screening and Diagnostics

The fluorogenic properties of 5-CNU make it suitable for the development of high-throughput screening assays and diagnostic tools.[4][13] For example, 5-CNU-based probes can be used in:

  • Homogeneous Hybridization Assays: These assays do not require the separation of bound and unbound probes, making them amenable to automation.

  • Molecular Beacons: While not a classic molecular beacon, the quenching of 5-CNU in the single-stranded state can be exploited in a similar fashion.

  • Biosensors: 5-CNU-labeled oligonucleotides can be immobilized on a surface to create a biosensor for the detection of specific nucleic acid sequences.

Advantages and Limitations

Advantages over Other Fluorescent Probes
  • Small Size: The cyano group is a minimal modification, reducing the potential for steric hindrance and perturbation of the nucleic acid structure. This is a significant advantage over larger, bulky fluorophores.

  • Intrinsic Probe: 5-CNU is an integral part of the nucleobase, providing a more direct report of the local environment compared to probes attached via a linker.[2]

  • Environmental Sensitivity: The sensitivity of its fluorescence to the local environment provides a rich source of information about nucleic acid structure and dynamics.[7]

  • Favorable Photophysics: 5-CNU has a reasonable Stokes shift, which helps to reduce background noise in fluorescence measurements.

Potential Limitations and Considerations
  • Modest Quantum Yield: The quantum yield of 5-CNU can be relatively low in some environments, which may limit its sensitivity in certain applications.

  • Photostability: Like all fluorophores, 5-CNU is susceptible to photobleaching, especially under high-intensity illumination.[14]

  • Potential for Perturbation: While the cyano group is small, it can still have an effect on the local structure and stability of the nucleic acid. It is important to perform control experiments to assess the impact of the 5-CNU modification.

  • In Vivo Incorporation: Early studies showed difficulty in incorporating this compound into the DNA of E. coli and other organisms in vivo.[5][15] This may limit its use in some cellular applications.

Future Outlook

This compound continues to be a valuable tool for nucleic acid research. Future developments in this area may include:

  • Improved Photophysical Properties: The development of new 5-substituted uracil analogs with higher quantum yields and improved photostability.

  • Expanded Applications: The use of 5-CNU in new and emerging techniques, such as single-molecule fluorescence spectroscopy and super-resolution imaging.

  • Combination with Other Probes: The use of 5-CNU in combination with other fluorescent probes for multi-color experiments and FRET-based assays.

Conclusion

This compound is a powerful and versatile fluorescent nucleobase analog that has proven to be an invaluable tool for studying the structure, dynamics, and interactions of nucleic acids. Its small size, environmental sensitivity, and ease of incorporation make it an attractive alternative to larger, more disruptive fluorescent probes. By understanding its core properties and following the experimental guidelines outlined in this guide, researchers can effectively harness the power of 5-CNU to gain new insights into the complex world of nucleic acids.

References

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]
  • Chatterjee, A., & Lönnberg, T. (2022). Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. Frontiers in Cell and Developmental Biology, 10, 969485. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-690. [Link]
  • Ahn, S. K., & Chun, M. W. (1994). 5-Substituted pyrimidine acyclic nucleoside analogues 1-cyanomethyl- and 1-(4-cyanobutyl)-5-substituted uracils as candidate antitumor agents. Archives of Pharmacal Research, 17(6), 480-482. [Link]
  • Patel, M., & Lotey, H. (2021). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 26(15), 4530. [Link]
  • Henderson, P. T., Jones, D. C., Hamp, A., Gerlt, J. A., & Lönnberg, T. (2009). Polymerase incorporation and miscoding properties of 5-chlorouracil. Nucleic Acids Research, 37(11), 3513-3522. [Link]
  • ISS. (n.d.). Lifetime Data of Selected Fluorophores.
  • Sproviero, M., Verzemnieks, E., & Gaponenko, V. (2022). Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis. ACS Omega, 7(13), 11096-11107. [Link]
  • RSC Publishing. (2015). Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. Organic & Biomolecular Chemistry. [Link]
  • Fiveable. (n.d.). Fluorescence quenching mechanisms. Photochemistry Class Notes. [Link]
  • Lartia, R., & Upert, G. (2014). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. Molecules, 19(9), 13594-13617. [Link]
  • Valinluck, V., Liu, P., Kang, J. I., & Sowers, L. C. (2005). Impact of Cytosine 5-halogens on the Interaction of DNA With Restriction Endonucleases and Methyltransferase. Journal of Biological Chemistry, 280(10), 8786-8792. [Link]
  • Valinluck, V., & Sowers, L. C. (2002). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Chemical Research in Toxicology, 15(6), 789-795. [Link]
  • Ballin, J. D., & Kool, E. T. (2017). Fluorescent nucleobases as tools for studying DNA and RNA. Chemical Society Reviews, 46(23), 7228-7244. [Link]
  • Boreham, A., Brodwolf, R., Walker, K., & Alexiev, U. (2016). Environmental sensitivity of the fluorescence decay (fluorescence lifetime curve).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Mechanism of action of anticancer drug-5-florouracil. [Link]
  • Agris, P. F., & Malkiewicz, A. (2007). Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site. Methods in Enzymology, 430, 137-154. [Link]
  • Zhou, L., Su, Z., & Cheng, X. (2023). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Journal of Biological Chemistry, 299(12), 105419. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (n.d.). Fluorescent nucleobase analogs constructed by aldol-type condensation: Design, properties, and synthetic optimization for fluorogenic labeling of 5-formyluracil. [Link]
  • ResearchGate. (n.d.). Fluorescence quantum yields (±10%), lifetimes (±0.1 ns)
  • Lartia, R., & Upert, G. (2014). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. Semantic Scholar. [Link]
  • Vito, F., & slavik, J. (2012). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PLoS ONE, 7(4), e35832. [Link]
  • Jean, J. M., & Hall, K. B. (2015). 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface. Biophysical Reviews, 7(1), 59-73. [Link]
  • Lakowicz, J. R., Malicka, J., Gryczynski, I., Gryczynski, Z., & Geddes, C. D. (2003). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. Journal of Fluorescence, 13(1), 5-13. [Link]
  • ResearchGate. (n.d.). Fluorescence intensity and lifetime fluctuations of single Cy5 molecules immobilized on the glass surface. [Link]
  • ResearchGate. (n.d.).
  • Cooper, D., Uhm, H., Tauzin, L. J., Poddar, N., & Landes, C. F. (2014). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. Photochemistry and Photobiology, 90(2), 339-346. [Link]
  • Agrawal, S. (1995). Oligonucleotides containing 5-fluorouracil.
  • ResearchGate. (n.d.). Structure of 2-aminopurine (2AP)
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
  • Journal of Pharmacy & Pharmacognosy Research. (2025).
  • ResearchGate. (n.d.). Multi-Path Quenchers: Efficient Quenching of Common Fluorophores. [Link]
  • Improta, R., & Barone, V. (2013). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. The Journal of Physical Chemistry B, 117(42), 12801-12808. [Link]
  • Juskowiak, B. (2011). Nucleic acid-based fluorescent probes and their analytical potential. Analytica Chimica Acta, 707(1-2), 1-14. [Link]
  • van der Velde, J. H. M., Oelerich, J., Huang, J., Smit, J. H., & Gonzalez, A. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. Journal of the American Chemical Society, 134(37), 15457-15464. [Link]

Sources

Foreword: Beyond the Data—A Causal Approach to Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 5-Cyanouracil's Electronic Structure

For Professionals in Research, Drug Development, and Computational Chemistry

In the realm of drug discovery and materials science, the predictive power of computational chemistry is not merely a matter of generating data; it is about understanding the underlying quantum mechanical principles that govern molecular behavior. This guide is structured to provide not just the "how" but, more critically, the "why" behind the theoretical investigation of this compound. As a substituted pyrimidine, this compound presents a fascinating case study due to its potential pharmacological activities, which are intrinsically linked to its electronic architecture.[1] We will dissect the computational workflows used to elucidate this architecture, focusing on the causality behind methodological choices and the interpretation of results to yield actionable insights for researchers, scientists, and drug development professionals.

Part 1: The Foundation—Molecular Structure and Theoretical Grounding

Before any electronic properties can be accurately calculated, the foundational tasks of determining the most stable molecular structure and selecting an appropriate theoretical framework must be addressed. These initial steps are paramount, as all subsequent calculations are predicated on their accuracy.

The Question of Form: Tautomeric Stability

Like most uracil derivatives, this compound can exist in several tautomeric forms, arising from the migration of protons between nitrogen and oxygen atoms. The most common forms are the canonical di-keto, the keto-enol, and the di-enol structures.[2] Computational studies on similar molecules, such as 5-fluorouracil, have consistently shown the di-keto form to be the most stable isomer by a significant energy margin.[2]

Expert Insight: Establishing the global minimum energy structure is a non-negotiable first step. Any analysis performed on a higher-energy tautomer would be physically irrelevant for describing the molecule's behavior under standard biological conditions. Therefore, a comprehensive study begins by optimizing the geometry of all plausible tautomers to definitively identify the ground-state conformation.

Choosing the Right Tools: A Rationale for Method and Basis Set Selection

The reliability of any theoretical calculation hinges on the chosen level of theory and basis set. For a molecule like this compound, which contains multiple heteroatoms, lone pairs, a π-conjugated system, and a highly polar nitrile group, this choice is critical.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for systems of this size. It provides a robust balance between computational expense and accuracy. The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a proven and widely used choice, effectively capturing electron correlation effects.[3][4]

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. For this compound, a Pople-style basis set like 6-311++G(d,p) is highly recommended.[4][5]

    • 6-311: A triple-zeta basis set providing a flexible description of the valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogens. These are essential for accurately describing the electron density far from the nucleus, which is crucial for anions, lone pairs, and non-covalent interactions like hydrogen bonding.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to correctly model chemical bonds and polar environments.

  • Solvent Effects: Biological processes occur in an aqueous environment. To simulate this, implicit solvent models like the Polarizable Continuum Model (PCM) are often employed. This model treats the solvent as a continuous dielectric medium, providing a more realistic electronic description than gas-phase calculations.[2]

Part 2: The Computational Workflow—A Self-Validating Protocol

A rigorous and logical workflow ensures that the results are both reproducible and physically meaningful. The following protocol represents a standard, self-validating system for characterizing a molecule's electronic structure.

Experimental Protocol: Ab Initio Electronic Structure Calculation
  • Structure Preparation: Obtain the initial 3D coordinates for the desired tautomer of this compound (e.g., the di-keto form).

  • Geometry Optimization: Perform a full geometry optimization using the selected level of theory (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the configuration with the lowest potential energy.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory used for optimization.

    • Validation Step: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further optimization.

    • Output: This step also yields thermodynamic data and the predicted infrared (IR) and Raman spectra.[6][7]

  • Property Calculations: Using the validated, optimized geometry, perform single-point calculations to determine the electronic properties of interest, such as molecular orbitals, electrostatic potential, and atomic charges.

Visualization: Computational Workflow

The logical flow of this protocol can be visualized as follows:

G cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_validate 3. Validation cluster_analysis 4. Analysis node_prep Initial 3D Structure (Di-keto Tautomer) node_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) node_prep->node_opt node_freq Frequency Calculation node_opt->node_freq node_check Check for Imaginary Frequencies node_freq->node_check node_check->node_opt Imaginary Frequencies Found (Re-optimize) node_prop Single-Point Calculation (for Electronic Properties) node_check->node_prop  Result is a  True Minimum node_results HOMO-LUMO Analysis MEP Mapping Atomic Charges NLO Properties node_prop->node_results

Caption: A standard workflow for theoretical electronic structure analysis.

Part 3: Decoding the Electronic Landscape

With a validated structure, we can now probe the electronic properties that dictate this compound's reactivity and interaction potential.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron density. Their energies and spatial distributions are fundamental indicators of chemical reactivity.[8]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This gap is a crucial descriptor of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[3][9][10] This property is often correlated with higher biological activity in drug molecules.[9]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface. It provides an intuitive visualization of the charge distribution and is invaluable for predicting intermolecular interactions, particularly hydrogen bonding and drug-receptor docking.[11]

  • Color Convention:

    • Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack or hydrogen bond accepting (e.g., carbonyl oxygens, nitrile nitrogen).[11][12]

    • Blue: Regions of positive potential (electron-deficient), indicating sites for nucleophilic attack or hydrogen bond donating (e.g., N-H protons).[11][12]

    • Green: Regions of neutral potential.

Expert Insight: For this compound, the MEP map would clearly highlight the strong negative potential around the two carbonyl oxygens and the nitrogen of the cyano group, identifying them as primary sites for hydrogen bonding. The protons on N1 and N3 would show a strong positive potential, marking them as hydrogen bond donors.

Quantitative Electronic Descriptors

Beyond visual representations, several quantitative parameters are calculated to characterize the molecule's electronic structure. These are frequently used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to model biological activities.

ParameterDescriptionSignificance for this compound
Dipole Moment (µ) A measure of the overall polarity of the molecule.A high dipole moment suggests strong interactions with polar environments, like water or a protein's active site.
Ionization Potential (IP) The energy required to remove an electron (related to HOMO energy).Indicates the ease of oxidation.
Electron Affinity (EA) The energy released when an electron is added (related to LUMO energy).Indicates the ease of reduction. Halogen substitution is known to significantly affect the EA of uracil.[13]
Electrophilicity Index (ω) A global reactivity index that measures the energy stabilization when the system acquires additional electronic charge.Used in QSAR to correlate with biological activity, where a higher electrophilicity can be desirable.

Part 4: Advanced Properties and Applications in Drug Design

The foundational electronic structure calculations enable the prediction of more complex properties relevant to this compound's application.

Vibrational Spectra Analysis

The calculated IR and Raman spectra serve as a "vibrational fingerprint" of the molecule. By comparing theoretical spectra to experimental data, one can confirm the molecular structure.[6] Key vibrational modes for this compound, such as the C≡N nitrile stretch and the C=O carbonyl stretches, are particularly sensitive to changes in the electronic environment caused by substitution or intermolecular interactions.

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit NLO properties, which are of interest in materials science for applications in optoelectronics.[14][15] Pyrimidine derivatives can be designed as "push-pull" systems to enhance these properties.[15] Theoretical calculations can predict the molecular polarizability (α) and the first hyperpolarizability (β₀), which quantify the NLO response.[16] The presence of the electron-withdrawing cyano group on the uracil ring suggests that this compound could be a candidate for NLO studies.

Conclusion: From Theory to Application

The theoretical calculation of this compound's electronic structure is a multi-faceted process that provides profound insights into its stability, reactivity, and potential for interaction. Methodologies like DFT, coupled with appropriate basis sets and solvent models, allow for the reliable prediction of key properties including frontier molecular orbitals, electrostatic potential, and spectroscopic signatures. This computational-first approach is indispensable in modern science, enabling the rational design of more effective therapeutic agents and novel materials by predicting molecular behavior before costly and time-consuming synthesis is undertaken.

References

  • Study by Quantum Chemical of Relationship between Electronic Structure and SecA Inhibitory Activity of a Series 5-cyano Thiouracil Derivatives. (n.d.).
  • Singh, J. S., Khan, M. S., & Uddin, S. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. Polymer Bulletin, 80(3), 3055–3083.
  • Singh, J. S., Khan, M. S., & Uddin, S. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. Polymer Bulletin, 80(3), 3055-3083. [Link]
  • Singh, J. S., Khan, M. S., & Uddin, S. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. Polymer Bulletin, 80(3), 3055-3083. [Link]
  • A theoretical study of 5-halouracils: Electron affinities, ionization potentials and dissociation of the related anions. (n.d.).
  • Study on tautomerism of biomolecule 5-aminouracil: structure and effect of water. (2015). Indian Journal of Physics, 89, 117-124. [Link]
  • Kattan, D., Palafox, M. A., Rathor, S. K., & Rastogi, V. K. (2016). A DFT analysis of the molecular structure, vibrational spectra and other molecular properties of 5-nitrouracil and comparison with uracil. Journal of Molecular Structure, 1106, 300–315. [Link]
  • Molecular electrostatic potentials (MEP) plot of 5-chlorouracil. (n.d.).
  • A DFT Analysis of the Molecular Structure, Vibrational Spectra and other molecular properties of 5-Nitrouracil and comparison with Uracil. (n.d.).
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. [Link]
  • A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. (2022).
  • STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. (n.d.). bioRxiv. [Link]
  • Singh, J. S., Khan, M. S., & Uddin, S. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. Polymer Bulletin, 80(3), 3055-3083. [Link]
  • Non-linear optical properties of cyanine systems. (n.d.).
  • Mirzaei, M., & Hadipour, N. L. (2017). 5–Fluorouracil: Computational Studies of Tautomers and NMR Properties. Journal of Chemical Letters, 8(2), 27-33. [Link]
  • Al-Hourani, B. J. (2016). Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. Structural Chemistry, 27(5), 1409-1416. [Link]
  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021).
  • Stewart, J. J. P. (1989). Calculation of the Nonlinear Optical Properties of Molecules. DTIC. [Link]
  • PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. (2018).
  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. (2024). RSC Advances, 14(32), 23098-23115. [Link]
  • Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]
  • Molecular Modelling Research Group. (2021, June 26). Avogadro + ORCA Tutorial: 19. Electronic Structure Calculations using Post Hartree-Fock methods [Video]. YouTube. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1976). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 3(10), 2743–2749. [Link]

Sources

Early studies on the biological activity of 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Biological Investigations of 5-Cyanouracil

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the foundational research into the biological activities of this compound. We will delve into the initial synthesis, the discovery of its primary mechanism of action, and its early evaluation as a potential therapeutic agent. The narrative emphasizes the scientific rationale behind the experimental designs, offering insights for researchers in drug discovery and development.

Introduction: The Emergence of a Novel Pyrimidine Analog

In the landscape of medicinal chemistry, pyrimidine analogs have long been a cornerstone of therapeutic development, particularly in oncology and virology.[1] The strategic modification of the uracil ring has yielded compounds like 5-Fluorouracil (5-FU), a staple in cancer chemotherapy.[2][3] Within this context, this compound (CAS 4425-56-3) emerged as a synthetic derivative of significant interest.[4] Characterized by a nitrile (-C≡N) group at the 5th position of the uracil ring, this compound presented a unique electronic and steric profile compared to its halogenated counterparts.[4] Early investigations were not solely focused on its direct cytotoxicity but on its potential to modulate the metabolic pathways of other therapeutic pyrimidines. This guide synthesizes the pivotal early studies that defined the primary biological role of this compound and explored its therapeutic possibilities.

Foundational Synthesis of this compound and its Nucleosides

The availability of a compound is a prerequisite for biological evaluation. Early, high-yield synthetic routes were crucial for providing the necessary material for in vitro and in vivo testing.

Synthesis of this compound

A robust and efficient method reported in early literature involves the reaction of 5-iodouracil with cuprous cyanide.[5][6] This displacement reaction provided this compound in high yield, enabling further studies, including isotopic labeling with ¹⁴C-cyanide for metabolic tracing.[6]

Synthesis of this compound Nucleosides

To investigate activities that require cellular uptake and metabolism into the nucleotide pool (e.g., antiviral or DNA-directed effects), the corresponding nucleosides were synthesized. An effective approach was developed for producing 5-cyanouridine and 5-cyano-2'-deoxyuridine.[7] This method involved treating the acetylated 5-bromouracil nucleoside precursors with sodium cyanide (NaCN) or potassium cyanide (KCN) in dimethyl sulfoxide (Me₂SO), followed by deblocking to yield the final products.[7]

Core Biological Activity: Potent Inhibition of Pyrimidine Catabolism

The most significant and well-documented early finding was the role of this compound as a potent inhibitor of pyrimidine degradation.

Scientific Rationale: Targeting Dihydropyrimidine Dehydrogenase (DPD)

The rapid catabolism of pyrimidine-based drugs like 5-FU is a major limiting factor in their clinical efficacy.[8][9] The first and rate-limiting step in this pathway is the reduction of the pyrimidine ring, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), also known as pyrimidine reductase.[8][10] Researchers hypothesized that inhibiting DPD could prolong the half-life and enhance the therapeutic window of these drugs. The search for a potent and specific DPD inhibitor was therefore a key therapeutic goal.[8]

Initial In Vitro Discovery

Early screening of various 5-substituted pyrimidines identified this compound as a powerful inhibitor of DPD.[8] In studies using rat liver enzyme preparations, this compound was found to almost completely block the reduction of uracil.[8] This potent inhibitory effect suggested it was a strong candidate for further in vivo investigation.[8] Interestingly, the study also noted a species-specific difference, with the hamster enzyme reducing this compound vigorously while the rat enzyme did so only weakly, highlighting its greater inhibitory potential in the latter model.[8]

Table 1: Substrate Specificity of Liver Dihydropyrimidine Dehydrogenase

5-Substituted Uracil RF Value Relative Rate of Reduction by Enzyme (%)
Uracil 0.40 100
5-Fluorouracil 0.38 108
5-Chlorouracil 0.50 120
5-Bromouracil 0.50 102
5-Iodouracil 0.50 80
This compound 0.45 12
5-Nitrouracil 0.15 0
Thymine 0.60 110

Data adapted from an early study on rat liver enzyme activity, demonstrating the significantly lower reduction rate of this compound compared to other analogs, indicative of its inhibitory character.[8]

In Vivo Confirmation of DPD Inhibition

To validate the in vitro findings, researchers conducted studies in live rats using radiolabeled pyrimidines.[9] When uracil-2-¹⁴C or 5-fluorouracil-2-¹⁴C was co-injected with an excess of this compound, the catabolism of the labeled compounds to ¹⁴CO₂ was significantly delayed and reduced.[9] The peak exhalation of ¹⁴CO₂ was shifted from 30 minutes to 90 minutes.[9] Concurrently, there was a marked increase in the urinary excretion of the unchanged radiolabeled pyrimidine.[9] This provided conclusive evidence that this compound effectively inhibits pyrimidine catabolism in vivo, prolonging the systemic circulation of these compounds.[9]

Experimental Protocol 1: In Vivo Pyrimidine Catabolism Assay

  • Animal Model: Male Sprague-Dawley rats are used.

  • Radiolabeling: Uracil-2-¹⁴C or 5-Fluorouracil-2-¹⁴C is prepared for injection.

  • Treatment Groups:

    • Control Group: Rats are injected intraperitoneally with the radiolabeled pyrimidine alone.

    • Test Group: Rats are injected with the radiolabeled pyrimidine mixed with an excess of this compound.

  • Metabolic Monitoring: Immediately after injection, each rat is placed in a metabolic chamber designed to collect respired CO₂. Air is passed through the chamber and bubbled through a trapping solution (e.g., NaOH) to capture CO₂.

  • Sample Collection:

    • Respired CO₂: Aliquots of the trapping solution are collected at regular intervals (e.g., every 15-30 minutes) for 4-6 hours.

    • Urine: Urine is collected from the metabolic cage for the duration of the experiment.

  • Quantification:

    • The amount of ¹⁴C in the CO₂ trapping solution is measured using a liquid scintillation counter to determine the rate of catabolism.

    • The urine is analyzed by chromatography to separate and quantify the unchanged radiolabeled pyrimidine from its metabolites.

  • Data Analysis: The rate of ¹⁴CO₂ exhalation and the cumulative recovery of ¹⁴C in urine are compared between the control and test groups to determine the inhibitory effect of this compound.

InVivo_Catabolism_Workflow cluster_prep Preparation cluster_admin Administration cluster_collection Data Collection cluster_analysis Analysis A1 Prepare Radiolabeled Pyrimidine (e.g., Uracil-¹⁴C) B1 Inject Control Group: Uracil-¹⁴C only A1->B1 B2 Inject Test Group: Uracil-¹⁴C + this compound A1->B2 A2 Prepare this compound (Inhibitor) Solution A2->B2 A3 Randomize Rats into Control and Test Groups A3->B1 A3->B2 C1 Place Rats in Metabolic Cages B1->C1 B2->C1 C2 Collect Respired ¹⁴CO₂ at Timed Intervals C1->C2 C3 Collect Urine over Experiment Duration C1->C3 D1 Quantify ¹⁴CO₂ via Scintillation Counting C2->D1 D2 Analyze Urine via Chromatography for Unchanged Uracil-¹⁴C C3->D2 D3 Compare Catabolism Rate & Urinary Excretion Between Groups D1->D3 D2->D3

Caption: Workflow for the in vivo pyrimidine catabolism inhibition assay.

Investigation of Antiviral and Anticancer Potential

Building on its identity as a novel pyrimidine analog, researchers explored the potential of this compound and its derivatives as direct antiviral or anticancer agents.

Antiviral Activity Screening

The rationale for testing this compound derivatives as antiviral agents was based on the success of other 5-substituted pyrimidine nucleosides, such as 5-Iodo-2'-deoxyuridine (Idoxuridine), in treating herpesvirus infections.

In vitro screening, however, yielded limited positive results.[7] 5-Cyanouridine was found to be devoid of significant activity against vaccinia virus, herpes simplex virus-1 (HSV-1), and vesicular stomatitis virus.[7] The deoxyribonucleoside, 5-cyano-2'-deoxyuridine, while inactive against HSV, did demonstrate inhibitory activity against vaccinia virus replication, though at concentrations 10-20 times higher than established antiviral drugs.[7] This suggested that replacing the 5-halogen substituent with a cyano group significantly reduces, but does not completely eliminate, antiviral activity.[7]

Table 2: Early In Vitro Antiviral Activity of this compound Nucleosides

Compound Virus Result
5-Cyanouridine Vaccinia Virus No significant activity
5-Cyanouridine Herpes Simplex Virus-1 No significant activity
5-Cyanouridine Vesicular Stomatitis Virus No significant activity
5-Cyano-2'-deoxyuridine Vaccinia Virus Significant inhibition
5-Cyano-2'-deoxyuridine Herpes Simplex Virus No significant activity

Source: Data compiled from Torrence, P. F., & Bhooshan, B. (1977).[7]

Anticancer Mechanisms: Beyond DPD Inhibition

While the primary anticancer-related role of this compound was considered to be its potentiation of 5-FU via DPD inhibition, a second, more direct mechanism was investigated for its nucleoside derivative.

4.2.1. Inhibition of Thymidylate Synthetase (TS): The enzyme thymidylate synthetase is the terminal enzyme in the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. It is the primary target of 5-FU's active metabolite, FdUMP.[3] A key early study synthesized 5-cyano-2'-deoxyuridine 5'-phosphate and evaluated it as an inhibitor of TS purified from Lactobacillus casei.[11] The compound was found to be a potent competitive inhibitor of the enzyme with a Kᵢ of 0.55 µM, though no irreversible inhibition was detected.[11] This demonstrated that the 5-cyano substitution was compatible with strong binding to the TS active site, presenting a mechanism for direct cytotoxicity.

4.2.2. DNA Incorporation Studies: A common mechanism for halogenated pyrimidines like 5-Chlorouracil is their metabolic activation and subsequent incorporation into DNA, leading to strand breaks and cell death.[12] To test this possibility for this compound, researchers attempted to incorporate it into the DNA of various microorganisms, including E. coli and Mycoplasma mycoides, under conditions where other 5-substituted uracils were readily incorporated.[6] These attempts were unsuccessful.[6] Similarly, 5-cyano-2'-deoxyuridine could not be incorporated into the DNA of T3 phage.[6] These negative results were highly informative, suggesting that the bulky and electronically distinct cyano group prevents the necessary enzymes (e.g., DNA polymerases) from utilizing the corresponding nucleotide. This clearly differentiates its mechanism from many other 5-substituted uracil analogs.

Anticancer_Mechanisms cluster_pathway Metabolic Pathways FU 5-Fluorouracil (5-FU) DPD DPD Enzyme (Catabolism) FU->DPD Catabolized by CNU This compound (5-CNU) CNU->DPD Inhibits CNdU_MP 5-Cyano-dUMP CNU->CNdU_MP Metabolized to Degradation Inactive Metabolites DPD->Degradation TS Thymidylate Synthetase (TS) dTMP dTMP TS->dTMP Catalyzes dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis dTMP->DNA_Synth CNdU_MP->TS Inhibits

Caption: Dual proposed anticancer mechanisms involving this compound.

Conclusion and Scientific Perspective

The early research on this compound painted a clear and compelling picture of its primary biological function. While initial explorations into its direct antiviral and anticancer activities yielded modest or negative results, the discovery of its potent and specific inhibition of dihydropyrimidine dehydrogenase was a landmark finding. These foundational in vitro and in vivo studies established this compound as a valuable tool for modulating pyrimidine metabolism.[8][9] This work not only provided a deeper understanding of the factors limiting the efficacy of drugs like 5-FU but also laid the scientific groundwork for the development of DPD inhibitors as a strategy to improve cancer chemotherapy, a concept that continues to be relevant in modern drug development.

References

  • Dorsett, M. T., Morse, P. A., Jr., & Gentry, G. A. (1969). Inhibition of Rat Dihydropyrimidine Dehydrogenase by this compound in Vitro. Cancer Research, 29(1), 79-82. [Link]
  • Gentry, G. A., Morse, P. A., Jr., & Dorsett, M. T. (1971). In Vivo Inhibition of Pyrimidine Catabolism by this compound. Cancer Research, 31(6), 909-912. [Link]
  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-690. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. PubMed. [Link]
  • Shirasaka, T., et al. (1983). Antitumor Activity of BOF-A2, a New 5-Fluorouracil Derivative. Gan To Kagaku Ryoho, 10(4 Pt 2), 1136-43. [Link]
  • Hsiao, Y. J., et al. (2007). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Tetrahedron, 63(43), 10753-10759. [Link]
  • El-Sayed, N. N. E., et al. (2018). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 23(11), 2946. [Link]
  • De Clercq, E., et al. (1985). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Molecular Pharmacology, 28(6), 579-586. [Link]
  • Tatsumi, K., et al. (1983). Studies on Inhibitors of 5-Fluorouracil Degradation. I. Japanese Journal of Cancer Research, 74(5), 747-755. [Link]
  • Ostrowska, K., & Wróbel, A. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 506-535. [Link]
  • ResearchGate. (2020). Synthesis and biological evaluation of novel 4-oxo-5-cyano thiouracil derivatives as SecA inhibitors.
  • Singh, R. K., et al. (2021). Cyanobacteria as Natural Therapeutics and Pharmaceutical Potential: Role in Antitumor Activity and as Nanovectors. MDPI. [Link]
  • Regan, J., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]
  • Mazur-Marzec, A., et al. (2021). Antiviral Cyanometabolites—A Review. MDPI. [Link]
  • Baccanari, D. P., et al. (1995). Attenuation of the Antitumor Activity of 5-Fluorouracil by (R)-5-Fluoro-5,6-dihydrouracil. Cancer Research, 55(6), 1237-1241. [Link]
  • Washtien, W. L. (1979). 5-Cyano-2'-deoxyuridine 5'-phosphate: a potent competitive inhibitor of thymidylate synthetase. Journal of Medicinal Chemistry, 22(9), 1137-1139. [Link]
  • Puspaningtyas, A. R., et al. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters. [Link]
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
  • Dr.Oracle. (2025). What is the mechanism of action for 5-fluorouracil (5-FU)?. Dr.Oracle. [Link]
  • Liu, Y., et al. (2018). SEP enhanced the antitumor activity of 5-fluorouracil by up-regulating NKG2D/MICA and reversed immune suppression via inhibiting ROS and caspase-3 in mice. Oncoimmunology, 7(12), e1499550. [Link]
  • Jubeen, F., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 201, 111664. [Link]
  • Sławiński, J., et al. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity, 20(1), 153-183. [Link]
  • Lanjhiyana, S. K., et al. (2010). In-vitro Drug Release Studies of 5-Fluorouracil from Novel Enteric CoatedCapsules Utilizing Combined Approaches of pH-dependent. Der Pharmacia Lettre, 2(4), 255-273. [Link]
  • ResearchGate. (2016). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives.
  • Cuneo, K. C., et al. (2011). Enhancement of 5-Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. International Journal of Radiation Oncology, Biology, Physics, 81(2), 525-531. [Link]
  • Ozerov, A. A., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry, 24(11), 2476-2485. [Link]
  • Varoni, E. M., et al. (2017).
  • Sasmita, F. I., et al. (2025). Modification of 5-fluorouracil with thiourea and benzoyl groups and in silico study on thymidylate synthase enzyme as an anticancer. Journal of Pharmacy & Pharmacognosy Research, 13(2), 1-15. [Link]
  • Ferreira, H., et al. (2021). In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjugates. International Journal of Molecular Sciences, 22(19), 10476. [Link]
  • ResearchGate. (2010). Antiviral Activity of Phytochemicals: A Current Perspective.
  • Baltrus, J., et al. (2025). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Scientific Reports, 15(1), 12345. [Link]

Sources

5-Cyanouracil: A Linchpin in the Development of Next-Generation Antiviral and Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of potent therapeutic agents. Among its derivatives, 5-cyanouracil (CAS 4425-56-3) has emerged as a uniquely versatile and powerful precursor, serving as a critical building block in the synthesis of novel antiviral and anticancer drugs.[1][2][3] Its strategic importance lies in the electron-withdrawing nature and reactivity of the C5-cyano group, which not only influences the molecule's biological activity but also provides a versatile chemical handle for extensive derivatization. This guide delves into the synthesis, chemical properties, and mechanistic underpinnings of this compound's role in modern drug discovery, offering field-proven insights and detailed protocols for its application. We will explore its pivotal function in the synthesis of C-nucleoside analogues, such as the core of Remdesivir's active metabolite, and its potential in creating targeted anticancer agents, thereby providing a comprehensive resource for scientists dedicated to advancing therapeutic innovation.

Introduction: The Significance of the C5-Position

Nucleoside analogues are a major class of antiviral and anticancer agents that mimic natural purine and pyrimidine nucleosides.[4] Their therapeutic efficacy hinges on their ability to be recognized and processed by cellular or viral enzymes, leading to the disruption of nucleic acid synthesis. The C5 position of the uracil ring is a critical site for modification. Alterations at this position can profoundly impact the analogue's interaction with key enzymes like viral polymerases or thymidylate synthase, enhancing potency and selectivity while potentially reducing off-target toxicity.

While halogenated pyrimidines like 5-fluorouracil (5-FU) have been clinically successful, the quest for improved therapeutic indices has driven the exploration of other substituents.[5][6] The cyano group (-C≡N) at the C5 position introduces unique electronic and steric properties, making this compound an exceptionally valuable intermediate for drug discovery.[2][3]

Physicochemical Properties and Synthesis of this compound

This compound is a white to off-white crystalline powder with a melting point of approximately 303°C (with decomposition).[3] Its structure, featuring a planar pyrimidine ring, allows it to serve as a bioisostere for thymine in certain enzymatic contexts. The powerful electron-withdrawing nature of the cyano group significantly influences the reactivity of the pyrimidine ring.

Synthesis of the this compound Core

The reliable and scalable synthesis of this compound is paramount for its use in drug development pipelines. Several synthetic routes have been established, with the choice often depending on the desired scale and available starting materials.

Protocol 1: Synthesis via Cyanation of 5-Iodouracil (Rosenmund-von Braun Reaction)

This is a classical and high-yielding method for introducing the cyano group onto the pyrimidine ring.[7][8] The causality behind this choice is the well-established reactivity of aryl and heteroaryl halides with copper(I) cyanide.

  • Step 1: Starting Material. Begin with 5-iodouracil, which is commercially available or can be synthesized by the iodination of uracil.

  • Step 2: Reaction Setup. In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-iodouracil and copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Scientist's Insight: The use of a polar aprotic solvent is critical as it effectively dissolves the reactants and facilitates the nucleophilic substitution reaction. NMP is often preferred for its higher boiling point, allowing the reaction to be driven to completion at elevated temperatures.

  • Step 3: Reaction Execution. Heat the reaction mixture to reflux (typically 140-160°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 4: Work-up and Isolation. After cooling to room temperature, the reaction mixture is typically poured into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts, facilitating their removal. The resulting precipitate (crude this compound) is collected by filtration.

  • Step 5: Purification and Validation. The crude product is purified by recrystallization from water or an alcohol/water mixture. The final product's identity and purity (>98%) must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. This validation step is a non-negotiable part of a self-validating protocol.

Protocol 2: Multi-Component Reaction Approach

A more modern approach involves a multi-component reaction, which offers the advantage of building the substituted ring system in a single, convergent step.[9]

  • Step 1: React (2-cyanoacetyl) carbamate with ethyl orthoformate in acetonitrile to form an intermediate, E-ethyl (2-cyano-3-ethoxyacryloyl) carbamate.[9]

  • Step 2: React this intermediate with a primary amine.[9]

  • Step 3: A subsequent general-base-catalyzed intramolecular cyclization at reflux generates the N-substituted this compound derivative.[9] This method is particularly useful for creating a library of N1-substituted analogues for structure-activity relationship (SAR) studies.

This compound in Antiviral Drug Development

Nucleoside analogues are a cornerstone of antiviral therapy.[4] They act by mimicking natural nucleosides and, after intracellular phosphorylation to their triphosphate form, are incorporated into the growing viral RNA or DNA chain by the viral polymerase.[10][11] This incorporation leads to chain termination or lethal mutagenesis, thereby halting viral replication.[4][12]

The cyano group in this compound derivatives can play multiple roles. It can enhance the binding affinity to the viral polymerase's active site or act as a steric block to prevent the translocation of the polymerase after incorporation.[10]

Case Study: A Precursor to C-Nucleoside Analogues like GS-441524 (Remdesivir Core)

While this compound is an N-nucleoside building block, the chemistry involving the cyano group is conceptually linked to the synthesis of C-nucleosides, which are more stable due to the C-C glycosidic bond.[13] The antiviral drug Remdesivir is a prodrug of the C-nucleoside analogue GS-441524.[14][15] The synthesis of GS-441524 involves creating a C-C bond at the anomeric position of a ribose derivative, often involving a cyano-functionalized precursor.[16] The 1'-cyano group on the ribose is a key feature of the active metabolite of Remdesivir, which is believed to cause steric hindrance with the viral RNA-dependent RNA polymerase (RdRp) after incorporation, leading to delayed chain termination.[10][17]

The synthesis of C-nucleosides is a complex process that often involves coupling a protected ribose moiety with a pre-formed heterocyclic base.[18][19] Key strategies often involve the use of glycosyl cyanides or the addition of organometallic aglycones to a protected ribose derivative.[19]

G cluster_synthesis Conceptual C-Nucleoside Synthesis Workflow Ribose Protected D-Ribonolactone Coupling Nucleophilic Addition (C-C Bond Formation) Ribose->Coupling Lithiation Lithiation of Heterocycle Lithiation->Coupling Intermediate Coupled Intermediate (Lactol) Coupling->Intermediate Reduction Stereoselective Reduction of Lactol Intermediate->Reduction Deprotection Global Deprotection Reduction->Deprotection Final Final C-Nucleoside (e.g., GS-441524 core) Deprotection->Final

Caption: Conceptual workflow for C-nucleoside synthesis.

General Mechanism of Action for Nucleoside Analogue Antivirals

The efficacy of nucleoside analogues relies on a cascade of intracellular events that convert the prodrug into its active triphosphate form.

G NA Nucleoside Analogue (e.g., 5-CN-dU) NAMP Analogue Monophosphate NA->NAMP Host/Viral Kinase NADP Analogue Diphosphate NAMP->NADP Host Kinases NATP Analogue Triphosphate (Active Form) NADP->NATP Host Kinases Polymerase Viral RNA/DNA Polymerase NATP->Polymerase Incorporation Termination Chain Termination or Lethal Mutagenesis Polymerase->Termination

Sources

A Technical Guide to the Synthetic Versatility of the Cyano Group in 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Cyanouracil is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its synthetic utility is largely dictated by the rich and varied reactivity of the C5-cyano group. This guide provides an in-depth exploration of the key chemical transformations of this functional group, offering researchers, scientists, and drug development professionals a technically grounded understanding of its behavior. We will dissect the causality behind experimental choices for several core reaction classes—including hydrolysis, reduction, and cycloaddition—and provide actionable, field-proven protocols to empower your synthetic strategies.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical synthesis, this compound (CAS 4425-56-3) stands out as a highly versatile intermediate.[1] Its uracil core is a fundamental component of nucleic acids, making its derivatives prime candidates for development as antiviral and anticancer agents. The true synthetic power of this molecule, however, lies in the C5-cyano group. This electron-withdrawing nitrile function not only modulates the electronic properties of the pyrimidine ring but also serves as a reactive handle for a diverse array of chemical modifications.

The cyano group is inherently reactive, featuring an electrophilic carbon atom susceptible to nucleophilic attack and a triple bond that can participate in various addition reactions.[2][3] Its presence on the uracil scaffold allows for the conversion of this compound into a wide range of derivatives, including carboxylic acids, amides, amines, and complex heterocyclic systems.[1] This guide will illuminate the primary pathways through which this reactivity can be harnessed.

Core Reactivity Pathways of the 5-Cyano Group

The chemical behavior of the cyano group in this compound is a direct consequence of its electronic structure. The sp-hybridized carbon is electrophilic and readily attacked by nucleophiles, while the nitrogen atom's lone pair allows for protonation or coordination, activating the group for further reactions.

Below is a conceptual overview of the primary transformations available, which will be explored in detail in the subsequent sections.

Caption: Key reactivity pathways originating from this compound.

Hydrolysis: Accessing Orotic Acid Derivatives

One of the most fundamental transformations of the 5-cyano group is its hydrolysis to a carboxylic acid, yielding orotic acid (uracil-6-carboxylic acid), a key metabolite in pyrimidine biosynthesis.[4][5][6] This reaction can be performed under either acidic or basic conditions, with the choice of catalyst profoundly influencing reaction rates and outcomes.

Mechanism Insight (Base-Catalyzed): Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This forms a hydroxy imine intermediate, which tautomerizes to an amide. Subsequent hydrolysis of the amide, which is typically the rate-limiting step, yields the carboxylate salt, which upon acidic workup gives the final carboxylic acid.

Hydrolysis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Tautomerization & Hydrolysis 5-CN-Uracil This compound (R-C≡N) Imidate_Anion Hydroxy Imine Intermediate [R-C(O⁻)=NH] 5-CN-Uracil->Imidate_Anion OH⁻ Amide 5-Carboxamidouracil (R-CONH₂) Imidate_Anion->Amide H₂O Orotic_Acid Orotic Acid (R-COOH) Amide->Orotic_Acid OH⁻, H₂O then H₃O⁺

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

This protocol describes a robust method for converting this compound to orotic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, suspend 1.0 equivalent of this compound in a 2 M aqueous solution of NaOH. A typical concentration is 0.1 to 0.5 M of the substrate.

  • Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by TLC or HPLC, observing the disappearance of the starting material. The reaction typically requires 4-8 hours. Causality Note: The high temperature is necessary to drive the hydrolysis of the stable intermediate amide.

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Acidification: Slowly add concentrated HCl dropwise with vigorous stirring to neutralize the excess NaOH and protonate the carboxylate. Adjust the pH to approximately 2-3. Orotic acid is poorly soluble in acidic aqueous media and will precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Purification: Wash the solid with cold deionized water, followed by a small amount of cold ethanol, to remove residual salts and impurities.

  • Drying: Dry the product under vacuum to yield orotic acid as a white crystalline powder.

Reduction: Synthesis of 5-Aminomethyluracil

The reduction of the cyano group to a primary amine provides 5-aminomethyluracil, a valuable building block for introducing flexible linkers or pharmacophoric groups. While powerful reducing agents like LiAlH₄ can achieve this, a more selective and milder approach often involves catalytic hydrogenation or the use of sodium borohydride in the presence of a nickel salt catalyst.[3][7]

Field Insight: The combination of NaBH₄ and NiCl₂·6H₂O is particularly effective. Nickel(II) is reduced in situ to a nickel boride species that acts as the active catalyst, facilitating the hydrogenation of the nitrile under relatively mild conditions. The inclusion of Di-tert-butyl dicarbonate (Boc₂O) during the reaction can directly yield the Boc-protected amine, preventing side reactions and simplifying purification.[7]

Data Summary: Nitrile Reduction Conditions
Reducing Agent SystemCatalystSolventTemperature (°C)Typical Yield (%)Key Considerations
H₂ (gas)Pd/C, PtO₂MeOH, EtOH, AcOH25 - 5070 - 95Requires hydrogenation apparatus.
NaBH₄NiCl₂·6H₂OMethanol0 - 2565 - 85Cost-effective and operationally simple.[7]
LiAlH₄NoneTHF, Et₂O0 - 35>90Highly reactive; requires anhydrous conditions. Reduces other carbonyls.[3]

[3+2] Cycloaddition: Constructing Tetrazole Analogs

The nitrile group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[8] A prominent example is its reaction with azides (e.g., sodium azide) to form tetrazoles, which are important bioisosteres for carboxylic acids in drug design. This [3+2] cycloaddition provides a direct route to 5-(1H-tetrazol-5-yl)uracil.

Mechanistic Rationale: The reaction is typically promoted by a Lewis acid or a proton source, which coordinates to the nitrile nitrogen, increasing its electrophilicity and accelerating the cycloaddition with the azide nucleophile.[9] Catalysts like zinc salts or silica-supported sulfuric acid have been shown to be effective.[9]

Experimental Workflow: Synthesis of 5-(1H-tetrazol-5-yl)uracil

This workflow outlines the key steps for the synthesis of the tetrazole derivative from this compound.

Caption: Experimental workflow for tetrazole synthesis via [3+2] cycloaddition.

Conclusion

The C5-cyano group of this compound is a remarkably versatile functional handle that provides access to a rich portfolio of molecular architectures. Its predictable reactivity through hydrolysis, reduction, and cycloaddition pathways makes it an indispensable tool for medicinal chemists. By understanding the underlying mechanisms and leveraging the optimized protocols presented in this guide, researchers can effectively harness the synthetic potential of this compound to accelerate the discovery and development of novel therapeutics.

References

  • Zhuang, B. R., Hsu, G. J., & Sung, K. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & Medicinal Chemistry, 14(10), 3399-3404.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-690.
  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976.
  • Wu, J. Z., & Yao, N. (2006). Parallel synthesis of 5-cyano-6-aryl-2-thiouracil derivatives as inhibitors for hepatitis C viral NS5B RNA-dependent RNA polymerase. Bioorganic & Medicinal Chemistry Letters, 16(1), 135-138.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-690.
  • Geronikaki, A., & Pitta, E. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity, 20(1), 153-183.
  • Abdel-Wahab, B. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • The Attempts of the Cyano Group Reduction in Cyanoethyl 5-Substituted Uracil Derivatives. (2006). ChemInform.
  • De Clercq, E. (2009). Cycloaddition reactions for antiviral compounds. Journal of Antimicrobial Chemotherapy, 63(Suppl_1), i13-i24.
  • Singh, R., et al. (2009). Ionic liquid mediated synthesis of 5-halouracil nucleosides: key precursors for potential antiviral drugs. Nucleosides, Nucleotides & Nucleic Acids, 28(9), 821-834.
  • McMurry, J. (2023). Nucleophilic Addition of HCN- Cyanohydrin Formation. Chemistry LibreTexts.
  • Wohlhueter, R. M., et al. (1980). Facilitated transport of uracil and 5-fluorouracil, and permeation of orotic acid into cultured mammalian cells. The Journal of Biological Chemistry, 255(9), 4341-4346.
  • Orotic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Nucleophilic Addition reactions. (2016). YouTube.
  • Sletten, E. M., & Bertozzi, C. R. (2011). Cu-free click cycloaddition reactions in chemical biology. Accounts of Chemical Research, 44(9), 666-676.
  • Wong, K. (2019). Nucleophilic Addition of –CN. Chemistry LibreTexts.
  • Malet-Martino, M., et al. (2015). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. International Journal of Pharmaceutics, 481(1-2), 119-124.
  • Wang, C., et al. (2021). Nitriles as radical acceptors in radical cascade reactions. Organic Chemistry Frontiers, 8(10), 2335-2351.
  • Orotic Acid. (n.d.). PubChem.
  • Orotic acid. (n.d.). NIST WebBook.
  • Reactivity of Nitriles. (2023). Chemistry LibreTexts.
  • The reaction pathways of 5-hydroxymethylfurfural conversion in a continuous flow reactor using copper catalysts. (2022). Cardiff University.
  • Green catalytic synthesis of 5-methylfurfural by selective hydrogenolysis of 5-hydroxymethylfurfural over size-controlled Pd nanoparticle catalysts. (2017). Catalysis Science & Technology.
  • Du, Z., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences, 13(4), 4696-4703.
  • Design of Heterogeneous Catalysts for the Conversion of Furfural to C5 Derivatives: A Brief Review. (2022). Lidsen.
  • Cycloaddition Reactions of 5-Hydroxymethyl-Furan-2-Nitrileoxide. (2008). ResearchGate.

Sources

Safety and handling guidelines for 5-Cyanouracil in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Laboratory Handling of 5-Cyanouracil

As a pivotal intermediate in medicinal chemistry, this compound (CAS 4425-56-3) is instrumental in the synthesis of novel antiviral and anticancer agents.[1][2] Its role as a versatile building block in drug discovery necessitates its presence in many research and development laboratories.[1][3] However, its structural similarity to endogenous nucleobases and its application in developing cytotoxic therapies mean that it must be handled with a comprehensive understanding of its potential hazards and with stringent safety protocols in place.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound safely in a laboratory setting. The focus is on a risk-based approach, moving from hazard identification to the implementation of robust control measures, ensuring the protection of personnel and the integrity of research.

Hazard Identification and Physicochemical Properties

Understanding the intrinsic properties of this compound is the foundation of a robust safety plan. It is classified under the Globally Harmonized System (GHS) with several key hazard statements.[4]

GHS Hazard Classification:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]

  • H315: Causes skin irritation (Skin Irritation, Category 2).[4]

  • H319: Causes serious eye irritation (Eye Irritation, Category 2).[4]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4]

Given its use in the synthesis of antimetabolites and its structural relation to compounds known to have genotoxic effects, it is prudent to handle this compound as a potentially cytotoxic and mutagenic agent.[2][5][6] The toxicological properties have not been fully investigated, warranting a cautious approach.[7]

PropertyValueSource
Molecular Formula C₅H₃N₃O₂PubChem[4]
Molecular Weight 137.10 g/mol PubChem[4]
Appearance White to cream/yellow crystalline powderThermo Fisher[8]
Melting Point >300 °C (decomposes)Chem-Impex[2], Fisher Scientific[9]
Storage Temperature Room Temperature, in a dry, well-ventilated placeFisher Scientific[7], ChemicalBook[10]
InChIKey HAUXRJCZDHHADG-UHFFFAOYSA-NSigma-Aldrich
CAS Number 4425-56-3PubChem[4]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective strategy for mitigating risk involves a multi-layered approach known as the hierarchy of controls. This framework prioritizes engineering and administrative solutions over reliance on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Often not feasible in R&D) Engineering Engineering Controls (Primary Barrier) Elimination->Engineering Administrative Administrative Controls (Procedural Safety) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the worker.[11]

  • Chemical Fume Hood/Containment: All procedures involving the handling of solid this compound powder (e.g., weighing, transferring, preparing solutions) MUST be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[12][13] This prevents the inhalation of airborne particles.

  • Ventilation: General laboratory areas where this compound is stored or used should have adequate ventilation to prevent the accumulation of any potential vapors or dusts.[7]

  • Closed Systems: For larger-scale synthesis, the use of closed-system transfer devices (CSTDs) should be considered to minimize the risk of exposure during material transfer.[13]

Administrative Controls: Safe Work Practices

These are procedures and policies that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Clearly demarcate specific areas within the lab for handling this compound. Post warning signs indicating the presence of a hazardous or potentially cytotoxic compound.[14]

  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all tasks involving this compound, from receipt and storage to use and disposal. All personnel must be trained on these SOPs before beginning work.[15]

  • Training: Personnel must receive documented training on the specific hazards of this compound, the correct use of engineering controls and PPE, and emergency procedures.[5][12]

  • Hygiene Practices: Do not eat, drink, or apply cosmetics in areas where this compound is handled.[7][12] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[16]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with the controls above.[11][17] It does not eliminate the hazard, but it provides a critical barrier.

Mandatory PPE includes:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[13][17] The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. Change gloves frequently (e.g., every 30-60 minutes) or immediately if contamination is suspected.[14][17]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[7] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[11][13] Standard safety glasses do not provide adequate protection.[17]

  • Protective Clothing: A disposable, solid-front, long-sleeved gown with tight-fitting cuffs is required.[12][13] This should be worn over regular lab attire and must not be worn outside the designated handling area.[12]

  • Respiratory Protection: When working within a certified fume hood or BSC, respiratory protection is generally not required. However, for spill cleanup or if engineering controls fail, a NIOSH-approved respirator (e.g., N95 for particulates) must be used.[7][13]

Standard Operating Protocols

Protocol 1: Weighing and Preparing a Solution of this compound
  • Preparation: Don all required PPE (double nitrile gloves, gown, goggles) before entering the designated handling area.

  • Containment: Perform all steps inside a chemical fume hood or BSC. Place an absorbent, plastic-backed work mat on the work surface.[5]

  • Weighing: Tare a suitable container (e.g., a vial or flask) on an analytical balance inside the hood. Carefully transfer the approximate amount of this compound powder to the container using a clean spatula. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe in the designated hazardous waste container.

  • Solubilization: Slowly add the desired solvent to the container with the this compound powder. Cap the container and mix gently (vortex or sonicate) until fully dissolved. This wet-handling method minimizes aerosol generation.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Cleanup: Wipe down the work surface with an appropriate cleaning agent. Dispose of the work mat and outer gloves in the designated hazardous waste container before leaving the hood. Wash hands thoroughly.

Protocol 2: Emergency Spill Response

Prompt and correct action is critical to contain contamination. A dedicated spill kit for cytotoxic compounds must be readily available.[5][12]

Spill_Response_Workflow Spill Spill Occurs Alert Alert others in the area. Evacuate if necessary. Spill->Alert Assess Assess Spill Size (Minor vs. Major) Alert->Assess Minor Minor Spill (<1g, contained) Assess->Minor Minor Major Major Spill (>1g, widespread) Assess->Major Major DonPPE Don Spill Response PPE: - Double gloves (heavy duty) - Gown, Goggles, Face Shield - N95 Respirator Minor->DonPPE ContactEHS Contact EHS/Safety Officer. Isolate area. Wait for response. Major->ContactEHS Contain Cover spill with absorbent pads. Work from outside in. DonPPE->Contain Clean Collect contaminated material into hazardous waste bags. Contain->Clean Decontaminate Decontaminate the area with appropriate cleaner. Clean->Decontaminate Dispose Dispose of all materials (including PPE) as cytotoxic waste. Decontaminate->Dispose Report File an incident report. Dispose->Report ContactEHS->Report

Caption: Workflow for responding to a this compound spill.

Storage and Waste Management

Proper storage and disposal are crucial to prevent unintended exposure and environmental contamination.

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store in a designated, labeled cabinet segregated from incompatible materials such as strong oxidizing agents.[9]

  • Ensure an accurate inventory is maintained to track the quantity and location of the material.

Waste Disposal
  • Hazardous Waste: this compound and all materials contaminated with it are considered hazardous chemical waste.[7] This includes empty stock containers, PPE, spill cleanup materials, and contaminated labware.

  • Containers: Use designated, leak-proof, and clearly labeled containers for hazardous waste.[12][18] Liquid waste containers should not be filled beyond 75% capacity.[19]

  • Procedures: Never dispose of this compound down the drain or in the regular trash.[7][20] All waste disposal must adhere to institutional, local, and national regulations for hazardous materials.[7][19]

First Aid and Exposure Management

In the event of an exposure, immediate action is required.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Get immediate medical attention.[7]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor immediately.[7]

All exposures, no matter how minor they seem, must be reported to the laboratory supervisor and the institution's environmental health and safety (EHS) department.[5][20]

References

  • This compound | C5H3N3O2 | CID 78145.
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Labor
  • Cytotoxic Drug Safety. Thompson Rivers University. [Link]
  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. [Link]
  • Material Safety Data Sheet - Uracil. Acme Synthetic Chemicals. [Link]
  • Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Safe handling of hazardous drugs. PubMed Central. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Mad-learn.com. [Link]
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
  • Safety D
  • URACIL FOR BIOCHEMISTRY Safety D
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Uracil SDS. BioSpectra, Inc. [Link]
  • Chemical Waste Disposal Guidelines. Emory University. [Link]
  • The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed. [Link]
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

Sources

Introduction: The Critical Role of 5-Cyanouracil in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Cyanouracil in Aqueous and Organic Solvents

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This compound (CAS 4425-56-3) is a pivotal heterocyclic compound and a key building block in the synthesis of a multitude of biologically active molecules.[1][2] As a derivative of uracil, it serves as a crucial intermediate in the development of antiviral and anticancer agents.[3] The structural uniqueness of this compound, particularly the presence of the cyano group on the pyrimidine ring, offers a versatile platform for chemical modifications, enabling the creation of novel therapeutic agents.[2]

In the realm of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability. Poor solubility can lead to a cascade of challenges, including unpredictable in vitro results, diminished bioavailability, and difficulties in formulation.[4][5] Therefore, a comprehensive understanding of the solubility profile of this compound in various solvent systems is not merely an academic exercise but a fundamental prerequisite for its successful application in medicinal chemistry and pharmaceutical manufacturing.[1][2]

This guide provides an in-depth technical overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document will equip researchers with the foundational knowledge and experimental protocols necessary to determine its solubility in aqueous and organic solvents. We will delve into the physicochemical properties of this compound, draw comparisons with related uracil derivatives, and provide detailed methodologies for accurate solubility determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, several key features dictate its solubility behavior:

  • The Uracil Backbone: The uracil ring itself is a polar structure containing two carbonyl groups and two nitrogen atoms capable of acting as hydrogen bond donors and acceptors. This inherent polarity suggests some degree of solubility in polar solvents like water.[6] The parent compound, uracil, is sparingly soluble in cold water but its solubility increases with temperature.[7][8]

  • The Cyano Group (-C≡N): The introduction of a cyano group at the 5-position significantly influences the molecule's electronic properties and polarity. The cyano group is strongly electron-withdrawing and possesses a significant dipole moment. This can enhance interactions with polar solvents.

  • Crystal Lattice Energy: this compound is a crystalline solid.[3][9] The energy required to overcome the forces holding the molecules together in the crystal lattice is a critical factor in the dissolution process. A high melting point, such as that of this compound (around 295-303°C with decomposition), often indicates a strong crystal lattice and potentially lower solubility.[2][3]

Based on these structural features, it can be inferred that this compound will exhibit some solubility in polar protic solvents (like water and ethanol) and polar aprotic solvents (like DMSO and DMF). Its solubility in nonpolar solvents is expected to be limited.

Quantitative Solubility Data: A Comparative Overview

As previously mentioned, specific, publicly available quantitative solubility data for this compound is scarce. However, we can look at the solubility of related compounds to establish a likely range and context.

CompoundSolventSolubilityTemperature
Uracil Hot Water~1 mg/mLNot specified
Uracil 1M NaOH~50 mg/mLNot specified
5-Fluorouracil Water~12.5 mg/mLNot specified
5-Fluorouracil Ethanol~0.8 mg/mLNot specified
5-Fluorouracil DMSO~53 mg/mLNot specified
5-Fluorouracil DMF~60 mg/mLNot specified
5-Fluorouracil PBS (pH 7.2)~8 mg/mLNot specified
5-Chlorouracil DMF~8 mg/mLNot specified
5-Chlorouracil DMSO~0.8 mg/mLNot specified
5-Chlorouracil Ethanol~53 mg/mLNot specified
5-Chlorouracil PBS (pH 7.2)~60 mg/mLNot specified

Data compiled from multiple sources.[7][10][11][12]

This table illustrates that even small modifications to the uracil ring can significantly impact solubility. For instance, the solubility of 5-fluorouracil and 5-chlorouracil varies considerably across different solvents. This underscores the necessity of experimentally determining the solubility of this compound rather than relying on estimations from analogues.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[13][14] It is a reliable method that involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved compound represents its thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent in a sealed vial prep1->prep2 equil1 Place vial in a shaker bath at constant temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for an extended period (e.g., 24-48 hours) equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Withdraw a clear aliquot of the supernatant sep1->sep2 sep3 Filter the aliquot (e.g., using a 0.45 µm syringe filter) sep2->sep3 anal1 Prepare serial dilutions of the filtered saturated solution sep3->anal1 anal2 Quantify concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS) anal1->anal2 anal3 Compare against a standard curve anal2->anal3

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Ensure the this compound to be tested is of high purity (≥98%).[3]

    • Use high-purity solvents (e.g., HPLC grade).

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO) for the preparation of a standard curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. A general rule of thumb is to add at least twice the expected amount needed for saturation.

    • Pipette a precise volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO, etc.) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a standard curve by making serial dilutions of the stock solution of known concentration.

    • Analyze the standards and the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the concentration of this compound in the diluted samples by interpolating from the standard curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

Effect of pH on Aqueous Solubility

Uracil and its derivatives are weakly acidic due to the N-H protons on the pyrimidine ring. The pKa of uracil is approximately 9.5. The introduction of the electron-withdrawing cyano group is expected to lower the pKa of this compound, making it a stronger acid than uracil.

This pH-dependent ionization has a profound effect on aqueous solubility. In its neutral form, the solubility is referred to as the intrinsic solubility. As the pH of the solution increases above the pKa, the molecule deprotonates to form an anionic species. This charged species is generally much more soluble in water than the neutral form due to ion-dipole interactions.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph Neutral this compound (Low Solubility) equilibrium low_ph->equilibrium high_ph Anionic this compound (High Solubility) equilibrium->high_ph

Caption: pH-Dependent Equilibrium of this compound and its Impact on Solubility.

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with increasing temperature. This relationship can be described by the van't Hoff equation. For practical purposes in drug development, determining solubility at physiological temperature (37°C) in addition to room temperature (25°C) is often necessary.

Conclusion: A Pathway to Characterization

A thorough understanding of the solubility of this compound is indispensable for its effective use in pharmaceutical synthesis and drug development. While a comprehensive public database of its solubility in various solvents is not yet available, this guide provides the necessary theoretical framework and practical, field-proven methodologies for its determination.

By employing the gold-standard shake-flask method and considering the influence of pH and temperature, researchers can generate a robust and reliable solubility profile for this compound. This data is fundamental for informed decision-making in lead optimization, formulation development, and process chemistry, ultimately paving the way for the successful advancement of new therapeutic agents derived from this versatile building block.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note.
  • A review of methods for solubility determination in biopharmaceutical drug characterization.
  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. 2020.
  • National Institutes of Health. This compound | C5H3N3O2 | CID 78145 - PubChem.
  • ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • ACS Publications. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. 2020.
  • Solubility of Things. Uracil.
  • Cheméo. Uracil (CAS 66-22-8) - Chemical & Physical Properties.
  • The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • CDN. POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. 2014.
  • ERIC. EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May.
  • Methods to Determine End Point of Potentiometric Titration and Applications.
  • ResearchGate. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents.
  • National Institutes of Health. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents.
  • National Institutes of Health. Determination of 5-fluorouracil anticancer drug solubility in supercritical CO 2 using semi-empirical and machine learning models. 2025.
  • ResearchGate. Solubility and Chromatographic Separation of 5-Fluorouracil under Subcritical Water Conditions.
  • ResearchGate. (PDF) Determination of 5-fluorouracil anticancer drug solubility in supercritical CO2using semi-empirical and machine learning models. 2025.

Sources

Methodological & Application

Application Note & Protocol: Seamless Incorporation of 5-Cyanouracil into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the successful incorporation of 5-Cyanouracil (5-CN-U) into synthetic oligonucleotides. This compound is a critical uridine analog used to enhance the binding affinity and nuclease resistance of oligonucleotides, making it a valuable modification in therapeutic and diagnostic applications. This guide details the chemistry of 5-CN-U, provides a step-by-step protocol for its incorporation using standard phosphoramidite chemistry, and outlines essential quality control procedures. The protocols and insights provided herein are grounded in established chemical principles and validated methodologies to ensure reliable and reproducible synthesis of high-quality 5-CN-U modified oligonucleotides.

Introduction: The Significance of this compound Modification

Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a rapidly advancing class of drugs. A primary challenge in their development is enhancing their metabolic stability and target binding affinity (duplex stability). Chemical modifications to the nucleobases, sugar, or phosphate backbone are employed to overcome these hurdles.

This compound is a modification of the uracil nucleobase that has demonstrated significant potential. The electron-withdrawing nature of the nitrile group at the C5 position of the pyrimidine ring enhances the base-pairing affinity with adenosine by improving base stacking interactions within the duplex. This modification has been shown to increase the melting temperature (T_m) of DNA and RNA duplexes, indicating a more stable interaction with the target sequence. Furthermore, oligonucleotides containing 5-CN-U can exhibit increased resistance to degradation by nucleases, prolonging their therapeutic effect.

This application note will provide the necessary protocols and technical insights for the efficient and reliable incorporation of this compound into custom oligonucleotides.

Chemical Principles and Reagents

The incorporation of this compound relies on standard automated solid-phase phosphoramidite chemistry. The key component is the this compound phosphoramidite monomer, which is added to the growing oligonucleotide chain in a manner analogous to the natural A, C, G, and T/U phosphoramidites.

The this compound Phosphoramidite Monomer

Successful synthesis requires a high-quality this compound phosphoramidite. The structure of a typical this compound DNA phosphoramidite is shown below. It is crucial to ensure the phosphoramidite is anhydrous and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis, which would render it inactive for coupling.

Table 1: Key Reagents and Their Functions

ReagentFunctionQuality Control Considerations
This compound PhosphoramiditeThe building block for introducing 5-CN-U into the oligonucleotide.High purity (>98%), anhydrous. Store under inert gas at -20°C.
Activator (e.g., DCI, ETT)Catalyzes the coupling reaction between the phosphoramidite and the 5'-hydroxyl group of the growing chain.Anhydrous. Concentration is critical for coupling efficiency.
Oxidizer (e.g., Iodine/Water/Pyridine)Oxidizes the phosphite triester linkage to a more stable phosphate triester.Water content must be precisely controlled.
Capping Reagents (e.g., Acetic Anhydride)Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.Freshly prepared solutions are recommended.
Deblocking Agent (e.g., Dichloroacetic acid in DCM)Removes the 5'-DMT protecting group to allow for the next coupling cycle.Consistent concentration is key to preventing base damage.
Cleavage & Deprotection Solution (e.g., AMA, NH4OH)Cleaves the oligonucleotide from the solid support and removes base and phosphate protecting groups.The choice of solution depends on the other protecting groups present.

Experimental Protocol: Solid-Phase Synthesis of this compound Oligonucleotides

This protocol assumes the use of a standard automated DNA/RNA synthesizer. All reagents should be of synthesis grade and handled according to safety data sheets.

Pre-Synthesis Preparation
  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.1 M). Ensure the solution is completely dissolved and free of particulates.

  • Synthesizer Setup: Install the this compound phosphoramidite solution on a designated port on the synthesizer. Prime the lines thoroughly to ensure the reagent reaches the synthesis column.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, using the appropriate base designation for this compound at the desired positions.

Automated Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of phosphoramidite addition. This cycle is repeated for each monomer in the sequence.

Synthesis_Cycle Start Start Cycle (5'-DMT-Oligo-Support) Deblock 1. Deblocking (DCA/DCM) Start->Deblock Wash1 Wash Deblock->Wash1 Coupling 2. Coupling (5-CN-U Phosphoramidite + Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping 3. Capping (Acetic Anhydride) Wash2->Capping Wash3 Wash Capping->Wash3 Oxidation 4. Oxidation (Iodine Solution) Wash3->Oxidation Wash4 Wash Oxidation->Wash4 End End Cycle (Ready for next monomer) Wash4->End

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Detailed Steps:

  • Deblocking: The dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain using a solution of dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Coupling: The this compound phosphoramidite, activated by a tetrazole derivative like DCI or ETT, is coupled to the free 5'-hydroxyl group. A slightly extended coupling time (e.g., 1.5 to 2 times the standard) is recommended for modified phosphoramidites to ensure high coupling efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents. This prevents the formation of undesired (n-1) shortmer sequences.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

This four-step cycle is repeated until the full-length oligonucleotide is synthesized.

Post-Synthesis Cleavage and Deprotection

The stability of the this compound modification during deprotection is a critical consideration. The cyano group can be susceptible to hydrolysis under harsh basic conditions.

  • Cleavage from Support: Transfer the synthesis support to a screw-cap vial. Add the cleavage/deprotection solution. A mixture of ammonium hydroxide and methylamine (AMA) is often preferred as it allows for faster deprotection at lower temperatures, which can help preserve the 5-CN-U modification.

  • Deprotection: Heat the sealed vial. The optimal time and temperature will depend on the specific protecting groups used for the other bases. A typical condition for AMA is 65°C for 15-20 minutes. For standard ammonium hydroxide, a longer incubation at 55°C (e.g., 8-12 hours) is common.

  • Evaporation: After deprotection, cool the vial and carefully evaporate the solution to dryness using a centrifugal evaporator.

Purification and Quality Control

Purification is essential to remove protecting groups, truncated sequences, and other impurities. The choice of purification method depends on the length of the oligonucleotide and the required purity.

Purification Methods

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest For
RP-HPLC Separation based on hydrophobicity. The DMT-on full-length product is more hydrophobic.High resolution, excellent for removing shortmers.Requires DMT-on synthesis. Can be complex to set up.High-purity applications (therapeutics).
IEX-HPLC Separation based on charge. The full-length product has the highest negative charge.High resolution, separates based on length.Can have lower recovery. Salt removal is required.Purification of longer oligonucleotides.
PAGE Separation by size and charge in a polyacrylamide gel.Very high resolution, can resolve single nucleotide differences.Lower throughput, recovery can be low.Analytical QC, small-scale purification.
Quality Control Workflow

A robust QC process is critical to verify the identity and purity of the final product.

QC_Workflow Crude Crude Deprotected Oligo Purification Purification (e.g., HPLC) Crude->Purification Desalting Desalting Purification->Desalting Analysis Final QC Analysis Desalting->Analysis MassSpec Mass Spectrometry (Verify Mass) Analysis->MassSpec Identity HPLC_UV Analytical HPLC/UPLC (Assess Purity) Analysis->HPLC_UV Purity Final Final Product (Quantified & Lyophilized) Analysis->Final

Caption: Post-synthesis quality control workflow.

  • Mass Spectrometry (MS): This is the most critical analysis to confirm the successful incorporation of this compound. The expected mass of the oligonucleotide should be calculated and compared to the experimental mass obtained, typically by ESI-MS. The mass of a this compound deoxyribonucleotide residue is different from that of a standard thymidine or uridine residue, providing clear confirmation of its presence.

  • Analytical HPLC/UPLC: An analytical chromatogram (either reverse-phase or ion-exchange) should be run on the final purified product. This will determine the purity of the oligonucleotide, which should typically be >90% for most research applications.

  • UV Spectrophotometry: The concentration of the final oligonucleotide solution is determined by measuring its absorbance at 260 nm (A_260). The extinction coefficient should be calculated based on the final sequence, including the contribution from the this compound bases.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Recommended Action(s)
Low Coupling Efficiency of 5-CN-U 1. Degraded phosphoramidite. 2. Insufficient coupling time. 3. Inactive activator.1. Use fresh, high-purity phosphoramidite. 2. Increase the coupling time for the 5-CN-U monomer. 3. Prepare fresh activator solution.
Unexpected Mass in MS 1. Degradation of the cyano group during deprotection. 2. Incomplete deprotection of other bases.1. Use milder deprotection conditions (e.g., AMA at a lower temperature or for a shorter time). 2. Ensure deprotection time and temperature are sufficient for the protecting groups used.
Low Purity in Final Product 1. Inefficient capping. 2. Sub-optimal purification.1. Check the activity of capping reagents. 2. Optimize the HPLC purification gradient and conditions.

Conclusion

The incorporation of this compound into synthetic oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. By utilizing high-quality reagents, optimizing synthesis and deprotection conditions, and implementing rigorous quality control, researchers can reliably produce high-purity 5-CN-U modified oligonucleotides. The protocols and guidelines presented in this document provide a robust framework for the successful application of this important chemical modification.

References

  • Swayze, E. E., et al. (2007). Gapped 2'-MOE oligonucleotides with 5-methylcytosine and 5-methyluracil are potent inhibitors of gene expression. Nucleic Acids Research.
  • Glen Research. (2017). Deprotection: A User's Guide. The Glen Report.

Application Notes & Protocols: 5-Cyanouracil Phosphoramidite for Solid-Phase DNA/RNA Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Cyanouracil (5-CN-U) phosphoramidite in automated, solid-phase oligonucleotide synthesis. We delve into the unique properties conferred by the 5-cyano modification, offering detailed, field-proven protocols for its efficient incorporation into DNA and RNA sequences. This guide explains the causality behind critical experimental parameters, from coupling kinetics to cleavage and deprotection strategies, ensuring high-yield, high-purity synthesis of modified oligonucleotides. Furthermore, we discuss the impact of this compound on the biophysical properties of oligonucleotides and explore its potential applications, including its use as a fluorescent base analog and a tool for structural biology.

Introduction: The Significance of this compound Modification

The strategic chemical modification of nucleobases is a cornerstone of modern nucleic acid research and therapeutics. Modifications can enhance stability, confer novel functionalities, and serve as probes to investigate biological processes. This compound is a pyrimidine derivative distinguished by the presence of a nitrile group (-C≡N) at the C5 position of the uracil ring.[1][2] This electron-withdrawing group imparts unique chemical and photophysical properties to the nucleobase.

The incorporation of this compound into oligonucleotides is of significant interest for several reasons:

  • Duplex Stability Modulation: Modifications at the C5 position of pyrimidines are known to influence the thermal stability (Tm) of DNA and RNA duplexes, primarily through altered base stacking interactions.[3]

  • Probing Molecular Interactions: The cyano group can act as a unique spectroscopic probe (e.g., via infrared spectroscopy) or a specific interaction point for proteins or small molecules.

  • Potential as a Fluorescent Base Analog: While many extrinsic dyes are large and attached via flexible linkers, fluorescent base analogs (FBAs) are integrated directly into the nucleic acid structure, offering a less disruptive method to study conformation and dynamics.[4] The conjugated system of this compound suggests potential fluorescent properties that warrant investigation.

This guide provides the necessary protocols and scientific rationale to successfully utilize this compound phosphoramidite in standard solid-phase synthesis workflows.

Phosphoramidite Specifications and Handling

  • Structure: 5-Cyano-2'-deoxyuridine, 5'-O-DMT, 3'-O-(N,N-diisopropylamino) phosphoramidite

  • Molecular Formula: C40H46N5O8P (Varies slightly based on protecting groups)

  • Appearance: White to off-white powder

  • Solubility: Soluble in anhydrous acetonitrile.

  • Storage and Stability: this compound phosphoramidite is sensitive to moisture and oxidation. Store desiccated at -20°C under an inert atmosphere (Argon or Nitrogen). Prior to use, allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation. Once dissolved in anhydrous acetonitrile (<10 ppm H₂O), the solution is typically stable for several days on an automated synthesizer if stored under inert gas.

The Solid-Phase Synthesis Cycle: A Step-by-Step Protocol

The incorporation of this compound phosphoramidite follows the standard four-step phosphoramidite synthesis cycle, which proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[5][6][7]

Diagram: The Phosphoramidite Synthesis Cycle

SynthesisCycle Deblocking Step 1: Deblocking (Detritylation) Coupling Step 2: Coupling Deblocking->Coupling Reagent: 3% TCA or DCA in DCM Removes 5'-DMT group, exposing 5'-OH for reaction. Capping Step 3: Capping Coupling->Capping Reagent: 5-CN-U Phosphoramidite + Activator (e.g., DCI) Forms new phosphite triester linkage. Oxidation Step 4: Oxidation Capping->Oxidation Reagent: Acetic Anhydride + NMI Acetylates unreacted 5'-OH groups to prevent failure sequence formation. NextCycle Ready for Next Nucleotide Oxidation->NextCycle Reagent: Iodine/H₂O/Pyridine Oxidizes P(III) to stable P(V) phosphate triester backbone. NextCycle->Deblocking Repeat for each nucleotide

Caption: The four-step automated solid-phase synthesis cycle for oligonucleotide synthesis.

Detailed Protocol for Automated Synthesis

This protocol assumes a standard 1 µmole synthesis scale. Adjust reagent volumes accordingly for other scales.

  • Preparation:

    • Dissolve this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Ensure all other reagents (activator, deblocking, capping, oxidation solutions) are fresh and correctly installed on the synthesizer.[6]

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[8]

    • Action: The acid removes the 5'-Dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support, exposing the 5'-hydroxyl group for the next reaction.

    • Duration: 60-90 seconds.

  • Step 2: Coupling

    • Reagents: 0.1 M this compound phosphoramidite solution and an activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile).[6][9]

    • Action: The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate. This species reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain to form a phosphite triester linkage.[5]

    • Causality & Recommendation: While standard phosphoramidites couple efficiently within 30 seconds, modified bases often exhibit different kinetics due to steric or electronic effects. To ensure high coupling efficiency (>98%), a longer coupling time of 180 seconds (3 minutes) is recommended for this compound phosphoramidite. This extended time maximizes the reaction completeness, which is critical for the overall yield of the full-length product. DCI is often recommended as it can accelerate coupling rates compared to traditional tetrazole activators.[10]

  • Step 3: Capping

    • Reagents: Typically a two-part system: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).[7]

    • Action: Any 5'-hydroxyl groups that failed to react during the coupling step are irreversibly acetylated.

    • Causality: This is a critical quality control step. Capping prevents the unreacted chains ("failure sequences") from elongating further, simplifying the final purification of the desired full-length oligonucleotide.[6]

    • Duration: 30-45 seconds.

  • Step 4: Oxidation

    • Reagent: A solution of iodine in a mixture of water, lutidine, and THF.

    • Action: The newly formed phosphite triester linkage is unstable. The oxidizing agent converts the trivalent phosphorus (P(III)) atom to a more stable, pentavalent phosphate triester (P(V)), which forms the backbone of the oligonucleotide.[6]

    • Duration: 45-60 seconds.

The cycle (Steps 1-4) is repeated for each nucleotide in the desired sequence.

Post-Synthesis: Cleavage & Deprotection

This is the most critical stage for ensuring the integrity of the this compound modification. The goal is to cleave the oligonucleotide from the solid support and remove all protecting groups (β-cyanoethyl from the phosphates; benzoyl, isobutyryl, etc., from the exocyclic amines of A, C, and G) without degrading the final product. The nitrile group on this compound can be susceptible to hydrolysis under harsh basic conditions.

Diagram: Deprotection Strategy Workflow

Deprotection start Oligonucleotide Synthesis Complete check_sensitivity Are other base-sensitive modifications present (e.g., certain dyes, RNA)? start->check_sensitivity mild_deprotection RECOMMENDED Mild Deprotection check_sensitivity->mild_deprotection  Yes standard_deprotection Standard Deprotection (Use with Caution) check_sensitivity->standard_deprotection  No protocol2 Protocol 2: UltraMild Deprotection - Reagents: 0.05M K2CO3 in Methanol - Conditions: Room Temp, 4 hours - Requires UltraMild phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG). mild_deprotection->protocol2 protocol1 Protocol 1: Ammonium Hydroxide (RT) - Reagent: Conc. NH4OH - Conditions: Room Temp, 17-24 hours - Best for DNA with standard (Bz, iBu) protecting groups. standard_deprotection->protocol1

Caption: Decision workflow for selecting the appropriate deprotection protocol.

Recommended Deprotection Protocol (Mild Conditions)

This protocol is recommended to preserve the integrity of the this compound moiety. It is suitable for DNA oligonucleotides synthesized with standard base protecting groups (e.g., Bz-A, Bz-C, iBu-G).

  • Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.5 mL of concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly. Ensure the seal is secure to prevent ammonia leakage.

  • Incubate the vial at room temperature for 24 hours .[11]

    • Causality: Elevated temperatures (e.g., 55°C) used in standard protocols can increase the rate of unwanted side reactions, including potential hydrolysis of the cyano group. The extended incubation at room temperature provides sufficient time for complete deprotection while minimizing the risk of modification damage.

  • After incubation, cool the vial briefly on ice.

  • Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA) for quantification and purification.

Note on UltraMild Synthesis: If using UltraMild phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG), deprotection can be achieved under even milder conditions, such as with 0.05M potassium carbonate in methanol for 4 hours at room temperature.[11][12] This is the safest method if your sequence contains other highly base-sensitive modifications.

Purification and Quality Control

Following deprotection, the crude oligonucleotide solution contains the full-length product as well as shorter failure sequences. Purification is essential for most applications.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is highly recommended. If the synthesis was performed "DMT-on" (the final 5'-DMT group was not removed), the lipophilic DMT group allows for excellent separation of the full-length product from the "DMT-off" failure sequences. The collected DMT-on product is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.[8]

  • Quality Control: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Properties of this compound Modified Oligonucleotides

Data Presentation: Impact of C5-Modification on Duplex Thermal Stability

The introduction of a substituent at the C5 position of a pyrimidine can affect the thermal stability (Tm) of a DNA/RNA duplex. While the precise ΔTm for this compound should be determined empirically for each sequence, the table below provides data for the well-studied 5-methyl modification to illustrate the expected trend of stabilization.[3]

Oligonucleotide Sequence (Self-Complementary)ModificationTm (°C)ΔTm (°C) (Modified vs. Unmodified)
5'-d(CGCGAATTCGCG)-3'Unmodified72.5N/A
5'-d(CG(5-Me-C)GAATTCG(5-Me-C)G)-3'5-Methylcytosine75.0+2.5[3]
5'-d(CGCGAAT(5-CN-U)CGCG)-3'This compoundTo be determinedExpected to be stabilizing

Note: Data for 5-Methylcytosine is illustrative. The stabilizing effect is attributed to enhanced base stacking. The electron-withdrawing cyano group in this compound may also influence stacking and hydration, and its effect should be experimentally verified.

Fluorescent Properties

This compound should be evaluated as a potential fluorescent base analog. Post-synthesis, the purified oligonucleotide should be characterized using fluorescence spectroscopy to determine its excitation and emission spectra, quantum yield, and environmental sensitivity (e.g., changes in fluorescence upon duplex formation). Such properties could make it a valuable tool for studying nucleic acid folding, protein-DNA interactions, and hybridization kinetics.[4][13]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency - Insufficient coupling time.- Degraded phosphoramidite or activator.- Increase coupling time for 5-CN-U to 3-5 minutes.- Use fresh, anhydrous acetonitrile for dissolution.- Replace phosphoramidite and/or activator solutions.
Low Overall Synthesis Yield - Inefficient coupling at one or more steps.- Incomplete deblocking.- Verify coupling efficiency via trityl monitoring.- Ensure deblocking solution is fresh and active.
Degradation of Oligonucleotide - Deprotection conditions too harsh.- Presence of other sensitive modifications.- Use the recommended mild deprotection protocol (NH₄OH at RT).- If other sensitive groups are present, switch to an UltraMild synthesis strategy.
Broad or Multiple Peaks in HPLC - Incomplete capping.- Incomplete deprotection.- Degradation during deprotection or workup.- Ensure capping reagents are fresh.- Extend deprotection time or use a stronger (but compatible) deprotection method.- Confirm product identity with mass spectrometry.

References

  • Glen Research. (n.d.). Cyanine 5 Phosphoramidite.
  • Tong, G., Lawlor, J. M., Tregear, G. W., & Haralambidis, J. (1995). A new, thermally-labile, solid support for the synthesis of 3'-amine-modified oligonucleotides.
  • Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of β-cyanoethyl-N,N-diisopropylphosphoramidites for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557.
  • BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly.
  • Shchepinov, M. S., et al. (1997). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 25(22), 4447–4454.
  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
  • ResearchGate. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.
  • Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24.
  • ResearchGate. (n.d.). Modulation of DNA thermal stability by C1.
  • Scribd. (n.d.). Deprotection Guide For Oligonucleotide Synthesis.
  • ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. In Nucleic Acids Book.
  • Oligonucleotide synthesis under mild deprotection conditions. (2023). RSC Publishing.
  • An Acid Free Deprotection of 5'-Amino-Modified Oligonucleotides. (2023). ChemRxiv.
  • LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. Retrieved from LGC, Biosearch Technologies website.
  • BenchChem. (n.d.). Basic principles of phosphoramidite chemistry for DNA synthesis.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1976). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 3(10), 2757–2763.
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
  • BenchChem. (n.d.). The Impact of 5-Ethylcytidine on DNA Thermal Stability: A Comparative Analysis.
  • Marguet, E., & Forterre, P. (1994). DNA stability at temperatures typical for hyperthermophiles. Nucleic Acids Research, 22(9), 1681–1686.
  • Sinkeldam, R. W., Greco, N. J., & Tor, Y. (2010). Fluorescent analogs of biomolecular building blocks: design, properties, and applications. Chemical Reviews, 110(5), 2579–2619.
  • Structural stability of DNA origami nanostructures in the presence of chaotropic agents. (2016). Nanoscale (RSC Publishing).
  • ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications.
  • Gene Link. (n.d.). Cy5-5' Oligo Modifications.
  • Chem-Impex. (n.d.). This compound.
  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applic
  • Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. (2020).
  • Synthesis and Properties of Fluorescent cycloSal Nucleotides Based on the Pyrimidine Nucleoside m5K and Its 2′,3′‐Dideoxy Analog dm5K. (2019).

Sources

Application Notes & Protocols: Enzymatic Incorporation of 5-Cyanouracil Triphosphate into RNA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Bases

The landscape of RNA biology and therapeutics is increasingly shaped by our ability to move beyond the four canonical bases. The site-specific introduction of modified nucleotides into RNA transcripts unlocks a vast potential for enhancing molecular stability, evading innate immune responses, and introducing novel functionalities.[1][2][3][4][5] Among the diverse chemical modifications available, 5-Cyanouracil (5-CN-U) emerges as a uniquely powerful tool. Its triphosphate precursor, this compound triphosphate (5-CN-UTP), can be efficiently incorporated into RNA during in vitro transcription (IVT) using bacteriophage RNA polymerases.

The strategic value of the 5-cyano modification lies in its dual nature. It is a compact, minimally perturbing group that is well-tolerated by the transcriptional machinery. Simultaneously, the cyano (nitrile) group is a versatile chemical handle, ready to participate in highly specific, bioorthogonal "click chemistry" reactions.[6][7] This allows for the post-transcriptional conjugation of various molecular payloads—such as fluorophores, biotin, or therapeutic agents—to the RNA molecule with high efficiency and under biocompatible conditions. This guide provides a comprehensive overview of the principles and a detailed protocol for the enzymatic synthesis of this compound-modified RNA (5-CN-RNA).

The Principle: T7 RNA Polymerase and Modified Substrates

The enzymatic synthesis of RNA in vitro is predominantly carried out by T7 RNA Polymerase (T7 RNAP), a highly processive and promoter-specific enzyme.[8][9] The transcription process involves the polymerase binding to a specific T7 promoter sequence on a double-stranded DNA template and synthesizing a complementary RNA strand using ribonucleoside triphosphates (NTPs) as substrates.

The remarkable flexibility of the T7 RNAP active site allows it to recognize and incorporate a wide array of modified NTPs. Modifications at the C5 position of pyrimidines (like uracil and cytosine) are particularly well-tolerated because this position projects into the major groove of the DNA-RNA helix, causing minimal steric interference with the polymerase's catalytic core.[10][11][12] While wild-type T7 RNAP can incorporate 5-CN-UTP, the efficiency may be slightly lower than that for the natural UTP. For applications requiring very high levels of substitution or for transcribing long RNAs, engineered T7 RNAP variants with enhanced substrate promiscuity may offer improved yields.[13][14]

Experimental Workflow: From DNA Template to Purified 5-CN-RNA

The successful synthesis of high-quality 5-CN-RNA hinges on a meticulously planned workflow, encompassing DNA template preparation, the core transcription reaction, and robust purification and quality control measures.

IVT_Workflow Figure 1: Overall Experimental Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_cleanup Phase 3: Purification & QC Template Linear DNA Template (T7 Promoter + Gene of Interest) IVT In Vitro Transcription - T7 RNA Polymerase - Reaction Buffer - 37°C Incubation Template->IVT NTPs NTP Mix (ATP, CTP, GTP, 5-CN-UTP) NTPs->IVT DNase DNase I Treatment (Template Removal) IVT->DNase Crude RNA Purify RNA Purification (Spin Column) DNase->Purify QC Quality Control - Gel Electrophoresis - Spectrophotometry Purify->QC FinalProduct Purified 5-CN-RNA QC->FinalProduct Verified Product

Figure 1: Overall Experimental Workflow for 5-CN-RNA Synthesis.
Materials and Reagents
  • Nucleotides:

    • This compound triphosphate (5-CN-UTP)

    • Adenosine triphosphate (ATP)

    • Cytidine triphosphate (CTP)

    • Guanosine triphosphate (GTP)

  • Enzymes:

    • High-Concentration T7 RNA Polymerase

    • RNase-free DNase I

    • RNase Inhibitor

  • Buffers and Solutions:

    • 10x Transcription Buffer (typically contains Tris-HCl, MgCl₂, spermidine, and DTT)

    • Nuclease-free water

    • EDTA solution (0.5 M)

    • Ethanol (70% and 100%, molecular biology grade)

  • DNA Template:

    • Linearized plasmid DNA or purified PCR product containing a T7 promoter upstream of the sequence of interest (1 µg/µL).

  • Equipment and Consumables:

    • Nuclease-free microcentrifuge tubes

    • Micropipettes and nuclease-free tips

    • Thermal cycler or 37°C incubator[15]

    • RNA purification kit (spin-column based recommended)

    • Gel electrophoresis system

    • UV-Vis spectrophotometer

Step-by-Step Protocol: In Vitro Transcription

This protocol is optimized for a standard 20 µL reaction. It can be scaled up as needed. All reagents should be thawed at room temperature (except for the enzyme mix, which must be kept on ice), vortexed gently, and briefly centrifuged before use.[15] To minimize RNase contamination, always wear gloves and use nuclease-free labware.[15]

  • Reaction Assembly: Assemble the reaction at room temperature in a nuclease-free tube in the following order to prevent precipitation of the DNA template by spermidine in the buffer.

ComponentVolume (µL)Final ConcentrationCausality and Rationale
Nuclease-Free WaterUp to 20 µL-Adjusts the final reaction volume.
10x Transcription Buffer2 µL1xProvides optimal pH, salts (Tris-HCl), and Mg²⁺, a critical cofactor for the polymerase.[1]
ATP (100 mM)2 µL10 mMBuilding block for the RNA chain.
CTP (100 mM)2 µL10 mMBuilding block for the RNA chain.
GTP (100 mM)2 µL10 mMBuilding block for the RNA chain.
5-CN-UTP (100 mM) 2 µL 10 mM The modified nucleotide that will be incorporated in place of UTP.
DNA Template (1 µg/µL)1 µL50 ng/µLProvides the genetic sequence for transcription.[16]
RNase Inhibitor1 µL2 U/µLProtects the newly synthesized RNA from degradation by contaminating RNases.
T7 RNA Polymerase2 µL-The core enzyme that catalyzes RNA synthesis.
Total Volume 20 µL
  • Incubation: Mix the components gently by pipetting. Briefly centrifuge the tube to collect the reaction mixture at the bottom. Incubate at 37°C for 2 to 4 hours. For transcripts shorter than 0.3 kb, the incubation can be extended up to 16 hours to increase yield.[10][15]

  • DNA Template Removal: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes. This step is crucial to remove the DNA template, which can interfere with downstream applications and quantification.[10]

  • RNA Purification: Proceed with RNA purification using a spin-column-based kit according to the manufacturer's protocol. This method is highly effective at removing proteins (DNase, polymerase), salts, and unincorporated NTPs. Alternatively, ethanol or LiCl precipitation can be used.[17] Elute the final RNA in nuclease-free water.

Quality Control and Troubleshooting

Verifying the integrity and concentration of the synthesized 5-CN-RNA is a self-validating step essential for the success of subsequent experiments.

  • Denaturing Agarose or Polyacrylamide Gel Electrophoresis (PAGE):

    • Purpose: To assess the size, integrity, and purity of the RNA transcript.

    • Procedure: Mix a small aliquot of the purified RNA with a denaturing loading buffer (containing formamide or urea) and run on an appropriate percentage gel.

    • Expected Result: A single, sharp band corresponding to the expected size of the transcript. The presence of a smear may indicate RNA degradation, while multiple bands could suggest premature termination or secondary structures.

  • UV-Vis Spectrophotometry:

    • Purpose: To determine the concentration and purity of the RNA solution.[16]

    • Procedure: Measure the absorbance of the purified RNA at 260 nm and 280 nm.

    • Calculations:

      • Concentration (µg/mL) = A₂₆₀ × Dilution Factor × 40

      • Purity is assessed by the A₂₆₀/A₂₈₀ ratio.

    • Expected Result: A pure RNA sample should have an A₂₆₀/A₂₈₀ ratio of ~2.0. A lower ratio suggests protein contamination.

Problem Potential Cause Recommended Solution
Low or No RNA Yield Degraded DNA template or NTPs.Verify template integrity on a gel. Use fresh NTP stocks.
Inactive T7 RNA Polymerase.Use a fresh enzyme aliquot. Consider adding DTT to 5 mM final concentration to the reaction.[18]
Inhibitors in the DNA template prep.Re-purify the DNA template using phenol/chloroform extraction followed by ethanol precipitation.[17]
RNA Smear on Gel RNase contamination.Use certified nuclease-free reagents and consumables. Increase the amount of RNase inhibitor.
Template degradation during reaction.Ensure the DNA template is of high quality.
Transcript is Shorter than Expected Premature transcription termination.Ensure NTP concentrations are equimolar and sufficient. Try incubating at a lower temperature (30°C).

Downstream Applications: Activating the Cyano Handle

The true power of incorporating this compound lies in its utility as a bioorthogonal handle for post-transcriptional modification. The cyano group can readily participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine-conjugated molecules. This "click chemistry" reaction is extremely fast, highly specific, and proceeds under aqueous, biocompatible conditions without the need for a copper catalyst.[7]

IEDDA_Workflow Figure 2: Post-Transcriptional Labeling via IEDDA Click Chemistry RNA Purified 5-CN-RNA (contains dienophile) Reaction IEDDA Reaction (Aqueous Buffer, RT) RNA->Reaction Probe Tetrazine-Probe (e.g., Tetrazine-Fluorophore) Probe->Reaction LabeledRNA Covalently Labeled RNA Reaction->LabeledRNA N₂ byproduct

Figure 2: Post-Transcriptional Labeling via IEDDA Click Chemistry.
Key Applications Include:
  • Fluorescent Labeling: By reacting 5-CN-RNA with a tetrazine-fluorophore conjugate, researchers can generate highly specific probes for RNA imaging, localization studies (FISH), and flow cytometry.[19]

  • Affinity Purification: Conjugating a tetrazine-biotin molecule allows for the efficient capture and purification of the modified RNA and its binding partners from complex biological mixtures.

  • Structural Biology: The introduction of a specific, small chemical group can serve as a reference point or reporter in NMR spectroscopy or aid in phasing for X-ray crystallography.

  • Therapeutic Conjugation: For mRNA therapeutics or siRNAs, the cyano handle enables the precise attachment of delivery vehicles (e.g., peptides, polymers) or other functional moieties to improve pharmacokinetic properties and targeting.[4][5]

Conclusion

The enzymatic incorporation of this compound triphosphate represents a robust and versatile platform for the production of functionally enhanced RNA molecules. The protocol detailed herein provides a reliable method for synthesizing 5-CN-RNA, while the unique chemical reactivity of the cyano group opens the door to a myriad of advanced downstream applications. By combining the precision of enzymatic synthesis with the power of bioorthogonal chemistry, researchers are well-equipped to explore and manipulate the complex world of RNA with unprecedented control.

References

  • In Vitro Transcription of Modified RNAs. (n.d.). The Moon Lab.
  • Use of T7 RNA polymerase and its mutants for incorporation of nucleoside analogs into RNA. (2009). Methods in Enzymology.
  • Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Nature Biotechnology.
  • In Vitro Selection Using Modified or Unnatural Nucleotides. (2008). Current Protocols in Nucleic Acid Chemistry.
  • Meyer, A. J., et al. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. Nucleic Acids Research.
  • Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. ResearchGate.
  • T7 RNA polymerase variants and methods of using the same. (2015). Google Patents.
  • HighYield T7 Cy5 RNA Labeling Kit (UTP-based). (n.d.). Jena Bioscience.
  • HighYield T7 Cy5 RNA Labeling Kit (UTP-based). (n.d.). Jena Bioscience.
  • Milisavljevic, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry.
  • Milisavljevic, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry.
  • Amblard, F., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
  • O'Keeffe, K., et al. (2013). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. Journal of Visualized Experiments.
  • RNA synthesis monitoring. (n.d.). Jena Bioscience.
  • Whitehead, K. A., et al. (2007). Chemical modification: the key to clinical application of RNA interference? Journal of Clinical Investigation.
  • Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs. (2024). Patsnap.

Sources

Click chemistry applications with 5-ethynyluracil vs 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Bioorthogonal Chemistry: A Comparative Analysis of 5-Ethynyluracil and 5-Cyanouracil

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pursuit of Dynamic Cellular Processes

In the landscape of modern molecular biology and drug development, observing static snapshots of cellular components is no longer sufficient. The focus has shifted to understanding dynamic processes in real-time, within the native environment of the living cell. Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, provides a powerful suite of tools for this purpose, allowing for the specific chemical tagging of biomolecules without interfering with innate biochemical processes.[1][2]

A cornerstone of this field is the metabolic labeling of nascent biomolecules, such as newly synthesized RNA. This two-step process involves introducing a cellular substrate modified with a bioorthogonal functional group (a "chemical reporter") that is incorporated by the cell's own machinery.[3] Subsequently, a probe containing a complementary functional group is added, which reacts specifically with the reporter in a "click" reaction, attaching a payload like a fluorophore or an affinity tag.[4]

This guide provides an in-depth analysis of two uracil analogs, 5-ethynyluracil (as its nucleoside, 5-ethynyluridine) and this compound, within the context of bioorthogonal applications. We will explore the well-established role of 5-ethynyluridine (5-EU) as a premier tool for RNA labeling and contrast it with this compound, clarifying its distinct chemical properties and applications, which diverge significantly from those of 5-EU.

Part 1: 5-Ethynyluracil (5-EU) — The Workhorse for Nascent RNA Labeling

5-Ethynyluridine (5-EU), the nucleoside of 5-ethynyluracil, is a potent and widely adopted tool for investigating the transcriptome.[5] Its utility is rooted in a simple yet elegant principle: it mimics natural uridine closely enough to be processed by the cell, yet it carries a unique chemical handle—the ethynyl group—for subsequent detection.

Principle of Operation: A Two-Act Play of Biology and Chemistry
  • Act I (Biological Incorporation): When introduced to cells, the cell-permeable 5-EU is taken up and phosphorylated by cellular kinases to form 5-ethynyluridine triphosphate (5-EUTP).[5] Cellular RNA polymerases recognize 5-EUTP as an analog of UTP and incorporate it into newly synthesized RNA transcripts.[5] This effectively "marks" all RNA transcribed during the labeling period.

  • Act II (Chemical Detection): The terminal alkyne (ethynyl group) on the incorporated 5-EU is a bioorthogonal handle. It does not react with any native functional groups within the cell. Its specific reaction partner is an azide. The most common and robust method for ligating the alkyne and azide is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of click chemistry.[6][7] This reaction forms a stable triazole linkage, covalently attaching a probe (e.g., an azide-modified fluorophore) to the nascent RNA.[8]

The CuAAC Reaction Mechanism

The CuAAC reaction is prized for its speed, specificity, and high yield.[9][10] It proceeds efficiently in aqueous environments under mild conditions, making it highly suitable for biological samples.[6] The copper(I) catalyst is crucial, as it drastically accelerates the reaction rate and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[9]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product RNA_Alkyne RNA-5-Ethynyluracil (R-C≡CH) Triazole_Linkage Stable Triazole Linkage (RNA-Triazole-Probe) RNA_Alkyne->Triazole_Linkage Azide_Probe Azide Probe (N3-Probe) Azide_Probe->Triazole_Linkage Cu_I Copper(I) [Cu(I)] Cu_I->Triazole_Linkage Catalyzes

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Key Applications in Research and Drug Development

The ability to specifically label and isolate newly made RNA has revolutionized transcriptomics:

  • Visualization of Transcription: Researchers can visualize sites of active RNA synthesis within the cell and in tissues using fluorescence microscopy.[11][12]

  • RNA Turnover and Decay: Pulse-chase experiments with 5-EU allow for the measurement of RNA decay rates, providing insights into gene regulation.[13]

  • Transcriptome Analysis: Labeled RNA can be affinity-purified (e.g., using a biotin-azide probe) and subjected to high-throughput sequencing (EU-RNA-seq) to quantify the nascent transcriptome.[14]

  • Viral Research: 5-EU labeling can distinguish newly synthesized viral RNA from host cell RNA, helping to identify viral replication sites.[11]

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells with 5-EU

This protocol provides a general framework for labeling adherent mammalian cells. Optimization is recommended for different cell types and experimental goals.

A. Materials

  • 5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured on coverslips in a multi-well plate (e.g., ~70-80% confluency)

B. Procedure

  • Prepare Labeling Medium: Dilute the 5-EU stock solution directly into pre-warmed complete culture medium to the desired final concentration. A common starting point is 0.5-1 mM, but this should be optimized to balance labeling efficiency with potential cytotoxicity.[14]

  • Labeling Incubation: Remove the existing medium from the cells and replace it with the 5-EU labeling medium.

  • Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time depends on the specific research question (short for transcription rate, long for steady-state labeling).

  • Wash: Remove the labeling medium and gently wash the cells twice with 1 mL of warm PBS.

  • Fixation: Fix the cells by adding 1 mL of 3.7% Paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

  • Wash: Remove the fixative and wash the cells three times with PBS. The sample is now ready for permeabilization and the click reaction.

Protocol 2: Fluorescence Detection of Labeled RNA via CuAAC Click Reaction

This protocol is for visualizing the 5-EU labeled RNA from Protocol 1. Protect samples from light once the fluorophore is added.

A. Materials

  • Fixed cells on coverslips (from Protocol 1)

  • Permeabilization Buffer: 0.5% Triton™ X-100 in PBS

  • Click Reaction Cocktail (prepare fresh):

    • Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)

    • CuSO₄ solution (e.g., 100 mM in H₂O)

    • Reducing Agent (e.g., 500 mM Sodium Ascorbate in H₂O, prepare fresh)

    • PBS

  • Wash Buffer: PBS

  • (Optional) DAPI or Hoechst stain for nuclear counterstaining

B. Procedure

  • Permeabilization: Add 1 mL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.[5]

  • Wash: Remove the buffer and wash the cells three times with PBS.

  • Prepare Click Cocktail: For a 500 µL reaction, mix the components in the following order:

    • 440 µL PBS

    • 10 µL Fluorescent Azide stock (e.g., 2.5 mM in DMSO for a final concentration of 50 µM)

    • 10 µL CuSO₄ solution (final concentration 2 mM)

    • 40 µL Sodium Ascorbate solution (final concentration 40 mM)

    • Note: Always add the sodium ascorbate last to freshly reduce Cu(II) to the active Cu(I) state.

  • Click Reaction: Remove the final PBS wash and add 500 µL of the Click Reaction Cocktail to the cells.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[5]

  • Wash: Remove the reaction cocktail and wash the cells three times with PBS.

  • (Optional) Counterstain: Incubate with a nuclear stain like DAPI for 5 minutes, then wash with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide with mounting medium and proceed with fluorescence microscopy.

Part 2: this compound — A Chemist's Tool for Synthesis, Not a Biologist's Probe for Labeling

In contrast to the well-documented bioorthogonal applications of 5-EU, this compound occupies a very different role in the scientific landscape. It is primarily valued as a versatile chemical building block in medicinal chemistry for the synthesis of more complex molecules.[15] The user's query places it alongside 5-EU, implying a similar function in click chemistry. However, a rigorous scientific analysis reveals two fundamental barriers that prevent it from being used as a metabolic labeling agent in the same manner.

Barrier 1: The Challenge of Metabolic Incorporation

The first and most critical requirement for a metabolic labeling agent is that it must be accepted and utilized by the cell's enzymatic machinery. Seminal research from 1975 demonstrated that attempts to incorporate this compound or its deoxynucleoside derivative into the DNA of E. coli and T3 phage were unsuccessful, even under conditions where other 5-substituted uracils were readily incorporated.[7]

This lack of incorporation suggests that the cyano group at the 5-position is not well-tolerated by the relevant polymerases. While these studies are in prokaryotic systems, they raise significant doubts about its viability as a substrate for eukaryotic RNA polymerases, which is a prerequisite for labeling nascent RNA.

Barrier 2: Chemical Incompatibility with Mainstream Bioorthogonal Reactions

The second barrier is chemical. The cyano group (-C≡N) is fundamentally different from the ethynyl group (-C≡CH) and is not a suitable partner for the most common and efficient bioorthogonal reactions.

  • CuAAC and SPAAC: These reactions are specific to the cycloaddition of an azide and an alkyne. A nitrile cannot participate in this transformation.

  • Inverse-Electron-Demand Diels-Alder (IEDDA): This powerful, copper-free click reaction involves the cycloaddition of an electron-poor diene (like tetrazine) with an electron-rich dienophile (like a strained alkene). For this compound to act as the dienophile, its double bond would need to be electron-rich. However, the cyano group is strongly electron-withdrawing, making the uracil ring's double bond electron-poor. This electronic mismatch makes it an unsuitable partner for IEDDA reactions.

While niche bioorthogonal reactions involving nitrile derivatives do exist (e.g., reaction of nitrile oxides with norbornene or heteroaromatic nitriles with cysteine), these chemistries are not applicable to the general metabolic labeling of nucleic acids.[5][14]

Caption: Contrasting workflows for 5-EU and this compound in bio-labeling.

Protocol 3: Representative Synthesis of this compound from 5-Iodouracil

Given that this compound's primary utility is in chemical synthesis, this protocol details its preparation, adapted from Bleackley et al., 1975.[7] This serves as a representative example of its application domain.

A. Materials

  • 5-Iodouracil

  • Cuprous Cyanide (CuCN)

  • Pyridine (anhydrous)

  • Reflux apparatus

  • Ammonium hydroxide solution (concentrated)

  • Acetic acid

B. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-iodouracil (1 equivalent) and cuprous cyanide (1.5 equivalents).

  • Add Solvent: Add anhydrous pyridine to the flask to serve as the solvent.

  • Reflux: Heat the mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress by TLC.

  • Workup - Removal of Copper: After cooling, pour the reaction mixture into a concentrated ammonium hydroxide solution. This will form a soluble copper-ammonia complex, which can be seen by the formation of a deep blue solution.

  • Filtration: Filter the mixture to remove any insoluble material.

  • Precipitation: Acidify the blue filtrate by slowly adding glacial acetic acid. The this compound product is insoluble in the acidic aqueous solution and will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and dry thoroughly to yield this compound.

Part 3: Head-to-Head Comparison: Functionality Defines Application

The suitability of a molecule for a specific task is dictated by its chemical and biological properties. The following table summarizes the critical differences between 5-ethynyluracil and this compound.

Feature5-Ethynyluracil (as 5-Ethynyluridine)This compound
Bioorthogonal Handle Terminal Alkyne (-C≡CH)Cyano / Nitrile (-C≡N)
Metabolic Incorporation Readily incorporated into nascent RNA by RNA polymerases.[5]Evidence suggests it is not incorporated into nucleic acids.[7]
Primary Click Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6]Not applicable. Chemically incompatible with standard bioorthogonal reactions.
Biocompatibility The alkyne itself is biocompatible. The CuAAC reaction requires a copper catalyst, which can be cytotoxic, necessitating careful protocol optimization or the use of copper-free SPAAC alternatives.The molecule itself has been used in medicinal chemistry.[15] Not used in live-cell labeling protocols.
Established Application Metabolic labeling of newly synthesized RNA for imaging, sequencing, and turnover analysis.[13][14]Synthetic intermediate and building block in medicinal and pharmaceutical chemistry.[15]
Overall Utility A tool for studying biological processes in situ.A tool for building molecules in vitro.

Conclusion and Senior Scientist's Perspective

The comparison between 5-ethynyluracil and this compound is a tale of two molecules with distinct purposes, defined by their functional groups. 5-Ethynyluridine is a cornerstone of modern transcriptomics, providing a reliable and versatile method to interrogate the dynamics of RNA biology. Its success lies in the perfect marriage of a biologically-accepted scaffold with a chemically-specific and highly reactive alkyne handle.

Conversely, this compound is not a tool for biological labeling via click chemistry. The fundamental requirements for such an application—metabolic incorporation and possession of a compatible bioorthogonal handle—are not met. Its value is firmly established in the realm of synthetic chemistry, where the cyano group serves as a versatile precursor for creating diverse molecular architectures.

For researchers and drug development professionals, this distinction is critical. The choice of a chemical probe must be guided by a deep understanding of both the biological system and the underlying chemical principles. While both molecules are valuable, their applications are orthogonal. 5-EU allows us to observe the machinery of life, while this compound helps us build the molecules that can modulate it.

References

  • Stark, R., et al. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR Protocols.
  • Barr, P. J., Jones, A. S., & Walker, R. T. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Nucleic Acids Research, 3(11), 2845–2849.
  • Yoon, J. H., & Kim, M. (2025). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. Methods in Molecular Biology.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690.
  • Barr, P. J., Jones, A. S., & Walker, R. T. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Nucleic Acids Research, 3(11), 2845-2849.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction.
  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery.
  • ChemBees. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-690.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. PubMed.
  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA).
  • Carreño, D., et al. (2021). Visualization of Respiratory Syncytial Virus RNA Synthesis Sites by Ethynyl Uridine Labeling. Methods in Molecular Biology.
  • Xu, J., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytica Chimica Acta.
  • Zhou, Z., & Wang, C. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Molecular Sciences.
  • Wikipedia. (n.d.). Bioorthogonal chemistry.
  • Singh, I., et al. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Molecules.
  • Chen, Y., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. International Journal of Molecular Sciences.
  • University of California. (2023). Bioorthogonal Chemistry: A Revolution in Chemical Biology. eScholarship.

Sources

Application Notes and Protocols for FRET-Based Assays Utilizing 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the principles, design, and execution of Förster Resonance Energy Transfer (FRET)-based assays using the modified nucleobase, 5-Cyanouracil (5-CNU). We will explore the potential of 5-CNU as a fluorescent donor or acceptor, offering detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Power of FRET and the Potential of this compound

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the study of molecular interactions and conformational changes in real-time.[1][2] This non-radiative energy transfer occurs between a donor fluorophore and an acceptor fluorophore when they are in close proximity, typically within 1-10 nanometers.[1][2] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "molecular ruler" for probing nanoscale biological events.[1]

The versatility of FRET has led to its widespread use in various applications, including the study of protein-protein interactions, nucleic acid hybridization, and enzyme kinetics, making it an invaluable tool in drug discovery and diagnostics.[3][4]

This compound (5-CNU) is a synthetic pyrimidine derivative that has primarily been utilized as a building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[5] While its role as a fluorescent probe is not extensively documented, its structural similarity to other fluorescent nucleobase analogs suggests its potential in this area. Modifications at the 5-position of uracil have been shown to yield fluorescent molecules, indicating that the cyano group of 5-CNU could confer useful photophysical properties.

This guide will provide a framework for harnessing the potential of 5-CNU in FRET-based assays, particularly in the context of nucleic acid research.

The Causality Behind Experimental Choices: this compound as a FRET Probe

The decision to employ a specific fluorophore in a FRET assay is dictated by its photophysical properties and its compatibility with the biological system under investigation. While experimental data on the fluorescence of this compound is limited, we can infer its potential characteristics based on similar compounds, such as 5-fluorouracil. Studies on 5-fluorouracil have shown fluorescence excitation maxima around 270 nm and 310 nm, with emission maxima at approximately 330 nm and 410 nm.[6]

This compound as a FRET Donor

Assuming 5-CNU exhibits similar spectral properties to 5-fluorouracil, with an emission maximum in the range of 330-410 nm, it could potentially serve as a FRET donor to acceptor fluorophores that have an excitation spectrum overlapping this region.

Diagram: FRET Mechanism with this compound as a Donor

FRET_Donor cluster_donor This compound (Donor) cluster_acceptor Acceptor d_ground Ground State (S0) d_excited Excited State (S1) d_ground->d_excited Excitation (e.g., ~310 nm) d_excited->d_ground Donor Emission (e.g., ~410 nm) (Reduced in presence of Acceptor) a_ground Ground State (S0) d_excited->a_ground FRET (Dipole-Dipole Coupling) a_excited Excited State (S1) a_ground->a_excited Energy Transfer a_excited->a_ground Acceptor Emission (e.g., >450 nm)

Caption: FRET from 5-CNU donor to an acceptor.

Potential acceptor partners for a 5-CNU donor could include:

  • Fluorescein (FAM): Excitation maximum around 495 nm, with some absorption in the 400-450 nm range.

  • Cyanine dyes (e.g., Cy3): While the primary absorption is in the green region, some cyanine dyes have broader absorption spectra that might overlap with the emission of 5-CNU.

The choice of acceptor will depend on maximizing the spectral overlap integral, a key factor in FRET efficiency.

This compound as a FRET Acceptor

Conversely, if 5-CNU has a significant absorption spectrum that overlaps with the emission of a suitable donor, it could function as a FRET acceptor. Given its likely UV absorption, potential donors would need to emit in the UV-to-blue region of the spectrum.

Diagram: FRET Mechanism with this compound as an Acceptor

FRET_Acceptor cluster_donor Donor cluster_acceptor This compound (Acceptor) d_ground Ground State (S0) d_excited Excited State (S1) d_ground->d_excited Excitation d_excited->d_ground Donor Emission (Reduced in presence of 5-CNU) a_ground Ground State (S0) d_excited->a_ground FRET (Dipole-Dipole Coupling) a_excited Excited State (S1) a_ground->a_excited Energy Transfer a_excited->a_ground 5-CNU Emission (e.g., ~410 nm)

Caption: FRET from a donor to 5-CNU acceptor.

Potential donor partners for a 5-CNU acceptor could include:

  • Tryptophan: An intrinsic fluorescent amino acid with an emission maximum around 350 nm.

  • 2-Aminopurine (2-AP): A fluorescent adenine analog with an emission maximum around 370 nm.

Using 5-CNU as an acceptor for these donors could be advantageous for studying protein-DNA interactions, where a naturally fluorescent amino acid can act as the donor.

Data Presentation: Estimated Photophysical Properties

The following table summarizes the estimated photophysical properties of this compound based on data from 5-fluorouracil and provides a comparison with common FRET fluorophores.

FluorophoreEst. Excitation Max (nm)Est. Emission Max (nm)Est. Quantum YieldCommon FRET Partners (as Donor)Common FRET Partners (as Acceptor)
This compound (5-CNU) ~270-310~330-410Not DeterminedFAM, Cy3 (theoretically)Tryptophan, 2-Aminopurine (theoretically)
Fluorescein (FAM) 4955170.93TAMRA, Cy35-CNU (theoretically)
Cy3 5505700.15Cy5, Alexa Fluor 647FAM
Cy5 6496700.27Cy5.5, Cy7Cy3, Alexa Fluor 555
Tryptophan 2803500.135-CNU (theoretically)N/A
2-Aminopurine (2-AP) 3053700.685-CNU (theoretically)N/A

Experimental Protocols: A Step-by-Step Guide

This section provides a generalized protocol for conducting a FRET-based assay using 5-CNU-labeled oligonucleotides. This protocol should be adapted based on the specific application and the empirically determined photophysical properties of 5-CNU.

Protocol 1: Synthesis and Purification of 5-CNU Labeled Oligonucleotides

The synthesis of fluorescently labeled oligonucleotides is a well-established process.[7][8] 5-CNU can be incorporated into an oligonucleotide sequence during solid-phase synthesis using a corresponding phosphoramidite reagent.

Diagram: Oligonucleotide Labeling Workflow

Oligo_Labeling cluster_workflow Oligonucleotide Synthesis and Purification start Design Oligonucleotide Sequence synthesis Automated Solid-Phase Synthesis (Incorporate 5-CNU Phosphoramidite) start->synthesis cleavage Cleavage from Solid Support and Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification qc Quality Control (Mass Spectrometry, UV-Vis) purification->qc end Purified Labeled Oligonucleotide qc->end

Caption: Workflow for 5-CNU oligonucleotide probe synthesis.

Materials:

  • This compound phosphoramidite

  • Standard DNA/RNA phosphoramidites and synthesis reagents

  • Controlled pore glass (CPG) solid support

  • Cleavage and deprotection reagents (e.g., ammonium hydroxide, methylamine)

  • HPLC system with a reverse-phase column

  • Mass spectrometer

  • UV-Vis spectrophotometer

Procedure:

  • Oligonucleotide Design: Design the oligonucleotide sequence to include the 5-CNU at the desired position. Consider the placement of the donor and acceptor to ensure an appropriate distance for FRET upon hybridization or conformational change.

  • Solid-Phase Synthesis: Perform automated solid-phase synthesis of the oligonucleotide on a DNA/RNA synthesizer. At the appropriate cycle, introduce the 5-CNU phosphoramidite.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups using standard protocols.

  • Purification: Purify the full-length, labeled oligonucleotide from truncated sequences and unincorporated dyes using reverse-phase HPLC.

  • Quality Control: Confirm the identity and purity of the labeled oligonucleotide using mass spectrometry and UV-Vis spectroscopy. Quantify the concentration of the purified probe.

Protocol 2: FRET-Based Nucleic Acid Hybridization Assay

This protocol describes a simple hybridization assay to detect a target nucleic acid sequence using a 5-CNU labeled probe and a complementary probe labeled with a suitable FRET partner.

Diagram: Hybridization Assay Workflow

Hybridization_Assay cluster_workflow FRET Hybridization Assay prepare Prepare Probes and Target mix Mix Probes and Target in Assay Buffer prepare->mix incubate Incubate to Allow Hybridization mix->incubate measure Measure Fluorescence incubate->measure analyze Analyze FRET Signal measure->analyze

Caption: Workflow for a FRET-based hybridization assay.

Materials:

  • Purified 5-CNU labeled oligonucleotide probe (donor or acceptor)

  • Purified partner fluorophore-labeled oligonucleotide probe (acceptor or donor)

  • Target nucleic acid sequence

  • Nuclease-free water

  • Hybridization buffer (e.g., saline-sodium citrate buffer)

  • Fluorometer or plate reader capable of measuring donor and acceptor emission

Procedure:

  • Reaction Setup: In a microplate or cuvette, prepare reactions containing:

    • A fixed concentration of the 5-CNU labeled probe.

    • A fixed concentration of the partner fluorophore-labeled probe.

    • Varying concentrations of the target nucleic acid.

    • A no-target control.

    • Bring the final volume to a fixed amount with hybridization buffer.

  • Hybridization: Incubate the reactions at a temperature that allows for specific hybridization of the probes to the target sequence.

  • Fluorescence Measurement:

    • Excite the donor fluorophore at its excitation maximum.

    • Measure the emission intensity of the donor and the acceptor at their respective emission maxima.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each reaction.

    • Plot the FRET ratio as a function of target concentration. An increase in the FRET ratio with increasing target concentration indicates specific hybridization.

Trustworthiness: A Self-Validating System

To ensure the reliability of your FRET assay, it is crucial to include appropriate controls:

  • Donor-only control: To measure the baseline fluorescence of the donor in the absence of the acceptor.

  • Acceptor-only control: To measure any direct excitation of the acceptor at the donor's excitation wavelength.

  • No-target control: To determine the background FRET signal in the absence of the specific molecular interaction.

  • Positive control: A known interacting pair to validate the assay setup.

  • Negative control: A non-interacting pair to ensure specificity.

By including these controls, you can confidently interpret your results and troubleshoot any unexpected outcomes.

Conclusion

While the application of this compound as a fluorescent probe in FRET-based assays is still an emerging area, its potential is significant. By leveraging the principles of FRET and adapting established protocols, researchers can explore the utility of this modified nucleobase for studying a wide range of biological processes. The information and protocols provided in this guide serve as a foundation for developing novel and powerful FRET-based assays with this compound, contributing to advancements in molecular biology, drug discovery, and diagnostics.

References

  • Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides.
  • Cy5.5 Fluorescent Dye Oligonucleotide Labeling.Bio-Synthesis, [Link]
  • A FRET-based screening assay for nucleic acid ligands.PubMed, [Link]
  • Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy.PMC - NIH, [Link]
  • Breaking the blue barrier of nucleobase fluorescence emission with dicyanovinyl-based uracil molecular rotor probes.RSC Publishing, [Link]
  • Breaking the blue barrier of nucleobase fluorescence emission with dicyanovinyl-based uracil molecular rotor probes.
  • Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Autom
  • Synthesis, spectroscopic characterization and computational chemical study of 5-cyano-2-thiouracil derivatives as potential antimicrobial agents.
  • Fluorescent nucleobase analogs constructed by aldol‐type condensation: Design, properties, and synthetic optimization for fluorogenic labeling of 5‐formyluracil.
  • Fluorescence spectra of 5FU in deionized water (concentration of 5 ×...
  • Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides.
  • FRET-based cyanine probes for monitoring ligation reactions and their applications to mechanistic studies and c
  • Highly specific C–C bond cleavage induced FRET fluorescence for in vivo biological nitric oxide imaging.PubMed Central, [Link]
  • Characterization of the Photochemical Properties of 5-Benzyluracil via Time-Dependent Density Functional Theory.PubMed, [Link]
  • Characterization of the Photochemical Properties of 5-Benzyluracil via Time-Dependent Density Functional Theory.Infoscience, [Link]

Sources

5-Cyanouracil: A Versatile Probe for Elucidating Nucleic Acid-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intricate dance between nucleic acids and proteins is fundamental to nearly all cellular processes, from DNA replication and repair to gene expression and regulation. Understanding the specifics of these interactions at a molecular level is paramount for deciphering biological mechanisms and for the rational design of therapeutic agents. 5-Cyanouracil (5-CNU) has emerged as a powerful and versatile tool for researchers in this field. Its unique chemical properties, particularly the presence of the cyano group at the 5-position of the uracil ring, offer a suite of biophysical and biochemical handles to probe the structure, dynamics, and function of nucleic acid-protein complexes.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in studying these critical interactions. We will delve into the underlying principles of its application in photo-crosslinking, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven insights and step-by-step methodologies to empower your research.

I. The Chemistry and Properties of this compound

This compound is a synthetic analog of the natural nucleobase uracil. The introduction of an electron-withdrawing cyano (-C≡N) group at the 5-position significantly alters its electronic and photochemical properties without drastically perturbing the overall structure of the DNA or RNA duplex.

Key Properties and Advantages:

  • Photoreactivity: Upon excitation with UV light, this compound can form covalent crosslinks with nearby amino acid residues, providing a "snapshot" of the interaction interface.

  • Fluorescence: While weakly fluorescent on its own, the fluorescence of this compound can be sensitive to its local environment, making it a useful probe for monitoring binding events and conformational changes.

  • NMR Probe: The cyano group contains a carbon and a nitrogen atom, which can be isotopically labeled (¹³C and ¹⁵N) to serve as a highly specific and sensitive probe in NMR spectroscopic studies of complex structures and dynamics.

  • Minimal Perturbation: The relatively small size of the cyano group minimizes steric hindrance and structural perturbation of the nucleic acid duplex compared to bulkier modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number4425-56-3[1]
Molecular FormulaC₅H₃N₃O₂
Molecular Weight137.10 g/mol
Melting Point295 °C (decomposes)[1]
Purity (typical)~95%[1]

II. Incorporation of this compound into Oligonucleotides

The first critical step in utilizing this compound as a probe is its site-specific incorporation into a DNA or RNA oligonucleotide of interest. This is most commonly achieved through solid-phase phosphoramidite chemistry on an automated synthesizer.

Protocol 1: Synthesis of this compound Phosphoramidite

The synthesis of the this compound phosphoramidite building block is a prerequisite for automated oligonucleotide synthesis. This process typically starts from a protected 5-cyanouridine or 5-cyano-2'-deoxyuridine. A general protocol involves:

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to ensure selective reaction at the 3'-position.

  • Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite.

Detailed synthetic procedures can be found in specialized organic chemistry literature.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

Once the this compound phosphoramidite is obtained, it can be incorporated into a desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

  • Solid support (e.g., CPG with the first nucleoside)

  • Automated DNA/RNA synthesizer

Procedure:

  • Instrument Setup: Prepare the synthesizer with fresh reagents and the appropriate solid support.

  • Sequence Programming: Program the desired oligonucleotide sequence, specifying the position for the incorporation of this compound.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing chain.

    • Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group. An extended coupling time (e.g., 3-5 minutes) is often recommended for modified phosphoramidites to ensure high coupling efficiency.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a standard deprotection solution (e.g., concentrated ammonium hydroxide).

  • Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC, to isolate the full-length, modified product.

Oligo_Synthesis_Workflow start Start: Solid Support deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (Add 5-CNU Phosphoramidite) deblock->couple cap 3. Capping (Block Unreacted Sites) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat Cycle for next base oxidize->repeat n cycles cleave Cleavage & Deprotection oxidize->cleave Final Cycle repeat->deblock purify Purification (HPLC) cleave->purify end Final 5-CNU Oligonucleotide purify->end

Figure 1: Workflow for incorporating this compound into an oligonucleotide.

III. Application 1: Photo-Crosslinking for Mapping Interaction Interfaces

Photo-crosslinking is a powerful technique to identify the binding interface between a nucleic acid and a protein. This compound serves as an excellent photo-crosslinking agent due to its ability to form a covalent bond with neighboring amino acid residues upon UV irradiation.

Principle of this compound Photo-Crosslinking

Upon absorption of UV light (typically in the range of 300-320 nm), this compound becomes electronically excited. In this reactive state, it can abstract a hydrogen atom from a nearby amino acid side chain, leading to the formation of a covalent crosslink. This "zero-length" crosslinker captures interactions at the point of closest contact.

Protocol 3: UV Photo-Crosslinking of a 5-CNU-labeled Oligonucleotide to a Protein

Materials:

  • Purified 5-CNU-labeled oligonucleotide (DNA or RNA)

  • Purified target protein

  • Binding buffer (optimized for the specific interaction)

  • UV crosslinking instrument (e.g., a Stratalinker or a laser system with appropriate wavelength)

  • SDS-PAGE analysis reagents

  • Mass spectrometer for product analysis (optional)

Procedure:

  • Binding Reaction: Incubate the 5-CNU-labeled oligonucleotide with the target protein in the binding buffer to allow complex formation. The optimal concentrations and incubation time should be determined empirically.

  • UV Irradiation: Expose the sample to UV light. The optimal wavelength and duration of irradiation are critical and may require optimization. A wavelength around 312 nm is a good starting point. Irradiation time can range from minutes to an hour. It is important to perform control experiments without the protein and without UV irradiation.

  • Analysis of Crosslinking:

    • SDS-PAGE: Denature the samples and run them on an SDS-PAGE gel. The formation of a covalent crosslink will result in a new band with a higher molecular weight, corresponding to the protein-oligonucleotide conjugate. This can be visualized by autoradiography (if the oligonucleotide is radiolabeled) or by fluorescent scanning (if the oligonucleotide has a fluorescent tag).

    • Mass Spectrometry: To identify the precise site of crosslinking, the protein-oligonucleotide conjugate can be excised from the gel, digested with proteases, and analyzed by mass spectrometry. The crosslinked peptide will have a mass shift corresponding to the mass of the crosslinked nucleotide fragment, allowing for the identification of the modified amino acid.

Photo_Crosslinking_Workflow cluster_experiment Experimental Steps cluster_analysis Analysis mix 1. Mix 5-CNU Oligo and Target Protein incubate 2. Incubate to Form Nucleic Acid-Protein Complex mix->incubate irradiate 3. UV Irradiation (e.g., 312 nm) incubate->irradiate crosslink 4. Covalent Crosslink Formation irradiate->crosslink sds_page 5a. SDS-PAGE Analysis (Mobility Shift) crosslink->sds_page mass_spec 5b. Mass Spectrometry (Identify Crosslinked Peptide) crosslink->mass_spec

Figure 2: General workflow for a photo-crosslinking experiment.

Table 2: Comparison of Photo-Crosslinking Agents

CrosslinkerActivation WavelengthReactivityAdvantagesDisadvantages
This compound ~310-320 nmC-H bondsZero-length, minimal perturbationLower quantum yield than some others
5-Iodouracil~325 nmC-H bondsHigh crosslinking yieldsLarger halogen atom can be more perturbative
Azidophenacyl~350-365 nmInserts into C-H and N-H bondsLonger wavelength activation reduces photodamageBulky group, not a zero-length crosslinker

IV. Application 2: Fluorescence Spectroscopy to Monitor Binding and Dynamics

The cyano group of this compound can act as a sensitive fluorescent reporter of its local environment. Changes in fluorescence intensity or emission wavelength can be used to monitor nucleic acid-protein binding events and associated conformational changes in real-time.

Principle of Fluorescence Quenching/Enhancement

The fluorescence of this compound can be either quenched (decreased) or enhanced (increased) upon protein binding.

  • Quenching: If a nearby amino acid residue (e.g., tryptophan) can accept energy from the excited this compound, its fluorescence will be quenched.

  • Enhancement: If the binding event moves the this compound into a more rigid or hydrophobic environment within the protein-nucleic acid interface, its fluorescence quantum yield may increase.

By titrating a fixed concentration of the 5-CNU-labeled oligonucleotide with increasing concentrations of the protein and monitoring the fluorescence change, a binding curve can be generated to determine the dissociation constant (Kd).

Protocol 4: Fluorescence Titration to Determine Binding Affinity

Materials:

  • Purified 5-CNU-labeled oligonucleotide

  • Purified target protein

  • Binding buffer

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a solution of the 5-CNU-labeled oligonucleotide in the binding buffer at a concentration below the expected Kd.

  • Fluorescence Measurement: Place the oligonucleotide solution in a cuvette in the fluorometer and record the initial fluorescence intensity at the appropriate excitation and emission wavelengths for this compound.

  • Titration: Add small aliquots of a concentrated stock solution of the target protein to the cuvette. After each addition, allow the system to equilibrate and record the fluorescence intensity.

  • Data Analysis: Correct the fluorescence data for dilution and plot the change in fluorescence as a function of the protein concentration. Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd.

V. Application 3: NMR Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a powerful technique for determining the three-dimensional structures of biomolecules in solution. The incorporation of isotopically labeled this compound can provide unique and valuable information for studying nucleic acid-protein complexes.

Principle of Using this compound in NMR

The cyano group of this compound can be synthesized with ¹³C and/or ¹⁵N isotopes.

  • ¹³C-labeled Cyano Group: The ¹³C nucleus of the cyano group has a distinct chemical shift that is sensitive to its local electronic environment.[2] Changes in the ¹³C chemical shift upon protein binding can be used to map the interaction surface.

  • ¹⁵N-labeled Cyano Group: Similarly, the ¹⁵N chemical shift of the cyano group can provide information about hydrogen bonding and other interactions.

  • Unique Probe: The cyano group provides a unique spectroscopic window, as there are no naturally occurring cyano groups in proteins or nucleic acids. This allows for the unambiguous assignment of signals from the modified nucleotide.

Protocol 5: NMR Chemical Shift Perturbation Mapping

Materials:

  • ¹³C or ¹⁵N-labeled 5-CNU-containing oligonucleotide

  • Unlabeled target protein

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • High-field NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation: Prepare two NMR samples: one containing the isotopically labeled 5-CNU oligonucleotide alone, and another containing the oligonucleotide in the presence of a stoichiometric amount of the target protein.

  • NMR Data Acquisition: Acquire ¹³C or ¹⁵N HSQC spectra for both samples. These experiments correlate the chemical shifts of the ¹³C or ¹⁵N nucleus with that of a directly attached proton (if applicable) or can be acquired directly.

  • Data Analysis: Compare the spectra of the free and protein-bound oligonucleotide. Changes in the chemical shifts of the this compound signals upon protein binding are indicative of their involvement in the interaction interface. These chemical shift perturbations can be mapped onto a structural model of the nucleic acid to visualize the binding site.

VI. Conclusion and Future Perspectives

This compound is a multifaceted tool that offers a range of powerful approaches for dissecting the complexities of nucleic acid-protein interactions. From covalently trapping interaction partners to monitoring binding kinetics and providing detailed structural information, the applications of this modified nucleobase are extensive. As our understanding of the intricate regulatory networks within the cell continues to grow, so too will the demand for precise and minimally perturbative probes like this compound. Future developments may include the design of this compound derivatives with enhanced photochemical properties or the development of novel NMR experiments that further exploit the unique spectroscopic features of the cyano group. By integrating the methodologies described in this guide, researchers can gain deeper insights into the fundamental processes of life and accelerate the development of novel therapeutic strategies.

References

  • Santa Lucia, J., Jr. (1998). A unified view of polymer, salt, and oligonucleotide duplex stability. Proceedings of the National Academy of Sciences, 95(4), 1460-1465.
  • Glen Research. (n.d.). 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). The Glen Report, 31(2). [Link]
  • Meisenheimer, P. L., & Koch, T. H. (1997). Photocross-linking of nucleic acids to associated proteins. Critical Reviews in Biochemistry and Molecular Biology, 32(2), 101-140.
  • Wenter, P., Fürtig, B., & Schwalbe, H. (2006). NMR spectroscopy of RNA.
  • ACS Publications. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • National Center for Biotechnology Information. (1993). Nuclear magnetic resonance spectroscopy of a DNA complex with the uniformly 13C-labeled Antennapedia homeodomain and structure determination of the DNA-bound homeodomain. Journal of Molecular Biology, 234(4), 1070-1083. [Link]
  • National Center for Biotechnology Information. (2016). A rapid method for detecting protein-nucleic acid interactions by protein induced fluorescence enhancement. Scientific Reports, 6, 39344. [Link]
  • OSTI.GOV. (1987). DNA-protein crosslinking in normal human skin fibroblasts exposed to solar ultraviolet wavelengths. Photochemistry and Photobiology, 46(1), 1-6. [Link]
  • National Center for Biotechnology Information. (2017). A chemical approach for site-specific identification of NMR signals from protein side-chain NH3+ groups forming intermolecular ion pairs in protein–nucleic acid complexes. Journal of Biomolecular NMR, 68(3), 169-178. [Link]
  • National Center for Biotechnology Information. (2022). Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis. ACS Omega, 7(13), 11186-11197. [Link]
  • MDPI. (2018). Study of Photochemical Cytosine to Uracil Transition via Ultrafast Photo-Cross-Linking Using Vinylcarbazole Derivatives in Duplex DNA. Molecules, 23(4), 828. [Link]
  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. [Link]
  • National Center for Biotechnology Information. (2005). Nucleic acid-based fluorescent probes and their analytical potential. Analytical and Bioanalytical Chemistry, 383(3), 367-381. [Link]
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • MDPI. (2013). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. Molecules, 18(12), 15354-15389. [Link]
  • National Center for Biotechnology Information. (1994). UV crosslinking of proteins to nucleic acids. Current Protocols in Molecular Biology, Chapter 12, Unit 12.5. [Link]
  • BMRB. (n.d.). Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. [Link]
  • National Center for Biotechnology Information. (2018). Chemical profiling of mycosporine-like amino acids in twenty-three red algal species. Journal of Phycology, 54(4), 541-553. [Link]
  • National Center for Biotechnology Information. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Journal of Proteome Research, 20(2), 1157-1171. [Link]
  • National Center for Biotechnology Information. (2020). Cationic cyanine as a near-infrared fluorescent probe for the determination of nucleic acids. Fresenius' Journal of Analytical Chemistry, 366(5), 504-507. [Link]
  • Knowledge at UChicago. (2021).
  • Semantic Scholar. (1988). NMR of proteins and nucleic acids. [Link]
  • National Center for Biotechnology Information. (1997). Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies. Journal of Biomolecular NMR, 10(3), 245-253. [Link]
  • University of Toronto. (n.d.). The use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. [Link]
  • Ludwig-Maximilians-Universität München. (n.d.). Characterisation of DNA-protein crosslink repair with the Purification of x-linked Proteins technique. [Link]
  • National Center for Biotechnology Information. (2021). High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. Journal of the American Society for Mass Spectrometry, 32(10), 2737-2748. [Link]
  • National Center for Biotechnology Information. (2024). Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions.
  • National Center for Biotechnology Information. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical Chemistry, 91(15), 10146-10154. [Link]
  • University of Edinburgh. (n.d.). An integrated workflow for crosslinking mass spectrometry. [Link]
  • National Center for Biotechnology Information. (2020). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 19(6), 1013-1025. [Link]
  • National Center for Biotechnology Information. (2021). 13C Direct Detected NMR for Challenging Systems. Molecules, 26(16), 4983. [Link]
  • National Center for Biotechnology Information. (2014). Protein-Protein Interaction Detection: Methods and Analysis. International Journal of Molecular Sciences, 15(11), 21366-21387. [Link]
  • National Center for Biotechnology Information. (2016). DNA Distortion Caused by Uracil-Containing Intrastrand Cross-Links. The Journal of Physical Chemistry B, 120(9), 2315-2325. [Link]
  • National Center for Biotechnology Information. (2020). 15N and 13C-labeled molecular probes as hyperpolarized nitric oxide sensors. RSC Chemical Biology, 1(4), 283-288. [Link]
  • ResearchGate. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. [Link]
  • National Center for Biotechnology Information. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Scientific Reports, 11, 16298. [Link]
  • National Center for Biotechnology Information. (2019). Engineering of a fluorescent chemogenetic reporter with tunable color for advanced live-cell imaging.
  • ResearchGate. (2018).
  • ACS Publications. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. The Journal of Physical Chemistry B. [Link]
  • ResearchGate. (n.d.). DNA Photo-Cross-Linking Using 3-Cyanovinylcarbazole Modified Oligonucleotide with Threoninol Linker. [Link]
  • National Center for Biotechnology Information. (2021). Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. The Journal of Organic Chemistry, 86(24), 18015-18024. [Link]
  • National Center for Biotechnology Information. (2001). Crosslinking of the complementary strands of DNA by UV light: dependence on the oligonucleotide composition of the UV irradiated DNA. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1518(1-2), 1-10. [Link]
  • MDPI. (2023). Site-Specific Cytosine to Uracil Transition by Using Reversible DNA Photo-crosslinking. International Journal of Molecular Sciences, 24(13), 10839. [Link]
  • National Center for Biotechnology Information. (2017). Exploring the effect of 5-Fluorouracil on conformation, stability and activity of lysozyme by combined approach of spectroscopic and theoretical studies. International Journal of Biological Macromolecules, 105(Pt 1), 746-755. [Link]
  • National Center for Biotechnology Information. (2022). Binding mechanism and SERS spectra of 5-fluorouracil on gold clusters. RSC Advances, 12(54), 35157-35166. [Link]
  • ResearchGate. (2008). Imaging of Conformational Changes of Proteins with a New Environment-Sensitive Fluorescent Probe Designed for Site-Specific Labeling of Recombinant Proteins in Live Cells. [Link]
  • MDPI. (2021). Quenching of Protein Fluorescence by Fullerenol C 60 (OH) 36 Nanoparticles. International Journal of Molecular Sciences, 22(21), 11568. [Link]
  • National Center for Biotechnology Information. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Journal of Visualized Experiments, (148), 10.3791/59233. [Link]
  • National Center for Biotechnology Information. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-690. [Link]
  • National Center for Biotechnology Information. (2016). Cyanotryptophans as Novel Fluorescent Probes for Studying Protein Conformational Changes and DNA-Protein Interaction. ACS Chemical Biology, 11(2), 468-476. [Link]
  • ResearchGate. (n.d.). Workflow of protein-ligand interaction analysis including binding site... [Link]
  • National Center for Biotechnology Information. (1984). Photochemical cross-linking of protein and DNA in chromatin. Synthesis and application of a photosensitive cleavable derivative of 9-aminoacridine with two photoprobes connected through a disulphide-containing linker. The Biochemical Journal, 219(2), 519-526. [Link]
  • National Center for Biotechnology Information. (2013). Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates.
  • National Center for Biotechnology Information. (1993). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. Science, 262(5137), 1255-1257. [Link]
  • ResearchGate. (n.d.). Analysis of amino acids by Orbitrap mass spectrometry. [Link]
  • YouTube. (2020, June 8). Identifying Binding Site on Protein : Tutorial. [Link]
  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (n.d.). [Link]
  • National Center for Biotechnology Information. (2010). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. eLS. [Link]

Sources

Application Notes and Protocols: Synthesis of 5-Cyanouracil-Modified mRNA for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Dawn of Modified mRNA Therapeutics

The advent of messenger RNA (mRNA) therapeutics has marked a paradigm shift in modern medicine, offering unprecedented speed and versatility in the development of vaccines and treatments for a myriad of diseases.[1][2][3] The core principle of this technology lies in the delivery of synthetic mRNA, which instructs the body's own cellular machinery to produce therapeutic proteins.[1] However, the inherent instability and immunogenicity of unmodified mRNA have historically posed significant hurdles to its clinical application.[2][4] This has spurred the exploration of chemical modifications to the mRNA molecule to enhance its stability, increase translational efficiency, and evade the innate immune system.[3][5][6]

Among the diverse array of possible modifications, the incorporation of 5-cyanouracil (5-cyanoU) into the mRNA sequence is emerging as a promising strategy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and quality control of this compound-modified mRNA for therapeutic applications. We will delve into the scientific rationale behind this modification and provide detailed, field-proven protocols to empower your research and development endeavors.

The Scientific Rationale for this compound Modification

The therapeutic efficacy of synthetic mRNA is critically dependent on its ability to be efficiently translated into protein while avoiding degradation and recognition by the host's innate immune sensors, such as Toll-like receptors (TLRs) and RIG-I.[4][6][7] Chemical modifications to the nucleobases of mRNA can significantly influence these properties.

While pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) have been the most extensively studied and utilized modifications, particularly in the context of COVID-19 vaccines, the exploration of other novel modifications is crucial for expanding the therapeutic landscape.[5][7] this compound, a derivative of uracil, presents a unique set of properties that make it an attractive candidate for mRNA modification. The cyano group at the C5 position of the uracil ring is thought to modulate the electronic and steric properties of the nucleobase, potentially influencing base pairing, RNA secondary structure, and interactions with cellular machinery.

Although direct, extensive research on the specific benefits of this compound in therapeutic mRNA is an emerging field, the principles of nucleobase modification suggest potential advantages in:

  • Reduced Immunogenicity: Similar to other C5-substituted pyrimidines, this compound may alter the recognition of mRNA by innate immune receptors, thereby reducing the production of pro-inflammatory cytokines and enhancing the overall safety profile of the therapeutic.

  • Enhanced Stability: The modification could potentially increase the resistance of the mRNA molecule to degradation by cellular nucleases, leading to a longer half-life and sustained protein expression.

  • Improved Translational Efficiency: By influencing codon-anticodon interactions or the overall structure of the mRNA, this compound incorporation might lead to more efficient translation by the ribosome.

Workflow for Synthesis of this compound-Modified mRNA

The production of high-quality this compound-modified mRNA involves a multi-step process, from the design of the DNA template to the final quality assessment of the purified mRNA.

Workflow cluster_0 Phase 1: Template Preparation cluster_1 Phase 2: In Vitro Transcription (IVT) cluster_2 Phase 3: Purification cluster_3 Phase 4: Quality Control cluster_4 Final Product Template_Design DNA Template Design (with T7 Promoter) Linearization Plasmid Linearization Template_Design->Linearization Template_Purification Template Purification Linearization->Template_Purification IVT_Reaction IVT Reaction with 5-cyanoUTP DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment Purification mRNA Purification (e.g., LiCl Precipitation or Chromatography) DNase_Treatment->Purification QC Quality Control Assays (Concentration, Integrity, Purity) Purification->QC Final_Product This compound-Modified mRNA QC->Final_Product

Caption: Overall workflow for the synthesis of this compound-modified mRNA.

Experimental Protocols

Part 1: DNA Template Preparation

The quality of the final mRNA product is fundamentally dependent on the quality of the DNA template.[] The template must contain a bacteriophage promoter (e.g., T7, SP6, or T3) upstream of the gene of interest, the open reading frame (ORF) of the target protein, and a poly(A) tail sequence.[][9]

Protocol 1.1: Plasmid Linearization

Rationale: Linearization of the plasmid DNA template is crucial to prevent transcriptional read-through, ensuring the production of mRNA transcripts of a defined length.[]

  • Restriction Digest Setup:

    • Plasmid DNA (containing the gene of interest downstream of a T7 promoter): 10-20 µg

    • Restriction Enzyme (e.g., a unique cutter downstream of the poly(A) tail): 50-100 units

    • 10X Restriction Buffer: 10 µL

    • Nuclease-free water: to a final volume of 100 µL

  • Incubation: Incubate the reaction at the optimal temperature for the chosen restriction enzyme (typically 37°C) for 2-4 hours or overnight.

  • Verification of Linearization: Analyze a small aliquot (e.g., 1 µL) of the reaction on a 1% agarose gel alongside the uncut plasmid to confirm complete linearization.

Protocol 1.2: Purification of Linearized DNA Template

Rationale: Removal of the restriction enzyme and buffer components is essential to prevent interference with the subsequent in vitro transcription reaction.

  • Purification Method: Use a commercial PCR purification kit or perform phenol:chloroform extraction followed by ethanol precipitation.[10][11]

    • For kit-based purification: Follow the manufacturer's instructions.

    • For phenol:chloroform extraction: a. Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the linearized DNA solution. b. Vortex and centrifuge at >12,000 x g for 5 minutes. c. Carefully transfer the upper aqueous phase to a new tube. d. Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. e. Incubate at -20°C for at least 30 minutes to precipitate the DNA. f. Centrifuge at >12,000 x g for 15-30 minutes at 4°C. g. Carefully discard the supernatant and wash the pellet with 70% ethanol. h. Air-dry the pellet and resuspend in nuclease-free water.

  • Quantification and Purity Assessment: Measure the concentration and purity of the linearized DNA using a spectrophotometer. The A260/A280 ratio should be ~1.8.

Part 2: In Vitro Transcription (IVT) with this compound-UTP

This is the core step where the DNA template is transcribed into this compound-modified mRNA using a bacteriophage RNA polymerase.

Protocol 2.1: IVT Reaction Setup

Rationale: The concentrations of nucleotides, including the modified 5-cyanoUTP, and other reaction components are optimized for efficient incorporation and high yield of the desired mRNA.

Table 1: In Vitro Transcription Reaction Components

ComponentFinal ConcentrationExample Volume (20 µL reaction)
10X Transcription Buffer1X2 µL
ATP, GTP, CTP2 mM each2 µL of 20 mM stock
UTP1 mM1 µL of 20 mM stock
This compound-UTP (5-cyanoUTP)1 mM1 µL of 20 mM stock
Linearized DNA Template0.5 - 1 µgX µL
RNase Inhibitor40 units1 µL
T7 RNA Polymerase50 units2 µL
Nuclease-free water-To 20 µL

Note: The optimal ratio of UTP to 5-cyanoUTP may need to be empirically determined for each specific mRNA sequence to balance modification level and transcription efficiency.

  • Reaction Assembly: Thaw all reagents on ice. Assemble the reaction at room temperature in the order listed in Table 1 to prevent precipitation of the DNA template by spermidine in the transcription buffer.

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.[]

Protocol 2.2: DNase I Treatment

Rationale: The DNA template must be removed to prevent it from contaminating the final mRNA product and interfering with downstream applications.[10]

  • DNase I Addition: Add 1 µL of RNase-free DNase I (2 U/µL) directly to the IVT reaction mixture.[12]

  • Incubation: Mix gently and incubate at 37°C for 15-30 minutes.[12]

Part 3: Purification of this compound-Modified mRNA

Purification is a critical step to remove unincorporated nucleotides, enzymes, and the digested DNA template from the synthesized mRNA.[13]

Protocol 3.1: Lithium Chloride (LiCl) Precipitation

Rationale: LiCl precipitation is a common and effective method for selectively precipitating RNA, leaving smaller molecules like nucleotides in the supernatant.[10][14]

  • LiCl Addition: Add 1/4 volume of 8 M LiCl to the DNase-treated IVT reaction.

  • Incubation: Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifugation: Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the mRNA.

  • Washing: Carefully discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol.

  • Final Centrifugation and Resuspension: Centrifuge again, discard the supernatant, and air-dry the pellet briefly. Resuspend the purified mRNA in an appropriate volume of nuclease-free water.

Alternative purification methods such as silica-based spin columns or chromatography can also be employed, especially for larger-scale production.[10][15][16]

Part 4: Quality Control of this compound-Modified mRNA

Rigorous quality control is paramount to ensure the identity, purity, integrity, and potency of the synthesized mRNA for therapeutic applications.[17][18]

QC cluster_0 Primary QC cluster_1 Advanced QC Concentration Concentration & Purity (UV-Vis Spectroscopy) Capping Capping Efficiency (RNase H Assay, LC-MS) Concentration->Capping Purity_Advanced Residual Impurities (dsRNA ELISA, qPCR for DNA) Concentration->Purity_Advanced Integrity Integrity & Size (Denaturing Agarose Gel Electrophoresis) PolyA Poly(A) Tail Length (Sequencing, Gel Analysis) Integrity->PolyA

Caption: Key quality control assays for synthetic mRNA.

Protocol 4.1: Quantification and Purity Assessment
  • Spectrophotometry: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop).

    • Concentration (µg/mL) = A260 × 40

    • Purity: The A260/A280 ratio should be ≥ 2.0 for pure RNA.[14]

Protocol 4.2: Integrity Analysis by Denaturing Agarose Gel Electrophoresis

Rationale: This method assesses the size and integrity of the mRNA transcript, ensuring that it is full-length and not degraded.

  • Gel Preparation: Prepare a 1-1.5% denaturing agarose gel (containing formaldehyde).

  • Sample Preparation: Mix a small amount of the purified mRNA (e.g., 1-2 µg) with a denaturing loading buffer.

  • Electrophoresis: Run the gel in a suitable running buffer until the dye front has migrated an adequate distance.

  • Visualization: Visualize the RNA band under UV light after staining with a fluorescent dye (e.g., ethidium bromide or SYBR Green). A single, sharp band at the expected molecular weight indicates high integrity.

Table 2: Expected Quality Control Parameters

ParameterMethodAcceptance Criteria
ConcentrationUV-Vis SpectroscopyDependent on synthesis scale
Purity (A260/A280)UV-Vis Spectroscopy≥ 2.0
IntegrityDenaturing Agarose GelSingle, sharp band at expected size
Residual DNA TemplateqPCR< 10 ng/dose (guideline)[19]
dsRNA ContentELISA< 1% (guideline)[19]
Capping EfficiencyLC-MS, RNase H Assay> 95%
Poly(A) Tail LengthSequencing, Gel AnalysisHomogeneous length (e.g., 100-150 nt)

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low mRNA Yield - Inactive enzyme- Degraded DNA template- Suboptimal nucleotide concentrations- RNase contamination- Use fresh enzyme- Verify template integrity on a gel- Optimize nucleotide ratios- Use RNase-free reagents and workspace
Smeared Band on Gel - RNA degradation- Incomplete denaturation- Handle RNA on ice, use RNase inhibitors- Ensure proper denaturation of sample and gel
Low A260/A280 Ratio - Protein contamination (e.g., enzymes)- Phenol contamination- Re-purify the mRNA- Perform an additional ethanol precipitation
Multiple Bands on Gel - Premature transcription termination- Incomplete plasmid linearization- Optimize IVT conditions (e.g., temperature, time)- Ensure complete digestion of the plasmid

Conclusion

The synthesis of this compound-modified mRNA represents a promising avenue for the development of next-generation RNA therapeutics. By carefully following the detailed protocols outlined in this application note, researchers can reliably produce high-quality modified mRNA for preclinical and clinical investigations. The systematic approach to synthesis, purification, and rigorous quality control is essential for ensuring the safety and efficacy of these novel therapeutic modalities. As research in this area continues, the unique properties of this compound and other novel modifications will undoubtedly play a crucial role in expanding the therapeutic potential of mRNA technology.

References

  • Effective Quality Control is Crucial Throughout mRNA Product Development. (n.d.). GenScript.
  • mRNA Synthesis for the Development of Vaccines and Therapeutics. (n.d.). Sigma-Aldrich.
  • Zendler, S., et al. (2014). In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells. Journal of Visualized Experiments, (93).
  • mRNA Quality Control Service. (n.d.). Creative Biolabs.
  • Consolidated quality control for mRNA vaccines and therapeutics from start to end. (n.d.). Technology Networks.
  • mRNA: what is the best purification method? (2021, December 2). Bioanalysis Zone.
  • The Messenger: mRNA purification. (2022, July 13). Cytiva.
  • Quality Control Solutions for mRNA Therapeutics/Vaccines. (n.d.). Creative Diagnostics.
  • mRNA Purification. (n.d.). Creative Biogene.
  • mRNA Purification Methods and Process. (n.d.). Danaher Life Sciences.
  • In vitro transcription for mRNA synthesis. (2024, May 30). Cytiva.
  • Liu, J., et al. (2021). Synthetic modified messenger RNA for therapeutic applications. Acta Pharmaceutica Sinica B, 11(9), 2899-2911.
  • Wadhwa, A., et al. (2020). mRNA therapeutics: Transforming medicine through innovation in design, delivery, and disease treatment. Molecular Therapy, 28(4), 967-977.
  • Optimizing In Vitro Transcription for High-Yield mRNA Synthesis. (n.d.). BOC Sciences.
  • An Overview Of In Vitro Transcription-Based mRNA Production. (n.d.). Life Science Leader.
  • The Pivotal Role of Chemical Modifications in mRNA Therapeutics. (2022). Frontiers in Cell and Developmental Biology, 10, 901510.
  • Al-Rabia, M. W., et al. (2022). Chemically modified mRNA beyond COVID-19: Potential preventive and therapeutic applications for targeting chronic diseases. Biomedicine & Pharmacotherapy, 153, 113421.
  • The Pivotal Role of Chemical Modifications in mRNA Therapeutics. (2022). ResearchGate.
  • Creating mRNA with an all-chemical process may allow for customized mRNA vaccines. (2022, June 8). ScienceDaily.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1976). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 3(10), 2757–2763.
  • HyperScribe™ T7 High Yield Cy5 RNA Labeling Kit. (n.d.). ApexBio.

Sources

Probing the Frontiers of Enzyme Catalysis: A Guide to Using 5-Cyanouracil in Mechanistic and Kinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 5-Cyanouracil as an Enzymatic Probe

In the intricate world of enzyme kinetics and drug discovery, the ability to dissect reaction mechanisms and quantify enzyme activity is paramount. Small molecule probes that can report on these processes are invaluable tools for researchers. Among these, this compound (5-CN-Ura), a synthetic pyrimidine analog, has emerged as a versatile and powerful tool for elucidating the intricacies of enzyme function.[1][2] Its unique chemical properties, stemming from the electron-withdrawing cyano group at the C5 position of the uracil ring, make it a potent modulator of enzyme activity and a sensitive probe for investigating enzyme-substrate interactions.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into the fundamental principles governing its interactions with enzymes, provide detailed protocols for its application in kinetic and mechanistic studies, and explore its use in advanced techniques such as photo-cross-linking to map enzyme active sites.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2,4-dioxo-1H-pyrimidine-5-carbonitrilePubChem
CAS Number 4425-56-3PubChem
Molecular Formula C5H3N3O2PubChem
Molecular Weight 137.10 g/mol PubChem
Melting Point 295 °C (decomposes)[2]
Appearance White to off-white crystalline powder---
Solubility Soluble in DMSO, sparingly soluble in water---

Core Principles: How this compound Interrogates Enzyme Mechanisms

The utility of this compound as a mechanistic probe stems from the electronic influence of the C5-cyano group. This powerful electron-withdrawing group alters the electron density of the pyrimidine ring, influencing its reactivity and interaction with enzyme active sites. This manifests in several key ways:

  • Modulation of Acidity and Base Pairing: The cyano group increases the acidity of the N3 proton, potentially altering the ionization state of the molecule within the enzyme's active site and influencing its base-pairing properties.

  • Enhanced Electrophilicity: The C6 position of the uracil ring becomes more electrophilic, making it a susceptible target for nucleophilic attack by active site residues. This property is central to its mechanism as a covalent inhibitor of certain enzymes.

  • Photoreactivity: The electronic properties of this compound can be exploited in photo-cross-linking experiments. Upon UV irradiation, it can form covalent bonds with nearby amino acid residues, providing a snapshot of the enzyme-substrate complex.

These characteristics allow this compound to function as both a reversible and an irreversible inhibitor, as well as a photo-cross-linking agent, providing a multi-faceted approach to studying enzyme mechanisms.

Diagram: The Multifaceted Roles of this compound in Enzymology

G cluster_0 This compound as a Mechanistic Probe cluster_1 Modes of Interaction cluster_2 Enzyme Targets 5CNU This compound RevInhib Reversible Inhibition 5CNU->RevInhib Competitive Inhibition IrrevInhib Irreversible Covalent Inhibition 5CNU->IrrevInhib Covalent Adduct Formation PhotoCross Photo-Cross-Linking 5CNU->PhotoCross UV-induced Covalent Bonding TS Thymidylate Synthase RevInhib->TS e.g., 5-cyano-2'-deoxyuridine 5'-phosphate DPD Dihydropyrimidine Dehydrogenase RevInhib->DPD Reversible Inactivation IrrevInhib->TS Potential for Covalent Modification PhotoCross->TS DNMT DNA Methyltransferases PhotoCross->DNMT

Caption: Modes of this compound interaction with enzyme targets.

Application & Protocols

I. Probing Thymidylate Synthase: A Key Target in Cancer Chemotherapy

Thymidylate synthase (TS) is a critical enzyme in nucleotide metabolism, catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3] Consequently, TS is a major target for anticancer drugs like 5-fluorouracil (5-FU).[3] this compound, in its nucleoside phosphate form (5-cyano-2'-deoxyuridine 5'-phosphate), has been shown to be a potent competitive inhibitor of TS.[4]

This protocol outlines a spectrophotometric assay to determine the kinetic parameters of TS inhibition. The assay monitors the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF).[5]

A. Materials and Reagents:

  • Purified human thymidylate synthase (hTS)

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate (CH2THF)

  • 5-Cyano-2'-deoxyuridine 5'-phosphate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mM EDTA, 100 mM KCl, 10 mM 2-mercaptoethanol

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

B. Experimental Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of hTS, dUMP, CH2THF, and the this compound derivative in the assay buffer. The final concentration of the enzyme should be in the linear range of the assay.

  • Assay Setup: In a 96-well plate or cuvette, set up the reaction mixtures containing the assay buffer, varying concentrations of dUMP, and a fixed concentration of CH2THF (typically at or above its Km).

  • Inhibitor Addition: Add varying concentrations of 5-cyano-2'-deoxyuridine 5'-phosphate to the reaction mixtures. Include a control with no inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding hTS to each well.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot V₀ against the substrate (dUMP) concentration for each inhibitor concentration.

    • Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values in the presence and absence of the inhibitor.

    • Generate a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

C. Causality Behind Experimental Choices:

  • Choice of Wavelength (340 nm): This wavelength is specific for monitoring the formation of DHF, the product of CH2THF oxidation, allowing for direct measurement of enzyme activity.

  • Constant Cofactor Concentration: Keeping the concentration of CH2THF constant and saturating ensures that the observed kinetics are primarily dependent on the interaction of the enzyme with dUMP and the inhibitor.

  • Initial Velocity Measurement: Focusing on the initial linear phase of the reaction minimizes the effects of substrate depletion, product inhibition, and enzyme instability, providing a more accurate measure of the enzyme's catalytic rate.

Table 2: Expected Kinetic Parameters for TS Inhibition

ParameterNo InhibitorWith 5-Cyano-2'-deoxyuridine 5'-phosphate
Vmax Vmax≈ Vmax
Km (dUMP) Km> Km
Ki -Determined from analysis

Note: This table assumes competitive inhibition, as suggested by the literature.[4]

II. Investigating Dihydropyrimidine Dehydrogenase: A Key Enzyme in Pyrimidine Catabolism

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the anticancer drug 5-FU.[6][7] Inhibition of DPD can increase the bioavailability and therapeutic efficacy of 5-FU.[6] this compound has been identified as a reversible inactivator of DPD.[2]

This protocol describes a spectrophotometric assay to measure the activity of DPD by monitoring the oxidation of NADPH at 340 nm.

A. Materials and Reagents:

  • Purified or partially purified DPD (e.g., from rat liver cytosol)

  • Uracil or 5-Fluorouracil (substrate)

  • NADPH

  • This compound

  • Assay Buffer: 100 mM potassium phosphate (pH 7.4), 1 mM EDTA, 1 mM dithiothreitol (DTT)

  • Spectrophotometer

B. Experimental Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of the substrate (uracil or 5-FU), and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the reaction mixture for a short period (e.g., 5 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time as NADPH is oxidized to NADP+.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Plot the reaction rate against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To confirm reversible inhibition, perform dialysis or rapid dilution experiments. If enzyme activity is restored after removing the inhibitor, the inhibition is reversible.

C. Self-Validating System:

  • Control Reactions: Always include control reactions with no inhibitor and with no enzyme to establish the baseline and ensure that the observed activity is DPD-dependent.

  • Substrate Competition: Perform experiments with varying substrate concentrations to determine if the inhibition is competitive with the substrate.

III. Exploring DNA Methyltransferases: Key Regulators of Gene Expression

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the C5 position of cytosine in DNA.[8][9] Aberrant DNA methylation is a hallmark of many cancers, making DNMTs attractive therapeutic targets.[8][10] The structural similarity of this compound to cytosine suggests its potential as a probe for studying DNMTs.

This protocol outlines a fluorescence-based assay to screen for the inhibitory potential of this compound against DNMTs. The assay utilizes a methylation-sensitive restriction enzyme that only cleaves unmethylated DNA.

A. Materials and Reagents:

  • Purified DNMT1

  • S-adenosyl methionine (SAM)

  • DNA substrate: A short oligonucleotide containing a recognition site for a methylation-sensitive restriction enzyme (e.g., HpaII, which recognizes CCGG but is blocked by methylation of the internal cytosine). The oligonucleotide should be labeled with a fluorophore and a quencher at opposite ends.

  • Methylation-sensitive restriction enzyme (e.g., HpaII)

  • This compound

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT

  • Fluorescence plate reader

B. Experimental Procedure:

  • Methylation Reaction:

    • In a microplate, set up methylation reactions containing the assay buffer, the fluorescently labeled DNA substrate, SAM, and varying concentrations of this compound.

    • Include a positive control (no inhibitor) and a negative control (no DNMT1).

    • Initiate the reaction by adding DNMT1 and incubate at 37°C for a sufficient time to allow for methylation.

  • Restriction Digestion:

    • Add the methylation-sensitive restriction enzyme to each well and incubate at its optimal temperature to allow for cleavage of unmethylated DNA.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well. Cleavage of the unmethylated DNA substrate will separate the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound by comparing the fluorescence signal to the positive and negative controls.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Advanced Application: Photo-Cross-Linking to Map Enzyme-Substrate Interactions

Photo-cross-linking is a powerful technique for identifying and characterizing direct interactions between molecules.[11] Uracil analogs, including 5-substituted uracils, can be used as photo-cross-linking agents to covalently trap enzyme-substrate complexes upon UV irradiation.[12] This allows for the identification of amino acid residues in the active site that are in close proximity to the bound substrate.

Workflow for Photo-Cross-Linking with this compound

G cluster_0 Experimental Workflow A 1. Incubation: Enzyme + this compound-containing substrate B 2. UV Irradiation: Formation of covalent cross-link A->B λ = 300-360 nm C 3. Denaturation and Proteolysis: Digestion of the cross-linked complex B->C D 4. Mass Spectrometry (LC-MS/MS): Identification of cross-linked peptide C->D E 5. Data Analysis: Mapping the interaction site D->E

Caption: Workflow for photo-cross-linking experiments.

Protocol 4: Photo-Cross-Linking of this compound-Containing DNA to a DNA Methyltransferase

A. Materials and Reagents:

  • Purified DNMT

  • A synthetic DNA oligonucleotide containing this compound at a specific position.

  • UV lamp with a specific wavelength output (e.g., 312 nm or 365 nm)

  • SDS-PAGE reagents

  • In-gel digestion reagents (e.g., trypsin)

  • Mass spectrometer (e.g., LC-MS/MS)

B. Experimental Procedure:

  • Binding Reaction: Incubate the purified DNMT with the this compound-containing DNA substrate under conditions that favor complex formation.

  • UV Irradiation: Expose the mixture to UV light at a specific wavelength for a defined period on ice to induce cross-linking.

  • Analysis of Cross-Linking:

    • Separate the reaction products by SDS-PAGE. A higher molecular weight band corresponding to the DNMT-DNA covalent complex should be observed.

  • Identification of the Cross-Linked Peptide:

    • Excise the cross-linked band from the gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the mass spectrometry data against the protein sequence database to identify the peptide that is covalently attached to the this compound-containing DNA fragment.

    • The identification of this peptide reveals the region of the enzyme that is in close proximity to the bound substrate.

C. Authoritative Grounding and Causality:

  • The choice of UV wavelength is critical and should be optimized to maximize cross-linking efficiency while minimizing photodamage to the protein and nucleic acid.

  • Mass spectrometry is the gold standard for identifying the precise location of the covalent modification, providing high-resolution information about the enzyme's active site architecture.[13][14][15]

Data Interpretation and Troubleshooting

Table 3: Troubleshooting Common Issues in this compound Experiments

IssuePossible CauseSuggested Solution
No or low enzyme inhibition - Incorrect inhibitor concentration- Inactive inhibitor- Unsuitable assay conditions- Verify inhibitor concentration and purity- Optimize assay buffer pH, ionic strength, and temperature
Irreproducible kinetic data - Enzyme instability- Substrate or inhibitor degradation- Pipetting errors- Use fresh enzyme and reagents- Ensure accurate and consistent pipetting- Perform experiments in triplicate
No photo-cross-linking observed - Inefficient UV irradiation- Suboptimal binding conditions- Steric hindrance- Optimize UV wavelength, intensity, and exposure time- Adjust buffer conditions to promote complex formation- Redesign the substrate with this compound at a different position
High background in photo-cross-linking - Non-specific cross-linking- Include control experiments without the this compound-containing substrate- Optimize UV exposure to minimize non-specific reactions

Conclusion: A Versatile Tool for Modern Enzymology

This compound stands out as a remarkably versatile probe for dissecting the complexities of enzyme function. Its ability to act as a reversible inhibitor, a potential covalent modifier, and a photo-cross-linking agent provides a powerful toolkit for researchers in academia and industry. By carefully designing experiments and thoughtfully interpreting the results, scientists can leverage the unique properties of this compound to gain unprecedented insights into enzyme kinetics, mechanisms, and the rational design of novel therapeutics.

References

  • Vertex AI Search. (2026). Understanding this compound (CAS 4425-56-3)
  • Vertex AI Search. (2026). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]
  • Torrence, P. F., & Bhooshan, B. (1977). 5-Cyano-2'-deoxyuridine 5'-phosphate: a potent competitive inhibitor of thymidylate synthetase. Journal of Medicinal Chemistry, 20(7), 974-976. [Link]
  • PubChem. (n.d.). This compound.
  • Gentry, G. A., Morse, P. A., Jr., & Dorsett, M. T. (1970). Irreversible inhibition of dehalogenation of 5-iodouracil by 5-diazouracil and reversible inhibition by this compound. Cancer Research, 30(12), 2937–2941.
  • Wikipedia. (2023, December 15).
  • Fujimoto, K., Hirano, S., & Yoshimura, Y. (2018). The effect of 5-substitution of uracil base in DNA photo-cross-linking using 3-cyanovinylcarbazole. Photochemistry and Photobiology, 94(1), 133-138.
  • El-Sayed, N. A., & El-Bendary, E. R. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(52), 32835-32861.
  • Lin, H.-S., & Chang, N.-C. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Tetrahedron, 62(36), 8565-8572.
  • Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., van Groeningen, C. J., & Pinedo, H. M. (2000). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1471(2), M79-M94.
  • Li, H., Liu, Y., Wang, C., Gan, N., & Chen, Y. (2016). Highly sensitive detection of DNA methyltransferase activity and its inhibitor screening by coupling fluorescence correlation spectroscopy with polystyrene polymer dots. Analyst, 141(10), 3042–3049.
  • van der Wilt, C. L., Smid, K., Veerman, G., van Groeningen, C. J., & Peters, G. J. (1997). Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients. British Journal of Cancer, 76(11), 1438–1443.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics, 16(4), 215–237.
  • Lyko, F. (2018). The DNA methyltransferase family: a versatile toolkit for epigenetic regulation.
  • Wang, Y., & Wang, Y. (2012). Mass spectrometry of structurally modified DNA. Accounts of Chemical Research, 45(12), 2141–2150.
  • Willis, M. C., Hicke, B. J., Uhlenbeck, O. C., Cech, T. R., & Koch, T. H. (1993). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. Science, 262(5137), 1255–1257.
  • Dorsett, M. T., Morse, P. A., Jr., & Gentry, G. A. (1969). Inhibition of rat dihydropyrimidine dehydrogenase by this compound in vitro. Cancer Research, 29(1), 79–82.
  • Porter, D. J., Chestnut, W. G., Merrill, B. M., & Spector, T. (1992). Mechanism-based inactivation of dihydropyrimidine dehydrogenase by 5-ethynyluracil. Journal of Biological Chemistry, 267(8), 5236–5242.
  • Kaiser, E. T., & Lawrence, D. S. (1984). Chemical mutation of enzyme active sites. Science, 226(4774), 505–511.
  • Santi, D. V., & McHenry, C. S. (1972). 5-Fluoro-2'-deoxyuridylate: covalent complex with thymidylate synthetase.
  • Chen, Y., Li, H., Wang, C., & Gan, N. (2017). Sensitive fluorescent detection of DNA methyltransferase using nicking endonuclease-mediated multiple primers-like rolling circle amplification. Biosensors and Bioelectronics, 94, 356–362.
  • Paukstelis, P. J. (2017). Assay design for analysis of human uracil DNA glycosylase. Methods in Enzymology, 591, 201–223.
  • Heggie, G. D., Sommadossi, J. P., Cross, D. S., Huster, W. J., & Diasio, R. B. (1987). Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer Research, 47(8), 2203–2206.
  • Taylor, P., & Jones, A. S. (1982). The synthesis of 5-substituted uracil derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1435-1439.
  • Darby, J. F., Atobe, M., Firth, J. D., Bond, P., Davies, G. J., O'Brien, P., & Hubbard, R. E. (2017). Increase of enzyme activity through specific covalent modification with fragments. Chemical Science, 8(11), 7466–7472.
  • Loeber, R., D'Andrea, D., & He, C. (2021). Detection of Genomic Uracil Patterns. International Journal of Molecular Sciences, 22(8), 3986.
  • Zhang, Y., & Li, X. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution.
  • Santi, D. V., & Hardy, L. W. (1987). Mechanism of action of eukaryotic DNA methyltransferase. Use of 5-azacytosine-containing DNA. Journal of Biological Chemistry, 262(22), 10731–10736.
  • Wierzbicki, J., & Kordek, R. (2014). DNA methyltransferase inhibitors improve the effect of chemotherapeutic agents in SW48 and HT-29 colorectal cancer cells. Acta Biochimica Polonica, 61(1), 127–132.
  • Meisenheimer, P. L., & Koch, T. H. (1997). Photocross-linking of nucleic acids to proteins. Critical Reviews in Biochemistry and Molecular Biology, 32(2), 101–140.
  • Walsh, C. T. (2015). Posttranslational modification of proteins: Expanding nature's inventory. Roberts and Company Publishers.
  • Vågbø, C. B., Slupphaug, G., & Krokan, H. E. (2003). DNA base excision repair: a magic mystery tour. Microbial and Molecular Biology Reviews, 67(4), 533–553.
  • Nolan, E. M. (2016). R5. Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods. MIT OpenCourseWare.
  • Cheng, X., & Roberts, R. J. (2001). The DNA (cytosine-5) methyltransferases. Nucleic Acids Research, 29(18), 3784–3795.
  • Ramachandran, S., & Ramasarma, T. (2014). Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links. IUBMB Life, 66(11), 745–755.
  • Cullinane, C., & Cutts, S. M. (2001). In vitro transcription analysis of DNA adducts induced by cyanomorpholinoadriamycin. Biochemistry, 40(14), 4286–4293.

Sources

Technical Application Guide: Flow Cytometry Analysis of Cellular Proliferation using 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 5-Cyanouracil (5-CU), a pyrimidine analog, to measure active DNA synthesis and analyze cell cycle kinetics using flow cytometry. While analogs like Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU) are well-established, this compound presents an alternative substrate for incorporation into newly synthesized DNA. This document details the underlying principles, offers in-depth, step-by-step protocols for cell labeling and immunofluorescent detection, and provides expert guidance on data acquisition and interpretation. The protocols are designed for researchers, scientists, and drug development professionals seeking robust methods to assess cellular proliferation, cytotoxicity, and cell cycle dynamics.

Introduction: The Rationale for Monitoring DNA Synthesis

The cell cycle is a fundamental process governing cell growth and division. Its analysis is critical in diverse fields, from cancer research to developmental biology and toxicology. Flow cytometry offers a high-throughput method to dissect the cell cycle by measuring the DNA content of individual cells within a population.[1] Standard DNA content analysis using intercalating dyes like Propidium Iodide (PI) or DAPI provides a static snapshot of the G0/G1, S, and G2/M phase distributions.[2]

However, to dynamically measure the rate of proliferation, it is essential to directly label cells undergoing DNA synthesis (S-phase). This is achieved by introducing a synthetic analog of the nucleoside thymidine into the cell culture medium.[3] Proliferating cells incorporate this analog into their newly synthesized DNA, effectively "tagging" the S-phase population.[2]

This guide focuses on the application of this compound (5-CU), a thymidine analog, for this purpose. Similar to the widely used BrdU, incorporated 5-CU is detected using a specific monoclonal antibody, allowing for the precise quantification of cells that were actively replicating their DNA during the labeling period.

Principle of the this compound Proliferation Assay

The methodology is based on a multi-step process that begins with the active incorporation of 5-CU and culminates in its detection by flow cytometry.

  • Labeling: Live cells are incubated with this compound. During the S-phase of the cell cycle, DNA polymerase incorporates 5-CU into the newly synthesized DNA strands in place of thymidine.

  • Fixation & Permeabilization: Cells are harvested and treated with a fixative agent (e.g., paraformaldehyde) to crosslink proteins and preserve cellular morphology. Subsequently, a permeabilization agent (e.g., saponin or ethanol) is used to create pores in the cell membrane, allowing antibodies to access intracellular targets.[4]

  • DNA Denaturation: This is a critical step for antibody-based detection of incorporated nucleoside analogs.[5] The double-stranded DNA is denatured, typically using an acid treatment (e.g., HCl), to expose the 5-CU bases within the DNA helix.

  • Immunodetection: A primary antibody specific to 5-CU is added, which binds to the exposed analog. This is followed by the addition of a fluorescently-conjugated secondary antibody that recognizes the primary antibody.

  • DNA Staining & Analysis: Cells are co-stained with a stoichiometric DNA dye like Propidium Iodide (PI) to measure total DNA content. The samples are then analyzed on a flow cytometer, where the fluorescence from the labeled antibody identifies S-phase cells, and the PI fluorescence resolves the G0/G1 and G2/M populations.

G1 cluster_workflow Principle of 5-CU Detection A Asynchronous Cell Population B Incubate with this compound A->B C 5-CU Incorporated into DNA during S-Phase B->C D Fix & Permeabilize Cells C->D E Denature DNA (Acid Treatment) D->E F Immunostain: 1. Anti-5-CU Primary Ab 2. Fluorophore-Secondary Ab E->F G Stain Total DNA (e.g., Propidium Iodide) F->G H Analyze via Flow Cytometry G->H

Figure 1. Conceptual workflow for labeling and detecting proliferating cells using this compound.

Considerations for Using Nucleoside Analogs

The introduction of a synthetic nucleoside can potentially impact cellular health. Analogs like 5-Fluorouracil (a related compound) are known chemotherapeutics that can induce apoptosis and cell cycle arrest.[6][7] Similarly, high concentrations or prolonged exposure to EdU have been shown to affect cell viability in a cell-type-dependent manner.[8]

Therefore, it is imperative to perform a thorough optimization of the 5-CU labeling concentration and incubation time for each cell type and experimental condition to ensure that the labeling itself does not introduce artifacts. A parallel cell viability assay is strongly recommended during protocol development.

Detailed Experimental Protocols

Safety Precaution: this compound is a chemical compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Material Safety Data Sheet (MSDS) before use.

Protocol 1: Cell Labeling with this compound

This protocol is designed for a pulse-labeling experiment, where the goal is to identify cells in S-phase at a specific time point.

Materials:

  • This compound (5-CU) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Cell line of interest (suspension or adherent)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Prepare 5-CU Stock Solution:

    • Prepare a 10 mM stock solution of 5-CU in sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Optimize Labeling Concentration (Critical Step):

    • Seed cells in a multi-well plate (e.g., a 24-well plate) at a density appropriate for your cell line.

    • Prepare a series of 5-CU dilutions in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a "no-label" (medium only) control.

    • Replace the existing medium with the 5-CU-containing medium.

    • Incubate for the desired pulse duration (e.g., 1-2 hours) under standard culture conditions (37°C, 5% CO₂).

    • After incubation, proceed with Protocol 2.1 to determine the optimal concentration that provides a robust positive signal without significant cytotoxicity. A parallel viability assay (see Appendix A) should be performed on a duplicate plate.

  • Perform Cell Labeling:

    • Culture cells to the desired confluency (typically logarithmic growth phase).

    • Add the pre-determined optimal concentration of 5-CU to the culture medium. For example, add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM.

    • Incubate for the desired pulse duration (a 1-hour pulse is a good starting point for many cell lines).

    • Harvesting Adherent Cells:

      • Wash cells once with PBS.

      • Add Trypsin-EDTA and incubate until cells detach.

      • Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Harvesting Suspension Cells:

      • Transfer the cell suspension directly to a conical tube.

    • Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in 1 mL of cold PBS.

    • Proceed immediately to Protocol 2.2 for fixation and staining.

Protocol 2: Immunodetection of 5-CU and DNA Content Staining

This protocol describes the fixation, denaturation, and staining procedure required for flow cytometric analysis.

Materials & Reagents:

ReagentComponentPurpose
Fixation Buffer 4% Paraformaldehyde (PFA) in PBSPreserves cell structure
Permeabilization Buffer 0.25% Triton™ X-100 or Saponin in PBSAllows antibody entry
Denaturation Solution 2N Hydrochloric Acid (HCl)Exposes 5-CU in DNA
Neutralization Buffer 0.1 M Sodium Borate, pH 8.5Neutralizes acid
Staining Buffer PBS with 1% BSA and 0.1% Tween-20Blocks non-specific binding
Primary Antibody Mouse anti-5-Cyanouracil mAbBinds specifically to 5-CU
Secondary Antibody Goat anti-Mouse IgG (H+L), Alexa Fluor™ 488Detects primary antibody
DNA Staining Solution 50 µg/mL Propidium Iodide + 100 µg/mL RNase A in PBSStains DNA, removes RNA signal

Procedure:

  • Fixation:

    • Resuspend the washed cell pellet (from Protocol 2.1) in 1 mL of cold PBS.

    • Transfer the cell suspension to a tube containing 4 mL of ice-cold 70% ethanol, adding dropwise while gently vortexing. This method is an alternative to PFA fixation and can improve DNA content resolution.[9]

    • Incubate for at least 2 hours at 4°C (or overnight at -20°C for long-term storage).

  • Denaturation:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Resuspend the pellet in 1 mL of 2N HCl.

    • Incubate for 30 minutes at room temperature with occasional mixing. This is a critical step; time and temperature may need optimization.

  • Neutralization:

    • Add 3 mL of 0.1 M Sodium Borate buffer to the tube to neutralize the acid.

    • Centrifuge at 500 x g for 5 minutes. Discard the supernatant.

    • Wash the cells once with 3 mL of Staining Buffer.

  • Immunostaining:

    • Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-5-CU primary antibody at its optimal dilution (this must be titrated).

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Staining Buffer, centrifuging at 500 x g for 5 minutes between washes.

    • Resuspend the pellet in 100 µL of Staining Buffer containing the fluorescently-conjugated secondary antibody at its optimal dilution.

    • Incubate for 30-45 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Staining Buffer.

  • DNA Content Staining:

    • Resuspend the final cell pellet in 500 µL of DNA Staining Solution (PI/RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

    • Keep samples on ice and protected from light until analysis. Analyze within a few hours for best results.

G2 cluster_staining Immunodetection & Staining Workflow A Harvest Labeled Cells B Fix in 70% Ethanol A->B C Denature with 2N HCl (30 min, RT) B->C D Neutralize with 0.1 M Sodium Borate C->D E Block & Stain: Anti-5-CU Primary Ab D->E F Wash E->F G Stain: Fluorescent Secondary Ab F->G H Wash G->H I Stain Total DNA: PI / RNase A Solution H->I J Acquire on Flow Cytometer I->J

Figure 2. Step-by-step workflow for the immunofluorescent staining of 5-CU incorporated cells.

Flow Cytometry Acquisition and Data Analysis

Instrument Setup
  • Lasers & Filters: Use a flow cytometer equipped with a blue laser (488 nm) and a yellow-green laser (561 nm) if available, although a single blue laser is sufficient.

    • 5-CU Signal: The Alexa Fluor™ 488 secondary antibody is excited by the 488 nm laser and is typically detected in the FITC channel (~530/30 nm bandpass filter).

    • DNA Content (PI): Propidium Iodide is excited by the 488 nm laser and is best detected in a channel like PE-Texas Red® or PerCP-Cy5.5 (~695/40 nm bandpass filter) to minimize spectral overlap from the FITC channel.[10]

  • Voltage & Compensation:

    • Run an unstained control to set the baseline voltages for each detector.

    • Run a "PI only" stained control (unlabeled cells) and a "5-CU only" stained control (labeled cells, no PI) to calculate spectral compensation.

    • Use a linear scale for the DNA content (PI) channel to properly resolve the 2-fold difference between G1 and G2/M peaks. The 5-CU channel can be displayed on a logarithmic scale.[10]

Gating Strategy

A sequential gating strategy is crucial for isolating the target population and generating clean data.

  • Gate 1 (Cell Population): Create a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot to gate on the main cell population and exclude debris.

  • Gate 2 (Singlet Discrimination): Create a plot of FSC-Area vs. FSC-Height (or a similar doublet discrimination plot) to exclude cell doublets and aggregates, which can lead to inaccurate cell cycle analysis.[1]

  • Gate 3 (Cell Cycle Analysis): From the singlet gate, create the final bivariate plot of 5-CU fluorescence (e.g., FITC-A) vs. DNA Content (e.g., PerCP-Cy5.5-A).

    • G0/G1 Phase: 5-CU negative cells with a 2N DNA content.

    • S Phase: 5-CU positive cells with a DNA content between 2N and 4N.

    • G2/M Phase: 5-CU negative cells with a 4N DNA content.

G3 cluster_gating Data Analysis & Gating Logic A All Acquired Events B Plot 1: FSC-A vs SSC-A A->B C Gate on Cells (Exclude Debris) B->C D Plot 2: FSC-A vs FSC-H C->D E Gate on Singlets (Exclude Doublets) D->E F Plot 3: 5-CU (FITC) vs DNA (PI) E->F G Quadrant Gates: Identify G0/G1, S, and G2/M populations F->G

Figure 3. A logical diagram illustrating the sequential gating strategy for analyzing 5-CU labeled cells.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No 5-CU Signal - Suboptimal 5-CU concentration or incubation time.- Inefficient DNA denaturation.- Incorrect antibody dilution.- Re-optimize 5-CU concentration and/or increase pulse duration.- Increase HCl incubation time (e.g., to 45 min) or temperature (e.g., 37°C).- Titrate primary and secondary antibodies.
High Background Staining - Incomplete washing.- Non-specific antibody binding.- Insufficient blocking.- Increase the number of wash steps after antibody incubations.- Increase BSA concentration in Staining Buffer to 2-3%.- Ensure neutralization step was performed correctly.
Poor DNA Content Resolution (High CV of G1 peak) - Cell clumping.- Rapid acquisition flow rate.- RNase A inefficiency.- Filter samples through a 40 µm nylon mesh before acquisition.[9]- Use a low flow rate during acquisition.[10]- Ensure RNase A is active and incubation is sufficient (30 min).
Apparent Cell Death or Cycle Arrest in Labeled Sample - 5-CU is cytotoxic at the used concentration.- Perform a dose-response and time-course experiment to find a non-toxic labeling condition (See Appendix A).- Shorten the labeling pulse time.

Appendix A: Protocol for Assessing Cell Viability

To assess the cytotoxicity of 5-CU, a simple viability assay should be run in parallel with the labeling optimization. The Trypan Blue exclusion assay is a straightforward method.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture and label cells with varying concentrations of 5-CU as described in Protocol 2.1, Step 2.

  • After the incubation period, harvest the cells.

  • Dilute a small aliquot of the cell suspension 1:1 with 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the suspension onto a hemocytometer.

  • Count the number of viable (clear, unstained) and non-viable (blue, stained) cells.[11]

  • Calculate the percent viability: (Number of Viable Cells / Total Number of Cells) x 100.

  • Compare the viability of labeled cells to the "no-label" control. Choose a 5-CU concentration that results in minimal loss of viability (<10% decrease compared to control).

References

  • Bitesize Bio. (2024). Cell Proliferation Round 1: Using Thymidine Analogs With Flow Cytometry. [Link]
  • Martín, M., et al. (2020). Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues. Cells, 9(8), 1888. [Link]
  • Solius, M. C., & van den Heuvel, S. (2021). Thymidine Analogues for Tracking DNA Synthesis. International Journal of Molecular Sciences, 22(16), 8749. [Link]
  • Anda, S., Boye, E., & Grallert, B. (2014). Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast. PLOS ONE, 9(2), e88629. [Link]
  • Pascual-Vargas, P., et al. (2017). Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis. Scientific Reports, 7, 4514. [Link]
  • University of Chicago. (n.d.). Cell Cycle Analysis. [Link]
  • Lin, C. C., et al. (2010). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Molecules, 15(1), 355-373. [Link]
  • ResearchGate. (n.d.). Structure of some potent 5-cyano-2-thiouracils. [Link]
  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. [Link]
  • Dobin, T., et al. (2014). Cell labeling approaches for fluorescence-based in vivo flow cytometry. Cytometry Part A, 85(1), 14-23. [Link]
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. [Link]
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. [https://www.bio-rad-antibodies.com/flow-cytometry-guide-proliferation-cell-cycle.
  • Ligasová, A., et al. (2011). Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry. Cytometry Part A, 79(6), 488-496. [Link]
  • Sieracki, M. E., & Viles, C. L. (1998). Flow Cytometric Analysis of 5-Cyano-2,3-Ditolyl Tetrazolium Chloride Activity of Marine Bacterioplankton in Dilution Cultures. Applied and Environmental Microbiology, 64(11), 4429-4435. [Link]
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity and Cell Viability Assays. IntechOpen. [Link]
  • Stoddart, M. J. (2011). Assessing nanotoxicity in cells in vitro. In Cell Viability Assays. Humana Press, 1-6. [Link]
  • Jones, M. W., et al. (2011). In-cell click labelling of small molecules to determine subcellular localisation.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]
  • Pénard, E., et al. (2017). Cyanine5-doped silica nanoparticles as ultra-bright immunospecific labels for model circulating tumour cells in flow cytometry and microscopy. Biosensors & bioelectronics, 89(Pt 1), 529-535. [Link]
  • Pratumvinit, B., et al. (2022). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Thai Journal of Pharmaceutical Sciences, 46(4), 481-490. [Link]
  • ResearchGate. (2016). Establishment and Application of Immunofluorescence Detection Method Based on Click Chemistry. [Link]
  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of medicinal chemistry, 20(7), 974-976. [Link]
  • Ligasová, A., & Koberna, K. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3634. [Link]
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Yu, H., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical biochemistry, 434(1), 128-135. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Fluorouracil?. [Link]
  • Chen, Y. F., et al. (2014). Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells. Open Journal of Apoptosis, 3(2), 5-15. [Link]
  • ResearchGate. (n.d.). Modular, defined assembly of antibody-based constructs using click chemistry. [Link]
  • Zaritskaya, L., et al. (2010). New flow cytometric assays for monitoring cell-mediated cytotoxicity. Expert review of vaccines, 9(6), 601-616. [Link]

Sources

Revolutionizing RNA Analysis: A Guide to Site-Specific Labeling with 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise interrogation of RNA structure, function, and dynamics is a cornerstone of modern molecular biology and therapeutic development. Site-specific labeling of RNA molecules with biophysical probes offers a powerful lens through which to view these complex macromolecules at high resolution. This comprehensive guide details the principles and protocols for the site-specific incorporation of 5-Cyanouracil (5-CNU) into RNA. 5-CNU serves as a versatile chemical handle, enabling highly efficient and specific post-synthetic modification of RNA with a wide array of functionalities, including fluorophores, cross-linking agents, and affinity tags. We provide an in-depth exploration of the underlying chemistry, step-by-step protocols for phosphoramidite synthesis and RNA labeling, and a survey of cutting-edge applications, empowering researchers to leverage this robust technology for their scientific pursuits.

Introduction: The Need for Precision in RNA Labeling

The central role of RNA in regulating gene expression, catalysis, and cellular architecture is now widely appreciated. From long non-coding RNAs (lncRNAs) to microRNAs (miRNAs), the diverse functions of these molecules are intimately linked to their complex three-dimensional structures and their interactions with other biomolecules.[1][2] To unravel these intricate relationships, methods that allow for the precise, covalent attachment of probes at specific locations within an RNA molecule are indispensable.[3][4]

Traditional RNA labeling methods, such as those involving radioactive isotopes or enzymatic incorporation of modified nucleotides, often lack site-specificity or can be disruptive to the RNA's native structure and function.[][6] The advent of solid-phase synthesis of oligonucleotides using phosphoramidite chemistry has opened the door to the site-specific incorporation of modified bases.[][8] this compound emerges as a particularly advantageous tool in this context. The cyano group at the 5-position of the uracil base is compact, minimally perturbing to RNA structure, and serves as an excellent electrophile for subsequent chemical modification. This guide will provide researchers with the foundational knowledge and practical protocols to successfully implement 5-CNU-based RNA labeling in their own laboratories.

The Chemical Biology of this compound: A Versatile Handle for RNA Modification

The utility of this compound as a tool for site-specific RNA labeling is rooted in its unique chemical properties. The electron-withdrawing nature of the nitrile (cyano) group makes the C6 position of the uracil ring susceptible to nucleophilic attack. This reactivity can be harnessed for a variety of post-synthetic modifications.

Synthesis of this compound Phosphoramidite

The journey to a 5-CNU labeled RNA begins with the synthesis of the corresponding phosphoramidite building block, which can then be incorporated into an RNA oligonucleotide during standard solid-phase synthesis. A common synthetic route involves the conversion of 5-iodouracil to this compound using cuprous cyanide.[9] The resulting 5-cyanouridine can then be protected and phosphitylated to yield the desired phosphoramidite.[10][11] While the synthesis of custom phosphoramidites can be a complex undertaking, several commercial vendors now offer pre-synthesized this compound phosphoramidites, making this technology more accessible to the broader research community.

Post-Synthetic Labeling via Nucleophilic Addition

Once the 5-CNU-containing RNA has been synthesized and deprotected, the cyano group is available for reaction with a variety of nucleophiles. A particularly effective method involves the use of thiol-containing molecules, which can be readily coupled to fluorophores, biotin, or other moieties of interest. The reaction proceeds via a nucleophilic addition of the thiol to the C6 position of the cyanouracil, followed by a rearomatization of the pyrimidine ring. This reaction is highly specific and proceeds under mild conditions, preserving the integrity of the RNA molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in site-specific RNA labeling with this compound.

Protocol 1: Solid-Phase Synthesis of 5-CNU-Containing RNA

This protocol assumes the use of a commercially available automated DNA/RNA synthesizer and this compound phosphoramidite.

Materials:

  • This compound phosphoramidite

  • Standard A, C, G, U RNA phosphoramidites

  • Solid support (e.g., CPG)

  • Standard synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Deprotection solution (e.g., AMA or gaseous ammonia/methylamine)

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired sequence, specifying the position for the incorporation of the this compound phosphoramidite.

  • Synthesis Cycle: The synthesis proceeds through the standard iterative four steps: detritylation, coupling, capping, and oxidation.[][8]

  • Cleavage and Deprotection: Following synthesis, cleave the RNA from the solid support and remove the protecting groups according to the manufacturer's protocol for the specific phosphoramidites and solid support used.

  • Purification: Purify the crude RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: Determine the concentration of the purified RNA by measuring its absorbance at 260 nm.

Protocol 2: Post-Synthetic Labeling of 5-CNU RNA with a Thiol-Reactive Probe

This protocol describes the labeling of a 5-CNU-containing RNA with a fluorescent dye functionalized with a thiol group.

Materials:

  • Purified 5-CNU-containing RNA

  • Thiol-functionalized fluorescent dye (e.g., Cy5-thiol)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Reducing agent (e.g., TCEP)

  • Purification system (e.g., HPLC or PAGE)

Procedure:

  • RNA Preparation: Dissolve the purified 5-CNU RNA in the reaction buffer to a final concentration of 10-50 µM.

  • Probe Preparation: Dissolve the thiol-functionalized dye in a compatible solvent (e.g., DMSO) to a high concentration (e.g., 10-20 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the RNA solution with a 10- to 50-fold molar excess of the thiol-functionalized dye. If the dye is susceptible to oxidation, add a small amount of a reducing agent like TCEP.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The optimal time and temperature may need to be determined empirically.

  • Purification of Labeled RNA: Purify the labeled RNA from the unreacted dye using HPLC or denaturing PAGE.

  • Verification: Confirm successful labeling by analyzing the purified product using mass spectrometry and by measuring its absorbance at 260 nm and the excitation maximum of the fluorophore.

Visualizing the Workflow

The following diagram illustrates the key steps in the site-specific labeling of RNA with this compound.

RNA_Labeling_Workflow cluster_synthesis Part 1: RNA Synthesis cluster_labeling Part 2: Post-Synthetic Labeling Phosphoramidite_Prep 5-CNU Phosphoramidite Synthesis/Procurement Solid_Phase_Synthesis Automated Solid-Phase RNA Synthesis Phosphoramidite_Prep->Solid_Phase_Synthesis Cleavage_Deprotection Cleavage from Support & Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Purification1 Purification of 5-CNU RNA (PAGE/HPLC) Cleavage_Deprotection->Purification1 Reaction_Setup Reaction with Thiol-Probe Purification1->Reaction_Setup Purification2 Purification of Labeled RNA (PAGE/HPLC) Reaction_Setup->Purification2 Analysis Analysis & Verification (MS, UV-Vis) Purification2->Analysis Downstream_Applications cluster_applications Downstream Applications Labeled_RNA 5-CNU Labeled RNA FRET FRET Studies Labeled_RNA->FRET XL_MS Cross-linking Mass Spec Labeled_RNA->XL_MS Live_Cell_Imaging Live-Cell Imaging Labeled_RNA->Live_Cell_Imaging smFRET Single-Molecule FRET Labeled_RNA->smFRET RNAi_Therapeutics RNAi & ASO Development Labeled_RNA->RNAi_Therapeutics Drug_Delivery Targeted Drug Delivery Labeled_RNA->Drug_Delivery

Caption: Applications of this compound labeled RNA.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Low yield of 5-CNU RNA Inefficient coupling of 5-CNU phosphoramidite.Optimize coupling time; use fresh, high-quality phosphoramidite and activator.
Incomplete post-synthetic labeling Inefficient reaction conditions; degradation of thiol probe.Increase molar excess of the probe; optimize pH and temperature; add a reducing agent (e.g., TCEP).
RNA degradation RNase contamination.Use RNase-free water, tips, and tubes; wear gloves.
Multiple labeled species Non-specific labeling or RNA heterogeneity.Optimize purification of the starting 5-CNU RNA; ensure mild labeling conditions.

Conclusion

Site-specific labeling of RNA with this compound represents a robust and versatile platform for a wide range of applications in basic research and drug development. The ability to introduce a diverse array of chemical functionalities with high precision empowers researchers to probe the intricate world of RNA with unprecedented detail. As our understanding of the "RNA world" continues to expand, tools like 5-CNU-mediated labeling will undoubtedly play a pivotal role in shaping the future of RNA biology and therapeutics.

References

  • Pure. (n.d.). Site-Specific Chemical Labeling of Long RNA Molecules.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1976). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 3(10), 2757–2763.
  • E. coli Genome Project. (2007). RNA Labeling Protocol.
  • Jena Bioscience. (n.d.). HighYield T7 Cy5 RNA Labeling Kit (UTP-based).
  • MDPI. (2021). Site-Specific Fluorescent Labeling of RNA Interior Positions.
  • NIH. (2005). Novel cyanine-AMP conjugates for efficient 5′ RNA fluorescent labeling by one-step transcription and replacement of [γ-32P]ATP in RNA structural investigation.
  • NIH. (2021). On-demand synthesis of phosphoramidites.
  • NIH. (n.d.). Site‐Selective Modification and Labeling of Native RNA.
  • Google Patents. (n.d.). Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3.
  • PMC. (n.d.). Strategies for Covalent Labeling of Long RNAs.
  • PMC. (2022). Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis.
  • Springer. (2016). Enzymatic Modification of 5′-Capped RNA and Subsequent Labeling by Click Chemistry.
  • PMC. (2021). On-demand synthesis of phosphoramidites.
  • NIH. (n.d.). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state.
  • PMC. (n.d.). Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage.
  • Semantic Scholar. (1969). The Incorporation of 5-Fluorouracil Into RNA and its Molecular Consequences.
  • PMC. (n.d.). Native purification and labeling of RNA for single molecule fluorescence studies.
  • Jena Bioscience. (n.d.). pCp-Cy5, Fluorescent Nucleotides for RNA Labeling.
  • Drug Discovery News. (2024). 5-FU's hidden power against cancer: RNA, not DNA.
  • PMC. (2021). A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate.
  • RNA Journal Club. (n.d.). Chemical Biology of RNA.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Cyanouracil Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Cyanouracil phosphoramidite. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthesis yield and troubleshooting common experimental challenges. The information is structured in a question-and-answer format to directly address issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound (5-CN-U) nucleosides and their subsequent conversion into phosphoramidites.

Q1: What is the most common synthetic route for preparing the this compound-2'-deoxyribonucleoside precursor?

A1: The most prevalent and high-yielding method starts with a halogenated precursor, typically 5-Iodo-2'-deoxyuridine, and involves a cyanation reaction. A well-established method is the reaction of 5-Iodo-2'-deoxyuridine with cuprous cyanide (CuCN) in a suitable high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] This reaction directly substitutes the iodo group with a nitrile group to form 5-Cyano-2'-deoxyuridine. An alternative involves using sodium or potassium cyanide with an acetylated 5-bromo-2'-deoxyuridine precursor.[3]

Q2: Does the 5-cyano group require a protecting group during phosphitylation or subsequent oligonucleotide synthesis?

A2: The 5-cyano group is generally stable under the standard conditions of phosphoramidite-based oligonucleotide synthesis. It is an electron-withdrawing group that does not possess the nucleophilic character of exocyclic amines found on other bases (like A, C, and G) and therefore does not require a dedicated protecting group. Standard protocols for phosphitylation and oligonucleotide synthesis can be followed without modification to the cyano moiety.

Q3: Why is moisture so detrimental to phosphoramidite synthesis?

A3: Moisture is the primary adversary in phosphoramidite chemistry for two main reasons.[4] First, the activated phosphoramidite intermediate is highly reactive towards water. This hydrolysis reaction forms an inactive H-phosphonate species, consuming the valuable amidite and preventing it from coupling to the growing oligonucleotide chain.[5] Second, water can protonate the phosphoramidite, leading to its degradation.[4] This leads directly to lower coupling efficiencies and an increased prevalence of truncated sequences (n-1 mers), which significantly reduces the yield of the desired full-length product.[5][6] Therefore, maintaining strictly anhydrous conditions is paramount for success.

Q4: What is the purpose of the 5'-DMT group in the phosphoramidite?

A4: The 5'-dimethoxytrityl (DMT) group is a crucial acid-labile protecting group for the 5'-hydroxyl of the nucleoside.[7][8] Its presence prevents the 5'-hydroxyl from participating in unwanted side reactions during the phosphitylation of the 3'-hydroxyl. In automated oligonucleotide synthesis, the DMT group ensures that coupling occurs sequentially and only at the correct 5'-position after its controlled removal (deblocking) at the start of each synthesis cycle.[9][10]

Part 2: Synthesis Workflow & Key Reactions

The overall process can be visualized as a multi-step workflow, starting from a commercially available precursor and culminating in the purified phosphoramidite ready for oligonucleotide synthesis.

Synthesis_Workflow cluster_0 Stage 1: Nucleoside Synthesis cluster_1 Stage 2: Protection & Phosphitylation Iodo_dU 5-Iodo-2'-deoxyuridine Cyanation Cyanation Reaction (e.g., CuCN in DMF) Iodo_dU->Cyanation Cyano_dU 5-Cyano-2'-deoxyuridine Cyanation->Cyano_dU DMT_Protection 5'-OH Protection (DMTr-Cl, Pyridine) Cyano_dU->DMT_Protection DMT_Cyano_dU 5'-DMT-5-Cyano-2'-deoxyuridine DMT_Protection->DMT_Cyano_dU Phosphitylation 3'-OH Phosphitylation DMT_Cyano_dU->Phosphitylation Final_Amidite 5'-DMT-5-Cyano-dU-3'-CE Phosphoramidite Phosphitylation->Final_Amidite Purification Purification (Flash Chromatography) Final_Amidite->Purification

Caption: High-level workflow for this compound phosphoramidite synthesis.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Issue 1: Low Yield in the Cyanation of 5-Iodo-2'-deoxyuridine

Q: My reaction to convert 5-Iodo-dU to 5-Cyano-dU is showing low conversion, and I see multiple side products on my TLC plate. What are the likely causes and solutions?

A: Low yield in this step is often traced back to reagent quality, reaction conditions, or workup procedures.

  • Potential Cause 1: Inactive Cuprous Cyanide (CuCN). CuCN can oxidize over time. Using old or poorly stored CuCN will result in low reactivity.

    • Solution: Use freshly purchased, high-purity CuCN. If in doubt, consider a purification procedure for the CuCN or purchase from a reputable supplier.

  • Potential Cause 2: Non-Anhydrous Solvent. Trace amounts of water in the DMF or other solvent can interfere with the reaction.

    • Solution: Use a fresh bottle of anhydrous, high-purity DMF. For best results, dry the solvent over activated 4Å molecular sieves before use.[11]

  • Potential Cause 3: Suboptimal Temperature. The cyanation reaction requires significant thermal energy to proceed efficiently.

    • Solution: Ensure the reaction is heated to the recommended temperature (typically >100 °C) and maintained consistently. Use an oil bath with a thermometer to accurately monitor the internal reaction temperature.

  • Potential Cause 4: Oxidative Degradation. At high temperatures, the nucleoside can be susceptible to oxidative degradation.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of both the reagents and the nucleoside product.

Table 1: Recommended Reaction Conditions for Cyanation

ParameterRecommended ConditionRationale & Key Considerations
Cyanide Source Cuprous Cyanide (CuCN)Provides good yields for aryl iodides.[1][2]
Solvent Anhydrous DMF or DMSOHigh boiling point and good solubility for reagents.[3]
Temperature 110-150 °CEmpirically determine the optimal temperature for your setup.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative side reactions.
Workup Quench with aqueous ammoniaHelps to dissolve copper salts and facilitate extraction.
Issue 2: Poor Yield During the Phosphitylation Step

Q: After reacting my 5'-DMT-5-Cyano-dU with the phosphitylating agent, ³¹P-NMR analysis shows a weak product signal and multiple other phosphorus-containing species. What went wrong?

A: The phosphitylation step is extremely sensitive to moisture and reagent quality. Problems here almost always relate to suboptimal reaction conditions.

  • Potential Cause 1: Moisture Contamination. This is the most common cause of failure. Water hydrolyzes both the phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) and the final phosphoramidite product.

    • Solution:

      • Dry Glassware: Oven-dry all glassware and allow it to cool in a desiccator under vacuum before use.

      • Anhydrous Solvents: Use fresh, anhydrous grade dichloromethane (DCM) or acetonitrile. Store solvents over molecular sieves.

      • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of dry Argon or Nitrogen.

  • Potential Cause 2: Degraded Phosphitylating Agent. The phosphitylating agent itself is highly sensitive and can degrade if not stored properly.

    • Solution: Use a fresh bottle of the phosphitylating agent. Store it at the recommended temperature (typically -20 °C) under an inert atmosphere.

  • Potential Cause 3: Inefficient Acid Scavenging. The reaction generates HCl (if using the chlorophosphoramidite) or a tetrazole salt, which must be neutralized to prevent acid-catalyzed degradation of the product and detritylation of the 5'-DMT group.

    • Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Ensure the base is anhydrous and added in the correct stoichiometric amount.

  • Potential Cause 4: Impure Starting Material. The 5'-DMT-5-Cyano-dU must be pure and, most importantly, completely dry.

    • Solution: Co-evaporate the nucleoside with anhydrous toluene or acetonitrile multiple times to remove residual water before starting the reaction.[11]

Issue 3: Low Coupling Efficiency in Oligonucleotide Synthesis

Q: I've successfully synthesized the 5-CN-U phosphoramidite, but when I use it on my DNA synthesizer, I get low coupling efficiency as measured by the trityl monitor. How can I improve this?

A: Low coupling efficiency points to issues with the phosphoramidite itself, the synthesizer setup, or the other reagents involved in the coupling step.

Troubleshooting_Coupling cluster_solutions Solutions Start Low Coupling Efficiency Detected Check_Amidite Check Phosphoramidite Purity (³¹P-NMR / HPLC) Start->Check_Amidite Check_Anhydrous Verify Anhydrous Conditions (Fresh Solvents, Dry Gas) Start->Check_Anhydrous Check_Activator Check Activator (Fresh, Correct Concentration) Start->Check_Activator Check_Synthesizer Inspect Synthesizer (Leaks, Blockages) Start->Check_Synthesizer Sol_Amidite Re-purify or Re-synthesize Amidite Check_Amidite->Sol_Amidite Sol_Anhydrous Replace ACN and Diluent. Check Gas Drier. Check_Anhydrous->Sol_Anhydrous Sol_Activator Prepare Fresh Activator Solution Check_Activator->Sol_Activator Sol_Time Increase Coupling Time for Modified Base Check_Activator->Sol_Time Sol_Synthesizer Perform System Maintenance and Fluidics Test Check_Synthesizer->Sol_Synthesizer

Caption: Troubleshooting workflow for low coupling efficiency.

  • Root Cause 1: Phosphoramidite Purity. The most likely culprit is the phosphoramidite you synthesized. Small amounts of H-phosphonate or other impurities from the phosphitylation reaction will drastically reduce coupling efficiency.

    • Solution: Ensure the final phosphoramidite is meticulously purified, typically by flash chromatography on silica gel that has been pre-treated with triethylamine to prevent degradation.[12] Confirm purity by ³¹P-NMR. The product should show a single, clean peak (or a doublet of singlets) in the characteristic phosphoramidite region (~146-150 ppm).

  • Root Cause 2: System-wide Moisture. Even if your phosphoramidite is pure, moisture in the synthesizer lines or reagents will cause problems.

    • Solution: Use fresh, DNA-synthesis-grade anhydrous acetonitrile (<30 ppm water) on the synthesizer.[5][13] Ensure the inert gas line has a functional drying trap. If the synthesizer has been idle, it may take several runs to fully dry out the lines.[4]

  • Root Cause 3: Activator Degradation. The activator (e.g., Tetrazole, DCI, ETT) is also moisture-sensitive and has a limited lifespan once in solution.[7][13]

    • Solution: Prepare fresh activator solution for each synthesis run, especially when troubleshooting.

  • Root Cause 4: Insufficient Coupling Time. Modified bases, even with a small modification like a cyano group, can be more sterically hindered than standard A, C, G, or T amidites.

    • Solution: Program a longer coupling time specifically for the 5-CN-U phosphoramidite. An increase from the standard 30-45 seconds to 120-180 seconds may be necessary to achieve >99% coupling efficiency.[13]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 5-Cyano-2'-deoxyuridine

This protocol is adapted from established literature procedures.[1][2]

  • Preparation: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-Iodo-2'-deoxyuridine (1.0 eq) and cuprous cyanide (1.5 eq).

  • Solvent Addition: Under a positive flow of nitrogen, add anhydrous DMF via cannula to the flask to create a solution with a concentration of ~0.1 M with respect to the nucleoside.

  • Reaction: Heat the reaction mixture in an oil bath to 140-150 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC. The reaction typically takes 4-8 hours.

  • Workup: Cool the mixture to room temperature. Pour the dark solution into a beaker containing concentrated aqueous ammonia and stir for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure 5-Cyano-2'-deoxyuridine.

Protocol 2: Phosphitylation of 5'-DMT-5-Cyano-2'-deoxyuridine

This protocol assumes the 5'-DMT protected nucleoside has already been prepared and is rigorously dried.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 5'-DMT-5-Cyano-2'-deoxyuridine (1.0 eq) and anhydrous N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

  • Quenching & Workup: Cool the reaction back to 0 °C and quench by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Immediately purify the crude product by flash chromatography on silica gel deactivated with triethylamine (e.g., eluent containing 1-2% triethylamine). The purified phosphoramidite should be dried under high vacuum and stored under argon at -20 °C.

References

  • BenchChem Technical Support Team. (2025). Common side reactions in phosphoramidite chemistry and how to avoid them. Benchchem.
  • BOC Sciences. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.211.
  • BenchChem Technical Support Team. (2025). Preventing phosphoramidite degradation during oligonucleotide synthesis. Benchchem.
  • AxisPharm. (2024). 12 most commonly asked questions about phosphoramidites.
  • Eurofins Genomics. (n.d.). How do you synthesise your oligos? - DNA & RNA Oligonucleotides FAQs.
  • ACS Publications. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry.
  • Integrated DNA Technologies. (2023). Oligonucleotide synthesis: Coupling efficiency and quality control.
  • Wuhu Huaren Science and Technology Co., Ltd. (n.d.).
  • Deep Blue Repositories. (2004). Synthesis of 5 -O-Phosphoramidites with a Photolabile 3 -O-Protecting Group. Current Protocols in Nucleic Acid Chemistry.
  • BenchChem Technical Support Team. (2025). Common side reactions in phosphoramidite synthesis and their prevention. Benchchem.
  • Thermo Fisher Scientific. (n.d.).
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC)
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-90. [Link]
  • Nielsen, M. S., et al. (2021). On-demand synthesis of phosphoramidites.
  • National Institutes of Health. (2022).
  • National Institutes of Health. (2022).
  • ChemRxiv. (n.d.). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. [Link]
  • National Institutes of Health. (n.d.). Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites.
  • Glen Research. (n.d.). Cyanine 5 Phosphoramidite. [Link]
  • Royal Society of Chemistry. (2007). Supplementary Material (ESI)
  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]
  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-6. [Link]

Sources

Troubleshooting low enzymatic incorporation of 5-Cyanouracil triphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Low Enzymatic Incorporation of 5-Cyanouracil Triphosphate (5-cyano-UTP)

Welcome to the technical support center for advanced nucleotide applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the enzymatic incorporation of this compound triphosphate (5-cyano-UTP). We will address common issues in a direct question-and-answer format, providing not just solutions but the underlying rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My in vitro transcription/PCR yield is significantly lower when I substitute UTP with 5-cyano-UTP. What is the most common reason for this?

A: This is the most frequently reported issue. The primary cause is that the polymerase enzyme you are using struggles to accept 5-cyano-UTP as a substrate. The cyano group at the 5-position of the uracil ring, while relatively small, alters the steric and electronic profile of the nucleotide. This modification can interfere with the precise geometry required within the polymerase's active site for efficient catalysis. Many polymerases have evolved for high fidelity with natural nucleotides and are intolerant to modifications.[1] Consequently, the enzyme may exhibit a significantly lower incorporation rate (Vmax) or a weaker binding affinity (higher Km) for 5-cyano-UTP compared to its natural counterpart, UTP, leading to reduced yield of full-length product.

Q2: Which polymerase is best suited for incorporating 5-cyano-UTP?

A: Your choice of polymerase is the single most critical factor for success. For RNA synthesis, T7 RNA Polymerase is generally the most robust and promiscuous choice. It is well-documented to accommodate a wide variety of modifications at the 5-position of pyrimidines, including bulky fluorescent dyes, which are much larger than a cyano group.[2] For DNA synthesis, high-fidelity proofreading polymerases are often poor choices as their exonuclease activity may excise the "incorrect" modified nucleotide. Consider using the Klenow Fragment (3'→5' exo-) of E. coli DNA Polymerase I, which is known to incorporate various modified deoxynucleotides.[3] Always consult the manufacturer's technical data sheet for your specific polymerase regarding its tolerance for modified substrates.

Q3: Should I perform a 100% substitution of UTP with 5-cyano-UTP in my reaction?

A: Not initially. A complete substitution is often the cause of very low or no yield. We strongly recommend starting with a partial substitution and optimizing the ratio of 5-cyano-UTP to UTP. A good starting point for in vitro transcription is a 1:3 or 1:2 ratio of 5-cyano-UTP to UTP .[2] This approach provides the polymerase with its preferred natural substrate (UTP), preventing complete stalling, while still allowing for the incorporation of the modified nucleotide. This balance is crucial for achieving an acceptable yield of modified nucleic acid. You can then incrementally increase the proportion of 5-cyano-UTP as you optimize other reaction parameters.

Q4: Is it possible that 5-cyano-UTP is acting as a chain terminator?

A: It is unlikely that a 5-position modification on the uracil base would act as an obligate chain terminator. Chain termination is typically caused by modifications to the 3'-hydroxyl group of the ribose sugar, which is essential for forming the next phosphodiester bond. However, some modifications can act as non-obligate or delayed chain terminators. For example, after a 4'-cyano modified nucleotide is incorporated, it can inhibit the translocation of the polymerase, effectively halting further synthesis.[4][5] While this specific mechanism is associated with a 4'-cyano modification, it is possible that the incorporation of 5-cyano-UTP could, in some sequence contexts or with certain polymerases, induce a conformational change that slows or stalls the enzyme, leading to an abundance of truncated products.

Q5: How can I be certain that 5-cyano-UTP is being incorporated, even at low levels?

A: This is a crucial validation step. Low yield might be due to poor incorporation or other inhibitory effects. To confirm incorporation, you must analyze the product. The most definitive methods are mass spectrometry (LC-MS) to detect the mass shift in the resulting nucleic acid, or enzymatic digestion of the product followed by HPLC analysis. A robust protocol involves digesting the purified nucleic acid down to its constituent nucleosides with an enzyme like Nuclease P1 and analyzing the resulting mixture by HPLC, comparing it to standards of unmodified and modified nucleosides.[6] This will quantitatively confirm the presence of 5-cyanouridine in your product.

Q6: What are the correct storage and handling procedures for 5-cyano-UTP?

A: Like other nucleotide triphosphates, 5-cyano-UTP is susceptible to hydrolysis. It should be stored at –20°C in a non-frost-free freezer.[7] To maintain its integrity, it is critical to avoid repeated freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes upon receipt. When preparing your reactions, always keep the nucleotide solutions on ice.

In-Depth Troubleshooting Guides

Guide 1: Foundational Troubleshooting & Reaction Optimization

If you are experiencing low yields, begin with this systematic workflow. The goal is to establish a baseline of incorporation before pursuing more advanced optimization.

Start Start: Low Yield of Modified Nucleic Acid Step1 Step 1: Verify Polymerase Choice - Is it known to accept 5-position mods? - Recommended: T7 RNAP (RNA), Klenow (exo-) (DNA) Start->Step1 Step2 Step 2: Optimize Substrate Ratio - Avoid 100% substitution initially. - Test ratios of 5-cyano-UTP:UTP (e.g., 1:3, 1:1, 3:1) Step1->Step2 Step3 Step 3: Check Reagent Integrity - Is the 5-cyano-UTP aliquot fresh? - Are other NTPs and buffer correctly stored? Step2->Step3 Control Step 4: Run Control Reactions 1. No 5-cyano-UTP (100% UTP) 2. No Polymerase Step3->Control Decision1 Is yield from 100% UTP control high? Control->Decision1 Outcome_Fail Problem is with core reagents or template. Troubleshoot baseline reaction first. Decision1->Outcome_Fail No Outcome_Success Baseline reaction is working. The issue is specific to 5-cyano-UTP incorporation. Proceed to Advanced Guide. Decision1->Outcome_Success Yes

Caption: Foundational troubleshooting workflow for low 5-cyano-UTP incorporation.

This experiment aims to identify the optimal balance between incorporation efficiency and overall yield.

Materials:

  • Linearized DNA template with appropriate promoter (e.g., T7)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (check manufacturer's recommendation)

  • ATP, CTP, GTP solutions (10 mM)

  • UTP solution (10 mM)

  • 5-cyano-UTP solution (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Set up five parallel 20 µL reactions as described in the table below. Assemble all common components into a master mix first.

  • Add the variable components (UTP, 5-cyano-UTP, and water) to each individual tube.

  • Initiate the reactions by adding T7 RNA Polymerase. Mix gently by pipetting.

  • Incubate at 37°C for 2-4 hours.[2]

  • Stop the reaction and purify the RNA using your standard method (e.g., column purification or ethanol precipitation).

  • Quantify the RNA yield for each reaction (e.g., using a NanoDrop or Qubit).

  • Analyze the integrity and size of the transcript on a denaturing polyacrylamide or agarose gel.

Reaction Setup Table:

ComponentRxn 1 (Control)Rxn 2 (1:3 Ratio)Rxn 3 (1:1 Ratio)Rxn 4 (3:1 Ratio)Rxn 5 (100% Mod)
10x Buffer2 µL2 µL2 µL2 µL2 µL
ATP, CTP, GTP (10mM each)2 µL2 µL2 µL2 µL2 µL
UTP (10 mM) 2 µL 1.5 µL 1 µL 0.5 µL 0 µL
5-cyano-UTP (10 mM) 0 µL 0.5 µL 1 µL 1.5 µL 2 µL
DNA Template (0.5 µg)1 µL1 µL1 µL1 µL1 µL
RNase Inhibitor1 µL1 µL1 µL1 µL1 µL
T7 RNA Polymerase1 µL1 µL1 µL1 µL1 µL
Nuclease-free H₂Oto 20 µLto 20 µLto 20 µLto 20 µLto 20 µL
Final [UTP] + [5-cyano-UTP] 1 mM 1 mM 1 mM 1 mM 1 mM

Expected Outcome: You will likely observe the highest yield in the control reaction, with a gradual decrease as the proportion of 5-cyano-UTP increases. This gradient will reveal the most productive ratio for your specific template and conditions.

Guide 2: Advanced Troubleshooting for Persistent Low Yield

If optimizing the substrate ratio does not sufficiently improve your yield, the next step is to adjust the catalytic environment and enzyme concentration.

cluster_0 Reaction Components cluster_1 Key Optimization Parameters Polymerase Polymerase Mg [Mg²⁺] (Typically 6-15 mM) Product Modified RNA/DNA Product Polymerase->Product Template DNA Template Template->Product NTPs ATP, CTP, GTP NTPs->Product UTPs UTP / 5-cyano-UTP (Optimized Ratio) UTPs->Product Mg->Polymerase Enzyme_Conc [Polymerase] (Increase 1.5x - 2x) Enzyme_Conc->Polymerase Time_Temp Time & Temperature (Increase time, check temp) Time_Temp->Polymerase

Caption: Key parameters influencing the enzymatic incorporation of 5-cyano-UTP.

1. Adjust Magnesium Concentration ([Mg²⁺]): Magnesium ions are a critical cofactor for polymerase activity. The optimal concentration can shift when using modified nucleotides, as the triphosphate moiety's chelation of Mg²⁺ may be altered.

  • Action: Titrate MgCl₂ in your reaction. Using your best ratio from Guide 1, set up parallel reactions with a range of final MgCl₂ concentrations (e.g., 6 mM, 8 mM, 10 mM, 12 mM, 15 mM). Note that your 10x buffer already contains MgCl₂, so you must account for that when adding more. High Mg²⁺ can sometimes decrease fidelity but may enhance the incorporation of difficult substrates.[6]

2. Increase Polymerase Concentration: Forcing the reaction kinetics by adding more enzyme can overcome a slow incorporation rate.[6]

  • Action: Try increasing the amount of polymerase by 50% to 100% (e.g., from 1 µL to 1.5 µL or 2.0 µL in a 20 µL reaction). This is a straightforward way to boost yield, though it increases cost.

3. Modify Incubation Time and Temperature: If the incorporation rate is slow, a longer reaction time may be required to generate full-length product.

  • Action: Extend the incubation time from 2 hours to 4 hours, or even overnight (~16 hours). While most polymerases have a recommended optimal temperature (e.g., 37°C for T7), some mutant polymerases designed for modified nucleotides may have different temperature optima.[6] Consult your enzyme's documentation.

Recommended Starting Conditions for Optimization:

ParameterStandard RangeRecommended Starting Point
5-cyano-UTP:UTP Ratio 1:10 to 100% substitution1:3
Total UTP + 5-cyano-UTP 0.5 - 2 mM1 mM
Other NTPs (A,C,G) 0.5 - 2 mM1 mM each
MgCl₂ 6 - 25 mMConcentration in standard buffer
T7 RNA Polymerase 20 - 50 units50 units / 20 µL reaction
Temperature 37 - 42 °C37 °C
Time 2 - 16 hours2 hours

References

  • Malin, J. J., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry.
  • National Institutes of Health. (2024). In Vitro Selection Using Modified or Unnatural Nucleotides.
  • Potapov, V., et al. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Nucleic Acids Research.
  • Alexandrov, A., et al. (2012). Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA. Nature Protocols.
  • D'Auria, G., et al. (2002). Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion. Biochemical and Biophysical Research Communications.
  • Alexandrova, L. A., et al. (2001). Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. Nucleosides, Nucleotides & Nucleic Acids.
  • baseclick GmbH. (n.d.). Uridine 5'-triphosphate (UTP).

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio for 5-Cyanouracil Fluorescence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyanouracil (5-CNU) fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the signal-to-noise ratio (SNR) in your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and use of this compound as a fluorescent probe.

Q1: What is this compound and why is it used in fluorescence studies?

This compound (5-CNU) is a derivative of uracil, one of the four nucleobases in RNA.[1] Its utility as a fluorescent probe stems from its intrinsic fluorescence and its ability to act as a building block in the synthesis of various bioactive molecules, including antiviral and anticancer agents.[2] In biochemical and cellular research, 5-CNU can be incorporated into nucleic acids or used as a label to study molecular interactions, enzyme activity, and cellular processes.[2] Its fluorescence is sensitive to its local environment, making it a valuable tool for probing changes in molecular conformation and binding events.

Q2: What are the typical excitation and emission wavelengths for this compound?

The fluorescence spectrum of this compound can be influenced by environmental factors such as solvent and pH. Generally, in aqueous solutions, 5-CNU exhibits an excitation maximum around 270 nm and an emission maximum around 330 nm.[3] However, it's crucial to empirically determine the optimal excitation and emission wavelengths for your specific experimental conditions to maximize signal detection.

Q3: How do solvent and pH affect this compound's fluorescence?

The fluorescence properties of uracil derivatives, including 5-CNU, are known to be sensitive to solvent polarity and pH.[4][5] Changes in the solvent environment can alter the energy levels of the excited state, leading to shifts in the excitation and emission spectra.[4][6] For instance, the rate of photodegradation of 5-fluorouracil, a related compound, has been shown to increase with the polarity of the solvent.[7] Similarly, pH can affect the protonation state of the molecule, which in turn influences its fluorescence quantum yield and lifetime. Therefore, maintaining a consistent and optimized buffer system is critical for reproducible results.

Q4: What is photobleaching and how does it affect 5-CNU experiments?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[8] This phenomenon leads to a decrease in fluorescence signal over time and can be a significant issue in experiments requiring prolonged or intense illumination, such as time-lapse microscopy. Strategies to minimize photobleaching include reducing the intensity of the excitation light, limiting the exposure time, and using antifade reagents in the mounting medium.[9][10]

Section 2: Troubleshooting Guides

This section provides a question-and-answer-based approach to troubleshoot common issues encountered during this compound fluorescence experiments.

Issue 1: Low Signal Intensity

Question: My 5-CNU fluorescence signal is much weaker than expected. What are the potential causes and how can I fix this?

Answer: A weak fluorescence signal can be a significant roadblock in obtaining high-quality data. The underlying causes can range from suboptimal instrument settings to issues with the sample itself.

Troubleshooting Workflow for Low Signal Intensity

LowSignalWorkflow start Low Signal Detected check_instrument Verify Instrument Settings (Wavelengths, Gain, Exposure) start->check_instrument check_reagents Assess Reagent Integrity (Concentration, Storage, Age) check_instrument->check_reagents optimize_buffer Optimize Buffer Conditions (pH, Solvent Polarity) check_reagents->optimize_buffer check_target Confirm Target Presence/Accessibility (e.g., via orthogonal methods) optimize_buffer->check_target increase_concentration Increase Probe Concentration (Titrate to find optimum) check_target->increase_concentration minimize_photobleaching Minimize Photobleaching (Reduce exposure, use antifade) increase_concentration->minimize_photobleaching result_improved Signal Improved? minimize_photobleaching->result_improved end_good Proceed with Experiment result_improved->end_good Yes end_reassess Re-evaluate Experimental Design result_improved->end_reassess No

Caption: A step-by-step workflow for troubleshooting low 5-CNU fluorescence signal.

Detailed Troubleshooting Steps:

  • Verify Instrument Settings:

    • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or plate reader are correctly matched to the spectral properties of 5-CNU.[11]

    • Suboptimal Detector Settings: Adjust the gain and exposure time of your detector to enhance signal capture.[9] Be mindful that excessively high gain can increase noise.

  • Assess Reagent Integrity:

    • Probe Concentration: The concentration of 5-CNU may be too low. Perform a titration to determine the optimal concentration that provides a strong signal without causing aggregation or quenching.

    • Reagent Degradation: Ensure that your 5-CNU stock solution and other reagents have been stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation.[9]

  • Optimize Experimental Conditions:

    • Buffer Composition: As discussed, pH and solvent polarity can significantly impact fluorescence.[4][5] Empirically test different buffer conditions to find the optimal environment for 5-CNU fluorescence in your specific assay.

    • Photobleaching: Prolonged exposure to excitation light can lead to signal loss.[8] Minimize light exposure by using the lowest possible excitation intensity and shortest exposure time necessary for a good signal.[9] Consider using an antifade mounting medium for fixed samples.[11]

  • Evaluate the Biological Sample:

    • Low Target Abundance: The target molecule to which 5-CNU is binding or being incorporated may be present at low levels in your sample.[12]

    • Accessibility Issues: For intracellular targets, ensure that the cell membrane has been adequately permeabilized to allow 5-CNU to reach its target.[13]

Issue 2: High Background Noise

Question: I'm observing a high background signal that is masking my 5-CNU fluorescence. What are the common sources of background and how can I minimize them?

Answer: High background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to distinguish the specific signal from your target. Identifying and mitigating the sources of background are crucial for data quality.

Key Factors Influencing Signal-to-Noise Ratio (SNR)

SNR_Factors cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise signal_factors High Quantum Yield Optimal Wavelengths High Probe Concentration Target Abundance SNR Signal-to-Noise Ratio (SNR) signal_factors->SNR Increases noise_factors Autofluorescence Light Scatter Non-specific Binding Detector Noise noise_factors->SNR Decreases

Caption: The interplay between factors that enhance signal and those that contribute to noise, all of which determine the final Signal-to-Noise Ratio.

Detailed Troubleshooting Steps:

  • Identify and Minimize Autofluorescence:

    • Endogenous Sources: Biological samples naturally contain molecules that fluoresce, such as NADH, flavins, and collagen.[14][15][16] This autofluorescence is often more pronounced in the blue-green spectral region.[15][17]

    • Media and Reagents: Phenol red in cell culture media and fetal bovine serum (FBS) are common sources of background fluorescence.[15][17][18] Consider using phenol red-free media and reducing the concentration of FBS or replacing it with bovine serum albumin (BSA).[15][17]

    • Fixation-Induced Autofluorescence: Aldehyde fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence.[14][16] If possible, use an alternative fixation method, such as ice-cold methanol, or treat aldehyde-fixed samples with a reducing agent like sodium borohydride.[14][18]

  • Reduce Non-Specific Binding:

    • Blocking: Use a blocking buffer (e.g., BSA or normal serum) to saturate non-specific binding sites on your sample before adding the fluorescent probe.[12]

    • Washing: Increase the number and duration of wash steps after probe incubation to remove unbound 5-CNU.[12][19] Adding a mild detergent like Tween-20 to the wash buffer can also be beneficial.[12]

    • Probe Concentration: Using an excessively high concentration of 5-CNU can lead to increased non-specific binding.[12] Titrate the probe to find the lowest effective concentration.

  • Optimize Imaging Parameters:

    • Background Subtraction: Acquire an image of a control sample that has not been treated with 5-CNU and use this to subtract the background from your experimental images.[9]

    • Spectral Unmixing: If your imaging system supports it, spectral unmixing can be used to differentiate the emission spectrum of 5-CNU from the broader emission spectrum of autofluorescence.[9]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to optimize your 5-CNU fluorescence assays.

Protocol 1: Minimizing Autofluorescence in Cell-Based 5-CNU Assays

This protocol provides a workflow for preparing and imaging cells to minimize background fluorescence.

  • Cell Culture:

    • Culture cells in phenol red-free medium to reduce background from the media.[17][18]

    • If possible, reduce the concentration of fetal bovine serum (FBS) in the medium or switch to a medium with low autofluorescence.[15][17]

  • Fixation (if applicable):

    • If fixation is required, consider using an organic solvent like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[18]

    • If aldehyde fixation is necessary, use the lowest effective concentration and shortest incubation time.[15][16]

    • After aldehyde fixation, wash the cells thoroughly with PBS and consider treating with 0.1% sodium borohydride in PBS for 10-15 minutes at room temperature to quench aldehyde-induced autofluorescence.[14][18]

  • Staining:

    • Before adding 5-CNU, incubate the cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes to reduce non-specific binding.[12]

    • Incubate with the optimized concentration of 5-CNU for the desired time, protected from light.

  • Washing:

    • Wash the cells extensively with PBS (at least 3-5 times for 5 minutes each) to remove unbound probe.[12][19] The inclusion of 0.05% Tween-20 in the wash buffer can aid in reducing non-specific binding.[12]

  • Imaging:

    • Mount the coverslip with an antifade mounting medium.[11]

    • Acquire images using optimized instrument settings (e.g., minimal excitation power, appropriate gain).

    • Always include a negative control (unstained cells) to establish the baseline level of autofluorescence.[14]

Data Presentation: Environmental Effects on Uracil Analogs

The following table summarizes the general effects of solvent and pH on the fluorescence of uracil and its analogs, providing a guideline for optimizing your experimental conditions for 5-CNU.

ParameterEffect on FluorescenceRationale & Recommendations
Solvent Polarity Can cause spectral shifts and affect quantum yield.[4][6] The rate of photodegradation may increase with polarity.[7]Empirically test different buffer systems. For consistency, use the same solvent throughout an experiment.
pH Affects the protonation state of the molecule, which can alter fluorescence intensity and spectra.[5]Maintain a stable and optimized pH using a suitable buffer system. Avoid significant pH fluctuations during the experiment.
Viscosity Higher viscosity can sometimes increase fluorescence by restricting molecular motion that leads to non-radiative decay.While not always practical to modify, be aware that changes in the microenvironment's viscosity can influence the signal.

Section 4: References

  • Tips to Minimize Autofluorescence - FluoroFinder. (2023, July 19). Vertex AI Search.

  • How to reduce autofluorescence in cell-based assays | BMG LABTECH. Vertex AI Search.

  • How to Reduce Autofluorescence - SouthernBiotech. Vertex AI Search.

  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry | Boster Bio. Vertex AI Search.

  • How to reduce autofluorescence | Proteintech Group. Vertex AI Search.

  • Technical Support Center: Optimizing Signal-to-Noise Ratio with CY5-N3 - Benchchem. Vertex AI Search.

  • improving signal-to-noise ratio in Cy5.5 DBCO experiments | Benchchem. Vertex AI Search.

  • Improving signal-to-noise ratio with CY5-YNE - Benchchem. Vertex AI Search.

  • Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil - PubMed. Vertex AI Search.

  • This compound - Chem-Impex. Vertex AI Search.

  • Assaying Cell Proliferation and DNA Replication with Click Chemistry - Lumiprobe. Vertex AI Search.

  • This compound | C5H3N3O2 | CID 78145 - PubChem - NIH. Vertex AI Search.

  • Troubleshooting Tips for Fluorescence Staining - Biotium. (2022, August 18). Vertex AI Search.

  • The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein - ResearchGate. Vertex AI Search.

  • Solvent effect on the photolysis of 5‐fluorouracil: A kinetic study | Request PDF. (2025, August 6). Vertex AI Search.

  • Fluorescence spectra of 5FU in deionized water (concentration of 5 ×... - ResearchGate. Vertex AI Search.

  • 5 steps to live-cell imaging - Thermo Fisher Scientific. Vertex AI Search.

  • [논문]Solvent Effects on the Steady‐state Absorption and Fluorescence Spectra of Uracil, Thymine and 5‐Fluorouracil† - 한국과학기술정보연구원. Vertex AI Search.

  • Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC - PubMed Central. Vertex AI Search.

Sources

Technical Support Center: 5-Cyanouracil Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for common issues encountered during the synthesis of oligonucleotides containing 5-Cyanouracil (⁵CyaU). This resource is designed for researchers and professionals in drug development, offering insights grounded in chemical principles and extensive field experience.

Troubleshooting Guide

This section addresses specific problems you may encounter, their root causes, and validated solutions.

Issue 1: Mass spectrometry of my purified oligonucleotide shows a +18 Da adduct on this compound residues.

Question: My final product has a mass increase of 18 Da for every this compound incorporated. What is this modification, and how can I prevent it?

Answer:

This mass increase is characteristic of the hydrolysis of the 5-cyano group (-CN) to a 5-carboxamide group (-CONH₂). The nitrile group is susceptible to hydrolysis under the basic conditions of standard deprotection, particularly with prolonged exposure to aqueous ammonium hydroxide at elevated temperatures.

Causality: The electron-withdrawing nature of the nitrile group makes the carbon atom susceptible to nucleophilic attack by hydroxide ions present in the deprotection solution. This leads to the formation of a carboxamide, which can impact the oligonucleotide's hybridization properties and biological function.

Recommended Solutions:

  • Utilize Milder Deprotection Conditions: Avoid standard deprotection with concentrated ammonium hydroxide at high temperatures. Instead, use "UltraMILD" monomers and a milder deprotection reagent. A highly effective method is using potassium carbonate in methanol, which is less nucleophilic and minimizes water content.[1]

  • Two-Step Deprotection: First, remove the cyanoethyl protecting groups from the phosphate backbone using a non-nucleophilic base like diethylamine in acetonitrile while the oligonucleotide is still on the solid support.[2] This is followed by a gentler cleavage and base deprotection step.

dot

hydrolysis start This compound (-CN) intermediate Nitrile Hydrolysis Intermediate start->intermediate Aqueous NH4OH (High Temp) end 5-Carboxamidouracil (-CONH2) [+18 Da Adduct] intermediate->end H2O

Caption: Hydrolysis of this compound during deprotection.

Issue 2: My final product shows a +53 Da adduct, particularly on thymidine or this compound residues.

Question: I'm observing a +53 Da mass addition on pyrimidine bases in my this compound-containing oligo. What is causing this?

Answer:

This is a classic side reaction in oligonucleotide synthesis known as N3-cyanoethylation.[3] It is caused by the reaction of acrylonitrile, a byproduct of the deprotection of the 2-cyanoethyl phosphate protecting groups, with the N3 position of thymidine and uracil rings.[4]

Causality: During deprotection, the 2-cyanoethyl group is eliminated via a β-elimination reaction, generating acrylonitrile as a reactive Michael acceptor. The N3 proton of thymidine and uracil is acidic and can be deprotonated under basic conditions, leading to nucleophilic attack on the acrylonitrile.

Recommended Solutions:

  • Use an Acrylonitrile Scavenger: Adding a scavenger to the deprotection solution can effectively trap acrylonitrile before it reacts with the oligonucleotide. Tertiary-butylamine is a commonly used scavenger for this purpose.[5]

  • Pre-treatment with Diethylamine: Before the main deprotection step, treat the solid support-bound oligonucleotide with a solution of 10% diethylamine in acetonitrile.[3] This removes the cyanoethyl groups while the oligonucleotide is still on the support, allowing the resulting acrylonitrile to be washed away before the bases are deprotected.

Issue 3: I am seeing low coupling efficiency for the this compound phosphoramidite.

Question: The trityl monitor shows a significant drop in signal after the coupling step for this compound. What could be the cause, and how can I improve the yield?

Answer:

Low coupling efficiency for modified phosphoramidites can stem from several factors, including steric hindrance from the modification, poor quality of the phosphoramidite, or suboptimal reaction conditions.

Causality: The 5-cyano group can introduce some steric bulk, potentially slowing down the coupling reaction compared to standard nucleosides. Additionally, modified phosphoramidites can be more susceptible to degradation from moisture.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Moisture is highly detrimental as it hydrolyzes the activated phosphoramidite.[6] Ensure all reagents, especially the acetonitrile (ACN) and the phosphoramidite solution, are strictly anhydrous (<30 ppm water). Consider using fresh, high-quality reagents.

  • Increase Coupling Time: Extend the coupling time for the this compound phosphoramidite to ensure the reaction goes to completion. While standard monomers may couple efficiently in under a minute, modified bases can benefit from coupling times of 5-10 minutes.[6]

  • Use a Stronger Activator: If you are using a standard activator like tetrazole, switching to a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can enhance the coupling efficiency of sterically hindered phosphoramidites.[7]

dot

troubleshooting_coupling cluster_causes Potential Causes cluster_solutions Solutions start Low Coupling Efficiency of ⁵CyaU cause1 Moisture Contamination start->cause1 cause2 Insufficient Coupling Time start->cause2 cause3 Weak Activator start->cause3 cause4 Degraded Phosphoramidite start->cause4 sol1 Use Anhydrous Reagents (<30 ppm H2O) cause1->sol1 sol2 Increase Coupling Time (e.g., to 5-10 min) cause2->sol2 sol3 Switch to Stronger Activator (ETT or DCI) cause3->sol3 sol4 Use Fresh Phosphoramidite cause4->sol4

Sources

5-Cyanouracil stability in different biological buffers and cell media.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Cyanouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various biological buffers and cell culture media. Ensuring the stability of your compound is critical for the accuracy and reproducibility of your experimental results. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to empower you to confidently work with this compound.

Introduction to this compound Stability

This compound is a pyrimidine derivative utilized in pharmaceutical research, particularly in the synthesis of antiviral and anticancer agents.[1] Its stability in experimental solutions is a crucial factor that can significantly impact the outcomes of in vitro and cell-based assays. Degradation of the compound can lead to a decrease in its effective concentration, resulting in diminished biological activity and potentially misleading data. This guide will walk you through the key considerations for maintaining the integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: It is advisable to dissolve this compound in a high-quality polar aprotic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For short-term storage (days to weeks), the solid compound can be stored at room temperature.[2] For long-term storage, it is recommended to store the powder at -20°C in a dry, dark environment. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q2: What factors can influence the stability of this compound in my experiments?

A2: Several factors can affect the stability of this compound in aqueous solutions, including:

  • pH: Based on data from the closely related compound 5-Fluorouracil (5-FU), this compound is likely more susceptible to degradation in alkaline conditions.[3][4]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV, can induce photolytic degradation. It is recommended to protect solutions containing this compound from light.

  • Buffer Components: Certain buffer components can potentially react with the compound. It is crucial to assess stability in the specific buffer system you are using.

  • Cell Culture Media Components: Complex media like DMEM and RPMI-1640 contain numerous components, including amino acids, vitamins, and salts, that could potentially interact with this compound over time. Serum in the media also introduces enzymes that could metabolize the compound.

Q3: How can I determine the stability of this compound in my specific biological buffer or cell culture medium?

A3: The most reliable way to ensure the stability of this compound under your experimental conditions is to perform an empirical stability study. This typically involves incubating the compound in your buffer or cell-free medium at the intended experimental temperature (e.g., 37°C) over a time course. Samples are collected at various time points and the concentration of the intact compound is quantified using an analytical method like High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided later in this guide.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on its chemical structure and the known degradation of similar compounds like 5-Fluorouracil. A likely degradation route is the hydrolysis of the nitrile group to a carboxylic acid, forming 5-Carboxyuracil. Additionally, the uracil ring itself may be susceptible to cleavage under certain conditions.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound that may be related to its stability.

Problem Potential Cause Recommended Action
Loss of biological activity over time Chemical degradation of this compound in the experimental medium.Perform a time-course stability study by incubating this compound in cell-free media under your experimental conditions. Analyze the concentration of the intact compound at different time points using HPLC. If significant degradation is observed, consider preparing fresh working solutions for each experiment or replenishing the media with fresh compound at regular intervals during long-term assays.
High variability between experimental replicates Inconsistent concentration of active this compound due to degradation.Ensure consistent timing for the preparation of working solutions and their addition to the experimental setup. Minimize the time between solution preparation and use. Always use freshly prepared working solutions.
Precipitation of the compound in aqueous buffer or media Poor solubility at the working concentration or change in pH affecting solubility.Visually inspect for any precipitate after adding the compound to the aqueous solution. If precipitation is observed, consider preparing a more dilute stock solution or using a co-solvent if compatible with your experimental system. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to maintain solubility and avoid cellular toxicity.
Unexpected or off-target effects Formation of biologically active degradation products.If significant degradation is observed in your stability studies, consider identifying the major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to assess their potential biological activity.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in a Biological Buffer or Cell-Free Culture Medium

Objective: To determine the chemical stability of this compound in a specific aqueous solution over a defined period under experimental conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution to the final desired concentration in the biological buffer or cell-free culture medium to be tested. Ensure the final concentration of DMSO is non-toxic to cells if the medium will be used in a cell-based assay (typically ≤ 0.1%).

  • Incubation and Time Points:

    • Aliquot the this compound-containing solution into sterile, low-binding microcentrifuge tubes.

    • Incubate the tubes at the desired temperature (e.g., 37°C), protected from light.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The t=0 sample should be collected and processed immediately after preparation.

    • Immediately store the collected samples at -80°C to halt any further degradation until analysis.

  • Sample Analysis:

    • Thaw the samples and prepare them for analysis. This may involve a protein precipitation step for samples in cell culture media containing serum.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of intact this compound. A reversed-phase C18 column is often suitable for such compounds.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

    • Determine the degradation rate and, if applicable, the half-life (t½) of the compound in the tested solution.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µM) at 37°C in Common Biological Buffers

Buffer (pH 7.4)% Remaining after 24 hours% Remaining after 48 hours
PBS95%90%
Tris92%85%
HEPES98%96%

Note: This data is for illustrative purposes only. It is imperative that researchers determine the stability of this compound in their specific experimental systems.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to Working Conc. in Test Solution prep_stock->prep_work incubate Aliquot and Incubate prep_work->incubate timepoints Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->timepoints store Store Samples at -80°C timepoints->store hplc Quantify by HPLC store->hplc analyze Plot Conc. vs. Time & Calculate Half-life hplc->analyze

Caption: Workflow for assessing this compound stability.

Postulated Degradation Pathway of this compound

Degradation_Pathway Cyanouracil This compound Carboxyuracil 5-Carboxyuracil Cyanouracil->Carboxyuracil Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Postulated hydrolytic degradation of this compound.

Conclusion

While this compound is a valuable tool in biomedical research, its stability in aqueous solutions is a critical parameter that must not be overlooked. By understanding the factors that can influence its degradation and by performing empirical stability studies, researchers can ensure the integrity of their experiments and the reliability of their data. This guide provides a framework for troubleshooting common issues and for designing and executing stability assessments. For optimal results, it is always recommended to use freshly prepared solutions of this compound and to validate its stability in your specific experimental setup.

References

  • Singh, S., & Bakshi, M. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 71(6), 630–637. [Link]
  • Barberi-Heyob, M., Watelet, M., Lartaud, M., & Merlin, J. L. (1995). [Stability of 5-fluorouracil solutions according to different parameters]. Bulletin du Cancer, 82(12), 1089–1095. [Link]
  • Malet-Martino, M., & Martino, R. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 97, 13–23. [Link]
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, Q. (2016). Forced degradation studies. MedCrave online, 3(6), 387-390. [Link]
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38283-38287. [Link]
  • Akhter, M. H., Rizwanullah, M., Ahmad, J., & Ahmad, M. Z. (2017). Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. International Journal of Pharmaceutical and Clinical Research, 9(8). [Link]
  • Al-Bagawi, M. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Nanoscience and Nanotechnology, 8(1), 1-7. [Link]
  • PubChem. This compound. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]
  • Malinowska, N., Ciesielski, A., & Rychlik, B. (2021). Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs. Nucleic Acids Research, 49(22), 12627–12638. [Link]
  • PubChem. 5-Fluorouracil. [Link]
  • Lopes, T. I., & Bila, D. M. (2016).

Sources

Navigating the Solubility Labyrinth of 5-Cyanouracil: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a critical challenge in the experimental use of 5-Cyanouracil: its limited solubility. As a key intermediate in pharmaceutical synthesis, particularly in the development of antiviral and anticancer agents, overcoming the solubility hurdles of this compound is paramount for obtaining reliable and reproducible experimental results.[1] This guide, curated by a Senior Application Scientist, provides a comprehensive collection of troubleshooting strategies, in-depth technical explanations, and detailed experimental protocols to empower you in your research endeavors.

Frequently Asked Questions (FAQs): Quick Solutions to Common Problems

Here, we address the most common initial questions and roadblocks encountered when working with this compound.

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound, a pyrimidine derivative, is inherent to its molecular structure.[2] The planar and relatively rigid pyrimidine ring system can lead to strong intermolecular interactions in the solid state, such as crystal lattice energy, which require significant energy to overcome for dissolution. While the molecule possesses polar functional groups capable of hydrogen bonding, the overall lipophilicity can hinder its favorable interaction with water molecules.

Q2: What are the best initial solvents to try for dissolving this compound?

Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my biological assay. What should I do?

A3: This phenomenon, often termed "precipitation upon dilution" or "solvent shock," is a frequent issue with compounds dissolved in strong organic solvents. Do not proceed with the experiment using a solution containing a precipitate. The effective concentration of your compound will be unknown and irreproducible. Immediately attempt to redissolve the precipitate by gentle warming (e.g., to 37°C) and vortexing. If it does not redissolve, you will need to adjust your dilution protocol. A stepwise dilution into the pre-warmed aqueous buffer can help mitigate this issue.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A4: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5% and almost always under 1%.[4] Higher concentrations can lead to cytotoxicity and other off-target effects, confounding your experimental results. Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any solvent effects.

In-Depth Troubleshooting Guides

When simple dissolution attempts fail, a more systematic approach is necessary. This section provides detailed troubleshooting workflows for common and complex solubility challenges.

Issue 1: Inability to Prepare a Concentrated Stock Solution

If you are struggling to dissolve this compound in common organic solvents like DMSO or ethanol at your desired concentration, consider the following strategies:

  • Gentle Heating and Sonication: Warming the solvent and applying ultrasonic energy can provide the necessary activation energy to break the crystal lattice of the solid this compound. Proceed with caution and monitor for any signs of compound degradation.

  • Solvent Screening: If DMSO fails, a systematic screening of other organic solvents may be necessary. A suggested list of solvents to test is provided in the table below. Always prioritize solvents that are compatible with your downstream application.

Solvent ClassExamplesConsiderations
Aprotic Polar Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High boiling points, may be difficult to remove. Check for reactivity with your compound.
Protic Polar Ethanol, MethanolGenerally lower solubilizing power than aprotic polar solvents for this class of compounds.
Aqueous Base 1 N NH₄OHFor 5-Fluorouracil, solubility is reported at 50 mg/mL.[3] This suggests that this compound may also be more soluble at higher pH. However, the stability of the cyano group at high pH should be considered.
Issue 2: Precipitation in Aqueous Buffers During Experiments

Observing precipitation during your experiment is a critical issue that compromises data integrity. The following workflow will help you diagnose and resolve this problem.

start Precipitation Observed in Aqueous Buffer check_stock Visually Inspect DMSO Stock Solution start->check_stock stock_precipitate Precipitate in Stock? check_stock->stock_precipitate redissolve_stock Attempt to Redissolve Stock (Warm, Sonicate) stock_precipitate->redissolve_stock Yes kinetic_solubility Determine Kinetic Solubility in Assay Buffer stock_precipitate->kinetic_solubility No redissolve_stock->kinetic_solubility solubility_limit Concentration > Kinetic Solubility? kinetic_solubility->solubility_limit lower_conc Lower Final Concentration solubility_limit->lower_conc Yes dilution_protocol Optimize Dilution Protocol (e.g., Stepwise Dilution) solubility_limit->dilution_protocol No end Proceed with Experiment lower_conc->end Problem Solved use_cosolvents Consider Co-solvents in Final Buffer (e.g., PEG, Cyclodextrins) dilution_protocol->use_cosolvents Still Precipitates use_cosolvents->end Problem Solved

Caption: Troubleshooting workflow for addressing compound precipitation.

Advanced Solubilization Strategies

For particularly challenging cases, more advanced formulation techniques may be required. These methods aim to modify the physicochemical properties of this compound to enhance its aqueous solubility.

pH Modification

The solubility of ionizable compounds is highly dependent on the pH of the solution.[2] Uracil and its derivatives are weakly acidic. By increasing the pH of the aqueous buffer, you can deprotonate the uracil ring, leading to the formation of a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 5.0 to 9.0 (e.g., phosphate and borate buffers).

  • Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Separate the undissolved solid by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantify the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Plot the solubility (mg/mL or µM) as a function of pH to determine the optimal pH range for dissolution.

Use of Co-solvents and Excipients

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5] For in vivo or cell-based assays, biocompatible co-solvents are essential.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are commonly used to improve the solubility of poorly water-soluble drugs.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[6] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used. Studies on the related compound 5-Fluorouracil have shown that complexation with β-cyclodextrin can significantly enhance its aqueous solubility.[7][8][9]

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

  • Weigh out this compound and a cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.

  • Place the powders in a mortar.

  • Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a thick paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Gently pulverize the dried complex into a fine powder.

  • Assess the solubility of the complex in your desired aqueous buffer and compare it to the uncomplexed this compound.

Amorphous Solid Dispersions (ASDs)

Crystalline solids have a highly ordered structure that requires significant energy to break down for dissolution. Amorphous solids lack this long-range order and are in a higher energy state, which generally leads to increased apparent solubility and faster dissolution rates.[10] An amorphous solid dispersion (ASD) involves dispersing the drug in its amorphous form within a polymer matrix.

Experimental Protocol: Amorphous Solid Dispersion by Solvent Evaporation

  • Select a suitable polymer that is soluble in the same solvent as this compound. Common choices include polyvinylpyrrolidone (PVP) and its copolymers (e.g., PVP/VA).[10]

  • Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol or a mixture of solvents).

  • Remove the solvent using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the dried film to obtain the amorphous solid dispersion as a powder.

  • Characterize the ASD using techniques like X-ray powder diffraction (XRPD) to confirm the amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.

  • Evaluate the solubility and dissolution rate of the ASD in your experimental buffer.

start Poorly Soluble this compound strategy Select Solubilization Strategy start->strategy ph_mod pH Modification strategy->ph_mod cosolvent Co-solvents / Excipients strategy->cosolvent asd Amorphous Solid Dispersion strategy->asd ph_protocol pH-Dependent Solubility Assay ph_mod->ph_protocol Implement cd_protocol Cyclodextrin Complexation cosolvent->cd_protocol Implement asd_protocol Solvent Evaporation Method asd->asd_protocol Implement analysis Quantify Solubility (HPLC, UV-Vis) ph_protocol->analysis Analyze cd_protocol->analysis Analyze asd_protocol->analysis Analyze result Solubility Goal Met? analysis->result result->strategy No success Proceed with Experiment result->success Yes

Caption: Decision workflow for selecting an advanced solubilization strategy.

Analytical Methods for Solubility Determination

Accurate quantification of dissolved this compound is essential for any solubility study. Below are outlines of common analytical techniques that can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of compounds in a mixture.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. For 5-Fluorouracil, a mobile phase of 5 mmol/L KH₂PO₄ (pH 6.0) and methanol (96:4, v/v) has been reported.[11]

  • Detection: UV detection at the λmax of this compound (around 265 nm, similar to 5-Fluorouracil) is suitable.[12][13]

  • Quantification: A calibration curve should be prepared using standards of known this compound concentrations to quantify the amount in your samples.

UV-Vis Spectroscopy

For a quick estimation of solubility, especially in high-throughput screening, UV-Vis spectroscopy can be employed, provided no other components in the solution absorb at the same wavelength.

  • Determine the λmax of this compound in your chosen solvent/buffer system by scanning a solution of the compound across a range of wavelengths (e.g., 200-400 nm).

  • Prepare a calibration curve by measuring the absorbance of a series of this compound solutions of known concentrations at the determined λmax.

  • Measure the absorbance of your filtered, saturated solutions.

  • Calculate the concentration of this compound in your samples using the equation of the line from your calibration curve.

References

  • Benchchem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
  • Benchchem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • Pandi, P., Bulusu, R., Kommineni, N., Khan, W., & Singh, M. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 63, 102402.
  • Machado, M., Silva, G. A., Ferreira, J., Pinto, L. A., & Ferreira, Q. (2025). Enhancement of the solubility of 5-fluorouracil through encapsulation within β-cyclodextrin to control fibroblast growth in glaucoma surgery. RSC Advances, 15(40), 33522–33530.
  • Benchchem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 9(7), 263.
  • PubMed. (n.d.).
  • Kavitha, K., Srinivasa Rao, A., & Nalini, C. N. (2013). An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique- Characterization, Dissolution and Molecular-Modeling Studies. Journal of Applied Pharmaceutical Science, 3(3), 162-166.
  • PMC. (n.d.).
  • MDPI. (2024).
  • OAText. (n.d.).
  • HPLC method for 5-Fluorouracil. (n.d.).
  • Cayman Chemical. (n.d.). 5-Chlorouracil (CAS Number: 1820-81-1).
  • Improved Pharma. (2021, February 14). Salt Screening.
  • Technobis. (2023, June 7). How to salt screen using the Crystal 16.
  • ChemicalBook. (n.d.). Uracil CAS#: 66-22-8.
  • Charles River Labor
  • Ukaaz Publications. (n.d.).
  • Onyx Scientific. (n.d.).
  • PubMed. (n.d.). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield.
  • PubMed. (n.d.). pH-dependent UV resonance Raman spectra of cytosine and uracil.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • ACS Publications. (n.d.). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents.
  • TOKU-E. (n.d.).
  • Journal of Food and Drug Analysis. (n.d.). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC.
  • SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • WJBPHS. (n.d.). Interaction study of 5- Fluorouracil with Bovine serum albumin by UV-Visible spectrophotometry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). An investigation on enhancement of solubility of 5 fluorouracil by applying complexation technique-characterization, dissolution and molecular-modeling studies.
  • PubChem. (n.d.). 5-Fluorouracil.
  • PMC. (n.d.). Enhancement of the solubility of 5-fluorouracil through encapsulation within β-cyclodextrin to control fibroblast growth in glaucoma surgery.
  • IJPRA. (n.d.). Uv-Vis Spectroscopy in Analysis of Phytochemicals.
  • Sigma-Aldrich. (n.d.). 5-Fluorouracil (F6627)
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). 5-Fluorouracil.
  • Cayman Chemical. (n.d.).
  • Cayman Chemical. (n.d.).

Sources

Technical Support Center: Minimizing Background Fluorescence in 5-Cyanouracil Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your 5-Cyanouracil (5-CU) imaging experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, ensuring high-quality, reliable data. As application scientists, we understand that a high signal-to-noise ratio is critical for accurate interpretation of cellular and molecular dynamics.

This resource provides a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides complete with step-by-step protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound (5-CU) is a synthetic analog of the nucleobase uracil. It is used in various biochemical and pharmaceutical research applications, including as a building block for antiviral and anticancer agents and for studying nucleic acid metabolism.[1] While not a conventional fluorophore, its derivatives and related compounds like 5-Fluorouracil (5-FU) exhibit fluorescence. For 5-FU, excitation at 270 nm yields emission maxima around 330 nm and 410 nm.[2] It is crucial to characterize the specific spectral properties of the 5-CU conjugate or derivative you are using, as these can vary significantly.

Q2: What is background fluorescence and why is it a problem?

A2: Background fluorescence is any unwanted signal that is not from your specific fluorescent probe of interest.[3] This "noise" can obscure the true signal from your 5-CU-labeled target, reducing image contrast and making data interpretation difficult or impossible.[4][5] It can arise from multiple sources, including the cells themselves (autofluorescence), reagents, and the imaging hardware.[3]

Q3: How do I know if I have a background fluorescence problem?

A3: The most straightforward method is to image an unstained, negative control sample.[6][7][8] Prepare a sample using the exact same fixation, permeabilization, and mounting protocol but without adding your this compound probe. If you observe significant fluorescence in this control sample when imaging with the same settings used for your experimental samples, you have a background issue that needs to be addressed.[7][8]

Q4: What are the main causes of high background fluorescence?

A4: High background can be broadly categorized into three areas:

  • Sample-Induced Autofluorescence: Biological specimens contain endogenous molecules that fluoresce naturally, such as NADH, flavins, collagen, and lipofuscin ("aging pigment").[6][9][10] This is often more pronounced at shorter excitation wavelengths (UV to green).[8]

  • Reagent- and Protocol-Induced Issues: This includes non-specific binding of the fluorescent probe, fluorescent impurities in reagents like cell culture media (e.g., phenol red, FBS) or mounting media, and autofluorescence induced by aldehyde fixatives (e.g., formaldehyde, glutaraldehyde).[3][6][7][9]

  • System-Induced Noise: This relates to the microscope setup itself, such as using incorrect filter sets, dirty optics, or imaging in plastic-bottom dishes which can be highly fluorescent.[3][9]

Visualizing the Sources of Background Noise

To effectively troubleshoot, it's essential to understand where the unwanted signal originates. The following diagram illustrates the primary contributors to high background fluorescence.

SourcesOfBackground cluster_sources Primary Sources cluster_sample Sample-Induced cluster_reagent Reagent & Protocol-Induced cluster_system System-Induced High Background High Background Sample-Induced Sample-Induced High Background->Sample-Induced Reagent & Protocol-Induced Reagent & Protocol-Induced High Background->Reagent & Protocol-Induced System-Induced System-Induced High Background->System-Induced Endogenous Autofluorescence Endogenous Autofluorescence Sample-Induced->Endogenous Autofluorescence Non-Specific Probe Binding Non-Specific Probe Binding Sample-Induced->Non-Specific Probe Binding Fixative-Induced Fluorescence Fixative-Induced Fluorescence Reagent & Protocol-Induced->Fixative-Induced Fluorescence Contaminated Media/Buffers Contaminated Media/Buffers Reagent & Protocol-Induced->Contaminated Media/Buffers Excess Unbound Probe Excess Unbound Probe Reagent & Protocol-Induced->Excess Unbound Probe Incorrect Filter Sets Incorrect Filter Sets System-Induced->Incorrect Filter Sets Dirty Optics Dirty Optics System-Induced->Dirty Optics Improper Vessel Choice Improper Vessel Choice System-Induced->Improper Vessel Choice

Caption: Major sources of background fluorescence in imaging experiments.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating sources of background fluorescence.

Part 1: Optimizing Sample Preparation & Handling

The sample itself is often the primary source of background. Careful preparation is the most critical step for clean images.

Issue 1: High Autofluorescence from the Biological Specimen

  • Causality: Many cell types and tissues contain endogenous fluorophores. Red blood cells contain heme, which autofluoresces broadly.[11][12] Structural proteins like collagen and metabolic cofactors like NADH and flavins also contribute.[6][9] Aldehyde fixatives, especially glutaraldehyde, react with amines in the tissue to create fluorescent products.[6]

  • Solutions & Protocols:

    • Change Fixation Method: Aldehyde fixatives are a major culprit.[6]

      • Recommendation: If compatible with your experiment, switch to an organic solvent fixative like ice-cold methanol or ethanol, which typically induce less autofluorescence.[8][11]

      • If Aldehydes are Necessary: Use paraformaldehyde (PFA) instead of glutaraldehyde, as it generates less autofluorescence.[6] Always use the minimum required fixation time and concentration.[11][12]

    • Perform a Quenching Step: After aldehyde fixation, you can chemically reduce the fluorescent Schiff bases that have formed.

      • Protocol: Sodium Borohydride Quenching

        • After fixation and washing, incubate the sample in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS.

        • Incubate for 15-30 minutes at room temperature.

        • Wash the sample thoroughly (3 x 5 minutes) with PBS to remove the reagent. Note: While common, this method can have variable effects and should be tested carefully.[11][13]

    • Photobleaching: Before labeling, you can intentionally photobleach the endogenous fluorophores.

      • Protocol: LED Photobleaching

        • Place your fixed, slide-mounted tissue sections under a broad-spectrum, high-intensity LED light source (e.g., a commercial lightbox or a simple desk lamp).[14]

        • Expose the sample for 1-4 hours. The optimal time should be determined empirically.

        • Proceed with your standard labeling protocol. This method is effective at reducing background without affecting subsequent fluorescent probe intensity.[14]

    • Tissue Perfusion: For tissue samples, if possible, perfuse the animal with PBS prior to fixation to remove red blood cells and their highly autofluorescent heme groups.[11][12]

Issue 2: Non-Specific Binding of this compound Probe

  • Causality: The fluorescent probe may bind to cellular components other than its intended target due to hydrophobic or ionic interactions. This is a common cause of high, diffuse background signal.[5]

  • Solutions & Protocols:

    • Optimize Probe Concentration: Using too high a concentration of your fluorescent probe is a frequent error.[3][5]

      • Recommendation: Perform a titration experiment to find the lowest probe concentration that still provides a robust specific signal. Test concentrations below, at, and above the manufacturer's suggestion.[3]

    • Improve Blocking: Blocking steps are crucial to saturate non-specific binding sites before the probe is introduced.

      • Protocol: Optimized Blocking

        • Prepare a blocking buffer. Common options include 5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS with 0.1% Triton X-100 (for permeabilization).

        • Incubate your sample in the blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C.

        • Dilute your 5-CU probe in this same blocking buffer for the incubation step.

    • Increase Wash Steps: Insufficient washing will leave unbound probe in the sample.[4]

      • Recommendation: After probe incubation, wash the sample 3-4 times for 5-10 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).[15] Using a mild detergent helps remove non-specifically bound molecules.[15]

Part 2: Reagent and Imaging Media Selection

The liquids your sample is exposed to can introduce significant background.

Issue: Fluorescent Contaminants in Media and Reagents

  • Causality: Standard cell culture media often contain highly fluorescent components like phenol red (a pH indicator) and riboflavin.[7] Fetal Bovine Serum (FBS) also contains fluorescent proteins.[6][7][8] Some mounting media can also be fluorescent.

  • Solutions:

    • Use Imaging-Specific Media: For live-cell imaging, switch from your standard culture medium to an optically clear, phenol red-free medium (e.g., FluoroBrite™ DMEM) or a buffered saline solution (like HBSS) just before imaging.[3][7][9]

    • Check Your Mounting Medium: For fixed cells, ensure you are using a modern, low-fluorescence mounting medium. Test this by placing a drop of the medium on a slide and imaging it alone.

    • Use High-Purity Reagents: Ensure all buffers and solutions are made with high-purity water and reagents to avoid fluorescent contaminants.

Part 3: Microscope and Imaging Parameter Optimization

Proper instrument setup is key to separating signal from noise.

Issue 1: Spectral Overlap with Autofluorescence

  • Causality: The excitation and emission spectra of your 5-CU probe may overlap with the spectra of endogenous autofluorescent molecules. Autofluorescence is typically strongest in the blue-green region of the spectrum.[8]

  • Solutions:

    • Choose the Right Fluorophore: If you are conjugating 5-CU to a fluorophore, select one that emits in the red or far-red part of the spectrum (e.g., Cy5, Alexa Fluor 647).[7][11] There is typically much less autofluorescence at these longer wavelengths.[7][11]

    • Optimize Filter Sets: Use narrow band-pass emission filters instead of long-pass filters.[10] This helps to specifically collect light only from your probe of interest and reject out-of-band photons from autofluorescence.[10]

Fluorophore ClassExcitation (nm)Emission (nm)Autofluorescence OverlapRecommendation
UV/Blue (e.g., DAPI, Hoechst)~350-405~450-480High Avoid if autofluorescence is a major issue.
Green (e.g., FITC, GFP)~488~510-530Moderate to High Use with caution; may require quenching or photobleaching.
Red/Far-Red (e.g., Cy5, AF647)~630-650~660-700Low Highly Recommended for minimizing autofluorescence.

Issue 2: Improper Imaging Vessel

  • Causality: Standard plastic-bottom cell culture dishes are made of polystyrene, which is highly fluorescent.[3]

  • Solution: Always use imaging-specific dishes or plates that have a glass or special polymer bottom (e.g., #1.5 coverslip thickness) for high-resolution microscopy.[3][9] This single change can dramatically reduce background.

Systematic Troubleshooting Workflow

When faced with high background, follow this logical progression to diagnose the source of the problem.

TroubleshootingWorkflow start High Background Observed control Image Unstained Control Sample start->control control_result Is background still high? control->control_result reagent_check Image a drop of mounting medium / imaging buffer alone control_result->reagent_check Yes fix_staining Source: Staining Protocol Actions: - Titrate probe concentration - Optimize blocking - Increase wash steps control_result->fix_staining No reagent_result Is the medium fluorescent? reagent_check->reagent_result fix_autofluor Source: Sample Autofluorescence Actions: - Change fixation method - Add quenching step - Photobleach sample reagent_result->fix_autofluor No fix_reagent Source: Reagents Actions: - Use imaging-grade media - Change mounting medium reagent_result->fix_reagent Yes end Problem Solved fix_autofluor->end fix_reagent->end fix_staining->end

Sources

Degradation pathways of 5-Cyanouracil under physiological conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-Cyanouracil. This guide is designed to provide in-depth answers and troubleshooting strategies for common experimental challenges related to the stability and degradation of this compound under physiological conditions.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions regarding the behavior of this compound in biological systems.

Q1: What are the primary putative degradation pathways of this compound under physiological conditions?

Under physiological conditions (pH ~7.4, 37°C), this compound is susceptible to degradation through two primary, and potentially competing, pathways: enzymatic catabolism and chemical hydrolysis.

  • Enzymatic Degradation: The principal enzymatic route for uracil and its analogs, like 5-fluorouracil (5-FU), is initiated by the enzyme Dihydropyrimidine Dehydrogenase (DPD).[1][2] This enzyme catalyzes the reduction of the C5-C6 double bond of the pyrimidine ring. Given its structural similarity to uracil and 5-FU, this compound is also a substrate for DPD.[3] In fact, it has been shown to be an inhibitor of rat DPD, suggesting a strong interaction with the enzyme's active site.[3] This pathway leads to the formation of 5,6-dihydro-5-cyanouracil, which can be further metabolized by downstream enzymes like dihydropyrimidinase and β-ureidopropionase, mirroring the catabolic cascade of 5-FU.[4]

  • Chemical Hydrolysis: The nitrile group (-C≡N) at the 5-position is susceptible to hydrolysis under aqueous conditions. This reaction converts the nitrile into a carboxylic acid, yielding uracil-5-carboxylic acid (orotic acid). This is a well-established chemical transformation that can occur without enzymatic catalysis, driven by physiological pH and temperature.[5]

The relative contribution of each pathway in a given biological system will depend on factors such as the concentration of DPD and the specific pH and composition of the local environment.

Degradation_Pathways cluster_0 Putative Degradation of this compound 5CU This compound DH_5CU 5,6-Dihydro-5-cyanouracil 5CU->DH_5CU Enzymatic Pathway (DPD-mediated reduction) Orotic_Acid Uracil-5-carboxylic Acid (Orotic Acid) 5CU->Orotic_Acid Chemical Pathway (Nitrile Hydrolysis) Further_Metabolites Downstream Metabolites DH_5CU->Further_Metabolites Dihydropyrimidinase, β-ureidopropionase

Caption: Putative degradation pathways of this compound.

Q2: How does the degradation of this compound compare to the well-studied 5-Fluorouracil (5-FU)?

The degradation pathways of this compound and 5-Fluorouracil share a common enzymatic starting point but differ in their non-enzymatic liabilities.

  • Shared Enzymatic Pathway: Both compounds are catabolized by DPD, the rate-limiting enzyme in pyrimidine degradation.[2][6] More than 80% of an administered 5-FU dose is typically broken down by DPD.[6][7] Similarly, this compound is recognized by DPD.[3] Therefore, factors affecting DPD activity, such as genetic polymorphisms or co-administered DPD inhibitors, will likely impact the metabolism of both compounds.[2][8]

  • Divergent Chemical Stability: The key difference lies in the substituent at the 5-position. The C-F bond in 5-FU is extremely stable and not prone to hydrolysis. Its degradation pathway involves enzymatic hydration and ring opening.[9] In contrast, the nitrile group of this compound presents a distinct site for non-enzymatic chemical hydrolysis to a carboxylic acid, a pathway not available to 5-FU. This means that when studying this compound, one must be vigilant about controlling for potential chemical degradation in aqueous solutions, even in the absence of enzymes.

Part 2: Troubleshooting Guide - Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Q3: My this compound concentration is decreasing in my control (enzyme-free) samples. What's happening?

Issue: You are observing a loss of the parent compound in your negative control incubations (e.g., buffer only, or heat-inactivated enzyme preparation) during a time-course experiment.

Root Cause Analysis & Solution:

This phenomenon is most likely due to the non-enzymatic chemical hydrolysis of the nitrile group as described in Q1. The rate of this hydrolysis is influenced by pH, temperature, and buffer composition.

Troubleshooting Steps:

  • Confirm the Degradant: Analyze your control samples for the appearance of a new peak that corresponds to the retention time of an authentic standard of orotic acid (uracil-5-carboxylic acid). This confirms hydrolysis is the cause.

  • Optimize Buffer pH: The rate of nitrile hydrolysis can be pH-dependent. While you must maintain a physiologically relevant pH for your experiment (typically 7.4), it is crucial to ensure your buffer is robust and the pH does not drift during incubation. Perform a preliminary stability test of this compound in your chosen buffer at 37°C for the maximum duration of your planned experiment.

  • Evaluate Buffer Components: Certain buffer species can potentially catalyze hydrolysis. If the degradation is unacceptably high, consider testing alternative physiological buffers (e.g., HEPES vs. phosphate buffer) to see if the stability profile changes.

  • Minimize Incubation Time: If the primary goal is to measure enzymatic activity, shorten the incubation time to a window where chemical degradation is minimal (e.g., <5% loss in the control) but enzymatic product formation is still detectable.

  • Correct for Degradation: If low-level chemical degradation is unavoidable, you must account for it. The rate of loss in the enzyme-free control should be subtracted from the rate of loss in the active samples to isolate the true enzymatic rate.

Q4: How should I handle and process biological samples (e.g., plasma, blood) to ensure the stability of this compound?

Issue: Inconsistent or lower-than-expected concentrations of this compound are measured from plasma or whole blood samples.

Root Cause Analysis & Solution:

This is a critical pre-analytical variable. Both enzymatic degradation (from DPD present in blood cells) and chemical instability can lead to significant loss of the parent drug after sample collection.[10] Studies on 5-FU have shown dramatic losses at room temperature, with 94% of the drug lost in whole blood and 52% in plasma over 24 hours.[10] Similar precautions are paramount for this compound.

Validated Sample Handling Protocol:

  • Immediate Cooling: As soon as the blood is drawn, the collection tube (preferably containing an anticoagulant like EDTA) must be placed immediately on ice.[10] This drastically slows down enzymatic activity.

  • Prompt Centrifugation: Separate the plasma from blood cells by centrifugation as quickly as possible (ideally within 30 minutes). The centrifugation should also be performed under refrigerated conditions (e.g., 4°C).

  • Immediate Freezing: Once the plasma supernatant is collected, it should be transferred to a fresh, clearly labeled tube and immediately frozen at -20°C or, preferably, -80°C for long-term storage.[10][11] Frozen plasma samples of 5-FU are stable for weeks.[10]

  • pH Control (Optional but Recommended): For maximum preservation, especially if immediate freezing is not possible, buffering the plasma sample to a slightly acidic pH can improve stability.[11]

  • Thawing Procedure: When ready for analysis, thaw samples rapidly to 4°C (e.g., in an ice bath) and keep them on ice until the protein precipitation/extraction step.[11] Avoid repeated freeze-thaw cycles.

ConditionMatrixStability ConcernMitigation Strategy
Room Temperature Whole BloodHigh (Enzymatic + Chemical)Avoid. Place on ice immediately.
Room Temperature PlasmaModerate (Primarily Chemical)Avoid. Process and freeze promptly.
On Ice (0-4°C) Whole Blood/PlasmaLowBest practice for collection and processing.[10]
Frozen (-20°C to -80°C) PlasmaVery Low / StableRequired for any storage beyond 1-2 hours.[10][11]
Table 1. General Stability Guidelines for Uracil Analogs in Biological Samples, based on 5-FU data.

Part 3: Protocols & Workflows

This section provides standardized procedures for key experiments.

Protocol: Analysis of this compound and Metabolites by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound and its putative hydrolytic metabolite, orotic acid.

1. Materials & Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound and Orotic Acid analytical standards

  • 5-Bromouracil (as internal standard)

  • Perchloric acid or Trichloroacetic acid (for protein precipitation)

2. Sample Preparation (from Plasma):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., 5-Bromouracil at 100 µg/mL). Vortex briefly.

  • Add 20 µL of 10% perchloric acid to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 270 nm

  • Gradient Program:

    • 0-2 min: 98% A, 2% B

    • 2-10 min: Linear gradient to 80% A, 20% B

    • 10-12 min: Hold at 80% A, 20% B

    • 12-13 min: Return to 98% A, 2% B

    • 13-18 min: Column re-equilibration

    • (Note: This is a starting gradient and must be optimized for your specific column and system to ensure baseline separation of all analytes.)

4. Self-Validation and Quantification:

  • Standard Curve: Prepare a calibration curve from 10 ng/mL to 10,000 ng/mL for both this compound and orotic acid by spiking known amounts into control plasma and processing as above.

  • Quantification: Plot the peak area ratio (Analyte / Internal Standard) against the nominal concentration. Use a linear regression to determine the concentration in unknown samples.

  • Quality Controls (QCs): Prepare low, medium, and high concentration QC samples and run them with each batch of unknown samples to ensure accuracy and precision.

Analysis_Workflow cluster_1 Workflow for this compound Stability Analysis Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard (e.g., 5-Bromouracil) Sample->Spike Precipitate Protein Precipitation (e.g., Perchloric Acid) Spike->Precipitate Centrifuge Centrifuge (14,000 x g, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject on HPLC-UV System Collect->Inject Analyze Data Analysis: - Integrate Peaks - Calculate Area Ratios - Quantify vs. Std Curve Inject->Analyze

Caption: Experimental workflow for sample preparation and analysis.

References

  • Dorsett, M. T., Morse, P. A., & Gentry, G. A. (1969). Inhibition of Rat Dihydropyrimidine Dehydrogenase by this compound in Vitro. Cancer Research, 29(1), 79–82. Link
  • Al-Ghananeem, A. M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 237-246. Link
  • Gomes, C. R., et al. (2015). Degradation of 5-Fluorouracil in waters. Integrated Master in Bioengineering Thesis. Link
  • van Kuilenburg, A. B. P. (2017). Uracil and 5-fluorouracil degradation pathway.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Nature Reviews Cancer, 3(5), 330-338. Link
  • Zhang, N., et al. (2012). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 4(3), 850-867. Link
  • Chen, Y. L., et al. (2007). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Tetrahedron, 63(4), 951-958. Link
  • Hassan, M., & El-Shazly, S. (2018). An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury. Current Drug Metabolism, 19(1), 23-32. Link
  • Taurog, A., & Dorris, M. L. (1988). Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats. Endocrinology, 122(3), 871-882. Link
  • Al-Badr, A. A. (2019). Thiouracil: Comprehensive profile.
  • Taha, M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2898. Link
  • Amstutz, U., et al. (2003). Detailed analysis of five mutations in dihydropyrimidine dehydrogenase detected in cancer patients with 5-fluorouracil-related side effects.
  • Klebanoff, S. J., & Green, W. L. (1973). Degradation of thyroid hormones by phagocytosing human leukocytes.
  • Bocci, G., et al. (2003). Dihydropyrimidine dehydrogenase deficiency as a cause of fatal 5-Fluorouracil toxicity. The Oncologist, 8(3), 291-295. Link
  • Murphy, R. F., Balis, F. M., & Poplack, D. G. (1987). Stability of 5-fluorouracil in whole blood and plasma. Clinical Chemistry, 33(12), 2299–2300. Link
  • Kumar, D., et al. (2022). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution.
  • Guedes, J., et al. (1991). Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography.
  • van Kuilenburg, A. B. P. (2004). Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. European Journal of Cancer, 40(7), 939-950. Link
  • Jayasree, A., et al. (2021). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 11(3), 155. Link
  • Singh, A., et al. (2023). Time dependent stability of 5-FU and percent variation among two tests.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78145, this compound. Link
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1976). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 3(3), 683–690. Link
  • van Groeningen, C. J., et al. (1987). The stability of 5,6-dihydrofluorouracil in plasma and the consequences for its analysis. Therapeutic Drug Monitoring, 9(4), 443-447. Link
  • Gupta, N., Balomajumder, C., & Agarwal, V. K. (2010). Enzymatic mechanism and biochemistry for cyanide degradation: a review.
  • Kourkouta, A., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Applied Sciences, 12(22), 11776. Link
  • Lu, Z., et al. (2014). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. International Journal of Clinical Pharmacology and Therapeutics, 52(12), 1093-1101. Link
  • Pogolotti, A. L. Jr., Nolan, P. A., & Santi, D. V. (1981). Methods for the complete analysis of 5-fluorouracil metabolites in cell extracts. Analytical Biochemistry, 117(1), 178-186. Link
  • Lecompte, D., et al. (2012). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy, 65(3), 208–213. Link
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Link

Sources

Technical Support Center: 5-Cyanouracil Fluorescence in Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 5-Cyanouracil (5-CNU) as a fluorescent nucleobase analog. This guide is designed to provide in-depth answers to common questions and troubleshoot issues related to the quenching effects of neighboring bases on 5-CNU fluorescence. Our goal is to equip you with the foundational knowledge and practical steps necessary to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence sensitive to the local environment?

This compound (5-CNU) is a synthetic analog of uracil and thymine where the C5 position is substituted with a nitrile (-C≡N) group. This modification endows the molecule with intrinsic fluorescence, allowing it to serve as a minimally perturbing probe when incorporated into DNA or RNA oligonucleotides.

The fluorescence of 5-CNU is highly sensitive to its immediate surroundings due to its electronic properties. Upon excitation with UV light, 5-CNU is promoted to an excited state. The pathway it takes to return to the ground state determines whether it emits a photon (fluorescence) or relaxes through non-radiative pathways. The proximity of other nucleobases can introduce new, efficient non-radiative decay channels, a phenomenon known as quenching, which significantly reduces the observed fluorescence signal.

Q2: What is the primary mechanism behind the quenching of 5-CNU fluorescence by neighboring bases?

The dominant quenching mechanism for 5-CNU by adjacent nucleobases is Photoinduced Electron Transfer (PET) .[1] In this process, the excited 5-CNU (⁵CNU) is a potent electron acceptor. If a neighboring base has a sufficiently low oxidation potential (i.e., it is easily oxidized), it can donate an electron to ⁵CNU.

This transfer forms a transient radical ion pair, which then rapidly returns to the ground state through a non-radiative pathway, effectively preventing the emission of a photon. Guanine (G) is the most potent quencher among the canonical bases because it has the lowest oxidation potential, making it the most easily oxidized and thus the most effective electron donor.[1][2]

cluster_0 Photoinduced Electron Transfer (PET) Quenching Start 1. 5-CNU absorbs a photon (hv) Excited 2. 5-CNU is in an excited state (*⁵CNU) Start->Excited Excitation PET 3. Electron is transferred from G to *⁵CNU Excited->PET Fluor Fluorescence Emitted (No efficient quencher nearby) Excited->Fluor Alternative Pathway Quencher Neighboring Guanine (G) Quencher->PET IonPair 4. Transient radical ion pair forms (G•+ / 5-CNU•−) PET->IonPair NonRad 5. Non-radiative decay to ground state IonPair->NonRad Fast recombination NoFluor No Fluorescence Detected NonRad->NoFluor

Caption: Mechanism of 5-CNU fluorescence quenching by a neighboring guanine base via PET.

Q3: How do different neighboring bases compare in their quenching ability?

The quenching efficiency is directly related to the electron-donating ability of the neighboring base. The general trend for quenching of 5-CNU and similar fluorescent base analogs is:

Guanine (G) >> Adenine (A) > Cytosine (C) ≈ Thymine (T)

  • Guanine (G): As the most easily oxidized base, it is by far the strongest quencher. Placing a 'G' next to 5-CNU can reduce its quantum yield by over 95%.

  • Adenine (A): Has a higher oxidation potential than guanine and is therefore a much weaker quencher.

  • Pyrimidines (C and T): Have the highest oxidation potentials and are generally considered poor quenchers for 5-CNU via the PET mechanism. Any observed quenching is often minimal and may be attributed to other, less efficient mechanisms.

Neighboring Base (X) in 5'-X-(5-CNU)-3'Relative Fluorescence Quantum Yield (Illustrative)Primary Quenching Mechanism
Guanine (G)< 0.05Strong Photoinduced Electron Transfer (PET)
Adenine (A)0.4 - 0.6Weak Photoinduced Electron Transfer (PET)
Cytosine (C)0.9 - 1.0Negligible
Thymine (T)0.9 - 1.0Negligible
Note: These values are illustrative and can vary based on the specific sequence context, secondary structure (ssDNA vs. dsDNA), and buffer conditions.

Troubleshooting Guide

Problem: My 5-CNU fluorescence signal is very weak or absent.

A weak signal is the most common issue encountered and can stem from several factors. Follow this workflow to diagnose the problem.

Start Start: Weak or No Signal CheckSeq 1. Check the sequence. Is 5-CNU adjacent to a Guanine (G)? Start->CheckSeq CheckInstrument 2. Verify Instrument Settings. Excitation/Emission λ correct? Gain/Slits optimized? CheckSeq->CheckInstrument No IsQuenched Cause: Quenching by Guanine. Redesign oligo if possible. See FAQ Q3. CheckSeq->IsQuenched Yes CheckSample 3. Assess Sample Integrity. Run UV-Vis spectrum. Check for degradation (e.g., gel). CheckInstrument->CheckSample No SettingsWrong Cause: Suboptimal Settings. Use 5-CNU specs (Ex: ~325 nm, Em: ~430 nm). Increase gain. CheckInstrument->SettingsWrong Yes CheckBleaching 4. Investigate Photobleaching. Is signal decreasing over time? CheckSample->CheckBleaching No SampleBad Cause: Sample Degradation or Low Conc. Re-purify or re-synthesize oligo. Verify concentration. CheckSample->SampleBad Yes IsBleaching Cause: Photobleaching. Reduce excitation power/exposure time. Use fresh sample. Use anti-fade agents. CheckBleaching->IsBleaching Yes Other Consult instrument specialist or run positive control (e.g., 5-CNU in T-rich oligo). CheckBleaching->Other No

Caption: Troubleshooting workflow for low fluorescence signal from 5-CNU probes.

Detailed Causality & Solutions:

  • Quenching by Guanine:

    • Cause: As detailed above, a neighboring guanine is the most powerful quencher of 5-CNU fluorescence. This is an intrinsic property of the sequence.

    • Solution: If your experimental design allows, re-synthesize the oligonucleotide with a different neighboring base (e.g., T, C, or A). If the sequence is fixed, you must account for this low quantum yield in your experimental setup by increasing instrument sensitivity (gain) or probe concentration. Another advanced strategy is to insert an "insulator," such as an abasic site or a non-quenching base, between the 5-CNU and the guanine.[3]

  • Incorrect Instrument Settings:

    • Cause: The fluorometer is not set to the optimal excitation and emission wavelengths for 5-CNU. For 5-CNU, the excitation maximum is typically around 325 nm and the emission maximum is around 430 nm, though this can vary slightly with the environment.

    • Solution: Confirm the spectral properties of your specific 5-CNU-labeled oligo. Run a full excitation and emission scan to find the true maxima. Ensure the slit widths and detector gain are optimized for a low-light signal.[4]

  • Sample Degradation or Incorrect Concentration:

    • Cause: The oligonucleotide may have been degraded by nucleases or repeated freeze-thaw cycles. The actual concentration may also be lower than calculated.

    • Solution: Verify the integrity of your oligo using gel electrophoresis (e.g., PAGE). Confirm the concentration using UV-Vis absorbance at 260 nm. Always use nuclease-free water and sterile techniques.

  • Photobleaching:

    • Cause: 5-CNU, like all fluorophores, is susceptible to photobleaching—irreversible photochemical destruction upon prolonged exposure to high-intensity excitation light.[4]

    • Solution: Minimize the sample's exposure to the excitation source. Use the lowest possible excitation power and shortest exposure time necessary to get a good signal-to-noise ratio. For microscopy, consider using an anti-fade mounting medium.

Problem: I observe a shift in the fluorescence emission spectrum.
  • Cause: The fluorescence spectrum of 5-CNU is sensitive to the polarity of its environment. A change in buffer composition, the folding of the oligonucleotide that alters the probe's exposure to water, or binding to another molecule can all cause spectral shifts.

  • Solution:

    • Run a Control: Acquire a spectrum of your 5-CNU oligo in a standard, simple buffer (e.g., 10 mM phosphate, 100 mM NaCl) to establish a baseline.

    • Assess Environmental Polarity: Compare the spectrum in your experimental buffer to the baseline. A blue shift (to a shorter wavelength) may indicate a more non-polar environment, while a red shift (to a longer wavelength) suggests a more polar one.

    • Check for Contaminants: Ensure your sample is free of any fluorescent contaminants by checking a buffer-only blank.

Experimental Protocols

Protocol 1: Determining Relative Quantum Yield of 5-CNU Oligonucleotides

This protocol allows you to compare the fluorescence intensity of your 5-CNU-labeled oligonucleotide against a reference oligo to determine the extent of quenching.

Materials:

  • Fluorometer with temperature control

  • Quartz micro-cuvette

  • Reference Oligo: An oligonucleotide of similar length containing 5-CNU flanked by non-quenching bases (e.g., 5'-TTT(5-CNU)TTT-3').

  • Test Oligo(s): Your experimental 5-CNU-labeled sequence(s).

  • Assay Buffer: (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.4).

Methodology:

  • Sample Preparation:

    • Accurately determine the concentration of the reference and test oligos using UV-Vis absorbance at 260 nm.

    • Prepare dilutions of all oligos in the assay buffer to an identical low concentration (e.g., 1 µM) where absorbance at the excitation wavelength (~325 nm) is below 0.05 to avoid inner filter effects.

  • Instrument Setup:

    • Set the fluorometer's excitation wavelength to 325 nm and the emission scan range from 350 nm to 550 nm.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25°C).

  • Data Acquisition:

    • Measure the emission spectrum of the assay buffer alone (this is your blank).

    • Measure the emission spectrum of the reference oligo.

    • Measure the emission spectrum of each test oligo.

    • For each sample, also measure the absorbance at the excitation wavelength (325 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Subtract the blank spectrum from each of the oligo spectra.

    • Integrate the area under the corrected emission curve for each oligo to get the total fluorescence intensity (F).

    • Calculate the relative quantum yield (Φ_rel) of the test oligo compared to the reference using the following formula:

      Φ_rel = (F_test / F_ref) * (A_ref / A_test)

      Where:

      • F_test and F_ref are the integrated fluorescence intensities of the test and reference samples.

      • A_test and A_ref are the absorbances at the excitation wavelength of the test and reference samples.

Self-Validation: The use of a non-quenched reference oligo provides a robust internal standard. A relative quantum yield close to 1.0 indicates minimal quenching, while a value near 0 indicates strong quenching.

References

  • N/A
  • N/A
  • Fujimoto, K., Shimizu, H., & Inouye, M. (2003). Photoreaction of DNA Containing 5-Halouracil and its Products.
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Chen, J., et al. (2023). Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition. PubMed. [Link]
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A

Sources

Technical Support Center: Optimizing 5-Cyanouracil Incorporation with T7 RNA Polymerase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the incorporation of 5-Cyanouridine triphosphate (5-CyUTP) into RNA transcripts using T7 RNA Polymerase (T7 RNAP). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful modification to develop novel RNA therapeutics, diagnostics, and research tools.

The introduction of a cyano group at the C5 position of uracil offers unique chemical properties for post-transcriptional modification and structural studies. However, its bulk and electronic nature compared to the canonical uridine present a challenge for efficient enzymatic incorporation. This center provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you achieve high-yield, high-fidelity synthesis of 5-CyU-modified RNA.

Frequently Asked Questions (FAQs)

Q1: Is T7 RNA Polymerase capable of incorporating 5-CyUTP?

A1: Yes, T7 RNA polymerase is known for its wide substrate tolerance, which includes the ability to incorporate various base-modified nucleotides.[1][2] Pyrimidine nucleotides with modifications at the C5 position, such as 5-CyU, are generally recognized by the enzyme.[3][4] However, the efficiency of incorporation can be lower than that of the natural UTP, often requiring significant optimization of the reaction conditions.

Q2: What is the primary challenge when incorporating 5-CyUTP compared to a canonical nucleotide like UTP?

A2: The primary challenge is steric hindrance and altered electronic properties. The cyano group at the C5 position is bulkier than the hydrogen atom in uracil. This additional bulk can affect the proper positioning of the nucleotide within the polymerase's active site, potentially slowing down the rate of catalysis or increasing the dissociation rate of the nucleotide before incorporation.[4][5] This often leads to lower overall transcript yield and an increased frequency of truncated products.

Q3: Should I completely replace UTP with 5-CyUTP in my reaction?

A3: Complete replacement is the goal for fully substituted transcripts and is often achievable.[6][7] However, if you are experiencing very low yields or significant stalling, starting with a partial substitution (e.g., a 3:1 or 1:1 ratio of 5-CyUTP to UTP) can help troubleshoot the system. This allows you to confirm that the polymerase is processive on your template under the baseline conditions before pushing for 100% incorporation.

Q4: Can the DNA template sequence influence the efficiency of 5-CyU incorporation?

A4: Absolutely. Long stretches of adenines in the template, which require consecutive incorporation of 5-CyU, can be particularly challenging and may become hotspots for polymerase pausing or dissociation.[4] If your design allows, it is advisable to avoid long poly(A) tracts in the template strand. Additionally, the sequence at the transcription start site is critical for efficient initiation; T7 RNAP strongly prefers a guanosine at the +1 position.[3][4][8]

Q5: Are there mutant versions of T7 RNA Polymerase that are better for modified nucleotides?

A5: Yes, several mutant T7 RNAP variants have been developed to enhance the incorporation of modified nucleotides, particularly those with modifications at the 2'-ribose position.[9] While specific mutants optimized for 5-CyU are not widely commercialized, variants known to have increased thermal stability or processivity, like the P266L mutant noted for enhancing initiation with G-analogs, may offer improved performance.[10][11] Experimenting with different commercially available high-yield T7 RNAP variants is recommended.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5-CyU-modified RNA.

Problem 1: Low or No Yield of Full-Length RNA Transcript

This is the most frequent issue when working with modified nucleotides. The causes can be multifaceted, ranging from suboptimal reaction components to issues with the polymerase itself.

G start Low/No RNA Yield check_controls Analyze Control Reactions (Unmodified NTPs) start->check_controls controls_ok Controls Yield High? (>50 µg/mL) check_controls->controls_ok control_fail Troubleshoot Baseline IVT controls_ok->control_fail No optimize_mg Optimize [Mg²⁺] controls_ok->optimize_mg Yes template_quality Check DNA Template Quality (Purity, Integrity, Concentration) control_fail->template_quality reagents Verify Reagent Integrity (Enzyme, Buffer, NTPs) template_quality->reagents optimize_ntp Adjust 5-CyUTP:GTP Ratio optimize_mg->optimize_ntp optimize_enzyme Increase T7 RNAP Concentration optimize_ntp->optimize_enzyme optimize_temp Lower Incubation Temperature (e.g., 30°C) optimize_enzyme->optimize_temp check_template Analyze Template Sequence (for long poly(A) tracts) optimize_temp->check_template success Yield Improved check_template->success

Caption: Decision tree for troubleshooting low RNA yield.

Potential Cause & Solution

  • Suboptimal Magnesium Concentration ([Mg²⁺])

    • Causality: Mg²⁺ is a critical cofactor for T7 RNAP.[12] Nucleoside triphosphates (NTPs) chelate Mg²⁺, so the concentration of free Mg²⁺ is what matters for enzyme activity. Modified NTPs may have different chelation properties, and the optimal free [Mg²⁺] for incorporating bulky substrates like 5-CyUTP may be higher than for canonical NTPs. However, excess Mg²⁺ can increase RNA degradation and template-independent synthesis.

    • Solution: Perform a Mg²⁺ titration from 20 mM to 40 mM in 5 mM increments. The optimal concentration is often higher than the total NTP concentration. A good starting point is [Mg²⁺] = [Total NTPs] + 4 mM. Fine-tuning this ratio is crucial.[3][]

  • Inhibitory 5-CyUTP Concentration

    • Causality: While a high concentration of NTPs is needed to drive the reaction forward, an excess of a bulky modified nucleotide can sometimes be inhibitory. The ratio of 5-CyUTP relative to other NTPs, particularly GTP which is crucial for initiation, can impact overall efficiency.

    • Solution: If using equimolar concentrations of all four NTPs, try adjusting the ratio. Specifically, ensure the GTP concentration remains high (e.g., 7.5 mM) while slightly lowering the 5-CyUTP concentration (e.g., 5-6 mM) to see if this alleviates potential inhibition without becoming rate-limiting.

  • Insufficient Enzyme Concentration or Activity

    • Causality: The reduced incorporation rate of 5-CyUTP means the polymerase spends more time per incorporation cycle.[5] This effectively lowers the overall processivity. Increasing the amount of enzyme can help compensate by increasing the number of productive transcription initiation events.

    • Solution: Increase the concentration of T7 RNAP in the reaction by 50-100% over the standard protocol recommendation. Ensure you are using a high-quality, high-concentration enzyme preparation.

  • Incorrect Incubation Temperature or Time

    • Causality: The optimal temperature for T7 RNAP with natural NTPs is 37°C.[] However, for a kinetically challenging substrate, a lower temperature (e.g., 30°C) can sometimes improve fidelity and reduce the formation of truncated products by giving the polymerase more time to correctly position the modified nucleotide.

    • Solution: Test a range of incubation temperatures from 30°C to 37°C. Additionally, because the overall synthesis rate is slower, extending the reaction time from the standard 2 hours to 4-6 hours (or even overnight for short transcripts) can significantly increase the yield of full-length product.[7]

Problem 2: Presence of Truncated RNA Products (Shorter Transcripts)

Observing a smear or distinct bands smaller than the expected product size on a gel indicates premature termination.

Potential Cause & Solution

  • Polymerase Stalling at Difficult Sequences

    • Causality: As mentioned, long stretches of template adenines require consecutive 5-CyU incorporation. The cumulative steric hindrance can cause the polymerase to pause and eventually dissociate from the DNA template.

    • Solution: If possible, redesign the DNA template to break up long poly(A) tracts. If the sequence is fixed, this issue is best addressed by optimizing the reaction conditions as described for low yield (especially [Mg²⁺] and temperature).

  • NTP Depletion or Imbalance

    • Causality: If the concentration of any NTP, including 5-CyUTP, becomes limiting during the reaction, transcription will halt.[14]

    • Solution: Ensure the starting concentration of all NTPs is sufficient for the desired yield (typically 4-7.5 mM each). For very high-yield reactions, using a system with NTP regeneration may be beneficial.

  • Oxidative Damage to Enzyme/Reagents

    • Causality: T7 RNAP activity is sensitive to oxidation. The presence of oxidizing agents can damage the enzyme and reduce its processivity.

    • Solution: Always include a reducing agent like Dithiothreitol (DTT) in the reaction buffer at a concentration of 5-10 mM.[7][]

Problem 3: Products are Longer than Expected (N+1 Addition)

This refers to the non-templated addition of one or more nucleotides to the 3' end of the transcript.

Potential Cause & Solution

  • Template-Independent Terminal Transferase Activity

    • Causality: T7 RNAP can exhibit a terminal transferase-like activity, adding nucleotides (often adenosine) to the 3' end of the completed transcript, especially when the polymerase "runs off" a blunt-ended linear DNA template. This can be exacerbated by high NTP concentrations and long incubation times.

    • Solution:

      • Template Design: Design the template so that the 5'-terminal nucleotide in the non-template (antisense) strand is a 2'-O-Methyl ribonucleotide. This modification helps to minimize non-templated addition.[8]

      • Enzyme Choice: Some engineered T7 RNAP variants show reduced terminal transferase activity.

      • Optimize NTP Ratio: A slight excess of the templated final nucleotide relative to the others can sometimes reduce non-templated additions.

Key Experimental Protocols

Protocol 1: Baseline In Vitro Transcription with 100% 5-CyUTP Substitution

This protocol provides a robust starting point for optimization.

  • Template Preparation:

    • Linearize 10-20 µg of plasmid DNA with a restriction enzyme that produces blunt or 5'-overhang ends.

    • Purify the linearized DNA using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation. Contaminants like salts or ethanol can inhibit transcription.[14]

    • Resuspend the purified template in nuclease-free water to a final concentration of 0.5-1.0 µg/µL.

  • Reaction Assembly:

    • Assemble the reaction at room temperature in the following order to prevent precipitation of DNA by spermidine.

    • For a 50 µL reaction:

ComponentStock ConcentrationVolume to AddFinal Concentration
Nuclease-Free Water-to 50 µL-
T7 Reaction Buffer5X10 µL1X
DTT100 mM5 µL10 mM
ATP100 mM3.75 µL7.5 mM
GTP100 mM3.75 µL7.5 mM
CTP100 mM3.75 µL7.5 mM
5-CyUTP 100 mM3.75 µL7.5 mM
MgCl₂1 M1.7 µL34 mM
RNase Inhibitor40 U/µL1 µL40 U
Linearized DNA Template0.5 µg/µL2 µL1 µg
T7 RNA Polymerase (High Conc.)50 U/µL2 µL100 U
  • Incubation:

    • Mix gently by pipetting and centrifuge briefly.

    • Incubate at 37°C for 2-4 hours. For transcripts known to be difficult, start with a 30°C incubation for 4 hours.

  • DNase Treatment & Purification:

    • Add 2 µL of TURBO DNase (2 U/µL) and incubate at 37°C for 15 minutes to remove the DNA template.

    • Purify the RNA using a column-based RNA cleanup kit, LiCl precipitation, or Trizol extraction.

Protocol 2: Analysis of Incorporation Efficiency by Gel Electrophoresis
  • Sample Preparation: Denature 0.5-1 µg of purified RNA in an equal volume of 2X RNA loading dye (containing formamide) by heating at 70°C for 10 minutes.

  • Gel Electrophoresis: Load the denatured samples onto a denaturing polyacrylamide gel (6-8% polyacrylamide, 7M Urea) or a formaldehyde-agarose gel for larger transcripts.

  • Visualization: Stain the gel with a fluorescent dye like SYBR Gold or Ethidium Bromide.

  • Analysis: Compare the mobility and integrity of the 5-CyU-modified RNA to a control transcript made with only canonical NTPs. A successful reaction will show a single, sharp band at the expected molecular weight. Lower yields will result in a fainter band, and premature termination will appear as a smear or ladder of smaller bands.

Conceptual Visualization

The following diagram illustrates the key challenge in 5-CyUTP incorporation.

G cluster_0 Canonical UTP Incorporation cluster_1 5-CyUTP Incorporation Challenge T7_A T7 RNAP Active Site DNA_A DNA Template (...pAp...) UTP UTP UTP->T7_A Fast Binding & Positioning T7_B T7 RNAP Active Site DNA_B DNA Template (...pAp...) CyUTP 5-CyUTP (Bulky Cyano Group) CyUTP->T7_B Slower Binding Potential Steric Clash (Reduced Efficiency)

Caption: Steric hindrance from 5-CyU in the T7 RNAP active site.

References

  • Sousa, R., & Padilla, R. (2004). Substrate selection by T7 RNA polymerase. Mitochondrion, 4(5-6), 305-314.
  • Hocek, M., & Fojta, M. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(31), 5554-5561.
  • Koreny, L., et al. (2021). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega, 6(7), 4886-4895.
  • Spirin, A. S., & Baranov, V. I. (2012). Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins. Analytical Biochemistry, 257(2), 114-123.
  • Tome, G., et al. (2024). Comprehensive evaluation of T7 promoter for enhanced yield and quality in mRNA production. Scientific Reports, 14(1), 9687.
  • Meyer, A. J., et al. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. Nucleic Acids Research, 43(15), 7480-7488.
  • Slepenkov, S. V., et al. (2019). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Nucleic Acids Research, 47(11), 5797-5807.
  • Tang, Z., et al. (2014). Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase. PLoS One, 9(3), e91859.
  • Moll, K., et al. (2004). Optimized RNA amplification using T7-RNA-polymerase based in vitro transcription. Nucleic Acids Research, 32(6), e53.
  • Buntz, A., et al. (2012). Optimized RNA amplification using T7-RNA-polymerase based in vitro transcription. Methods, 58(1), 2-9.
  • Cahova, H., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(31), 5554-5561.
  • Bandwar, R. P., & Patel, S. S. (2005). Transient state kinetics of transcription elongation by T7 RNA polymerase. Journal of Biological Chemistry, 280(14), 13649-13658.
  • Latham, M. P., & Cech, T. R. (2004). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Molecular Biology, Chapter 9, Unit 9.6.
  • De la Cruz, J., et al. (2019). A T7 RNA polymerase mutant enhances the yield of 5'-thienoguanosine-initiated RNAs. Chembiochem, 20(2), 142-146.
  • Promega Corporation. (2019). In Vitro Transcription: Common Causes of Reaction Failure. Promega Connections.
  • Vaught, J. D., et al. (2010). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Journal of the American Chemical Society, 132(12), 4141-4151.
  • Weiss, R., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(17), 13350.
  • Martin, C. T., et al. (2005). The structural changes of T7 RNA polymerase from transcription initiation to elongation. Progress in Nucleic Acid Research and Molecular Biology, 80, 1-42.
  • Thompson, J. F., et al. (2022). An Engineered T7 RNA Polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis. bioRxiv.
  • Martin, C. T., & Coleman, J. E. (2004). T7 RNA polymerase mediates fast promoter-independent extension of unstable nucleic acid complexes. Biochemistry, 43(24), 7873-7880.
  • Wikipedia. (n.d.). T7 RNA polymerase.
  • D'Aquino, J. A., et al. (2018). A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs. Chembiochem, 19(2), 142-146.
  • Vaught, J. D., et al. (2010). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Journal of the American Chemical Society, 132(12), 4141-4151.
  • Pleiss, J. A., et al. (1998).
  • Vaught, J. D., et al. (2010). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 15(10), 7126-7143.
  • Pleiss, J. A., et al. (1998). T7 RNA polymerase produces 5' end heterogeneity during in vitro transcription from certain templates. RNA, 4(10), 1313-1317.
  • Lieberman, I. (1956). Enzymatic amination of uridine triphosphate to cytidine triphosphate. Journal of Biological Chemistry, 222(2), 765-775.

Sources

Technical Support Center: Troubleshooting Non-Specific Binding of 5-Cyanouracil Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyanouracil (5-CyU) probe applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding in their experiments. By understanding the underlying causes and implementing the targeted solutions provided, you can enhance the specificity and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing high background fluorescence in my imaging experiment. What are the likely causes related to my 5-CyU probe?

High background fluorescence is a common issue that can obscure your specific signal.[1] With fluorescently-labeled probes like those containing 5-CyU, the causes of non-specific binding are often multifactorial.

Underlying Causes:

  • Hydrophobic and Electrostatic Interactions: The molecular structure of this compound, like other nucleic acid analogs, can lead to non-specific interactions with cellular components.[2] These interactions are often driven by hydrophobic forces and electrostatic attractions between the probe and various surfaces within your sample, such as proteins or lipids.[3]

  • Probe Concentration: Using a probe concentration that is too high is a frequent cause of increased background. Excess probe molecules that do not bind to the target sequence are more likely to adhere non-specifically to other cellular structures.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on your sample or substrate is a primary contributor to high background.[4]

  • Suboptimal Hybridization and Washing Conditions: The stringency of your hybridization and wash steps plays a critical role in distinguishing between specific and non-specific binding. Conditions that are not stringent enough will fail to remove weakly bound, non-target probes.[1][5]

Troubleshooting Workflow:

cluster_0 Initial Observation: High Background cluster_1 Troubleshooting Steps cluster_2 Expected Outcome A High Background Signal B Optimize Probe Concentration A->B C Enhance Blocking Strategy A->C D Adjust Hybridization & Wash Stringency A->D E Evaluate Sample Preparation A->E F Clear, Specific Signal B->F C->F D->F E->F

Caption: Troubleshooting workflow for high background fluorescence.

Q2: How can I optimize my blocking strategy to reduce non-specific binding of 5-CyU probes?

Effective blocking is crucial for minimizing background signal by saturating potential non-specific binding sites.[6][7]

Key Considerations for Blocking:

  • Choice of Blocking Agent: The ideal blocking agent will depend on your specific application (e.g., in situ hybridization, microarray). Common and effective blocking agents include:

    • Bovine Serum Albumin (BSA): A protein-based blocker that is effective in many applications.[4][6]

    • Denatured Salmon or Herring Sperm DNA: These are used to block non-specific binding of nucleic acid probes to surfaces and repetitive sequences.[7]

    • Commercial Blocking Reagents: Several commercially available blocking solutions are optimized for nucleic acid hybridization.

  • Pre-hybridization Step: Always include a pre-hybridization step with your chosen blocking agent. This allows the blocker to occupy non-specific sites before the probe is introduced.

Step-by-Step Protocol for Enhanced Blocking:

  • Prepare Blocking Buffer: A common starting point is a buffer containing 5x SSC, 0.1% SDS, and 1% BSA.[4]

  • Pre-hybridization: Incubate your sample in the blocking buffer at the hybridization temperature for at least 45 minutes.[4]

  • Hybridization: Prepare your 5-CyU probe in a fresh aliquot of the same hybridization buffer (which includes the blocking agents).

  • Proceed with Hybridization: Add the probe solution to your sample and incubate for the desired time.

Blocking Agent Typical Concentration Common Applications
Bovine Serum Albumin (BSA)1-5% (w/v)In situ hybridization, microarrays[4][6]
Denatured Salmon/Herring Sperm DNA100-500 µg/mLIn situ hybridization, Southern/Northern blotting[7]
Commercial Blocking ReagentsVaries by manufacturerOptimized for various hybridization techniques
Q3: What are the best practices for optimizing hybridization and wash conditions to improve the specificity of my 5-CyU probe?

The stringency of your hybridization and washing steps is critical for ensuring that your probe only binds to its intended target. Stringency is influenced by temperature, salt concentration, and the presence of denaturants like formamide.

Optimizing Hybridization:

  • Temperature: Hybridization is typically carried out at a temperature below the probe's melting temperature (Tm). A good starting point is 20-25°C below the calculated Tm.

  • Formamide: The inclusion of formamide in the hybridization buffer lowers the Tm of the probe-target duplex, allowing for hybridization at a lower temperature.[6][8] This can help preserve sample morphology.[8]

  • Salt Concentration: Higher salt concentrations facilitate hybridization by shielding the negative charges of the phosphate backbones.

Optimizing Washes:

  • Stringency Washes: Post-hybridization washes are designed to remove non-specifically bound probes.[1] Increasing the temperature and decreasing the salt concentration of the wash buffers increases stringency.[5]

  • Stepwise Increase in Stringency: It is often beneficial to perform a series of washes with increasing stringency. For example, start with a low-stringency wash (e.g., 2x SSC, 0.1% SDS at room temperature) followed by a high-stringency wash (e.g., 0.1x SSC, 0.1% SDS at a higher temperature).[9]

General Protocol for Hybridization and Washes:

  • Hybridization: Incubate the sample with the 5-CyU probe in hybridization buffer overnight at the optimized temperature.

  • Low-Stringency Wash: Wash the sample twice with 2x SSC, 0.1% SDS for 5-15 minutes each at room temperature.

  • High-Stringency Wash: Wash the sample twice with 0.1x SSC, 0.1% SDS for 15 minutes each at an elevated temperature (e.g., 42-65°C). The optimal temperature may need to be determined empirically.

cluster_0 Hybridization & Wash Workflow A Hybridization with 5-CyU Probe B Low-Stringency Wash A->B C High-Stringency Wash B->C D Signal Detection C->D

Caption: General workflow for hybridization and washing steps.

Q4: Could the properties of this compound itself contribute to non-specific binding?

Yes, the chemical properties of this compound can influence its binding behavior.

Key Properties of this compound:

  • Structure: this compound is a derivative of uracil with a cyano group at the 5th position.[10] This modification can alter the electronic and steric properties of the nucleobase.

  • Potential for Non-Watson-Crick Interactions: While designed for specific base pairing, modified nucleotides can sometimes participate in non-canonical interactions with other molecules.[11]

  • Fluorescence Quenching: The local environment can influence the fluorescence of cyanine dyes often paired with modified nucleotides. Non-specific interactions can sometimes lead to fluorescence quenching or enhancement, which can be misinterpreted as a specific signal or lack thereof.[12][13][14]

Strategies to Mitigate Probe-Specific Issues:

  • Probe Design: Ensure your probe sequence is unique to the target and has a minimal potential for forming secondary structures that could lead to non-specific binding.

  • Incorporate Modified Nucleic Acids: In some cases, incorporating other modified nucleic acids like Locked Nucleic Acids (LNAs) can enhance binding affinity and specificity.[15]

  • Control Experiments: Always include appropriate negative controls, such as a scrambled probe sequence or a no-probe control, to assess the level of background signal.

References

  • Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens. (n.d.). National Institutes of Health.
  • In Situ Hybridization Blockers. (n.d.). Biocompare.
  • How do I reduce high background in my FISH assay? (n.d.). Oxford Gene Technology.
  • FISH Tips and Troubleshooting. (n.d.). Creative Bioarray.
  • What modifications to the protocol can be made to optimize hybrid capture? (n.d.). Twist Bioscience.
  • Impact of surface chemistry and blocking strategies on DNA microarrays. (n.d.). National Institutes of Health.
  • Blocking oligo--a novel approach for improving chip-based DNA hybridization efficiency. (2003). Molecular and Cellular Probes.
  • Improved In Situ Hybridization Efficiency with Locked-Nucleic-Acid-Incorporated DNA Probes. (n.d.). National Institutes of Health.
  • FISH Tips and Troubleshooting. (2020). Today's Clinical Lab.
  • Specific and Nonspecific Hybridization of Oligonucleotide Probes on Microarrays. (2005). ResearchGate.
  • Crosslinker-modified nucleic acid probes for improved target identification and biomarker detection. (2021). Royal Society of Chemistry.
  • Tips For Better Fluorescence In Situ Hybridization (FISH). (n.d.). Creative Bioarray.
  • Specific and non specific hybridization of oligonucleotide probes on microarrays. (2004). arXiv.
  • Hybridization Conditions and Melting Temperature. (2016). Lablogatory.
  • Methods of nonspecific target capture of nucleic acids. (n.d.). Google Patents.
  • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. (n.d.). National Institutes of Health.
  • Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. (n.d.). National Institutes of Health.
  • Ultrasensitive and Specific Detection of Anticancer Drug 5-Fluorouracil in Blood Samples by a Surface-Enhanced Raman Scattering (SERS)-Based Lateral Flow Immunochromatographic Assay. (n.d.). MDPI.
  • Multi-Path Quenchers: Efficient Quenching of Common Fluorophores. (2012). ResearchGate.
  • Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy. (n.d.).
  • A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. (n.d.). National Institutes of Health.
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). National Institutes of Health.
  • Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. (2016). ResearchGate.
  • Sensitive turn-on fluorescent detection of cyanide based on the dissolution of fluorophore functionalized gold nanoparticles. (n.d.). Royal Society of Chemistry.
  • Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. (2016). PubMed.
  • Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology. (n.d.). Frontiers.

Sources

Technical Support Center: Enhancing the Photostability of 5-Cyanouracil for Advanced Long-Term Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyanouracil, a unique fluorescent probe with significant potential in cellular and molecular imaging. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the capabilities of this compound and wish to optimize its performance for long-term and demanding imaging applications. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of photostability. Our approach is grounded in established photochemical principles and field-proven strategies to empower you with the knowledge to maximize the photon output and longevity of your this compound experiments.

Understanding the Photostability Challenge of this compound

This compound is a pyrimidine derivative that offers valuable fluorescent properties for tracking biological processes. However, like many organic fluorophores, it is susceptible to photobleaching—the irreversible photochemical destruction of the molecule upon exposure to excitation light. This can significantly limit the duration of imaging experiments and the quality of the data obtained.

The photochemistry of uracil and its derivatives suggests that the C5 position of the pyrimidine ring is particularly susceptible to photochemical reactions. For instance, 5-halouracils are known to form highly reactive uracil radicals at the C5 position upon photo-irradiation.[1] While this compound does not possess a halogen, the strongly electron-withdrawing cyano group at this position significantly influences the electronic structure of the molecule, potentially making it prone to photodegradation pathways involving radical intermediates.

The core challenge is to mitigate these photochemical reactions to extend the fluorescent lifetime of this compound. This guide will walk you through the principles and practical steps to achieve this.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is fading rapidly during my time-lapse imaging. What is the primary cause?

A1: Rapid signal loss is a classic sign of photobleaching. This occurs when the this compound molecules are undergoing irreversible photochemical reactions upon repeated excitation. The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment of the fluorophore. The likely mechanism for this compound involves the formation of reactive species, possibly through pathways initiated by its electron-withdrawing cyano group.

Q2: What are antifade agents, and how can they help improve the photostability of this compound?

A2: Antifade agents are chemical compounds added to the imaging medium to reduce photobleaching. They work through various mechanisms, primarily by quenching harmful reactive species that can destroy the fluorophore. There are two main classes of antifade agents:

  • Triplet State Quenchers (TSQs): After a fluorophore is excited, it can transition into a long-lived, non-fluorescent "triplet state." This triplet state is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), which then damage the fluorophore. TSQs, such as cyclooctatetraene (COT), can directly interact with the excited fluorophore to return it to its ground state before it can generate ROS.[2][3][4]

  • Radical Scavengers/Antioxidants: These molecules, which include compounds like n-propyl gallate (NPG), ascorbic acid (Vitamin C), and Trolox, work by neutralizing reactive oxygen species and other free radicals in the imaging medium before they can react with and destroy the this compound molecule.[5][6][7]

Given the potential for radical-mediated degradation of the uracil ring, a combination of both types of agents, or a potent antioxidant, is likely to be beneficial for this compound.

Q3: Are there any compatibility issues I should be aware of when using antifade agents with this compound?

A3: While most common antifade agents are broadly compatible with a wide range of fluorophores, it is always advisable to empirically test their effectiveness and potential for adverse interactions in your specific experimental system. Some antifade agents can reduce the initial fluorescence intensity of a dye, although they extend its overall signal lifetime.[8] For pyrimidine-based molecules like this compound, it is important to use high-purity reagents, as contaminants in some antifade preparations can be detrimental. Always start with recommended concentrations and optimize for your specific needs.

Q4: Can I use commercial antifade mounting media for my fixed-cell imaging with this compound?

A4: Yes, commercial antifade mounting media are a convenient and reliable option. Many are glycerol-based and contain proprietary blends of antifade agents. When selecting a commercial product, look for those with broad-spectrum photoprotection. It is still recommended to test a few different options to see which performs best for this compound in your specific application.

Q5: For live-cell imaging, what are the best practices to minimize photobleaching and phototoxicity?

A5: Live-cell imaging presents the dual challenge of photobleaching and phototoxicity (damage to the cells from the imaging process). Here are key strategies:

  • Minimize Light Exposure: This is the most critical factor. Use the lowest possible excitation power and the shortest possible exposure times that still provide an adequate signal-to-noise ratio.

  • Use Sensitive Detectors: Employing highly sensitive cameras (e.g., sCMOS or EMCCD) allows you to use lower excitation light levels.

  • Optimize Imaging Intervals: Acquire images only as frequently as your biological question demands.

  • Use Live-Cell Compatible Antifade Reagents: Ascorbic acid and Trolox are commonly used in live-cell imaging to reduce phototoxicity and photobleaching.[6][9] It's crucial to use concentrations that are not cytotoxic.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid and complete signal loss Severe photobleaching1. Reduce Excitation Light: Lower the laser/light source power and shorten the exposure time. 2. Incorporate an Antifade Agent: Add a potent antioxidant like n-propyl gallate (for fixed cells) or ascorbic acid (for live cells) to your imaging medium. See protocols below.
Gradual signal decay over time Moderate photobleaching1. Optimize Antifade Concentration: You may need to increase the concentration of your antifade agent or try a different one. 2. Use a Combination of Agents: A combination of a triplet state quencher and an antioxidant may provide synergistic protection.
High background fluorescence Autofluorescence from sample or medium; degradation products of the fluorophore1. Use a high-quality mounting medium with a high refractive index (e.g., glycerol-based). 2. Ensure the pH of your imaging buffer is stable and optimal for the fluorophore (typically slightly alkaline).
Signs of cellular stress in live imaging (e.g., blebbing, apoptosis) Phototoxicity1. Drastically reduce light exposure. 2. Add a live-cell compatible antioxidant like ascorbic acid to the imaging medium. [6][9][10] 3. Ensure the cell culture conditions (temperature, CO2, humidity) are stable during imaging.

Experimental Protocols

Protocol 1: Quantitative Assessment of this compound Photostability

To effectively troubleshoot and optimize, it is crucial to have a quantitative measure of photostability. The photobleaching half-life (t½) is a standard metric.

Objective: To determine the time it takes for the fluorescence intensity of this compound to decrease to 50% of its initial value under continuous illumination.

Methodology:

  • Sample Preparation: Prepare your this compound-labeled sample (e.g., fixed cells, protein solution) on a microscope slide or imaging dish.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for this compound.

    • Choose a region of interest (ROI) with a clear signal.

  • Image Acquisition:

    • Set the illumination intensity and exposure time to match your planned long-term imaging experiment.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis (using software like ImageJ/Fiji):

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no signal.

    • Normalize the background-corrected intensity values to the initial intensity at time zero.

    • Plot the normalized intensity as a function of time.

    • The time at which the normalized intensity reaches 0.5 is the photobleaching half-life (t½).

This protocol can be used to compare the effectiveness of different antifade agents and imaging conditions.

Protocol 2: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium (for Fixed Samples)

N-propyl gallate is a highly effective antioxidant for preventing photobleaching in fixed samples.[5][11][12]

Materials:

  • n-propyl gallate (Sigma P3130 or equivalent)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF)

Procedure:

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.

  • In a separate tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS.

  • With rapid stirring, slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture.

  • The final concentration of NPG will be approximately 0.2%.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 3: Using Ascorbic Acid for Photoprotection in Live-Cell Imaging

Ascorbic acid (Vitamin C) is a biocompatible antioxidant that can reduce both photobleaching and phototoxicity.[6][9]

Materials:

  • Ascorbic acid (cell culture grade)

  • Your standard live-cell imaging medium (e.g., DMEM, HBSS)

Procedure:

  • Prepare a fresh stock solution of ascorbic acid (e.g., 100 mM in water) immediately before use, as it can oxidize in solution.

  • Dilute the stock solution into your pre-warmed imaging medium to a final concentration of 200-500 µM.

  • Replace the medium on your cells with the ascorbic acid-containing medium just before starting your imaging session.

  • Important: Always perform control experiments to ensure that the added ascorbic acid does not adversely affect the biological process you are studying. Test a range of concentrations to find the optimal balance between photoprotection and minimal cellular perturbation.[10]

Advanced Strategies for Enhancing Photostability

For particularly demanding applications, more advanced methods can be considered:

  • Covalent Linkage of Photostabilizers: The concept of "self-healing" fluorophores involves covalently attaching a photostabilizing molecule (like a triplet state quencher) directly to the fluorophore.[13] This intramolecular stabilization can be highly efficient. While this requires chemical synthesis expertise, it represents a state-of-the-art approach for maximizing photostability.[14][15]

  • Encapsulation: Incorporating this compound into nanoparticles or other protective matrices can shield it from the damaging effects of the bulk environment, leading to enhanced photostability.[16][17][18] This is a promising area of research for developing highly robust fluorescent probes.

Visualizing the Path to Photostability

The Photobleaching Cascade and Points of Intervention

Photobleaching_Pathway cluster_intervention Intervention Strategies S0 This compound (Ground State) S1 Excited Singlet State S0->S1 Light Excitation S1->S0 Fluorescence T1 Excited Triplet State S1->T1 Intersystem Crossing Bleached Photobleached Product S1->Bleached Other Degradation Pathways ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->Bleached Oxidative Damage TSQ Triplet State Quenchers (e.g., COT) TSQ->T1 Quench Antioxidant Antioxidants (e.g., NPG, Ascorbic Acid) Antioxidant->ROS Scavenge

Caption: A simplified Jablonski diagram illustrating the photobleaching process and the points of intervention for antifade agents.

Workflow for Optimizing this compound Photostability

Optimization_Workflow start Start: Define Imaging Needs assess Assess Baseline Photostability (Protocol 1) start->assess is_stable Is Photostability Sufficient? assess->is_stable implement Implement Photostabilization Strategy is_stable->implement No finish Proceed with Long-Term Imaging is_stable->finish Yes fixed_live Fixed or Live Cells? implement->fixed_live fixed_protocol Use NPG or Commercial Mountant (Protocol 2) fixed_live->fixed_protocol Fixed live_protocol Use Ascorbic Acid or Trolox (Protocol 3) fixed_live->live_protocol Live reassess Re-assess Photostability (Protocol 1) fixed_protocol->reassess live_protocol->reassess is_improved Sufficient Improvement? reassess->is_improved optimize Optimize Antifade Concentration / Try Different Agents is_improved->optimize No is_improved->finish Yes optimize->reassess

Caption: A decision-making workflow for systematically improving the photostability of this compound in your experiments.

By understanding the underlying principles of photobleaching and systematically applying the strategies and protocols outlined in this guide, you can significantly enhance the performance of this compound for robust and reliable long-term imaging.

References

  • ResearchGate. (2016, June 12). How to make mounting medium (anti fade)?.
  • Sugiyama, H., & Ito, T. (2011). Photoreaction of DNA Containing 5-Halouracil and its Products. Journal of Nucleic Acids, 2011, 903239. [Link]
  • Icha, J., Weber, C., & Renz, M. (2023). An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging.
  • Core for Imaging Technology & Education. (2024, February 26). Fluorescence Mounting Media.
  • ResearchGate. (2014, November 13). Are there any antifade recipes that reduce photo bleaching in live cell imaging, in regards to 2-NBDG fluorescence?.
  • Icha, J., Weber, C., & Renz, M. (2023). An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging.
  • van der Velde, J. H. M., Oelerich, J., Huang, J., Smit, J. H., & Cordes, T. (2021). Photoblueing of organic dyes can cause artifacts in super-resolution microscopy.
  • ResearchGate. (n.d.). Mountants and Antifades.
  • Johnson, G. D., Davidson, R. S., McNamee, K. C., Russell, G., Goodwin, D., & Holborow, E. J. (1982). Fading of immunofluorescence during microscopy: a study of the phenomenon and its remedy. Journal of Immunological Methods, 55(2), 231-242.
  • National Institutes of Health. (2013). Antifade.
  • University of Massachusetts Amherst. (n.d.). Antifade Mixtures for Fluorescence Microscopy.
  • Kim, D., Kim, J., Kim, Y., & Kim, S. (2013). Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study. Photochemical & Photobiological Sciences, 12(4), 638-646. [Link]
  • Glembockyte, V., Lincoln, R., & Ottosson, H. (2022). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science, 13(28), 8293-8303. [Link]
  • Icha, J., Weber, C., & Renz, M. (2022). An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging. bioRxiv. [Link]
  • NeuroRenew. (2001, March). PVA-DABCO Coverslipping Solution for Immunofluorescence.
  • Li, Y., Wu, C., & Chiu, P. W. (2014). Stability enhancement of fluorophores for lighting up practical application in bioimaging. Chemical Society Reviews, 43(12), 4181-4190. [Link]
  • Tor, Y. (2018). Synthetic nucleoside analogue fluorophores and antimicrobial agents. UC San Diego. [Link]
  • Assi, H. A., & Tor, Y. (2012). Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications. In Wiley Series on Photosciences. [Link]
  • Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826-1835. [Link]
  • Li, Y., Wu, C., & Chiu, P. W. (2014). Stability enhancement of fluorophores for lighting up practical application in bioimaging. Chemical Society Reviews, 43(12), 4181-4190. [Link]
  • Cordes, T., & Tinnefeld, P. (2018). The Power of Two: Covalent Coupling of Photostabilizers for Fluorescence Applications. The Journal of Physical Chemistry Letters, 9(21), 6334-6336. [Link]
  • Jradi, F. M., & Lavis, L. D. (2017). Chemistry of photosensitive fluorophores for single-molecule localization microscopy. ACS Chemical Biology, 12(7), 1734-1745. [Link]
  • Glembockyte, V., Lincoln, R., & Ottosson, H. (2022). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science, 13(28), 8293-8303. [Link]
  • Joo, C., & Ha, T. (2012). Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging. The Quarterly Reviews of Biophysics, 45(2), 201-244. [Link]
  • Steinbuch, K. B., & Tor, Y. (2023). Isomorphic Fluorescent Nucleoside Analogs. In Handbook of Chemical Biology of Nucleic Acids. [Link]
  • Glembockyte, V., Lincoln, R., & Ottosson, H. (2022). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science, 13(28), 8293-8303. [Link]
  • Hariharan, S., & Tor, Y. (2018). Fluorescent Nucleoside Analogs: Probes for Investigating Nucleic Acid Structure and Function. CHIMIA International Journal for Chemistry, 72(11), 775-780. [Link]
  • Vogelsang, J., Cordes, T., Forthmann, C., Steinhauer, C., & Tinnefeld, P. (2009). On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. The Journal of Physical Chemistry B, 113(14), 4875-4879. [Link]
  • Guchhait, T., & Chowdhury, A. (2020). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates.
  • Hariharan, S., & Tor, Y. (2018). Fluorescent Nucleoside Analogs: Probes for Investigating Nucleic Acid Structure and Function. CHIMIA International Journal for Chemistry, 72(11), 775-780. [Link]
  • Lee, J., & Kim, Y. (2022). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores.
  • Guchhait, T., & Chowdhury, A. (2020). Redefining the photo-stability of common fluorophores with triplet state quenchers (TSQs): Mechanistic insights and recent updates.
  • Rasnik, I., McKinney, S. A., & Ha, T. (2009). Mitigating Unwanted Photophysical Processes for Improved Single-Molecule Fluorescence Imaging. Accounts of Chemical Research, 42(8), 1147-1156. [Link]
  • Lee, J., & Kim, Y. (2022). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores.
  • Rosen, J., & Cordes, T. (2018). On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores. bioRxiv. [Link]
  • Kikuchi, K., & Uno, S. (2017). Photostable and photoswitching fluorescent dyes for super-resolution imaging. Journal of Biological Inorganic Chemistry, 22(4), 545-553. [Link]
  • Zheng, Q., & Lavis, L. D. (2017). Development of Photostable Fluorophores for Molecular Imaging. Current Opinion in Chemical Biology, 39, 32-38. [Link]
  • Butkus, S., & Baranauskas, T. (2021). Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors. International Journal of Molecular Sciences, 22(24), 13600. [Link]
  • Grzyb, J., & Hryniewicz, K. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8261. [Link]
  • Singh, A., & Kumar, A. (2023).
  • Rivera-Fuentes, P., & Martinez-Mayorga, K. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(52), 31215-31224. [Link]
  • Wang, Y., & Hao, E. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 738. [Link]
  • Chen, J., & Li, Y. (2022). 4-(Aryl)
  • Liu, Y., & Wang, C. (2023). Covalent Pyrimidine Frameworks via a Tandem Polycondensation Method for Photocatalytic Hydrogen Production and Proton Conduction. Small, 19(14), e2204515. [Link]
  • Singh, A., & Kumar, A. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 8(43), 40486-40496. [Link]
  • Jones, D. B., & Eden, S. (2019). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 21(31), 17096-17106. [Link]

Sources

Validation & Comparative

Probing the Dance of DNA: A Senior Application Scientist's Guide to 5-Cyanouracil vs. 5-Bromouracil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers invested in the intricate dynamics of DNA, the choice of a molecular probe is a critical decision that dictates the scope and resolution of experimental inquiry. The subtle dance of helices, the transient opening of base pairs, and the intricate choreography of protein-DNA interactions demand reporters that are both sensitive and minimally perturbative. This guide provides an in-depth comparison of two powerful thymidine analogs, 5-Cyanouracil (5-CNU) and 5-Bromouracil (5-BrU), moving beyond catalog specifications to offer field-proven insights into their application for studying DNA dynamics.

The Probes: A Tale of Two Atoms

At the heart of this comparison are the substituents at the C5 position of the uracil ring: a cyano group (-C≡N) for 5-CNU and a bromine atom (-Br) for 5-BrU. This seemingly minor alteration fundamentally changes how each molecule "reports" on its local environment within a DNA duplex.

5-Bromouracil (5-BrU): The Structural Workhorse. 5-BrU is a venerable tool in molecular biology, primarily known for its mutagenic properties and its utility as a heavy atom in X-ray crystallography.[1][2] Its van der Waals radius is similar to that of a methyl group, allowing it to substitute for thymine with minimal structural perturbation. Its primary roles in studying DNA structure and interactions are twofold:

  • Photocrosslinking: Upon exposure to UV light, 5-BrU can form a covalent bond with nearby amino acid residues, effectively trapping transient DNA-protein interactions.[3] This makes it an invaluable tool for identifying the binding interfaces of DNA-associated proteins.

  • Phasing in X-ray Crystallography: The electron-rich bromine atom provides a strong anomalous signal, which is instrumental in solving the phase problem during the determination of DNA and DNA-protein complex crystal structures.[4]

While powerful for static structural analysis and interaction mapping, 5-BrU provides only indirect information about the dynamics of DNA.

This compound (5-CNU): The Fluorescent Reporter. In contrast, this compound is a fluorescent nucleobase analog. Its utility stems from the sensitivity of its fluorescence emission to the local microenvironment. The cyano group endows it with photophysical properties that are exquisitely sensitive to factors like base stacking, solvent exposure, and the polarity of its surroundings.[5][6] This environmental sensitivity is not a bug, but its most critical feature, allowing it to act as a real-time reporter of:

  • DNA conformational changes

  • Local melting or "breathing" of the DNA duplex

  • Binding events that alter the local DNA structure

The fluorescence of cyanine-based dyes, a class to which 5-CNU is related, is known to be significantly influenced by the surrounding DNA sequence, with purine-rich sequences generally leading to higher fluorescence intensity.[7] This highlights the probe's ability to report on its immediate context.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between 5-CNU and 5-BrU hinges entirely on the scientific question being asked. One is not universally "better"; they are designed for different applications.

FeatureThis compound (5-CNU)5-Bromouracil (5-BrU)
Reporting Mechanism Fluorescence (Quantum Yield, Lifetime, Anisotropy)Heavy Atom Scattering, Photocrosslinking
Primary Application Real-time monitoring of DNA conformational dynamics, binding kineticsStatic structure determination (X-ray), DNA-protein interaction site mapping
Temporal Resolution Nanoseconds to seconds (Fluorescence Spectroscopy)Static (Crystallography) or endpoint (Photocrosslinking)
Key Advantage High sensitivity to local environment; direct readout of dynamic events.Well-established for structural biology; enables covalent trapping of interactions.
Key Limitation Potential for photobleaching; fluorescence can be quenched by adjacent bases, requiring careful sequence design.[8]Indirectly measures dynamics; mutagenic potential due to tautomerization can be a confounding factor.[1][9]
Typical Technique Steady-State & Time-Resolved Fluorescence, FRETX-ray Crystallography, UV Crosslinking, NMR Spectroscopy

Table 1: Core Comparison of this compound and 5-Bromouracil

Quantitative Data Summary

The following table summarizes key photophysical and structural properties. Note that the fluorescence properties of 5-CNU are highly dependent on its environment within the DNA duplex.

ParameterThis compound (5-CNU)5-Bromouracil (5-BrU)
Quantum Yield (Φ) Highly variable; sensitive to stacking and solvent exposure. Can be significantly quenched.Non-fluorescent
Fluorescence Lifetime (τ) Environment-dependent; typically in the nanosecond range.[10]N/A
Molar Extinction Coefficient (ε) ~9,000 M⁻¹cm⁻¹ at ~308 nm~8,200 M⁻¹cm⁻¹ at ~278 nm
Mutagenic Potential LowHigh (induces A:T to G:C transitions)[2][11]
Structural Perturbation Minimal; C≡N group is sterically unobtrusive.Minimal; Br is similar in size to a methyl group.

Table 2: Physicochemical and Spectroscopic Properties

Experimental Workflows & Protocols

Successful application of these probes begins with their incorporation into a DNA oligonucleotide of interest. Solid-phase phosphoramidite chemistry is the standard method for achieving this site-specific placement.

G cluster_prep Probe Preparation cluster_synth Oligonucleotide Synthesis cluster_app Application nuc 5-Iodo-2'-deoxyuridine phos Synthesize Phosphoramidite nuc->phos 1. Protection 2. Phosphitylation synth Automated Solid-Phase DNA Synthesizer incorp Incorporate Modified Phosphoramidite synth->incorp deprotect Cleavage & Deprotection incorp->deprotect purify HPLC Purification deprotect->purify qc Quality Control (Mass Spec) purify->qc app_fluo Fluorescence Spectroscopy (for 5-CNU) qc->app_fluo app_xray X-ray Crystallography (for 5-BrU) qc->app_xray

Figure 1: General workflow for incorporating modified nucleobases into DNA for subsequent analysis.

Protocol 1: Incorporation of Modified Uracil Analogs via Automated Solid-Phase Synthesis

This protocol outlines the standard procedure for incorporating either 5-CNU or 5-BrU phosphoramidites into a custom DNA oligonucleotide. The key to success is ensuring the quality of the modified phosphoramidite and optimizing the coupling step.

Materials:

  • 5-CNU or 5-BrU 2'-deoxyuridine phosphoramidite (stored under inert gas at -20°C)

  • Standard DNA phosphoramidites (A, C, G, T)

  • DNA synthesis reagents (Activator, Capping, Oxidation, Deblocking solutions)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Automated DNA synthesizer

  • Concentrated ammonium hydroxide or AMA (Ammonium hydroxide/40% aqueous methylamine 1:1)

  • HPLC system with a reverse-phase column

Methodology:

  • Preparation: Dissolve the modified phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Install the vial on a dedicated port on the DNA synthesizer.

  • Synthesis Programming: Program the desired DNA sequence into the synthesizer. For the position of the modified base, assign the port corresponding to the 5-CNU or 5-BrU phosphoramidite.

  • Coupling Optimization (Critical Step): For sterically demanding or less reactive modified phosphoramidites, it is crucial to increase the coupling time. As a starting point, double the standard coupling time for the modified base to ensure high incorporation efficiency. This is a key parameter that often requires optimization.

  • Automated Synthesis: Initiate the synthesis run. The synthesizer will perform the standard cycle of detritylation, coupling, capping, and oxidation for each base in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, transfer the CPG support to a screw-cap vial. Add concentrated ammonium hydroxide or AMA. Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the bases and phosphate backbone.

  • Purification: Cool the vial, centrifuge, and carefully transfer the supernatant containing the crude oligonucleotide to a new tube. Dry the sample using a vacuum concentrator. Resuspend the crude product in an appropriate buffer and purify by reverse-phase HPLC.

  • Quality Control: Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS). The measured mass should correspond to the calculated mass of the modified oligonucleotide.

Protocol 2: Monitoring DNA Conformational Change with 5-CNU Fluorescence

This protocol provides a framework for using a 5-CNU-labeled oligonucleotide to study a conformational change, such as the formation of a G-quadruplex structure induced by potassium ions.

Materials:

  • HPLC-purified, 5-CNU labeled single-stranded DNA (ssDNA) oligonucleotide capable of forming a G-quadruplex.

  • Annealing Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • High-purity KCl and LiCl stock solutions (e.g., 1 M)

  • Fluorometer with temperature control

  • Quartz cuvettes

Methodology:

  • Sample Preparation: Prepare two samples of the 5-CNU labeled ssDNA at a final concentration of 200 nM in the annealing buffer.

    • Sample A (Unfolded Control): Add LiCl to a final concentration of 100 mM. Lithium ions do not typically induce G-quadruplex formation.

    • Sample B (Folded): Add KCl to a final concentration of 100 mM.

  • Annealing: Heat both samples to 95°C for 5 minutes, then allow them to cool slowly to room temperature over several hours. This ensures proper folding (or lack thereof).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorbance maximum of 5-CNU (~308 nm) and the emission scan range from 320 nm to 500 nm.

    • Record the fluorescence emission spectrum for Sample A (unfolded control). The 5-CNU in the flexible ssDNA is more exposed to the aqueous solvent, which is expected to result in a specific fluorescence intensity.

    • Record the fluorescence emission spectrum for Sample B (folded). The formation of the compact G-quadruplex structure will change the local environment of the 5-CNU probe. This may involve altered stacking interactions or reduced solvent accessibility, leading to a change (either an increase or decrease, depending on the specific interactions) in fluorescence intensity.

  • Data Analysis: Compare the integrated fluorescence intensity and the emission maximum of Sample B to Sample A. A significant change in fluorescence provides direct evidence of the KCl-induced conformational change. This experiment can be expanded to a titration to determine the concentration of KCl required for folding.

Concluding Remarks: A Probe for Every Purpose

G cluster_probe cluster_mechanism cluster_application p5CNU This compound mFluo Fluorescence Emission (Environmentally Sensitive) p5CNU->mFluo p5BrU 5-Bromouracil mXtal Heavy Atom Phasing & Photocrosslinking p5BrU->mXtal aDynamic Real-Time Dynamics: - Conformational Changes - Binding Kinetics mFluo->aDynamic aStatic Static Structure & Interactions: - X-ray Crystallography - Protein Binding Site ID mXtal->aStatic

Figure 2: Logical relationship between the choice of probe, its reporting mechanism, and its primary application.

The selection between this compound and 5-Bromouracil is a clear example of tailoring the tool to the task. For researchers aiming to resolve the static, high-resolution architecture of DNA-protein complexes or to covalently map interaction surfaces, 5-Bromouracil remains an indispensable and powerful choice. Its legacy in structural biology is well-earned.

However, for those who wish to observe the molecule in motion—to track the folding pathways, measure binding and dissociation rates in real-time, or detect subtle conformational shifts—this compound offers a window into the dynamic world of DNA. Its ability to translate nuanced changes in its local environment into a measurable fluorescent signal provides a direct and sensitive readout of the very processes that define DNA's biological function. As our questions evolve from "what does it look like?" to "how does it work?", fluorescent probes like this compound will undoubtedly play an increasingly central role in the field of nucleic acid research.

References

  • Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity.OSTI.GOV. [Link]
  • Fluorescent Properties of Cyanine Dyes As a Matter of the Environment.
  • 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Deriv
  • Enhanced Fluorescence of Cy5-Labeled DNA Tethered to Silver Island Films.National Institutes of Health (NIH). [Link]
  • 5-Bromouracil | C4H3BrN2O2 | CID 5802.PubChem. [Link]
  • cyanine fluorophore derivatives with enhanced photostability.PubMed Central (PMC). [Link]
  • Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity.OSTI.GOV. [Link]
  • 5-Bromouracil - Wikipedia.Wikipedia. [Link]
  • Chemical consequences of incorporation of 5-fluorouracil into DNA as studied by NMR.PubMed. [Link]
  • Supplementary Information for: - Semantic Scholar.Semantic Scholar. [Link]
  • Enhanced fluorescence of Cy5-labeled DNA tethered to silver island films: fluorescence images and time-resolved studies using single-molecule spectroscopy.PubMed. [Link]
  • Supporting Information A Fluorescent Surrogate of Thymidine in Duplex DNA.The Royal Society of Chemistry. [Link]
  • Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA.PubMed Central (PMC). [Link]
  • 5 Bromouracil - YouTube.YouTube. [Link]
  • Binding of 5-bromouracil-containing S/MAR DNA to the Nuclear M
  • Local Excitation of the 5-Bromouracil Chromophore in DNA. Computational and UV Spectroscopic Studies | Request PDF.
  • The mechanism and regularity of quenching the effect of bases on fluorophores: the base-quenched probe method.Analyst (RSC Publishing). [Link]
  • Structural characterisation of the bromouracil.guanine base pair mismatch in a Z-DNA fragment.
  • 5.3: Factors That Influence NMR Chemical Shift.LibreTexts. [Link]
  • INDUCTION OF SPECIFIC MUT
  • Fluorescence experiments with the DNA/5-Fu (5-fluorouracil) system in...
  • Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment.PubMed Central (PMC). [Link]
  • Multi-Path Quenchers: Efficient Quenching of Common Fluorophores | Request PDF.
  • Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Deriv
  • Practical guidelines for dual-color fluorescence cross-correlation spectroscopy.
  • Benign decay vs. photolysis in the photophysics and photochemistry of 5-bromouracil.
  • Chemical shift-based methods in NMR structure determin
  • Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems.National Institutes of Health (NIH). [Link]
  • CyanoStrainChip: A Novel DNA Microarray Tool for High-Throughput Detection of Environmental Cyanobacteria at the Strain Level.PubMed Central (PMC). [Link]
  • Environmental sensitivity of the fluorescence decay (fluorescence... | Download Scientific Diagram.
  • 5-bromouracil - DNAmod: the DNA modification d
  • Gen5 Sample Protocols and Experiments Guide.BioTek. [Link]

Sources

A Comparative Analysis of Fluorescence Quantum Yields: 5-Cyanouracil vs. Fluorescein and Cy5

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental sensitivity, accuracy, and overall success. A key performance metric governing this choice is the fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process. This guide provides an in-depth comparison of the quantum yields of 5-Cyanouracil, a modified nucleobase, with two of the most widely used fluorescent dyes, fluorescein and Cy5. This analysis is supported by experimental data and established photophysical principles to empower informed decision-making in your research endeavors.

Understanding Quantum Yield: The Cornerstone of Fluorophore Performance

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible efficiency. Conversely, a quantum yield of 0 indicates that the absorbed energy is entirely dissipated through non-radiative pathways such as internal conversion or intersystem crossing.[1] Consequently, a higher quantum yield is a primary determinant of a fluorophore's brightness, a crucial factor in applications requiring high sensitivity.

Comparative Quantum Yield Data

The following table summarizes the reported quantum yield values for this compound, fluorescein, and Cy5 under common experimental conditions. It is important to note that the quantum yield of a fluorophore is not an immutable constant but is highly dependent on its local environment.

FluorophoreQuantum Yield (Φ)Solvent/Conditions
This compound Not Reported (Expected to be very low)-
Fluorescein ~0.9250.1 M NaOH[2]
~0.79Ethanol[3][4]
Cy5 ~0.27Aqueous Buffer (e.g., PBS)[5][6]

In-Depth Analysis of Each Fluorophore

This compound: A Modified Nucleobase with Low Intrinsic Fluorescence

To date, there is a notable absence of reported experimental quantum yield values for this compound in the scientific literature. However, based on the well-established photophysical properties of uracil and its derivatives, it is anticipated that this compound possesses a very low intrinsic fluorescence quantum yield.

Natural nucleobases, including uracil, are characterized by extremely low fluorescence quantum yields, typically on the order of 10⁻⁴ to 10⁻⁵. This is attributed to highly efficient non-radiative decay pathways that rapidly depopulate the excited state. While the introduction of a cyano (-CN) group at the 5-position can influence the electronic properties of the uracil ring, it is unlikely to fundamentally alter these dominant non-radiative processes to an extent that would yield a quantum efficiency comparable to that of dedicated fluorescent dyes like fluorescein or Cy5.

Studies on other uracil analogues have shown that significant structural modifications, such as extending the π-conjugated system, are necessary to achieve substantial increases in fluorescence quantum yield.[7] For instance, 5-fluorouracil, a closely related compound, also exhibits very weak fluorescence.[8] Therefore, in its unmodified form, this compound is not a suitable candidate for applications demanding high fluorescence output.

Fluorescein: The Bright, pH-Sensitive Workhorse

Fluorescein is a xanthene dye renowned for its exceptionally high quantum yield, approaching unity in alkaline aqueous solutions.[2] This high efficiency is a primary reason for its enduring popularity in a vast array of applications, from microscopy to immunoassays.

However, the fluorescence of fluorescein is highly sensitive to the pH of its environment. Its quantum yield dramatically decreases in acidic conditions due to the protonation of the carboxyl and hydroxyl groups, which opens up efficient non-radiative decay channels. This pH sensitivity can be a significant drawback in experiments where precise pH control is not feasible.

Cy5: A Far-Red Emitter for Reduced Autofluorescence

Cy5 is a member of the cyanine dye family, characterized by its intense absorption and emission in the far-red region of the spectrum (approximately 650 nm excitation and 670 nm emission).[9] A key advantage of working in this spectral range is the significantly reduced autofluorescence from biological samples, leading to improved signal-to-noise ratios.

The quantum yield of Cy5 in aqueous buffers is moderate, typically around 0.27.[5][6] While lower than that of fluorescein, its high molar extinction coefficient contributes to its overall brightness. A critical factor influencing the quantum yield of Cy5 and other cyanine dyes is their susceptibility to photoisomerization, a non-radiative process involving rotation around the polymethine chain. The environment can significantly impact this process; for instance, increasing the viscosity of the solvent can restrict this rotation and lead to an enhancement of the quantum yield.

Factors Influencing Quantum Yield: A Deeper Dive

The quantum yield of a fluorophore is intricately linked to its molecular structure and its immediate environment. Understanding these factors is crucial for optimizing experimental conditions and interpreting results accurately.

  • Molecular Rigidity: A more rigid molecular structure generally leads to a higher quantum yield. This is because rigidity restricts vibrational and rotational motions that can serve as non-radiative decay pathways. This principle is a key reason for the low fluorescence of flexible molecules like unmodified uracil derivatives.

  • Solvent Effects: The polarity and viscosity of the solvent can significantly impact quantum yield. For cyanine dyes like Cy5, increasing solvent viscosity can hinder photoisomerization and thus increase fluorescence. For other dyes, changes in solvent polarity can alter the energy levels of the excited states, affecting the balance between radiative and non-radiative decay.

  • Temperature: An increase in temperature generally leads to a decrease in quantum yield. This is due to the increased frequency and energy of collisions with solvent molecules, which promotes non-radiative energy dissipation.

  • pH: As exemplified by fluorescein, the pH of the solution can have a profound effect on the ionization state of a fluorophore, which in turn can dramatically alter its quantum yield.

  • Quenching: The presence of other molecules, known as quenchers, can lead to a decrease in quantum yield through processes like collisional quenching or Förster resonance energy transfer (FRET). Dissolved oxygen is a common quencher of fluorescence.

Experimental Protocol: Relative Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[1]

Workflow for Relative Quantum Yield Measurementdot

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare series of dilutions of the test compound abs_sample Measure absorbance spectra of test compound dilutions prep_sample->abs_sample prep_standard Prepare series of dilutions of the quantum yield standard abs_standard Measure absorbance spectra of standard dilutions prep_standard->abs_standard fluor_sample Measure fluorescence spectra of test compound dilutions abs_sample->fluor_sample fluor_standard Measure fluorescence spectra of standard dilutions abs_standard->fluor_standard integrate_fluor Integrate the area under the fluorescence emission curves fluor_sample->integrate_fluor fluor_standard->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance for both sample and standard integrate_fluor->plot_data calculate_qy Calculate the quantum yield using the comparative equation plot_data->calculate_qy

Sources

A Comparative Guide to the Photostability of 5-Cyanouracil and Cyanine Dyes for Advanced Imaging Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. This is especially true for applications requiring high-resolution and long-term imaging, such as single-molecule studies and super-resolution microscopy. Among the vast array of available fluorophores, cyanine dyes are a prominent class due to their high extinction coefficients and tunable fluorescence spectra.[1] However, a key performance characteristic that often dictates their suitability for demanding applications is photostability—the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light.[1][2] This guide provides a comparative analysis of the photostability of 5-Cyanouracil against commonly used cyanine dyes, offering insights into their underlying photobleaching mechanisms and providing standardized protocols for their evaluation.

Understanding Photostability: Mechanisms and Key Metrics

Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage.[3] This process is a significant limiting factor in fluorescence microscopy, as it curtails the duration of observation and can compromise quantitative analysis.[4][5] The primary mechanism of photobleaching for many organic dyes, including cyanines, involves the transition of the excited fluorophore to a reactive triplet state.[1][6] This triplet state molecule can then interact with molecular oxygen to generate highly reactive singlet oxygen, which in turn chemically degrades the dye.[6][7]

The photostability of a fluorophore is quantitatively described by its photobleaching quantum yield (Φb), which represents the probability that an excited fluorophore will undergo photobleaching. A lower Φb indicates higher photostability.[8] Another practical metric is the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[2][9]

Comparative Analysis: this compound vs. Cyanine Dyes

Key Observations:

  • Cyanine Dyes (Cy3, Cy5, Cy7): This class of dyes is known for its brightness but exhibits moderate to low photostability, particularly Cy5 and Cy7.[1][2][10] They are susceptible to photo-oxidation and often require the use of photostabilizing agents or antifade reagents in the mounting medium to mitigate photobleaching.[6][11] The presence of molecular oxygen is a primary driver of their photobleaching through the formation of reactive oxygen species.[11]

  • This compound: The introduction of an electron-withdrawing cyano group at the 5-position of the uracil ring has been shown to enhance the photostability of the resulting dye.[12] This modification is believed to reduce the reactivity of the molecule towards singlet oxygen, a key species in the photobleaching pathway.[12]

  • Modified Cyanine Dyes (e.g., Alexa Fluor series): The Alexa Fluor dyes, which are sulfonated derivatives of cyanine and rhodamine, consistently demonstrate significantly higher photostability compared to their conventional cyanine counterparts.[2][10] For instance, Alexa Fluor 647 is a more photostable alternative to Cy5.[1]

Quantitative Photostability Comparison

The following table summarizes key spectral and photophysical properties of representative cyanine dyes. It is crucial to note that photostability metrics are highly dependent on experimental conditions, and these values should be used for relative comparison.[1][3]

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Relative Photostability
Cy3 ~550~570~0.15Moderate[1][2]
Alexa Fluor 555 ~555~565~0.1High[10]
Cy5 ~649~670~0.20 - 0.27[1]Moderate to Low[1][2][10]
Alexa Fluor 647 ~650~668~0.33[1][10]High[1][2][10]
Cy7 ~743~767~0.28Low[10]

Note: Data for this compound is not included in this table due to a lack of directly comparable, standardized photobleaching quantum yield values in the reviewed literature.

Mechanistic Insights into Photodegradation

The photobleaching of cyanine dyes is a complex process. A simplified, yet widely accepted mechanism involves the following steps:

  • Excitation: The dye absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: A fraction of the excited singlet state molecules can transition to a long-lived, reactive triplet state (T₁).[6]

  • Oxygen Interaction: The triplet state dye can transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6][7]

  • Chemical Degradation: Singlet oxygen can then attack the polymethine chain of the cyanine dye, leading to its irreversible degradation and loss of fluorescence.[13]

Strategies to enhance cyanine dye photostability often focus on minimizing the population of the triplet state or scavenging reactive oxygen species.[6][13] The improved photostability of dyes like this compound and the Alexa Fluor series is attributed to chemical modifications that hinder these degradation pathways.[10][12]

Experimental Protocols for Assessing Photostability

A standardized method for quantifying and comparing the photostability of different fluorophores is crucial for making informed decisions.[2] The following protocol outlines a general procedure for a photobleaching experiment using fluorescence microscopy.

Objective:

To quantify and compare the rate of photobleaching of different fluorophores under continuous illumination.

Materials:
  • Fluorophores of interest (e.g., conjugated to antibodies or oligonucleotides)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mounting medium (with and without antifade reagents for comparison)

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable light source (laser or arc lamp) and appropriate filter sets

  • Sensitive camera (e.g., sCMOS or EMCCD)

Methodology:
  • Sample Preparation:

    • Prepare solutions of the fluorophore-conjugated biomolecules at a suitable concentration in PBS.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.[2]

  • Microscope Setup:

    • Select the appropriate filter set for the fluorophore being tested.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to keep the illumination intensity constant across all experiments.[2]

    • Define a region of interest (ROI) for imaging.[2]

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images under continuous illumination. The time interval between images should be consistent (e.g., every 10-30 seconds).[2]

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.[2]

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.[2]

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).[2]

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential function to determine the photobleaching rate constant (k): F(t) = F₀ * e^(-kt)

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / k[10]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis prep1 Prepare fluorophore solution in PBS prep2 Mount on slide, add coverslip, and seal prep1->prep2 img1 Set constant illumination intensity and define ROI prep2->img1 img2 Acquire time-lapse image series img1->img2 an1 Measure mean intensity in ROI for each frame img2->an1 an2 Background subtraction and normalization an1->an2 an3 Plot normalized intensity vs. time an2->an3 an4 Fit decay curve to exponential function an3->an4 an5 Calculate photobleaching half-life (t½) an4->an5

Caption: A generalized workflow for the comparative assessment of fluorophore photostability.

Conclusion and Practical Implications

The selection of a fluorescent dye for demanding imaging applications requires a careful balance of properties, with photostability being a primary consideration. While traditional cyanine dyes like Cy3 and Cy5 are widely used, their moderate to low photostability can be a limiting factor. For applications requiring prolonged or intense illumination, more photostable alternatives are highly recommended.

The chemical modifications in dyes such as this compound and the Alexa Fluor series offer significant improvements in photostability by mitigating the underlying mechanisms of photodegradation. Researchers should consider these advanced fluorophores to enhance the quality and duration of their imaging experiments. When embarking on a new study, it is advisable to perform a direct comparison of the photostability of candidate dyes under the specific experimental conditions that will be employed.[3] This empirical approach will ensure the selection of the most robust probe for generating reliable and reproducible data.

References

  • On the Mechanisms of Cyanine Fluorophore Photostabilization - ACS Publications. (n.d.).
  • A Comparative Guide to the Photostability of Sulfo-Cy5-TCO and Other Cyanine Dyes - Benchchem. (n.d.).
  • Photobleaching of Asymmetric Cyanines Used for Fluorescence Imaging of Single DNA Molecules | Request PDF - ResearchGate. (n.d.).
  • Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC - PubMed Central. (n.d.).
  • A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging - Benchchem. (n.d.).
  • Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic - PubMed Central. (n.d.).
  • Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog. (2017, June 8).
  • A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis - Benchchem. (n.d.).
  • Photoswitching Mechanism of Cyanine Dyes | Journal of the American Chemical Society. (2009, December 4).
  • Recent Advances in Cyanine-Based Phototherapy Agents - PMC - NIH. (2021, June 24).
  • Measuring Fluorescent Protein Photobleaching - FPbase. (n.d.).
  • Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - NIH. (2021, June 27).
  • A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - RSC Publishing. (2018, July 3).
  • Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids - ChemRxiv. (n.d.).
  • A Comparative Guide to the Photostability of CY5-N3 and Other Cyanine Dames - Benchchem. (n.d.).
  • Choosing the right fluorophores for your experiment - Abcam. (n.d.).
  • Photostability evaluation of dyes 5 and 10. Results represent... - ResearchGate. (n.d.).
  • A Comparative Guide to Cyanine Dye Photostability for Advanced Research - Benchchem. (n.d.).
  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold - UNL. (2018, June 30).
  • Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - NIH. (n.d.).
  • cyanine fluorophore derivatives with enhanced photostability - PMC - NIH. (2011, November 13).
  • Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity - OSTI.GOV. (n.d.).
  • Photobleaching of Cy5 (5 μM), ATTO 647N (10 μM), and ATTO 655 (10 μM)... - ResearchGate. (n.d.).
  • Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC - NIH. (n.d.).
  • Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. (n.d.).
  • Photobleaching of dye 3 , Cy5, and Cy7 in solution: fl uorescence... - ResearchGate. (n.d.).

Sources

A Researcher's Guide to Comparing 5-Cyanouracil (5-CyU) Labeled Probes: A Framework for Assessing Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for nucleic acid detection is a critical decision that directly impacts experimental success and data reliability. The ideal probe offers a bright, stable signal precisely at the intended target with minimal off-target binding. This guide provides an in-depth technical framework for evaluating and comparing the performance of probes labeled with 5-Cyanouracil (5-CyU), a fluorescent nucleobase analog, against traditional covalently-labeled probes.

Instead of presenting a simple side-by-side comparison, this guide empowers you with the foundational knowledge and experimental protocols necessary to conduct a robust in-house validation. We will explore the unique properties of 5-CyU, delve into the critical concepts of specificity and cross-reactivity, and provide detailed methodologies to generate your own comparative data, ensuring the probe you select is the best fit for your specific research needs.

Section 1: The Nature of this compound - A Fluorescent Base Analog

Unlike conventional fluorophores such as Cyanine (Cy) or Alexa Fluor dyes that are attached to an oligonucleotide via a linker arm, this compound is a fluorescent base analog.[1][2] This means it is a modified nucleobase that is directly incorporated into the oligonucleotide sequence during synthesis, replacing a standard thymidine. This fundamental difference is the source of both its potential advantages and its unique challenges.

The primary theoretical advantage is the minimal structural perturbation to the DNA or RNA probe.[2] By being an integral part of the helix, it avoids the potential steric hindrance of a bulky, tethered dye, which could interfere with hybridization kinetics or interactions with cellular machinery.

However, the fluorescence of many base analogs is highly sensitive to the local microenvironment.[3][4][5][6] Factors such as hydration, stacking interactions with adjacent bases, and the formation of the probe-target duplex can significantly alter the quantum yield (brightness) of the fluorophore.[3] This environmental sensitivity is a double-edged sword: while it can be exploited to report on hybridization events, it can also lead to variability in signal intensity that is not strictly dependent on target abundance.

Fig 1. Comparison of probe labeling strategies.

Section 2: Defining Success: Specificity vs. Cross-Reactivity

In any hybridization-based assay, such as Fluorescence In Situ Hybridization (FISH), the goal is to achieve high specificity with low cross-reactivity.

  • Specificity refers to the ability of the probe to bind exclusively to its intended target sequence.

  • Cross-reactivity (also known as non-specific binding) occurs when the probe binds to other sequences in the sample that have a similar, but not identical, sequence or to unrelated cellular components.[7][8]

Factors influencing this balance are numerous and include probe length and sequence, GC content, and the stringency of the hybridization and wash conditions (primarily determined by temperature and salt/formamide concentration).[9] High stringency conditions disrupt weakly-bound, mismatched probe-target duplexes, washing away non-specific signals and leaving only the perfectly matched, specific signal.

G cluster_0 Desired Outcome cluster_1 Undesired Outcomes probe Fluorescent Probe (5'-ACGT-3') specific_target Specific Target (3'-TGCA-5') probe->specific_target Perfect Match (High Specificity) mismatch_target Related Sequence (3'-TCCA-5') probe->mismatch_target Cross-Hybridization (Low Stringency) unrelated_target Unrelated Site (e.g., Protein) probe->unrelated_target Non-Specific Binding (Background) caption Fig 2. Probe hybridization scenarios.

Fig 2. Probe hybridization scenarios.

Section 3: A Comparative Overview of Alternative Fluorescent Probes

While this guide focuses on empowering you to test 5-CyU probes, it is essential to understand the landscape of alternatives. The most common are the Cyanine (Cy) and Alexa Fluor families of dyes.[10]

FeatureThis compound (Inferred)Cyanine Dyes (Cy3, Cy5)Alexa Fluor Dyes
Labeling Strategy Fluorescent Base Analog; internal incorporation.Covalent attachment via linker, typically at 5' or 3' end.[10][11]Covalent attachment via linker, typically at 5' or 3' end.[12]
Structural Perturbation Minimal; part of the nucleic acid backbone.[2]Moderate; external dye on a flexible linker.[13]Moderate; external dye on a flexible linker.
Brightness Generally lower than bright organic dyes.[2]High, but can be sequence-dependent and prone to photobleaching.[14][15]Very high and generally more photostable than Cy dyes.[16][17]
Environmental Sensitivity Potentially high; fluorescence may be sensitive to local environment and hybridization state.[3][6]Moderate; fluorescence can be influenced by adjacent bases and quenching effects.[15][18]Generally low; designed for high performance across a range of conditions.[16][19]
Key Advantage Reports on local environment; minimal structural impact.Widely used, extensive literature, broad color palette.[20]Superior brightness and photostability.[17]

Section 4: Experimental Framework for Probe Validation

The most reliable way to assess a probe's performance is through rigorous, controlled experimentation. The following protocols provide a comprehensive workflow for comparing a 5-CyU labeled probe against an alternative, such as a Cy3-labeled probe targeting the same sequence.

G start Select Target & Design Probes (5-CyU vs. Alternative) protocol1 Protocol 4.1: Perform Baseline FISH (On positive & negative control samples) start->protocol1 decision1 Signals Detected? protocol1->decision1 protocol2 Protocol 4.2: Optimize Stringency (Vary wash temperature/formamide) decision1->protocol2 Yes troubleshoot Troubleshoot: Weak signal, high background (See Table 2) decision1->troubleshoot No analysis Analyze Data: Compare Signal-to-Noise, Specificity, & Cross-Reactivity protocol2->analysis conclusion Select Optimal Probe & Protocol analysis->conclusion troubleshoot->protocol1 Re-run with adjustments caption Fig 3. Experimental workflow for probe validation.

Fig 3. Experimental workflow for probe validation.
Protocol 4.1: Baseline Fluorescence In Situ Hybridization (FISH)

This protocol provides a standard starting point for assessing probe performance on formalin-fixed, paraffin-embedded (FFPE) tissue sections. All steps should be performed for both the 5-CyU probe and the alternative probe in parallel.

Materials:

  • FFPE tissue slides (3-5 µm sections on positively charged slides).[21]

  • Xylene and Ethanol (100%, 90%, 70%).

  • Pretreatment solution (e.g., citrate buffer, pH 6.0).

  • Protease solution (e.g., Pepsin).[22]

  • 1x Phosphate-Buffered Saline (PBS).

  • Probe solution in hybridization buffer.

  • Stringency wash buffers (e.g., 2x SSC, 0.1x SSC).

  • DAPI counterstain solution.

  • Antifade mounting medium.

  • Humidified chamber.

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 10 minutes each.

    • Immerse in 100% ethanol: 2 changes, 5 minutes each.

    • Immerse in 90% ethanol: 5 minutes.

    • Immerse in 70% ethanol: 5 minutes.

    • Rinse briefly in distilled water.[22]

  • Pretreatment (Antigen Retrieval & Permeabilization):

    • Incubate slides in pretreatment solution at 95-98°C for 15-20 minutes.[22]

    • Cool slides to room temperature and wash in distilled water.

    • Treat with protease solution at 37°C for 10-15 minutes in a humid chamber. Note: Digestion time is critical and may require optimization.[21][23]

    • Wash slides in PBS for 5 minutes.

  • Probe Hybridization:

    • Dehydrate slides in an ethanol series (70%, 90%, 100%), 1 minute each, and air dry.[22]

    • Apply 10-20 µL of probe solution to the target area and cover with a coverslip.

    • Denature probe and target DNA by placing slides on a heat block at 75-80°C for 5-10 minutes.[22][24]

    • Transfer slides to a humidified chamber and incubate overnight at 37°C.[24]

  • Post-Hybridization Washes:

    • Carefully remove coverslips.

    • Wash slides in 2x SSC at room temperature for 5 minutes.

    • Wash slides in a high-stringency buffer (e.g., 0.1x SSC) at an elevated temperature (e.g., 40-60°C) for 5-15 minutes. This is the key step for controlling specificity.[9][24]

    • Wash slides again in 2x SSC at room temperature for 5 minutes.

  • Counterstaining and Mounting:

    • Apply DAPI solution for 10 minutes to stain nuclei.

    • Rinse briefly and mount with antifade medium.

    • Analyze with a fluorescence microscope using appropriate filter sets.

Protocol 4.2: Assay for Specificity and Cross-Reactivity via Stringency Optimization

The goal of this protocol is to find the "sweet spot" where the specific signal is bright and clear, while non-specific background and cross-hybridization are minimal. This is achieved by systematically increasing the stringency of the post-hybridization wash.

Methodology:

  • Prepare a Set of Identical Slides: Prepare at least 4 identical slides of your positive control tissue per probe being tested.

  • Perform FISH: Follow Protocol 4.1 up to and including the hybridization step for all slides.

  • Vary Wash Stringency: For the key post-hybridization wash step, use buffers of increasing stringency. Stringency can be increased by:

    • Increasing Temperature: Wash four slides at 45°C, 55°C, 65°C, and 75°C, respectively, using the same wash buffer (e.g., 0.3% IGEPAL, 0.4x SSC).

    • Decreasing Salt Concentration: Use buffers with decreasing concentrations of SSC (e.g., 2x SSC, 1x SSC, 0.5x SSC, 0.1x SSC) at a constant temperature.

  • Analyze and Compare: Image all slides using identical microscope settings (exposure time, gain, etc.).

    • Low Stringency: Expect bright signals, but potentially high background and/or off-target signals (cross-hybridization).

    • Optimal Stringency: Expect bright, crisp signals only in the expected cellular/sub-cellular location with minimal background.

    • High Stringency: The specific signal may become dimmer or disappear entirely as even the perfect-match duplexes begin to dissociate.

Section 5: Data Interpretation and Troubleshooting

Effective probe validation requires objective analysis. When comparing your results, look for clear, punctate signals in the expected location. Diffuse fluorescence throughout the cell or tissue is indicative of background, while distinct signals in unexpected locations suggest cross-hybridization.[21]

IssuePotential Cause(s)Recommended Solution(s)
High Background / Non-Specific Binding Insufficient washing/low stringency.[7] Probe concentration is too high. Incomplete removal of paraffin or cellular proteins.Increase temperature or duration of the stringency wash.[9] Titrate probe to a lower concentration. Optimize deparaffinization and protease digestion steps.
Weak or No Signal Probe degradation. Overly stringent wash conditions. Poor probe penetration/target accessibility. Photobleaching.Aliquot probes and store properly to avoid freeze-thaw cycles.[25] Decrease temperature or use a higher salt concentration in the wash buffer. Increase protease digestion time; ensure proper denaturation. Use antifade mounting medium; minimize light exposure.[25]
Cross-Hybridization (Off-Target Signals) Probe sequence has homology with other genomic regions. Wash stringency is too low.Redesign probe to a more unique sequence. Increase the stringency of the post-hybridization wash.[7][8]
Autofluorescence Intrinsic fluorescence from tissue components (e.g., collagen, elastin).Use probes in the far-red spectrum (e.g., Cy5). Treat slides with a quenching agent like Sudan Black B.

Conclusion

The choice of a fluorescent label is not a one-size-fits-all decision. This compound labeled probes represent an intriguing class of reagents whose primary advantage lies in their structural subtlety as fluorescent base analogs. However, their potential environmental sensitivity requires careful and rigorous validation. By employing the experimental framework outlined in this guide, you can move beyond catalog specifications and generate your own robust, application-specific data. This empirical approach, which directly compares the specificity and cross-reactivity of 5-CyU probes against established alternatives under your unique experimental conditions, is the most trustworthy path to selecting the optimal reagent for your research.

References

  • Fluorescence In Situ Hybridization Probe Valid
  • Fluorescence In Situ Hybridization (FISH) Protocol.
  • Optimization of Fluorescence In Situ Hybridization Protocols in the Era of Precision Medicine. (Current Protocols)
  • Fluorescence In Situ Hybridization (FISH) Methods for Medical Genetics; Approved Guideline. (ANSI Webstore)
  • Fluorescent In Situ Hybridiz
  • Process for the production of 5-cyano-uracils.
  • What are the factors that influence Fluorescence in situ hybridization (FISH) performance?
  • Syntheses and Photophysical Properties of 5'-6-locked Fluorescent Nucleosides. (PubMed)
  • Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dye. (Bio-Synthesis)
  • Synthesis and antiherpesviral activity of 5-C-substituted uracil nucleosides. (PubMed)
  • FISH Tips and Troubleshooting.
  • High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes. (PubMed)
  • Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield. (PMC - NIH)
  • Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjug
  • Fluorescent nucleic acid base analogues.
  • Fluorochromes Description. (Flow Cytometry Facility, University of Chicago)
  • Development of fluorescence-xBased nucleic acid blot hybridization method using Cy5.5 labeled DNA probes.
  • FLUOROPHORE TABLE. (Abcam)
  • Fluorescent in situ hybridisation (FISH) — Knowledge Hub.
  • The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo deriv
  • Single-Molecule Detection of a Fluorescent Nucleobase Analogue via Multiphoton Excit
  • A highly fluorescent DNA toolkit: Synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers.
  • Trademarks & License St
  • Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA. (PMC - PubMed Central)
  • Breaking the blue barrier of nucleobase fluorescence emission with dicyanovinyl-based uracil molecular rotor probes. (NIH)
  • Fluorescent nucleobase analogues for base–base FRET in nucleic acids: synthesis, photophysics and applic
  • Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. (PMC - NIH)
  • Methods and compositions for discrimination between cytosine and modifications thereof and for methylome analysis.
  • Environmental sensitivity of the fluorescence decay (fluorescence...
  • A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers. (PMC - PubMed Central)
  • Tips For Better Fluorescence In Situ Hybridization (FISH).
  • United States P
  • Improved probes using nucleosides containing 3-dezauracil analogs.
  • Frequently Asked Questions About FISH Probes. (YouTube)
  • Fluorescence In Situ Hybridization (FISH)
  • Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces co
  • Gold nanoparticles quench fluorescence by phase induced radiative r
  • Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. (Organic & Biomolecular Chemistry)
  • Cy5-5' Oligo Modifications
  • Multi-Path Quenchers: Efficient Quenching of Common Fluorophores.
  • The Application of Fluorescence In Situ Hybridization in the Prescreening of Veronica Hybrids. (MDPI)
  • Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides.
  • Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores. (PMC - NIH)
  • Synthesis of 1'-C-Cyano Pyrimidine Nucleosides and Characterization as HCV Polymerase Inhibitors.
  • Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applic
  • The fluorescence quenching spectra of the Cy5-labeled ssDNA (150 nM)...

Sources

Navigating the Transcriptome: A Comparative Guide to 5-Cyanouracil and Other Analogs for Quantitative RNA Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of molecular biology, the precise quantification of RNA is paramount to unraveling the complexities of gene expression and its regulatory networks. Researchers in drug discovery and fundamental science alike require robust tools to measure the ebb and flow of transcription. This guide provides an in-depth comparison of methodologies for quantitative RNA analysis, with a special focus on the validation of nucleoside analogs. We will delve into the established utility of 5-Ethynyluridine (5-EU) and 5-Bromouridine (BrU) and explore the potential, albeit less characterized, role of 5-Cyanouracil.

The Challenge: Capturing the Nascent Transcriptome

Total RNA analysis provides a static snapshot of the cellular transcriptome, which is a cumulative result of RNA synthesis and degradation. To truly understand the dynamics of gene expression, it is crucial to specifically analyze newly transcribed, or nascent, RNA. Metabolic labeling with modified nucleosides that are incorporated into RNA during transcription offers a powerful strategy to isolate and quantify these nascent transcripts.

The Workhorses: 5-Ethynyluridine (5-EU) and 5-Bromouridine (BrU)

Two of the most widely adopted uridine analogs for nascent RNA analysis are 5-Ethynyluridine (5-EU) and 5-Bromouridine (BrU).

5-Ethynyluridine (5-EU): The Power of Click Chemistry

5-EU is an alkyne-modified uridine analog that is readily taken up by cells and incorporated into newly synthesized RNA by RNA polymerases.[1] The key advantage of 5-EU lies in its bioorthogonal alkyne group. This alkyne handle allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][3][4] This reaction enables the covalent attachment of a variety of reporter molecules, such as biotin for affinity purification or fluorophores for imaging, to the EU-labeled RNA.[1][5] This specificity minimizes background and allows for the robust isolation of nascent RNA for downstream applications like quantitative real-time PCR (qRT-PCR) and next-generation sequencing (termed EU-RNA-seq).[6][7]

5-Bromouridine (BrU): A Classic Immunoprecipitation-Based Approach

BrU is a halogenated uridine analog that is also incorporated into nascent RNA transcripts.[8][9] Unlike 5-EU, the detection and purification of BrU-labeled RNA are typically achieved through immunoprecipitation using antibodies that specifically recognize the brominated uracil base.[8][10] This method, often referred to as Bru-seq when coupled with sequencing, has a long history of use and is well-validated for assessing RNA synthesis and stability.[11][12]

A Potential Newcomer: this compound

This compound, and its nucleoside form 5-cyanouridine, represents a more recent and less explored alternative for RNA labeling. While its application in metabolic labeling of nascent RNA in living cells is not yet well-documented, the synthesis of 5-cyanouridine phosphoramidites has been described.[13] This opens the door for its use in the chemical synthesis of RNA oligonucleotides with a site-specific cyano modification. The cyano group could potentially serve as a unique chemical handle for derivatization, although the bioorthogonal chemistry for its specific and efficient ligation in a biological context is not as established as the click chemistry for alkynes.

A study on the synthesis and antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine was conducted, though it did not focus on RNA labeling for quantitative analysis.[14] Further research is required to determine its efficiency of enzymatic incorporation into RNA in vivo, potential cytotoxicity, and the development of a robust detection and purification strategy.

Comparative Analysis of RNA Labeling Methods

The choice of a nucleoside analog for quantitative RNA analysis depends on several factors, including the experimental goals, the biological system under investigation, and the available downstream analysis platforms.

Feature5-Ethynyluridine (5-EU)5-Bromouridine (BrU)This compound
Mechanism of Incorporation Metabolic incorporation by RNA polymerases[1]Metabolic incorporation by RNA polymerases[8]Enzymatic incorporation in vivo not well-characterized; chemical incorporation via phosphoramidites possible[13]
Detection/Purification Bioorthogonal "click" chemistry with azide-biotin or azide-fluorophores[2][5]Immunoprecipitation with anti-BrU antibodies[8][10]Potential for chemical derivatization of the cyano group; specific bioorthogonal chemistry not established
Specificity High, due to the bioorthogonal nature of the click reaction[4]High, dependent on antibody specificityTo be determined
Efficiency Generally high incorporation efficiency[1]Efficient incorporation[8]To be determined
Cytotoxicity Low at working concentrations[3]Low cytotoxicity with short-term use[10]Not well-characterized
Downstream Applications qRT-PCR, RNA-seq (EU-RNA-seq), imaging[6][7]qRT-PCR, RNA-seq (Bru-seq), imaging[8][11]Potential for similar applications pending methodology development
Commercial Availability Widely available in kits and as a standalone reagentReagent and antibodies are commercially availablePhosphoramidite is described but may require custom synthesis[13]

Experimental Workflows

5-Ethynyluridine (5-EU) Labeling and Capture Workflow

EU_Workflow cluster_cell_culture Cellular Labeling cluster_rna_isolation RNA Processing cluster_capture Nascent RNA Capture cluster_analysis Downstream Analysis CellCulture 1. Cell Culture EU_Addition 2. Add 5-EU to media CellCulture->EU_Addition Incubation 3. Incubate for desired time EU_Addition->Incubation RNA_Isolation 4. Isolate total RNA Incubation->RNA_Isolation Click_Reaction 5. Click reaction with Biotin-Azide RNA_Isolation->Click_Reaction Purification 6. Purify Biotinylated RNA Click_Reaction->Purification Streptavidin_Beads 7. Bind to Streptavidin beads Purification->Streptavidin_Beads Washing 8. Wash to remove unlabeled RNA Streptavidin_Beads->Washing Elution 9. Elute nascent RNA Washing->Elution Downstream 10. qRT-PCR, RNA-seq, etc. Elution->Downstream BrU_Workflow cluster_cell_culture Cellular Labeling cluster_rna_isolation RNA Processing cluster_capture Nascent RNA Immunoprecipitation cluster_analysis Downstream Analysis CellCulture 1. Cell Culture BrU_Addition 2. Add BrU to media CellCulture->BrU_Addition Incubation 3. Incubate for desired time BrU_Addition->Incubation RNA_Isolation 4. Isolate total RNA Incubation->RNA_Isolation RNA_Fragmentation 5. (Optional) RNA Fragmentation RNA_Isolation->RNA_Fragmentation Antibody_Binding 6. Incubate with anti-BrU antibody RNA_Fragmentation->Antibody_Binding Bead_Capture 7. Capture with Protein A/G beads Antibody_Binding->Bead_Capture Washing 8. Wash to remove unbound RNA Bead_Capture->Washing Elution 9. Elute nascent RNA Washing->Elution Downstream 10. qRT-PCR, RNA-seq, etc. Elution->Downstream

Caption: Workflow for nascent RNA analysis using BrU.

Alternative Methodologies for Quantitative RNA Analysis

Beyond metabolic labeling, other techniques are widely used for quantitative RNA analysis.

  • Quantitative Real-Time PCR (qRT-PCR): This is a highly sensitive and specific method for quantifying known RNA transcripts. [15][16][17]It is often used to validate results from high-throughput methods and to analyze the expression of a small number of genes.

  • Northern Blotting: A classic technique that provides information on RNA size and abundance. [18][19][20][21][22]While less sensitive and more labor-intensive than qRT-PCR, it remains a valuable tool for confirming transcript size and detecting alternative splice variants.

  • RNA-Sequencing (RNA-Seq): A powerful high-throughput method that allows for the quantification of the entire transcriptome, including the discovery of novel transcripts and splice isoforms.

Detailed Experimental Protocols

Protocol 1: Nascent RNA Capture with 5-Ethynyluridine (5-EU) and Click Chemistry

Materials:

  • 5-Ethynyluridine (5-EU)

  • Cell culture medium and reagents

  • Total RNA isolation kit

  • Click chemistry reaction kit (containing copper(II) sulfate, a reducing agent, and an azide-biotin conjugate)

  • Streptavidin-coated magnetic beads

  • Wash buffers (high and low salt)

  • Elution buffer

  • Nuclease-free water and tubes

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing 5-EU at a final concentration of 0.1-1 mM. Incubate for the desired labeling period (e.g., 1-24 hours). [6]2. Total RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol or a commercial kit.

  • Click Reaction: In a nuclease-free tube, set up the click reaction by combining the isolated total RNA, biotin-azide, copper(II) sulfate, and a reducing agent according to the manufacturer's instructions. Incubate at room temperature for 30 minutes. [23]4. Purification of Biotinylated RNA: Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or ethanol precipitation to remove unreacted components.

  • Nascent RNA Capture: Resuspend streptavidin-coated magnetic beads in a high-salt binding buffer. Add the purified biotinylated RNA and incubate with rotation to allow binding.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with high-salt and low-salt wash buffers to remove non-specifically bound RNA.

  • Elution: Resuspend the beads in elution buffer and incubate to release the captured nascent RNA. Collect the supernatant containing the purified nascent RNA.

  • Downstream Analysis: The enriched nascent RNA is now ready for quantification by qRT-PCR or for library preparation for RNA-seq.

Protocol 2: Nascent RNA Immunoprecipitation with 5-Bromouridine (BrU)

Materials:

  • 5-Bromouridine (BrU)

  • Cell culture medium and reagents

  • Total RNA isolation kit

  • Anti-BrU antibody

  • Protein A/G magnetic beads

  • Immunoprecipitation (IP) buffer

  • Wash buffers

  • Elution buffer

  • Nuclease-free water and tubes

Procedure:

  • Metabolic Labeling: Culture cells and label with BrU at a final concentration of 1-2 mM for the desired time. [10]2. Total RNA Isolation: Isolate total RNA from the labeled cells.

  • RNA Fragmentation (Optional): For some downstream applications like sequencing, it may be necessary to fragment the RNA to a specific size range.

  • Immunoprecipitation: Incubate the total RNA with an anti-BrU antibody in IP buffer. [10]5. Bead Capture: Add Protein A/G magnetic beads to the RNA-antibody mixture and incubate to capture the immune complexes.

  • Washing: Pellet the beads and wash them extensively to remove non-specific RNA.

  • Elution: Elute the BrU-labeled RNA from the beads.

  • Downstream Analysis: The captured nascent RNA can be analyzed by qRT-PCR or RNA-seq.

Conclusion and Future Perspectives

The quantitative analysis of nascent RNA is a cornerstone of modern molecular biology. 5-Ethynyluridine and 5-Bromouridine have emerged as reliable and robust tools for this purpose, each with its own set of advantages and established protocols. The use of 5-EU coupled with click chemistry offers exceptional specificity, while BrU immunoprecipitation provides a time-tested and effective alternative.

The potential of this compound as a tool for nascent RNA analysis remains to be fully explored. While its chemical synthesis into RNA is feasible, critical questions regarding its in vivo incorporation, biological effects, and a dedicated bioorthogonal chemistry need to be addressed. Future research in this area could focus on developing and validating methods for the metabolic labeling and capture of this compound-containing RNA, potentially expanding the toolkit available to researchers for dissecting the intricacies of the transcriptome.

References

Sources

A Comparative Guide to 5-Cyanouracil and 5-Ethynyluracil for Metabolic Labeling of Nascent RNA

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of RNA biology, the ability to meticulously track newly synthesized RNA is fundamental to unraveling the complexities of gene expression and regulation. Metabolic labeling, a technique where modified nucleosides are fed to cells and incorporated into nascent transcripts, stands as a cornerstone of these investigations.[1][2] For years, 5-ethynyluracil (5-EU) has been the workhorse for this purpose. However, a newer contender, 5-cyanouracil (5-CU), is emerging as a promising alternative. This guide provides an in-depth, objective comparison of these two critical tools, grounded in experimental data, to assist researchers in making informed decisions for their specific applications.

The Established Standard: 5-Ethynyluracil (5-EU)

5-Ethynyluracil (5-EU) is a uridine analog that is readily taken up by cells and incorporated into newly transcribed RNA by RNA polymerases.[3][4] Its utility lies in the terminal alkyne group, a bioorthogonal handle that allows for specific chemical ligation to a probe of interest.[3][4]

Mechanism of Detection: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The detection of 5-EU-labeled RNA is most commonly achieved through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction.[3][5] In the presence of a copper(I) catalyst, the ethynyl group on 5-EU reacts with an azide-modified molecule, such as a fluorophore or biotin, to form a stable triazole linkage.[3][5] This reaction is highly efficient and specific, enabling robust detection of nascent RNA.[3]

Advantages of 5-EU:

  • High Labeling Efficiency: 5-EU is efficiently incorporated into nascent RNA, leading to strong signal detection.[5]

  • Versatile Detection: The click reaction's versatility allows for the attachment of a wide array of probes for various downstream applications, including fluorescence microscopy, and enrichment for sequencing.[3][6][7]

  • Well-Established Protocols: Extensive literature provides well-validated protocols for a multitude of cell types and organisms.[4]

Limitations and Experimental Considerations:

  • Cytotoxicity: The copper catalyst required for the standard click reaction is known to be cytotoxic, which can impact cell health and experimental outcomes, particularly in live-cell imaging.[4][8]

  • Transcriptional Perturbation: Some studies suggest that 5-EU can cause mild off-target effects on transcription and splicing, especially at higher concentrations or with prolonged exposure.[4]

  • DNA Incorporation: While generally considered RNA-specific, there is evidence that in some organisms and proliferative cell types, 5-EU can be incorporated into DNA, which could confound results.[9]

The Alternative Approach: this compound (5-CU)

This compound (5-CU) is another uridine analog that can be used for metabolic labeling of RNA. While earlier studies explored its synthesis and potential as an antiviral agent[10], its application in RNA biology is a more recent development. The cyano group offers a different bioorthogonal handle for chemical ligation.

Mechanism of Detection: Copper-Free Click Chemistry

A key advantage of 5-CU is its compatibility with copper-free click chemistry reactions.[8][11] These reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reactions, do not require a cytotoxic metal catalyst.[7][11][12] This makes 5-CU a potentially "gentler" alternative for labeling RNA in living cells.[8][11]

Potential Advantages of 5-CU:

  • Reduced Cytotoxicity: By circumventing the need for a copper catalyst, 5-CU labeling is expected to be less toxic to cells, making it more suitable for long-term studies and sensitive applications.[8][11]

  • Orthogonal Labeling: The unique reactivity of the cyano group could potentially be used in combination with other labeling strategies (like those using alkynes or azides) for multi-labeling experiments.[4]

Limitations and Areas for Further Validation:

  • Incorporation Efficiency: The relative efficiency of 5-CU incorporation into nascent RNA compared to 5-EU needs to be thoroughly characterized across different cell types and experimental conditions.

  • Reaction Kinetics: The kinetics of copper-free click reactions are generally slower than their copper-catalyzed counterparts, which may impact signal intensity and require optimization of reaction times and probe concentrations.

  • Protocol Optimization: As a newer reagent, protocols for 5-CU labeling and detection are less established than those for 5-EU.

Head-to-Head Comparison: 5-CU vs. 5-EU

Feature5-Ethynyluracil (5-EU)This compound (5-CU)
Detection Chemistry Primarily Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Free Click Chemistry (e.g., SPAAC, Diels-Alder)
Cytotoxicity Higher, primarily due to the copper catalyst.[4][8]Lower, as it avoids the use of a cytotoxic metal catalyst.
Transcriptional Perturbation Mild perturbations have been reported.[4]Less characterized, but potentially lower due to a smaller modification.
Protocol Maturity Well-established and widely published.[3][4]Newer, with fewer established protocols.
Signal Amplification High efficiency of CuAAC leads to robust signals.[5]May require optimization to achieve comparable signal strength.
Live-Cell Imaging Challenging due to copper toxicity.More suitable for live-cell applications.[8][11]

Choosing the Right Tool for Your Research

The choice between 5-CU and 5-EU will ultimately depend on the specific experimental goals and constraints.

  • For robust, high-signal detection in fixed cells and well-established downstream applications like sequencing, 5-EU remains a reliable choice. Its extensive validation and the high efficiency of the CuAAC reaction are significant advantages.

  • For studies involving live-cell imaging, long-term labeling, or in systems sensitive to copper-induced toxicity, 5-CU presents a compelling alternative. The ability to perform copper-free detection is a major benefit for maintaining cellular health and obtaining more physiologically relevant data.

Experimental Workflows

EU_Workflow cluster_cell In Cell cluster_detection Detection EU_incubation 1. Incubate cells with 5-EU Incorporation 2. RNA Polymerase incorporates 5-EU into nascent RNA EU_incubation->Incorporation Fix_Perm 3. Fix and permeabilize cells Click_Reaction 4. Click Reaction: Add Azide-probe & Cu(I) catalyst Fix_Perm->Click_Reaction Wash 5. Wash to remove unbound probe Click_Reaction->Wash Imaging 6. Imaging or Downstream Analysis Wash->Imaging

Caption: Workflow for 5-CU metabolic labeling using copper-free detection.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluracil (5-EU)

Materials:

  • 5-Ethynyluracil (5-EU)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (or individual components: fluorescent azide, copper(II) sulfate, reducing agent)

  • Nuclear stain (e.g., DAPI)

Procedure:

  • Labeling: Culture cells to the desired confluency. Add 5-EU to the culture medium at a final concentration of 0.5-1 mM. [6]2. Incubate the cells for the desired labeling period (e.g., 30 minutes to 2 hours) under normal culture conditions. [3][6]3. Fixation: Remove the labeling medium and wash the cells twice with PBS. Fix the cells with the fixative solution for 15 minutes at room temperature. [3]4. Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature. [3]6. Wash the cells three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. [3]8. Washing and Staining: Remove the reaction cocktail and wash the cells three times with PBS.

  • If desired, counterstain the nuclei with a DNA stain like DAPI.

  • Imaging: Image the cells using an appropriate fluorescence microscope.

Protocol 2: Metabolic Labeling of Nascent RNA with this compound (5-CU) (Conceptual)

Note: This is a conceptual protocol based on the principles of copper-free click chemistry. Specific concentrations and incubation times may require optimization.

Materials:

  • This compound (5-CU)

  • Cell culture medium

  • PBS

  • Fixative solution (optional, for fixed-cell imaging)

  • Permeabilization solution (optional, for fixed-cell imaging)

  • Copper-free click probe (e.g., a DBCO- or tetrazine-conjugated fluorophore)

  • Nuclear stain (e.g., Hoechst)

Procedure:

  • Labeling: Culture cells to the desired confluency. Add 5-CU to the culture medium at a concentration that will need to be empirically determined (start with a range similar to 5-EU, e.g., 0.5-1 mM).

  • Incubate the cells for the desired labeling period.

  • Detection (Live Cell): a. Remove the labeling medium and wash the cells twice with pre-warmed medium. b. Add the copper-free click probe to the medium at an optimized concentration. c. Incubate for a sufficient period for the reaction to occur (this may range from 30 minutes to several hours). d. Wash the cells to remove the unbound probe. e. Image the live cells.

  • Detection (Fixed Cell): a. Follow steps 3 and 4 from the 5-EU protocol for fixation and permeabilization. b. Add the copper-free click probe and incubate. c. Wash and proceed with imaging as in the 5-EU protocol.

Conclusion

Both 5-ethynyluracil and this compound are valuable tools for the metabolic labeling of nascent RNA. 5-EU is a well-established and robust reagent, ideal for a wide range of applications, particularly when cell viability during detection is not a primary concern. 5-CU is an exciting alternative that leverages the benefits of copper-free click chemistry, offering a gentler approach for live-cell imaging and long-term studies. As research into 5-CU continues and its protocols become more refined, it is poised to become an indispensable tool in the RNA biologist's toolkit, complementing the established utility of 5-EU.

References

  • Site-specific labeling of RNA by combining genetic alphabet expansion transcription and copper-free click chemistry. Nucleic Acids Research, Oxford Academic.
  • EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. (2021-08-25).
  • Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability. (2017-02-20).
  • A Brief Note on Metabolic Labeling of RNA. Longdom Publishing.
  • Metabolic labeling and recovery of nascent RNA to accurately quantify mRNA stability. PubMed. (2017-05-01).
  • Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. (2023-07-22). National Institutes of Health.
  • Advances in RNA metabolic labeling for profiling nascent transcription. eScholarship.
  • New Method for Quantification of Nascent RNA Using Metabolic Labeling and RNA-Seq. (2018-05-18).
  • Protocol - Copper-free Click labeling of Azide-modified RNA. Jena Bioscience. (2019-07-05).
  • Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry. ResearchGate. (2025-08-05).
  • User Manual RNA Labeling Kit. Carl ROTH.
  • RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. PubMed.
  • The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. National Institutes of Health.
  • Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models. ProQuest.
  • Cytotoxicity of compounds 4-6 and 5-FU evaluated in different human cancer cells. a. ResearchGate.
  • HighYield T7 Cy5 RNA Labeling Kit (UTP-based). Jena Bioscience.
  • Bioorthogonal chemistry. Wikipedia.
  • Covalent labeling of nucleic acids. Chemical Society Reviews, RSC Publishing. (2020-10-21).
  • Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. PubMed.
  • HighYield T7 Cy5 RNA Labeling Kit (UTP-based). Jena Bioscience.
  • The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. (2025-10-20).
  • Exploring RNA transcription and turnover in vivo by using click chemistry. PubMed Central. (2008-10-14).
  • Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. PubMed.
  • Designing Bioorthogonal Reactions for Biomedical Applications. PubMed Central.
  • In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy. PubMed.
  • Bioorthogonal chemistry. PubMed, National Institutes of Health.
  • 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. National Institutes of Health.
  • 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. PubMed.
  • Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. PubMed.
  • Perturbing enhancer activity in cancer therapy. Mayo Clinic.
  • Bioorthogonal Cyclization Reactions for the Synthesis of Cytotoxic Drugs in Cancer Treatment. PubMed Central. (2025-11-20).
  • Responsiveness to perturbations is a hallmark of transcription factors that maintain cell identity in vitro. National Institutes of Health.
  • Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. PubMed Central.
  • Chemical Synthesis of Modified RNA. PubMed. (2024-05-27).
  • RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p. National Institutes of Health.
  • Synthesis and in vitro Cytotoxicity of 5-Substituted 2-Cyanoimino-4-imidazodinone and 2-Cyanoimino-4-pyrimidinone Derivatives. ResearchGate. (2025-08-05).
  • Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. PubMed Central. (2015-10-09).

Sources

The Unseen Potential: A Comparative Guide to 5-Cyanouracil and a New Generation of Fluorescent Probes for Single-Molecule Fluorescence Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of single-molecule fluorescence spectroscopy, the choice of a fluorescent probe is paramount. It is the beacon that illuminates the subtle and transient molecular interactions that govern biological processes. For researchers in drug development and the life sciences, the ideal probe is a silent partner—bright, stable, and minimally perturbing to the system under observation. While classic dyes like the cyanine family have been workhorses in the field, the quest for more integrated and sensitive reporters has led to the development of fluorescent nucleobase analogs (FNAs). These intrinsic probes, woven directly into the fabric of DNA and RNA, offer the promise of unprecedented insight into nucleic acid structure, dynamics, and interactions.

This guide provides a critical comparison of the performance of a lesser-known FNA, 5-Cyanouracil (5-CNU), against established and emerging alternatives. While the potential of 5-CNU as a fluorescent probe is intriguing due to its compact size, a comprehensive literature review reveals a significant gap in its characterization for single-molecule applications. Therefore, this guide will first establish a baseline by detailing the properties of well-characterized, high-performance FNAs and the industry-standard cyanine dyes. We will then explore the known synthesis of 5-CNU and propose a path forward for its evaluation, highlighting the critical need for experimental data to unlock its potential.

The Modern Fluorescent Nucleobase Analog: A New Paradigm in Single-Molecule Imaging

The gold standard for FNAs in single-molecule studies is shifting towards probes that are not only bright and photostable but also environmentally sensitive in a predictable manner. Two families of FNAs that have shown exceptional promise are the tricyclic cytosine analogs and the recently developed ABN.

The Tricyclic Cytosine (tC) Family: Bright and Stable Reporters

The family of tricyclic cytosine analogs, including tC , tCO , and DEAtC , has emerged as a powerful set of tools for probing nucleic acid dynamics. A key feature of tC is its high and stable quantum yield (Φ) when incorporated into both single- and double-stranded DNA, a property unmatched by many other base analogs[1]. The fluorescence of tC is largely unaffected by neighboring bases, making it a reliable reporter of local environment without confounding sequence-dependent effects[1].

ABN: A Beacon for Single-Molecule Detection

A recently developed fluorescent pyrimidine analogue, ABN , stands out for its exceptional brightness and red-shifted emission, making it readily detectable at the single-molecule level with standard microscopy setups[2][3][4]. Its high quantum yield is retained and even enhanced when incorporated into DNA duplexes[2][5]. The photostability of ABN is significantly improved by oxygen scavenging systems, allowing for prolonged observation of single molecules[1][3].

The Incumbent Standard: Cyanine Dyes (Cy3 and Cy5)

For decades, Cy3 and Cy5 have been the go-to fluorescent pair for single-molecule Förster Resonance Energy Transfer (smFRET) studies. Their high extinction coefficients, good quantum yields, and well-separated spectra make them suitable for measuring intramolecular distances[3][6]. However, their performance is not without caveats.

Both Cy3 and Cy5 are relatively photostable, but their longevity can be influenced by factors such as light exposure, oxygen levels, and the surrounding chemical environment[3]. Their attachment to biomolecules via flexible linkers can also introduce conformational heterogeneity, potentially obscuring the true dynamics of the system under study[7]. Recent advancements have shown that rigidly incorporating these dyes into the DNA backbone can enhance their photostability[2][7].

Performance Metrics: A Quantitative Comparison

To provide a clear and objective comparison, the key photophysical properties of these probes are summarized in the table below. It is important to note the conspicuous absence of data for this compound, a gap this guide aims to highlight.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Key Features
This compound (5-CNU) Data not availableData not availableData not availableData not availableSmall, minimally-perturbing pyrimidine analog.
ABN ~442~5400.39 (free nucleoside) 0.29 - 0.55 (in dsDNA)[1][5]~4.2[1]Exceptionally bright, red-shifted, and photostable with oxygen scavengers.[1][3]
tC ~390-400~500-5100.16 - 0.24 (in DNA)[8]~5.7 - 6.9 (in DNA)[8]High and stable quantum yield, insensitive to neighboring bases.[1]
DEAtC ~395~5000.006 (free nucleoside) up to 0.20 (in duplex)Data not availableSignificant fluorescence "turn-on" upon base pairing.
Cy3 ~550~570~0.24 (on DNA)[9]~1.0 - 2.5Widely used FRET donor, moderate photostability.
Cy5 ~649~670~0.20 (on DNA)[9]~1.0 - 2.0Common FRET acceptor, sensitive to electronic environment.[3]

Experimental Protocols: A Guide to Implementation

The successful application of these fluorescent probes hinges on robust experimental protocols for their incorporation into nucleic acids and subsequent single-molecule imaging.

Synthesis and Incorporation of Modified Nucleobases

The synthesis of oligonucleotides containing modified nucleobases typically follows the phosphoramidite chemistry on an automated solid-phase synthesizer.

General Protocol for Incorporation of 5-Substituted Uracil Analogs:

  • Synthesis of the Phosphoramidite: The 5-substituted 2'-deoxyuridine is first protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The 3'-hydroxyl group is then phosphitylated to generate the reactive phosphoramidite building block.

  • Automated DNA Synthesis: The modified phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard DNA synthesizer. The coupling time for the modified base may need to be extended to ensure efficient incorporation.

  • Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The final product is typically purified by high-performance liquid chromatography (HPLC).

G cluster_synthesis Phosphoramidite Synthesis cluster_incorporation Oligonucleotide Incorporation s1 5-Substituted 2'-Deoxyuridine s2 5'-DMT Protection s1->s2 s3 3'-Phosphitylation s2->s3 s4 Modified Phosphoramidite s3->s4 i1 Automated DNA Synthesizer s4->i1 Introduce to Synthesizer i2 Modified Oligonucleotide (on solid support) i1->i2 i3 Cleavage and Deprotection i2->i3 i4 HPLC Purification i3->i4 Final Labeled Oligonucleotide Final Labeled Oligonucleotide i4->Final Labeled Oligonucleotide

Workflow for the synthesis and incorporation of a modified nucleobase.

Single-Molecule Fluorescence Microscopy Setup

A typical single-molecule fluorescence microscopy setup for observing these probes involves total internal reflection fluorescence (TIRF) microscopy to minimize background fluorescence.

G cluster_excitation Excitation Path cluster_detection Detection Path Laser Laser Beam Steering\nOptics Beam Steering Optics Laser->Beam Steering\nOptics TIRF Objective TIRF Objective Beam Steering\nOptics->TIRF Objective Dichroic Mirror Dichroic Mirror TIRF Objective->Dichroic Mirror Sample Stage Sample Stage TIRF Objective->Sample Stage Dichroic Mirror->TIRF Objective Excitation Light Emission Filter Emission Filter Dichroic Mirror->Emission Filter EMCCD Camera EMCCD Camera Emission Filter->EMCCD Camera Sample Stage->TIRF Objective Emitted Fluorescence

Schematic of a TIRF microscopy setup for single-molecule fluorescence.

This compound: An Uncharted Territory with Potential

This compound is a synthetically accessible derivative of uracil. Its small cyano group at the 5-position is isosteric to the methyl group of thymine, suggesting that it may be a minimally perturbing probe when incorporated into DNA.

Synthesis of this compound and its Nucleoside

The synthesis of this compound from 5-iodouracil and cuprous cyanide has been reported, as has the preparation of its corresponding 2'-deoxyribonucleoside, 5-cyano-2'-deoxyuridine[8]. This provides a clear starting point for the chemical synthesis of the phosphoramidite required for oligonucleotide incorporation.

The Challenge of Incorporation

Early studies attempting to incorporate this compound into the DNA of E. coli and T3 phage were unsuccessful[8]. This suggests that enzymatic incorporation in vivo may be challenging. However, chemical synthesis via the phosphoramidite method offers a direct and controlled way to introduce 5-cyano-2'-deoxyuridine into any desired DNA sequence. Protocols for the synthesis and incorporation of other 5-substituted uracil analogs are well-established and could be adapted for 5-CNU[5][10].

A Call for Characterization

The most significant hurdle to the adoption of 5-CNU as a fluorescent probe is the complete lack of published data on its photophysical properties. To evaluate its potential for single-molecule studies, the following key parameters must be determined experimentally:

  • Absorption and Emission Spectra: To determine the optimal excitation and detection wavelengths.

  • Fluorescence Quantum Yield: To quantify its brightness.

  • Fluorescence Lifetime: To understand its excited-state dynamics.

  • Photostability: To assess its suitability for long-term single-molecule observation.

  • Environmental Sensitivity: To explore its potential as a reporter of local conformational changes.

Conclusion and Future Outlook

The field of single-molecule fluorescence is continually advancing, driven by the development of novel fluorescent probes with enhanced performance. Fluorescent nucleobase analogs like ABN and the tC family represent the cutting edge, offering high brightness, photostability, and intimate reporting of nucleic acid biology. While the industry-standard cyanine dyes remain valuable tools, their limitations necessitate the exploration of new alternatives.

This compound stands as an intriguing yet enigmatic candidate. Its small size and synthetic accessibility make it an attractive target for development as a minimally perturbing fluorescent probe. However, without a thorough characterization of its photophysical properties, its potential remains unrealized. This guide serves as a call to the research community to undertake the necessary studies to illuminate the fluorescence characteristics of this compound. Should it prove to be a bright and stable fluorophore, it could become a valuable addition to the growing toolkit of probes for single-molecule research, offering a unique window into the intricate dance of biological molecules.

References

  • Hirschfeld, T. Optical microscopic observation of single small molecules. Applied Optics. 15, 2965-2966 (1976).
  • Sandin, P. et al. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield. Nucleic Acids Research. 34, 5747-5753 (2006).
  • Samaan, G. N. et al. Single-molecule fluorescence detection of a tricyclic nucleoside analogue. Journal of the American Chemical Society. 140, 11264-11267 (2018).
  • Samaan, G. N. et al. Single-molecule detection of oligonucleotides using the fluorescent nucleobase analogue ABN. Chemical Science. 16, 2549-2557 (2025).
  • Glen Research. tC, tCo and tCnitro: Tricyclic Cytosine Probes of DNA and RNA Structure. The Glen Report. 22.1, 1-4 (2010).
  • Geddes, C. D. & Lakowicz, J. R. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles. Journal of Fluorescence. 12, 121-129 (2002).
  • Barr, P. J., Jones, A. S. & Walker, R. T. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Nucleic Acids Research. 3, 2845-2849 (1976).
  • Barr, P. J., Jones, A. S. & Walker, R. T. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Semantic Scholar. [Link]
  • Sela, M., Schechter, B., Schechter, I. & Borek, F. Divergent synthesis of 5-substituted pyrimidine 2′-deoxynucleosides and their incorporation into oligodeoxynucleotides for the survey of uracil DNA glycosylases. Chemical Science. 4, 494-502 (2013).
  • American Chemical Society. Fluorescent nucleoside analogues with new properties. ACS Fall 2025. [Link]
  • Purse, B. W., Samaan, G. N. & Lee, Y. Fluorescence Turn-On Sensing of DNA Duplex Formation by a Tricyclic Cytidine Analogue. Journal of the American Chemical Society. 136, 1338-1341 (2014).
  • Bleackley, R. C., Jones, A. S. & Walker, R. T. The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research. 2, 683-690 (1975).
  • Lönnberg, T. Synthesis of 5′-O-Phosphoramidites with a Photolabile 3′-O-Protecting Group. Current Protocols in Nucleic Acid Chemistry. 12.3.1-12.3.15 (2003).
  • Lartia, R., Adamo, M. & Gissot, A. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis. ACS Omega. 7, 10834-10843 (2022).
  • Santra, M. & Maiti, S. A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. (2023).
  • ResearchGate.
  • MDPI. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. 27, 2683 (2022).
  • MDPI. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). International Journal of Molecular Sciences. 24, 4165 (2023).
  • National Center for Biotechnology Information. A computational study on the photophysics of methylpheophorbide a. Physical Chemistry Chemical Physics. 24, 16421-16430 (2022).
  • National Center for Biotechnology Information. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. The Journal of Physical Chemistry A. 128, 2273-2285 (2024).
  • National Center for Biotechnology Information. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. Scientific Reports. 12, 5462 (2022).
  • National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Fluorescent Nucleoside Analogs: Benchmarking 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Isomorphic Reporters in Nucleic Acid Research

In the intricate world of molecular biology, understanding the structure, dynamics, and interactions of DNA and RNA is paramount. While the canonical nucleobases are superb carriers of genetic information, their intrinsic fluorescence is exceptionally low, rendering them effectively "dark" to one of the most powerful biophysical techniques available: fluorescence spectroscopy.[1][2] This limitation has driven the development of fluorescent nucleoside analogs (FNAs)—molecular mimics of natural nucleosides endowed with emissive properties.[3][4]

An ideal FNA should be isomorphic and isofunctional , meaning it should faithfully replicate the size, shape, and pairing properties of the natural base it replaces, thereby causing minimal perturbation to the nucleic acid structure.[1][5] Furthermore, its photophysical properties—such as emission wavelength, quantum yield, and fluorescence lifetime—should be highly sensitive to its local microenvironment. This responsiveness allows researchers to translate subtle conformational changes into measurable optical signals.[1][6]

This guide provides a comparative analysis of 5-Cyanouracil (5-CNU) against established and widely-used fluorescent nucleoside analogs. While 5-CNU is a valuable heterocyclic building block in medicinal chemistry for synthesizing antiviral and anticancer agents, its application as a fluorescent probe is less documented.[7][8][9] Here, we will evaluate its potential by benchmarking it against the workhorses of the field: 2-Aminopurine, Pyrrolo-dC, and the tricyclic cytosine family.

Competitor Deep Dive: The Established Fluorescent Analogs

Before assessing this compound, it is essential to understand the performance of the current gold-standard probes.

2-Aminopurine (2-AP): The Veteran Probe

As a fluorescent isomer of adenine, 2-aminopurine is arguably the most widely used FNA for studying DNA structure and protein-DNA interactions.[10] Its utility stems not from high intrinsic brightness, but from its exquisite sensitivity to its environment.

  • Mechanism of Action: The fluorescence of 2-AP is strongly quenched when it is stacked within a DNA duplex.[11][12][13] Any process that disrupts this stacking, such as local melting, protein binding, or enzymatic base flipping, results in a dramatic increase in fluorescence intensity.[12] This "light-up" response provides a direct signal of conformational change.

  • Key Features:

    • Minimal Perturbation: 2-AP is structurally very similar to adenine and forms a stable base pair with thymine, causing only minor destabilization of the DNA duplex.[13]

    • Selective Excitation: Its absorption maximum (~305 nm) is red-shifted compared to natural bases, allowing for selective excitation without significant background from the DNA itself or aromatic amino acids in proteins.[13]

    • Proven Track Record: It has been successfully used to study DNA polymerases, methyltransferases, and helicases.[10][12]

Pyrrolo-dC: The Sensitive Cytidine Analog

Pyrrolo-deoxycytidine (Pyrrolo-dC) is a fluorescent analog of dC that maintains the natural Watson-Crick hydrogen bonding face, allowing it to pair specifically with guanine.[14][15]

  • Mechanism of Action: Similar to 2-AP, Pyrrolo-dC's fluorescence is highly sensitive to its hybridization state. Its emission is significantly quenched in a double-stranded environment, particularly when paired with guanine, but is bright in single-stranded DNA.[15][16] This makes it an excellent probe for monitoring DNA melting, hybridization, and strand invasion events.[15][17]

  • Key Features:

    • High Fidelity: It codes as a normal dC, is well tolerated by DNA and RNA polymerases, and does not significantly alter duplex melting temperature.[14][16]

    • Favorable Spectra: Its excitation and emission are further to the red compared to 2-AP, which helps to reduce background fluorescence from proteins.[14][16]

    • Mismatch Detection: The fluorescence of Pyrrolo-dC can vary depending on the identity of a mismatched base partner, allowing it to be used in SNP detection.[14][15]

Tricyclic Cytosine Analogs (tCO, tC): The Bright Performers

For applications demanding high photon output, such as single-molecule studies, brightness is paramount. The tricyclic cytosine family, including tCO and tC, addresses this need.

  • Mechanism of Action: These analogs extend the aromatic system of cytosine, resulting in high fluorescence quantum yields that are often insensitive to quenching from base stacking. This makes them function more like a stable fluorescent label rather than a dynamic environmental probe.

  • Key Features:

    • Exceptional Brightness: Many members of this family are among the brightest known FNAs, making them detectable at the single-molecule level.[18]

    • Photostability: Their rigid, fused-ring structure often imparts greater resistance to photobleaching compared to other analogs.

    • FRET Applications: Their high quantum yields and distinct spectral properties make them excellent donors or acceptors in Fluorescence Resonance Energy Transfer (FRET) experiments.

Performance Benchmark: this compound vs. The Field

The primary challenge in evaluating this compound as a fluorescent probe is the limited availability of published photophysical data in a nucleic acid context. It is primarily known as a synthetic intermediate.[7][9][19] However, we can infer its potential by examining its structure and comparing it to related compounds like 5-Fluorouracil (5-FU), which does exhibit weak fluorescence.[20] The cyano (-C≡N) group at the 5-position is an electron-withdrawing group that can influence the electronic properties of the pyrimidine ring.

Quantitative Comparison of Photophysical Properties

The table below summarizes the key photophysical parameters for the benchmark analogs. Data for this compound is estimated or noted as not available (N/A) due to a lack of specific studies on its use as an FNA.

ParameterThis compound (inferred)2-Aminopurine (2-AP)Pyrrolo-dCtCO
Structure Uracil + Cyano GroupPurine IsomerFused-Ring CytidineFused-Ring Cytidine
λabs (nm) ~270-280 (estimated)~305~350~388
λem (nm) N/A (likely < 400 nm)~370~460~483
Quantum Yield (ΦF) Very Low (estimated)~0.68 (free nucleoside), <0.01 (in dsDNA)~0.21 (ssDNA), ~0.03 (dsDNA)~0.20 (in dsDNA)
Key Feature Chemical Reactivity[7]High Environmental Sensitivity[10][13]High Environmental Sensitivity[14][16]High Brightness
Primary Use Case Synthetic Chemistry[9]Probing Conformational Changes[12]Hybridization & Mismatch Detection[15]FRET & Single-Molecule Imaging

Data compiled from multiple sources.[10][13][14][16][18] Quantum yields are highly dependent on the local sequence and environment.

Expert Analysis:

Based on its structure, this compound's absorption and emission are likely to be in the UV range, close to that of natural DNA, making selective excitation difficult. The simple modification with a cyano group is unlikely to produce the significant red-shift and high quantum yield seen in highly conjugated systems like Pyrrolo-dC or tCO. Its primary value lies in its chemical handle (the cyano group) for further modifications rather than in its intrinsic fluorescence.[7]

In contrast, 2-AP and Pyrrolo-dC are purpose-built to be "reporters." Their value comes from the dramatic change in their fluorescence upon interaction, a property known as environmental sensitivity.[21][22] tCO, on the other hand, is designed to be a consistently bright and stable emitter. 5-CNU, in its unmodified form, appears to excel at neither of these core functions.

Experimental Protocols & Methodologies

To empirically validate the performance of any new FNA, a standardized set of experiments is required. The causality behind these protocols is to isolate and quantify the key performance metrics: environmental sensitivity and brightness.

Protocol 1: Assessing Environmental Sensitivity

This protocol quantifies the change in fluorescence intensity of an FNA upon hybridization, a critical measure of its utility as a structural probe.

Methodology:

  • Oligonucleotide Synthesis: Synthesize two DNA oligonucleotides using standard phosphoramidite chemistry.

    • Probe Strand: 5'-GCA GTC (X) GCA GTC-3', where (X) is the fluorescent nucleoside analog (e.g., 5-CNU, 2-AP, Pyrrolo-dC).

    • Complementary Strand: 5'-GAC TGC (Y) GAC TGC-3', where (Y) is the natural base that pairs with the analog's parent base (e.g., A for U, T for 2-AP, G for Pyrrolo-dC).

  • Sample Preparation:

    • Resuspend both strands in a buffered solution (e.g., 10 mM Phosphate Buffer, 100 mM NaCl, pH 7.2).

    • Determine the concentration of each strand using UV-Vis absorbance at 260 nm.

    • Prepare three samples for fluorescence measurement:

      • Sample A: Probe Strand only (1 µM).

      • Sample B: Complementary Strand only (1 µM) (serves as a background control).

      • Sample C: Probe Strand (1 µM) + Complementary Strand (1.1 µM) (to ensure full hybridization).

  • Annealing: Heat Sample C to 95°C for 5 minutes and allow it to cool slowly to room temperature to form the duplex.

  • Fluorescence Spectroscopy:

    • Using a fluorometer, measure the emission spectrum for all three samples. Excite each sample at its specific λabs.

    • Record the peak emission intensity for Sample A (IssDNA) and Sample C (IdsDNA).

  • Data Analysis:

    • Calculate the Quenching Ratio (QR) or Turn-On Ratio: QR = IssDNA / IdsDNA.

    • Interpretation: A high QR (>5) indicates strong environmental sensitivity, making the probe excellent for hybridization assays (e.g., 2-AP, Pyrrolo-dC). A QR near 1 suggests the probe is insensitive to hybridization and may be better suited as a static label (e.g., tCO).

Visualization of Experimental Concepts

G cluster_0 Single-Stranded DNA (ssDNA) cluster_1 Double-Stranded DNA (dsDNA) ssDNA FNA is Unstacked and Solvent-Exposed ss_result High Fluorescence ssDNA->ss_result Excitation dsDNA FNA is Stacked Within the Helix ssDNA->dsDNA Hybridization / Melting ds_result Quenched Fluorescence dsDNA->ds_result Excitation

Caption: Conformational states of an environmentally sensitive fluorescent nucleoside analog (FNA).

G start Select FNAs (5-CNU, 2-AP, Pyrrolo-dC) synth Synthesize Oligonucleotides (Site-Specific Incorporation) start->synth purify HPLC Purification & Quantification synth->purify spec Measure Photophysical Properties (Absorbance, Emission, Quantum Yield) purify->spec ss_dna Analyze Single-Strand (ssDNA) spec->ss_dna ds_dna Analyze Double-Strand (dsDNA) spec->ds_dna compare Calculate Quenching Ratio & Relative Brightness ss_dna->compare ds_dna->compare end Rank Analogs by Performance Metric (Sensitivity vs. Brightness) compare->end

Caption: Experimental workflow for benchmarking fluorescent nucleoside analogs.

Conclusion and Recommendation

This comparative guide demonstrates that the utility of a fluorescent nucleoside analog is defined by its intended application.

  • For Probing Dynamics: When the goal is to monitor conformational changes, hybridization events, or protein interactions, 2-Aminopurine and Pyrrolo-dC remain the superior choices. Their fluorescence is a dynamic reporter of the local environment, offering a high signal-to-noise ratio for detecting structural transitions.[10][12][14][15]

  • For Imaging and Labeling: When a bright, stable signal is required for applications like FRET or single-molecule tracking, analogs from the tricyclic cytosine family are more appropriate due to their high, environment-insensitive quantum yields.[18]

  • Regarding this compound: Based on our analysis, This compound is not an effective off-the-shelf fluorescent nucleoside analog . Its likely photophysical properties (UV emission, low quantum yield) make it unsuitable for modern biological fluorescence applications, which demand visible-light probes to minimize background and photodamage. Its established role is as a precursor in organic synthesis, where its cyano group provides a versatile reaction site.[7][9]

Final Recommendation: Researchers requiring fluorescent probes for nucleic acid studies should select from the well-characterized families of analogs like 2-AP, Pyrrolo-dC, or tCO. The choice among them should be dictated by the specific experimental question: environmental sensitivity or raw signal brightness. While the exploration of new fluorophores is a vital field of research, this compound would require significant chemical modification to transform it from a synthetic building block into a competitive fluorescent reporter.

References

  • Rachofsky, E. L., Osman, R., & Ross, J. B. (2001). 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface. Biochemistry, 40(4), 946-956.
  • Glen Research. (2003). Pyrrolo-C - A Fluorescent Nucleoside Base Analogue That Codes Efficiently as C. Glen Report, 16.1. [Link]
  • Tor, Y., & Sinkeldam, R. W. (2014). Isomorphic Fluorescent Nucleosides. Accounts of Chemical Research, 47(3), 834-844. [Link]
  • Glen Research. (2003). PYRROLO-C - A FLUORESCENT NUCLEOSIDE BASE ANALOGUE THAT CODES EFFICIENTLY AS C. Glen Research. [Link]
  • Sethi, R. K., & Johnson, K. A. (2012). Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates. Journal of Biological Chemistry, 287(33), 27624-27635. [Link]
  • Bio-Synthesis Inc. (2024). The fluorescent analog Pyrrolo-dC allows the study of modified oligonucleotides. Bio-Synthesis Inc. News. [Link]
  • Holz, B., Klimasauskas, S., Serva, S., & Weinhold, E. (1998). 2-Aminopurine as a fluorescent probe for DNA base flipping by methyltransferases. Nucleic Acids Research, 26(4), 1076-1083. [Link]
  • Jean, J. M., & Hall, K. B. (2015). 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. Quarterly Reviews of Biophysics, 48(2), 243-283. [Link]
  • Noé, M. S., Ríos, A. C., & Tor, Y. (2012). Design, Synthesis, and Spectroscopic Properties of Extended and Fused Pyrrolo-dC and Pyrrolo-C Analogs. The Journal of organic chemistry, 77(12), 5247-5256. [Link]
  • Jean, J. M., & Hall, K. B. (2015). 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. Quarterly Reviews of Biophysics, 48(2), 243-283. [Link]
  • Hawkins, M. E. (2001). Fluorescent Nucleoside Analogues as DNA Probes. Methods in Molecular Biology, 164, 1-14.
  • Lee, J. H., Park, J. H., & Kim, B. H. (2017). Pyrrolo-dC modified duplex DNA as a novel probe for the sensitive assay of base excision repair enzyme activity. Biosensors & Bioelectronics, 98, 210-214. [Link]
  • American Chemical Society. (2025). Fluorescent nucleoside analogues with new properties. ACS Fall 2025. [Link]
  • Xu, W., Chan, K. M., & Kool, E. T. (2017). Fluorescent nucleobases as tools for studying DNA and RNA. Nature chemistry, 9(11), 1043-1055. [Link]
  • Tor, Y. (2014). Isomorphic Fluorescent Nucleosides. Accounts of chemical research, 47(3), 834-844. [Link]
  • Al-Mugheed, A. A. (2012). Design and Synthesis of Novel Fluorescent Nucleoside Analogues. Digital Commons @ DU. [Link]
  • ResearchGate. (2025). Fluorescent Nucleoside Analogs: Probes for Investigating Nucleic Acid Structure and Function. Request PDF. [Link]
  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of medicinal chemistry, 20(7), 974-976. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Vdovin, V., et al. (2013). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PLoS ONE, 8(4), e61822. [Link]
  • ResearchGate. (2016). Environmental sensitivity of the fluorescence decay (fluorescence...). Download Scientific Diagram. [Link]
  • National Center for Biotechnology Information. (n.d.). Theranostic Fluorescent Probes. PubMed Central. [Link]
  • National Institutes of Health. (n.d.). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. NIH. [Link]
  • ACS Publications. (2024). Theranostic Fluorescent Probes. Chemical Reviews. [Link]
  • Office of Scientific and Technical Information. (n.d.). Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity. OSTI.GOV. [Link]
  • National Institutes of Health. (n.d.). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. PubMed Central. [Link]
  • ResearchGate. (n.d.). Fluorescence spectra of 5FU in deionized water (concentration of 5 ×...
  • PubMed Central. (2015). Recognition- and Reactivity-Based Fluorescent Probes for Studying Transition Metal Signaling in Living Systems. NIH. [Link]
  • MDPI. (2023). Structures and Applications of Nucleic Acid-Based Micelles for Cancer Therapy. MDPI. [Link]
  • ResearchGate. (n.d.). Fluorescence quantum yields (±10%), lifetimes (±0.1 ns), rate constants...
  • ResearchGate. (n.d.). 5-Chlorouracil, a Marker of DNA Damage from Hypochlorous Acid during Inflammation.
  • University of Nebraska - Lincoln. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold. UNL Digital Commons. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2021). Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. MDPI. [Link]
  • National Institutes of Health. (2011). cyanine fluorophore derivatives with enhanced photostability. PubMed Central. [Link]
  • PubMed. (2023). Fluorescent Properties of Cyanine Dyes As a Matter of the Environment.

Sources

A Comparative Guide to In Vivo Imaging: 5-Cyanouracil vs. Cy5-Labeled Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of in vivo imaging, the choice of a fluorescent probe is paramount to the success of experimental outcomes. An ideal probe should exhibit high brightness, photostability, and biocompatibility, along with efficient targeting and clearance. This guide provides a comprehensive comparison of two prominent classes of fluorescent labels: the small, versatile 5-Cyanouracil (5-CU) and the widely-used, far-red emitting Cy5 cyanine dye. Through an in-depth analysis of their photophysical properties, in vivo performance, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate probe for their specific in vivo imaging needs.

The decision between a small molecule reporter like 5-CU and a larger, well-established dye such as Cy5 involves a trade-off between minimizing steric hindrance and maximizing fluorescent signal. This guide will delve into the nuances of these choices, supported by experimental data and protocols, to provide a clear and objective comparison.

Section 1: Comparative Analysis of Core Properties

A thorough evaluation of a fluorescent probe's performance begins with its fundamental photophysical and chemical characteristics. This section compares this compound and Cy5 across several key parameters.

Photophysical Properties

The brightness and spectral characteristics of a fluorophore are critical for achieving a high signal-to-noise ratio in in vivo imaging.

PropertyThis compound (5-CU)Cy5Source(s)
Excitation Max (λex) ~310 nm~649 nm[1]
Emission Max (λem) ~380 nm~666 nm[1]
Molar Extinction Coefficient (ε) ~7,000 M⁻¹cm⁻¹ (estimated)250,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) Not widely reported for imaging applications~0.2 - 0.27[3]
Brightness (ε x Φ) LowerHighN/A

Key Insights:

  • Cy5 stands out for its exceptional brightness, a product of its very high molar extinction coefficient and good quantum yield.[4] This makes it highly suitable for detecting low-abundance targets in vivo.

  • This compound , a significantly smaller molecule, has its absorption and emission in the UV range, which can be a limitation for in vivo applications due to lower tissue penetration and higher autofluorescence at these wavelengths. Its extinction coefficient is considerably lower than that of Cy5.

Chemical and In Vivo Stability

The stability of a probe in a biological environment is crucial for longitudinal studies and accurate quantification.

  • This compound: As a modified nucleobase, 5-CU can be incorporated into nucleic acids.[5][6] Its stability in vivo is therefore dependent on the stability of the labeled biomolecule. However, free 5-CU may be subject to metabolic pathways for uracil.

  • Cy5: Cyanine dyes, including Cy5, are known for their good photostability.[4] However, their in vivo stability can be influenced by the labeled biomolecule and the biological environment. Studies have shown that both Cy5-peptide conjugates can be degraded in plasma within minutes.[7] Covalent conjugation of photostabilizers like cyclooctatetraene (COT) to Cy5 has been shown to dramatically enhance its photostability.[8][9]

Cell and Tissue Permeability

The ability of a probe to cross cellular membranes and penetrate tissues is a key determinant of its utility for in vivo imaging.

  • This compound: As a small molecule resembling a natural nucleobase, 5-CU is expected to have good cell permeability. However, its parent compound, 5-fluorouracil, is known for good aqueous solubility but poor permeability, which can be improved through cocrystallization.[10][11][12]

  • Cy5: The cell permeability of Cy5 is generally considered poor due to its hydrophilic sulfonate groups.[13] However, modifications such as conjugation to cell-penetrating peptides or the use of less hydrophilic variants can improve its cellular uptake.[7] Some studies suggest that Cy5 and its derivatives can enter cells via passive diffusion and may localize to mitochondria.[14]

Section 2: In Vivo Imaging Performance

The ultimate test of a fluorescent probe is its performance in a living organism. This section examines the in vivo imaging capabilities of 5-CU and Cy5-labeled probes.

Signal-to-Background Ratio and Tissue Penetration
  • This compound: The UV excitation and emission of 5-CU limit its application for deep-tissue in vivo imaging due to significant light scattering and absorption by tissues, leading to a lower signal-to-background ratio.

  • Cy5: Operating in the far-red to near-infrared (NIR) window (650-900 nm), Cy5-labeled probes offer significant advantages for in vivo imaging.[15] This spectral range minimizes tissue autofluorescence and allows for deeper tissue penetration, resulting in a higher signal-to-background ratio.[16]

Biodistribution and Clearance
  • This compound: The biodistribution of 5-CU will be largely dictated by the molecule it is conjugated to. As a small molecule, free 5-CU is likely to be rapidly cleared by the kidneys.

  • Cy5: The biodistribution of Cy5-labeled probes is highly dependent on the targeting moiety. For instance, Cy5.5-labeled peptides have shown rapid tumor targeting and fast clearance from muscle tissue.[17][18] However, accumulation in organs like the liver and kidneys is also observed.[19] Free Cy5 is also subject to renal clearance.[20]

Targeting Specificity

Both 5-CU and Cy5 are labeling agents and their targeting specificity is conferred by the molecule they are attached to, such as antibodies, peptides, or nanoparticles.

  • Cy5-labeled probes have been successfully used to target a variety of in vivo targets, including tumors and specific cell surface receptors.[17][18][19][21]

Section 3: Experimental Protocols

To provide a practical context, this section outlines standardized protocols for labeling biomolecules with Cy5. Due to the limited information on 5-CU as a fluorescent imaging probe, a specific labeling protocol is not provided.

Protocol for Cy5 Labeling of Proteins (Amine-Reactive)

This protocol is for labeling primary amines (e.g., on lysine residues) with a Cy5 NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • Cy5 NHS Ester (e.g., Cyanine 5, SE)

  • DMSO (anhydrous)

  • 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Spin Desalting Columns

  • Elution Buffer

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[22][23] If necessary, perform a buffer exchange using a spin desalting column.

  • Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.[24]

  • Labeling Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to 8.5-9.0.[23]

    • Add the dissolved Cy5 NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[23][24]

  • Purification: Remove unreacted dye using a spin desalting column according to the manufacturer's instructions.[23]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~650 nm.

Protocol for Cy5 Labeling via Click Chemistry

This protocol is for labeling alkyne-modified biomolecules with a Cy5-azide derivative.[25][26]

Materials:

  • Alkyne-modified biomolecule

  • Cy5-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., PBS)

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer.

    • Dissolve Cy5-azide in DMSO to a concentration of 10 mM.

    • Prepare a 20 mM stock of CuSO₄ in water.

    • Prepare a 100 mM stock of sodium ascorbate in water (freshly made).

    • Prepare a 50 mM stock of THPTA or TBTA in DMSO/water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule, Cy5-azide (typically at a 5-10 fold molar excess), and the copper-ligand complex (pre-mixed CuSO₄ and THPTA/TBTA).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate.

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled biomolecule using size exclusion chromatography or dialysis to remove the catalyst and excess dye.

Section 4: Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification & Analysis p_sol Protein Solution (2-10 mg/mL) buffer_ex Buffer Exchange (if needed) p_sol->buffer_ex ph_adj Adjust pH to 8.5-9.0 buffer_ex->ph_adj dye_prep Prepare Cy5 NHS Ester in DMSO mix Mix Protein and Dye dye_prep->mix ph_adj->mix incubate Incubate 1 hr at RT (in dark) mix->incubate purify Purify via Spin Column incubate->purify analyze Determine DOL (A280/A650) purify->analyze

Caption: Workflow for Amine-Reactive Cy5 Labeling of Proteins.

G cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_purification Purification alkyne_bio Alkyne-modified Biomolecule mix_reactants Combine Reactants alkyne_bio->mix_reactants cy5_azide Cy5-azide cy5_azide->mix_reactants catalyst Cu(II) + Ligand catalyst->mix_reactants reducer Sodium Ascorbate initiate Add Ascorbate to Initiate reducer->initiate mix_reactants->initiate incubate Incubate 1-4 hrs at RT (in dark) initiate->incubate purify_sec Purify via Size Exclusion Chromatography incubate->purify_sec

Caption: Workflow for Cy5 Labeling via Click Chemistry.

Conclusion

The choice between this compound and Cy5-labeled probes for in vivo imaging is a clear one for most applications. Cy5's superior photophysical properties, including its high brightness and far-red emission, make it the preferred choice for in vivo studies requiring deep tissue penetration and a high signal-to-background ratio.[4][15] Its versatility in labeling various biomolecules through well-established protocols further solidifies its position as a go-to fluorophore for in vivo imaging.

While this compound's small size is advantageous in minimizing potential steric hindrance, its UV excitation and emission spectra pose significant challenges for in vivo applications. Its utility may be more pronounced in specific biochemical or cellular assays where its unique properties as a nucleobase analog can be leveraged.

Ultimately, the selection of a fluorescent probe should be guided by the specific requirements of the experiment, including the nature of the target, the desired imaging depth, and the required sensitivity. For most in vivo imaging scenarios, the advantages offered by Cy5 and other far-red cyanine dyes are compelling.

References

  • baseclick GmbH.
  • Optica Publishing Group. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging. [Link]
  • Jena Bioscience. Cy5 Protein Labeling Kit. [Link]
  • Assay Genie. Protein Cy5 Labeling Kit (#BN01056). [Link]
  • PMC. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors. [Link]
  • ResearchGate. In vivo imaging specificity investigation of Cy5-S6. Tumor-bearing mice... [Link]
  • ACS Publications. Uptake and Fate of Fluorescently Labeled DNA Nanostructures in Cellular Environments. [Link]
  • PubMed Central. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging. [Link]
  • The Royal Society of Chemistry.
  • PubMed Central.
  • bioRxiv. A Novel Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging in Neurotoxic Conditions and In Vivo Brain Studies. [Link]
  • ResearchGate. In vivo biodistribution of free Cy5, Cy5-labeled NPs and Cy5-labeled... [Link]
  • PMC. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. [Link]
  • RSC Publishing. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes. [Link]
  • PubMed.
  • BIO Web of Conferences.
  • PubMed Central. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. [Link]
  • PMC.
  • NIH. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. [Link]
  • PubChem. This compound. [Link]
  • Glen Research.
  • Bohrium.
  • CrystEngComm (RSC Publishing). Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study. [Link]
  • PMC. cyanine fluorophore derivatives with enhanced photostability. [Link]
  • ResearchGate.
  • Interchim.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • ACS Publications. Spectral Fine Tuning of Cyanine Dyes: Electron Donor- Acceptor Substituted Analogues of Thiazole Orange. [Link]

Sources

Assessing the Impact of 5-Cyanouracil Incorporation on Nucleic Acid Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of modified oligonucleotides is paramount for enhancing therapeutic efficacy and diagnostic specificity. The introduction of non-canonical bases, such as 5-Cyanouracil (5-CNU), offers a tantalizing prospect for modulating the biophysical properties of DNA and RNA. The electron-withdrawing nature of the cyano group at the C5 position of uracil suggests a potential to alter base pairing energetics, duplex stability, and resistance to enzymatic degradation.[1]

This guide provides a comprehensive framework for assessing the impact of 5-CNU incorporation on nucleic acid stability. We will delve into the core experimental methodologies required for a thorough biophysical characterization: thermal melting analysis (Tm), circular dichroism (CD) spectroscopy, and nuclease resistance assays. While direct, peer-reviewed comparative data for 5-CNU is emerging, we will draw upon established principles and data from analogous 5-substituted pyrimidines to illustrate the expected outcomes and guide your experimental design. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and insightful investigation into your 5-CNU modified oligonucleotides.

The Scientific Imperative: Why Assess the Stability of 5-CNU Modified Nucleic Acids?

The stability of a nucleic acid duplex is a critical determinant of its biological function. For antisense oligonucleotides, siRNAs, and therapeutic aptamers, enhanced stability can lead to improved target affinity, longer in vivo half-life, and reduced off-target effects.[2] Conversely, for applications requiring transient binding or enzymatic processing, a nuanced understanding of how a modification like 5-CNU alters stability is essential.

The primary parameters we will investigate are:

  • Thermal Stability (Tm): A direct measure of the energy required to denature a nucleic acid duplex. It provides insights into the strength of base pairing and stacking interactions.

  • Conformational Integrity (CD Spectroscopy): Elucidates the secondary structure of the nucleic acid, ensuring that the modification does not induce unintended conformational changes (e.g., from B-form to Z-form DNA).[3]

  • Enzymatic Stability (Nuclease Resistance): Assesses the oligonucleotide's resilience to degradation by cellular nucleases, a key factor for in vivo applications.[4]

Thermal Stability Assessment: Quantifying the Impact of 5-CNU on Duplex Formation

Thermal melting analysis is the gold-standard for determining the stability of a nucleic acid duplex. The melting temperature (Tm) is defined as the temperature at which 50% of the duplex molecules have dissociated into single strands.[5] By comparing the Tm of a 5-CNU modified duplex to its unmodified counterpart, we can quantify the energetic contribution of this modification.

Comparative Data for 5-Substituted Pyrimidines

While specific Tm data for 5-CNU is not yet widely published, studies on other 5-substituted uracils provide valuable context. For instance, the incorporation of 5-chlorouracil (ClU), another electron-withdrawing modification, has been shown to have a modest impact on the Tm of a ClU-A base pair compared to a T-A base pair. However, when mismatched with guanine, the ClU-G mispair is significantly less stable.[6] This suggests that the stabilizing or destabilizing effect of 5-CNU may be sequence-dependent.

ModificationBase PairChange in Tm (ΔTm) vs. T-AReference
5-Chlorouracil (ClU)ClU-ANot significantly different[6]
5-Chlorouracil (ClU)ClU-GSubstantially less stable[6]
Experimental Protocol: Thermal Melting Analysis

This protocol outlines the determination of Tm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

Materials:

  • Lyophilized unmodified and 5-CNU modified oligonucleotides (HPLC-purified)

  • Complementary DNA or RNA strand

  • Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-transparent cuvettes (1 cm path length)

Methodology:

  • Oligonucleotide Preparation:

    • Resuspend lyophilized oligonucleotides in nuclease-free water to create 100 µM stock solutions.

    • Quantify the concentration of each stock solution by measuring the absorbance at 260 nm (A260).

  • Duplex Annealing:

    • In a microcentrifuge tube, combine equimolar amounts of the modified or unmodified oligonucleotide and its complementary strand in Melting Buffer to a final duplex concentration of 1-5 µM.

    • Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Allow the solution to slowly cool to room temperature over several hours to facilitate proper annealing.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program the Peltier temperature controller to ramp the temperature from a starting point well below the expected Tm (e.g., 25°C) to a temperature well above it (e.g., 95°C) at a rate of 0.5-1°C per minute.

  • Data Acquisition:

    • Blank the spectrophotometer with Melting Buffer.

    • Transfer the annealed duplex solution to a cuvette and place it in the temperature-controlled cell holder.

    • Initiate the temperature ramp and record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

    • The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.

    • Calculate the ΔTm by subtracting the Tm of the unmodified duplex from the Tm of the 5-CNU modified duplex.

Logical Flow of Thermal Stability Analysis

Thermal_Stability_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Oligo_Prep Oligonucleotide Quantification & Dilution Annealing Duplex Annealing (Heat & Slow Cool) Oligo_Prep->Annealing Spectro_Setup Spectrophotometer Setup (260 nm, Temp Ramp) Annealing->Spectro_Setup Data_Acq Data Acquisition (Abs vs. Temp) Spectro_Setup->Data_Acq Melting_Curve Generate Melting Curve Data_Acq->Melting_Curve First_Derivative Calculate First Derivative Melting_Curve->First_Derivative Tm_Determination Determine Tm First_Derivative->Tm_Determination Delta_Tm Calculate ΔTm (Modified vs. Unmodified) Tm_Determination->Delta_Tm

Caption: Workflow for Thermal Stability Analysis.

Conformational Analysis: Ensuring Structural Integrity with Circular Dichroism Spectroscopy

CD spectroscopy is a powerful technique for probing the secondary structure of nucleic acids.[7] Different DNA and RNA conformations (e.g., A-form, B-form, Z-form) exhibit distinct CD spectra. By comparing the CD spectrum of a 5-CNU modified oligonucleotide to its unmodified control, we can determine if the modification induces any significant conformational changes.

Expected Spectral Signatures
  • B-form DNA: Characterized by a positive band around 275 nm and a negative band around 245 nm.

  • A-form DNA/RNA: Shows a strong positive band around 260 nm and a deep negative band around 210 nm.

  • Z-form DNA: Exhibits an inverted spectrum compared to B-form, with a negative band near 290 nm and a positive band around 260 nm.

Any significant deviation from the expected B-form spectrum for a DNA duplex upon 5-CNU incorporation would indicate a conformational perturbation.

Experimental Protocol: Circular Dichroism Spectroscopy

Materials:

  • Annealed duplexes from the thermal melting experiment (1-5 µM)

  • Melting Buffer (or a low-salt CD buffer if required)

  • Quartz cuvette with a 1 cm path length

  • Spectropolarimeter

Methodology:

  • Instrument Setup:

    • Purge the spectropolarimeter with nitrogen gas.

    • Set the instrument to scan from a high wavelength (e.g., 320 nm) to a low wavelength (e.g., 200 nm).

    • Set the scanning speed, bandwidth, and number of accumulations as per the instrument's recommendations for nucleic acid analysis.

  • Baseline Correction:

    • Record a baseline spectrum of the buffer alone in the cuvette.

  • Sample Measurement:

    • Rinse the cuvette with the annealed duplex solution and then fill it.

    • Record the CD spectrum of the sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity to normalize for concentration and path length.

  • Comparative Analysis:

    • Overlay the spectra of the unmodified and 5-CNU modified duplexes for direct comparison.

Logical Flow of Conformational Analysis

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Annealed_Duplex Use Annealed Duplex (from Tm experiment) Instrument_Setup Instrument Setup (N2 Purge, Wavelength Scan) Annealed_Duplex->Instrument_Setup Baseline Record Buffer Baseline Instrument_Setup->Baseline Sample_Scan Scan Sample Spectrum Baseline->Sample_Scan Baseline_Correction Baseline Subtraction Sample_Scan->Baseline_Correction Molar_Ellipticity Convert to Molar Ellipticity Baseline_Correction->Molar_Ellipticity Spectral_Comparison Overlay and Compare Spectra (Modified vs. Unmodified) Molar_Ellipticity->Spectral_Comparison

Caption: Workflow for CD Spectroscopy Analysis.

Nuclease Resistance: Evaluating the Longevity of 5-CNU Modified Oligonucleotides

For in vivo applications, the resistance of an oligonucleotide to degradation by nucleases is a critical parameter.[8] A nuclease resistance assay exposes the oligonucleotide to serum or specific nucleases, and the rate of degradation is monitored over time.

Comparative Context for Nuclease Resistance

Modifications to the phosphodiester backbone (e.g., phosphorothioates) and the sugar moiety (e.g., 2'-O-Methyl) are well-known to enhance nuclease resistance.[9] The impact of a base modification like 5-CNU is less predictable and requires empirical determination. It is plausible that the cyano group could sterically hinder the approach of nuclease enzymes, thereby conferring some degree of protection.

ModificationTypeRelative Nuclease Resistance
UnmodifiedBackboneLow
Phosphorothioate (PS)BackboneHigh
2'-O-Methyl (2'-OMe)SugarModerate-High
5'-Amino-ModifierTerminusHigh (vs. 5'-exonucleases)
This compound (5-CNU) Base To be determined
Experimental Protocol: Serum Nuclease Resistance Assay

This protocol uses gel electrophoresis to monitor the degradation of a 5'-radiolabeled oligonucleotide in the presence of fetal bovine serum (FBS).

Materials:

  • 5'-radiolabeled (e.g., ³²P) unmodified and 5-CNU modified oligonucleotides (PAGE purified)

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Formamide loading buffer

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager and cassettes

Methodology:

  • Reaction Setup:

    • For each oligonucleotide (unmodified and 5-CNU modified), prepare a master mix containing the oligonucleotide and nuclease-free water.

    • Prepare a series of tubes for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • At time zero, add FBS to the master mix to a final concentration of 10-50%.

    • Aliquot the reaction mixture into the time point tubes.

    • Incubate the reactions at 37°C.

  • Quenching the Reaction:

    • At each time point, remove the corresponding tube and quench the reaction by adding an equal volume of formamide loading buffer and immediately placing the tube on dry ice or in a -80°C freezer.

  • Gel Electrophoresis:

    • Heat the quenched samples at 95°C for 5 minutes before loading.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the loading dye has migrated an appropriate distance.

  • Visualization and Quantification:

    • Expose the gel to a phosphorimager screen.

    • Scan the screen and quantify the intensity of the full-length oligonucleotide band at each time point.

  • Data Analysis:

    • Plot the percentage of intact oligonucleotide versus time for both the unmodified and 5-CNU modified samples.

    • Determine the half-life (t₁/₂) of each oligonucleotide.

Logical Flow of Nuclease Resistance Assay

Nuclease_Resistance_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Oligo_Labeling 5'-Radiolabel Oligonucleotides Reaction_Setup Setup Incubation with Serum Oligo_Labeling->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Time_Points Collect & Quench Samples at Time Points Incubation->Time_Points PAGE Denaturing PAGE Time_Points->PAGE Visualization Phosphorimaging PAGE->Visualization Quantification Quantify Full-Length Band Visualization->Quantification Half_Life Calculate Half-Life (t½) Quantification->Half_Life

Caption: Workflow for Nuclease Resistance Assay.

Synthesis and Conclusion

The incorporation of 5-CNU into oligonucleotides can be achieved using standard phosphoramidite chemistry on an automated DNA synthesizer. The 5-cyano-2'-deoxyuridine phosphoramidite can be synthesized from 5-iodo-2'-deoxyuridine.[1]

References

  • Kypr, J., Kejnovská, I., Renciuk, D., & Vorlícková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. [Link]
  • Modulation of DNA thermal stability by C1.: The melting temperature... - ResearchGate. (n.d.).
  • pH-Dependent configurations of a 5-chlorouracil-guanine base pair - PubMed. (2009). Biochemistry, 48(49), 11657-11664. [Link]
  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. (2012). Sensors, 12(3), 3323-3347. [Link]
  • Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC. (2019). Molecules, 24(21), 3906. [Link]
  • Nuclease Resistance Modifications - Synoligo. (n.d.).
  • The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC. (1970). Biochemical Journal, 117(4), 781-783. [Link]
  • The Evolution of Antisense Oligonucleotide Chemistry—A Personal Journey - PMC. (2021). International Journal of Molecular Sciences, 22(9), 4813. [Link]

Sources

Validation of 5-Cyanouracil as a Non-Perturbative Probe for Cellular Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to track cellular processes in real-time without altering them is paramount. Metabolic labeling of nascent biomolecules, particularly RNA, has emerged as a powerful tool for understanding the dynamics of gene expression. The ideal probe for such studies is one that is readily incorporated by the cell's metabolic machinery, is non-toxic, and possesses a unique chemical handle for selective detection, all while being minimally perturbing to the natural state of the cell.

This guide provides an in-depth comparison of the established non-perturbative probe, 5-ethynyluracil (5-EU), with a critical evaluation of 5-Cyanouracil (5-CNU) as a potential, albeit unvalidated, alternative. We will delve into the mechanistic underpinnings of these probes, present a framework for their experimental validation, and discuss the causality behind experimental choices.

The Established Gold Standard: 5-Ethynyluracil (5-EU)

5-Ethynyluracil (5-EU) is a widely adopted uridine analog for the metabolic labeling of newly synthesized RNA.[1][2] Its utility stems from the presence of a terminal alkyne group, a bioorthogonal handle that does not interfere with cellular processes.

Mechanism of Action and Detection

Once introduced to cells, 5-EU is processed through the nucleotide salvage pathway and converted into 5-ethynyluridine triphosphate (5-EUTP). This analog is then incorporated into nascent RNA transcripts by RNA polymerases in place of the natural uridine triphosphate (UTP).

The detection of 5-EU-labeled RNA is achieved through a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1] This reaction forms a stable triazole linkage between the alkyne on the 5-EU and a fluorescently-labeled or biotinylated azide probe, allowing for visualization or enrichment of the newly synthesized RNA.

cluster_0 Cellular Environment cluster_1 Detection via Click Chemistry 5-EU 5-Ethynyluracil (5-EU) Salvage Pathway Nucleotide Salvage Pathway 5-EU->Salvage Pathway 5-EUTP 5-Ethynyluridine Triphosphate (5-EUTP) Salvage Pathway->5-EUTP RNA Polymerase RNA Polymerase 5-EUTP->RNA Polymerase Nascent RNA Nascent RNA with incorporated 5-EU RNA Polymerase->Nascent RNA Click Reaction CuAAC (Click Chemistry) Nascent RNA->Click Reaction Azide Probe Azide-Probe (e.g., Azide-Fluorophore) Azide Probe->Click Reaction Labeled RNA Labeled RNA Click Reaction->Labeled RNA

Caption: Workflow for 5-EU labeling and detection.

Advantages and Limitations

The primary advantage of 5-EU lies in its well-established protocols and the high efficiency and specificity of the click chemistry reaction for its detection. However, the introduction of the ethynyl group, while bioorthogonal, is not without potential perturbations. The steric bulk of the alkyne and the potential for the copper catalyst used in the click reaction to induce cellular toxicity are recognized limitations.

This compound (5-CNU): A Hypothetical Alternative

In the quest for even less perturbative probes, this compound (5-CNU) presents itself as an intriguing candidate. The cyano (-C≡N) group is smaller than the ethynyl (-C≡CH) group, which could theoretically lead to reduced steric hindrance and a lower potential for altering RNA structure and function.

The Uncharted Territory: Incorporation and Detection

A critical hurdle for the use of 5-CNU as a cellular probe is the lack of evidence for its metabolic incorporation into RNA. In fact, historical studies attempting to incorporate this compound into the DNA of E. coli and bacteriophage T3 were unsuccessful, suggesting that cellular polymerases may not readily accept this analog.[3] This raises significant questions about its potential for metabolic labeling of RNA.

Furthermore, the development of a bioorthogonal ligation reaction for the cyano group that is efficient and specific within a cellular context remains a major challenge. While various bioorthogonal reactions have been developed, none currently target the cyano group for robust and specific labeling in live cells.[4][5][6][7][8]

cluster_0 Hypothetical Cellular Pathway cluster_1 Required Detection Chemistry 5-CNU This compound (5-CNU) Salvage Pathway Nucleotide Salvage Pathway 5-CNU->Salvage Pathway 5-CNUTP 5-Cyanouridine Triphosphate (5-CNUTP) Salvage Pathway->5-CNUTP RNA Polymerase RNA Polymerase (Incorporation?) 5-CNUTP->RNA Polymerase Nascent RNA Nascent RNA with incorporated 5-CNU (Hypothetical) RNA Polymerase->Nascent RNA Ligation Reaction Novel Bioorthogonal Ligation (To be developed) Nascent RNA->Ligation Reaction Bioorthogonal Probe Bioorthogonal Probe for Cyano Group Bioorthogonal Probe->Ligation Reaction Labeled RNA Labeled RNA Ligation Reaction->Labeled RNA

Caption: Hypothetical workflow for 5-CNU validation.

Comparative Analysis: 5-EU vs. 5-CNU

The following table summarizes the known properties of 5-EU and the hypothesized characteristics of 5-CNU.

Feature5-Ethynyluracil (5-EU)This compound (5-CNU) (Hypothetical)
Probe Size Ethynyl group (-C≡CH)Cyano group (-C≡N) - Smaller
Metabolic Incorporation Readily incorporated into RNA[1][2]Not demonstrated; evidence suggests poor incorporation into DNA[3]
Perturbation Potential Moderate - potential for steric hindranceLower - due to smaller size
Detection Chemistry Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry)Requires development of a novel, efficient, and bioorthogonal ligation for the cyano group
Cytotoxicity Low to moderate, copper catalyst can be toxicUnknown, requires experimental validation
Validation Status Extensively validated and widely usedUnvalidated, requires foundational research

Experimental Roadmap for Validating this compound

To ascertain the viability of 5-CNU as a non-perturbative RNA probe, a systematic experimental approach is necessary.

Part 1: Assessing Metabolic Incorporation

Objective: To determine if 5-CNU is incorporated into cellular RNA.

Methodology:

  • Cell Culture and Labeling: Culture a chosen cell line (e.g., HeLa, HEK293T) in the presence of varying concentrations of 5-CNU for different time periods (e.g., 1, 4, 12, 24 hours). Include 5-EU as a positive control and untreated cells as a negative control.

  • RNA Isolation: Isolate total RNA from the cells using a standard protocol (e.g., TRIzol extraction).

  • Detection of Incorporation:

    • Hypothetical Ligation-based Assay: This would require the prior development of a robust bioorthogonal reaction for the cyano group. If such a reaction were available, one could perform a ligation with a biotinylated probe followed by a dot blot or northern blot with streptavidin-HRP detection.

    • Mass Spectrometry: A more direct and currently feasible approach would be to use liquid chromatography-mass spectrometry (LC-MS) to detect the presence of 5-cyanouridine in the digested RNA samples.

Part 2: Evaluating Cytotoxicity and Perturbation

Objective: To assess the impact of 5-CNU on cell health and global transcription.

Methodology:

  • Cell Viability Assay: Treat cells with a range of 5-CNU concentrations and measure cell viability using an MTT or similar assay. Compare the results to cells treated with 5-EU.

  • Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on cells treated with 5-CNU, 5-EU, and untreated controls. Compare the global gene expression profiles to identify any significant alterations caused by the probes.

Part 3: Development of a Bioorthogonal Detection Chemistry

Objective: To develop a specific and efficient chemical reaction for labeling 5-CNU-containing RNA in a biological context.

Methodology:

This is a significant chemical biology challenge. Potential avenues to explore include:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: While typically involving electron-rich dienophiles, research could explore the possibility of modifying the cyano group or the diene to facilitate an IEDDA reaction.[9][10][11][12]

  • Novel Ligation Chemistries: Exploration of new chemical reactions that are specific to the cyano group and bioorthogonal.

Conclusion: A Call for Foundational Research

While this compound presents a theoretically appealing structure for a minimally perturbative RNA probe due to the small size of its cyano group, its utility is currently entirely speculative. The primary and most significant hurdle is the lack of evidence for its incorporation into nascent RNA by cellular machinery. Furthermore, the absence of a well-established bioorthogonal reaction for the cyano group in a cellular environment poses a substantial challenge for its detection.

In contrast, 5-ethynyluracil remains the validated and reliable choice for metabolic labeling of RNA, supported by a wealth of literature and robust detection methods.

The validation of 5-CNU as a non-perturbative cellular probe would require significant foundational research to overcome these challenges. Should these hurdles be surmounted, 5-CNU could potentially offer a valuable addition to the molecular biologist's toolkit. Until then, it serves as an important reminder of the rigorous validation required when developing new tools for probing the intricate workings of the cell.

References

  • Wiessler, M., Waldeck, W., Kliem, C., Pipkorn, R., & Braun, K. (2010). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. International Journal of Medical Sciences, 7(1), 19–28. [Link]
  • Inverse electron-demand Diels–Alder reaction - Wikipedia. (n.d.).
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1976). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 3(10), 2751–2758. [Link]
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Accounts of Chemical Research, 44(9), 666–676. [Link]
  • Cytotoxicity of compounds 4-6 and 5-FU evaluated in different human cancer cells. a. (n.d.).
  • Tjio, C., & Anseth, K. S. (2021). Bioorthogonal Engineering of Cellular Microenvironments Using Isonitrile Ligations.
  • Hao, Z., Hong, S., Chen, X., & Chen, P. R. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Accounts of Chemical Research, 48(6), 1577–1586. [Link]
  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & Biology, 21(9), 1075–1101. [Link]
  • Bao, C., & Guo, J. (2005). Novel cyanine-AMP conjugates for efficient 5' RNA fluorescent labeling by one-step transcription and replacement of [γ-32P]ATP in RNA structural investigation. Nucleic Acids Research, 33(4), e41. [Link]
  • Al-Husseini, A., & Al-Hajj, M. (2022). Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides. Accounts of Chemical Research, 55(19), 2754–2766. [Link]
  • Wu, B., Eliscovich, C., Yoon, Y. J., & Singer, R. H. (2016). In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines. Methods, 98, 145–156. [Link]
  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels-Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895–4950. [Link]
  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4307–4319. [Link]
  • HighYield T7 Cy5 RNA Labeling Kit (UTP-based) - Jena Bioscience. (n.d.).
  • Wiessler, M., Waldeck, W., Kliem, C., Pipkorn, R., & Braun, K. (2010). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. International Journal of Medical Sciences, 7(1), 19–28. [Link]
  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences of the United States of America, 105(7), 2415–2420. [Link]
  • Determination of Cellular Uptake and Endocytic Pathways - PMC. (n.d.).
  • Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC. (n.d.).
  • Spiegelman, S., Sawyer, R., Nayak, R., Ritzi, E., Stolfi, R., & Martin, D. (1980). Improving the anti-tumor activity of 5-fluorouracil by increasing its incorporation into RNA via metabolic modulation. Proceedings of the National Academy of Sciences of the United States of America, 77(8), 4966–4970. [Link]
  • Spiegelman, S., Sawyer, R., Nayak, R., Ritzi, E., Stolfi, R., & Martin, D. (1980). Improving the anti-tumor activity of 5-fluorouracil by increasing its incorporation into RNA via metabolic modulation. Proceedings of the National Academy of Sciences of the United States of America, 77(8), 4966–4970. [Link]
  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences of the United States of America, 105(41), 15779–15784. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Cyanouracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, I understand that excellence in research extends beyond the bench; it encompasses a profound commitment to safety and environmental stewardship. 5-Cyanouracil, a key heterocyclic building block in pharmaceutical synthesis, demands meticulous handling not only during its use but, just as critically, through its entire lifecycle to final disposal[1]. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring the protection of personnel, facilities, and the environment. Our objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind these essential safety protocols.

Section 1: Hazard Identification and Safety Profile

Understanding the inherent risks of a compound is the foundational step in managing its waste. While the toxicological properties of this compound have not been fully investigated, it is classified as a toxic substance, primarily due to its nitrile group and structural similarity to other biologically active pyrimidines[2]. The primary hazards include acute oral toxicity, skin and eye irritation, and potential irritation of the respiratory system.

The causality here is clear: the presence of the cyano (-C≡N) group means that improper handling, particularly mixing with acids, could theoretically lead to the generation of highly toxic hydrogen cyanide (HCN) gas[3][4]. Therefore, all disposal procedures are designed with a primary goal of preventing such reactions and ensuring the compound is managed within a controlled, regulated waste stream.

For rapid assessment, the key safety and chemical identifiers for this compound are summarized below.

PropertyIdentifierSource
CAS Number 4425-56-3[5]
Molecular Formula C₅H₃N₃O₂
UN Number UN3439[2]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S. (this compound)[2]
Hazard Class 6.1 (Toxic Substances)[2]
Packing Group III[2]
Primary Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Section 2: The Core Principle of Compliant Disposal: Mandated Hazardous Waste Management

The single most critical directive for the disposal of this compound is that it must be treated as a hazardous waste . This is not a discretionary guideline but a regulatory mandate rooted in environmental protection laws such as the Resource Conservation and Recovery Act (RCRA) in the United States, which lists cyanide-containing compounds as hazardous[6].

Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or municipal trash. [2][7] The rationale is twofold:

  • Environmental Toxicity: The compound's ecological effects are not fully known, and its release into waterways could pose a risk to aquatic life[2].

  • Public Infrastructure Risk: As previously noted, the potential for reaction with other chemicals in the sewer system, particularly acids, presents an unacceptable risk of generating toxic gas[6].

Therefore, the only acceptable disposal pathway is through a licensed and approved waste disposal plant or environmental services provider[2][8]. Your institution's Environmental Health and Safety (EHS) office is your primary resource and partner in this process. They will have established procedures and contracts with certified vendors for the collection and disposal of chemical waste.

Section 3: Disposal Decision Workflow

The following diagram outlines the logical decision-making process for correctly segregating different forms of this compound waste. Proper segregation at the point of generation is crucial for safety and cost-effective disposal.

G cluster_form 1. Determine Waste Form cluster_containers 2. Select Appropriate Waste Container cluster_final 3. Final Disposal Stream start Identify this compound Waste For Disposal form_q What is the physical form of the waste? start->form_q solid_waste Unused/Expired Solid this compound or Grossly Contaminated Debris form_q->solid_waste Solid Powder or Contaminated Spill Debris ppe_waste Lightly Contaminated PPE (Gloves, Bench Paper) form_q->ppe_waste Solid Labware sharp_waste Contaminated Sharps (Needles, Scalpels, Glassware) form_q->sharp_waste Sharps solution_waste Solutions Containing this compound (Aqueous or Organic) form_q->solution_waste Liquid solid_container "Hazardous Solid Waste - Nitriles" Securely sealed and labeled container. solid_waste->solid_container ppe_waste->solid_container sharps_container "Hazardous Sharps Waste" Puncture-proof container. sharp_waste->sharps_container liquid_container "Hazardous Liquid Waste - Nitriles" Segregate by solvent (Halogenated/ Non-Halogenated). DO NOT mix with acids. solution_waste->liquid_container

Figure 1. Decision workflow for segregating this compound waste streams.

Section 4: Step-by-Step Protocols for Waste Handling

Adherence to a standardized protocol minimizes exposure and ensures waste is correctly prepared for collection by EHS personnel.

Protocol 1: Preparing Solid this compound Waste for Disposal

This protocol applies to unused or expired pure compounds, as well as spill cleanup materials.

  • Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE, including a lab coat, safety goggles (or a face shield), and nitrile gloves[9].

  • Container Selection: Obtain a designated hazardous solid waste container from your EHS department. This should be a robust, sealable container (e.g., a wide-mouth plastic drum with a screw-top lid).

  • Waste Transfer: Carefully transfer the solid this compound waste into the container. Use a dedicated scoop or spatula. The guiding principle is to avoid creating dust [2]. If transferring a significant amount of powder, perform this action inside a certified chemical fume hood.

  • Labeling: Immediately label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Toxic").

    • The accumulation start date.

  • Storage: Securely close the container. Store it in a designated satellite accumulation area, away from incompatible materials, especially acids[3].

Protocol 2: Managing Contaminated Labware and Solutions
  • Contaminated PPE and Debris: Lightly contaminated items such as gloves, weigh boats, and bench paper should be collected in a lined container designated for solid hazardous waste, separate from regular trash.

  • Contaminated Glassware/Sharps: Disposable sharps (needles, razor blades) and broken glassware contaminated with this compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste[3].

  • Aqueous & Organic Solutions:

    • Solutions containing this compound must be collected in a designated hazardous liquid waste container.

    • Crucially, maintain separate waste streams for halogenated and non-halogenated organic solvents. Do not mix these waste streams.

    • Never pour a solution containing this compound into a waste container that may contain acidic waste. Check the container's label and contents list before adding new waste.

    • Ensure the liquid waste container is properly labeled with all chemical constituents and their approximate concentrations.

Section 5: Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill of solid this compound, follow this procedure:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: If not already working in one, ensure the area is well-ventilated. If the spill is significant, evacuate the area and contact your EHS emergency line.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust[2].

  • Containment & Cleanup:

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep up the material and place it into a designated, sealable container for hazardous solid waste[2].

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.

  • Disposal: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it according to the protocol for solid waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of professional scientific practice. For this compound, this means recognizing its classification as a toxic, nitrile-containing compound that must be disposed of as regulated hazardous waste. By following the principles of hazard awareness, strict waste segregation, proper containerization, and partnership with your institution's EHS department, you uphold the highest standards of safety and environmental responsibility. Never deviate from the core principle: all this compound waste must be collected by a professional hazardous waste management service.

References

  • Massachusetts Institute of Technology (MIT) Environmental Health & Safety. Procedure for Disposing of Hazardous Waste. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Cyanide. [Link]
  • Organic Chemistry Praktikum. (n.d.).
  • Iigo, M., et al. (1987). Irreversible inhibition of dehalogenation of 5-iodouracil by 5-diazouracil and reversible inhibition by this compound. Cancer Research, 30(12), 2937-2941.
  • Quora. (2019). How to dispose of cyanide. [Link]
  • Occupational Safety and Health Administration (OSHA).
  • DC Fine Chemicals. (2025).
  • Ganoksin Orchid. (2008). Safe disposal of cyanide - Jewelry Discussion. [Link]
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. [Link]
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690.
  • WorldOfChemicals. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78145, this compound. [Link]
  • Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]
  • Malet-Martino, M., & Martino, R. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 95, 25-36.
  • University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. [Link]
  • Wang, Y. J., et al. (2007). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Tetrahedron, 63(1), 143-147.
  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690.
  • Cole-Parmer. (n.d.).
  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976.
  • Louisiana State University. (n.d.).
  • ResearchGate. (2025).
  • Utah State University. (n.d.).
  • Rackwitz, J., et al. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. International Journal of Molecular Sciences, 24(10), 8758.
  • Kent State University. (n.d.).
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • Occupational Safety and Health Administration (OSHA). (2024). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. [Link]
  • U.S. Environmental Protection Agency (EPA). (n.d.).
  • Shimp, D. A., & Bauer, J. L. (1991).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. [Link]
  • U.S. Environmental Protection Agency (EPA). (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
  • He, W., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 277, 116838.
  • Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]
  • American Society of Health-System Pharmacists (ASHP). (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

Sources

Navigating the Safe Handling of 5-Cyanouracil: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: In the event of an emergency, including personal exposure or a significant spill of 5-Cyanouracil, immediately contact your institution's Environmental Health and Safety (EHS) office and follow their established emergency protocols.

Researchers and scientists working with this compound, a key building block in the synthesis of antiviral and anticancer agents, must navigate a landscape of potential hazards with precision and foresight.[1] This guide provides essential, immediate safety and logistical information, focusing on the critical role of personal protective equipment (PPE), and offering detailed operational and disposal plans. By understanding the causality behind each procedural step, you can build a self-validating system of safety that protects you, your colleagues, and your research.

Understanding the Hazard Landscape of this compound

This compound is classified as a hazardous substance, and its toxicological properties have not been fully investigated.[2] However, available data indicates that it is harmful if swallowed and can cause skin and serious eye irritation.[2] It is also suspected of causing respiratory irritation.[2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity.

Key Hazard Information for this compound:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity, Oral Harmful if swallowed.Ingestion
Skin Irritation Causes skin irritation upon contact.Skin Contact
Eye Irritation Causes serious eye irritation.Eye Contact
Respiratory Irritation May cause respiratory irritation if inhaled.Inhalation

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. This protocol is designed to minimize exposure through all potential routes.

Hand Protection: The First Line of Defense

Given that skin contact is a primary exposure route, robust hand protection is non-negotiable.

  • Glove Selection: Opt for chemotherapy-tested nitrile gloves. These gloves have undergone rigorous testing to resist permeation by a range of chemicals, including cytotoxic compounds.[3] Standard laboratory gloves may not provide adequate protection.

  • Double Gloving: The practice of wearing two pairs of gloves is strongly recommended.[3] This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. The inner glove should be tucked under the cuff of the lab coat, while the outer glove should go over the cuff.[3]

  • Regular Changes: Gloves should be changed frequently, and immediately if they become contaminated or torn.

Body Protection: Shielding Against Splashes and Spills

A dedicated lab coat is essential, but for handling this compound, a higher level of protection is warranted.

  • Gown Selection: A disposable, back-closing, poly-coated gown is the preferred choice.[3] This design minimizes the risk of frontal contamination and provides a fluid-resistant barrier. Ensure the gown has long sleeves with tight-fitting cuffs.[3]

  • Avoiding Cross-Contamination: Never wear your dedicated lab coat or gown outside of the designated handling area. This prevents the spread of potential contamination to common spaces.

Eye and Face Protection: A Critical Barrier

The risk of splashes or aerosol generation necessitates comprehensive eye and face protection.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[2] Standard safety glasses with side shields do not offer sufficient protection against splashes.

  • Face Shield: For procedures with a higher risk of splashing, such as reconstituting the powder or handling larger quantities, a full-face shield should be worn in conjunction with safety goggles.[4]

Respiratory Protection: Guarding Against Inhalation

Given that this compound can cause respiratory irritation, appropriate respiratory protection is crucial, especially when handling the powdered form.[2]

  • Respirator Selection: A NIOSH-certified N95 respirator is the minimum requirement when handling powdered this compound outside of a certified chemical fume hood or biological safety cabinet.[3]

  • Fit Testing: Ensure your respirator has been properly fit-tested to provide a secure seal. An improper fit can render the respirator ineffective.[3]

Operational Plan: Donning and Doffing of PPE

The order in which you put on and take off your PPE is as important as the equipment itself. A systematic approach prevents cross-contamination.

Donning PPE Workflow

PPE_Donning start Start shoe_covers 1. Shoe Covers start->shoe_covers hair_cover 2. Hair Cover shoe_covers->hair_cover goggles 3. Goggles/Face Shield hair_cover->goggles respirator 4. N95 Respirator goggles->respirator gown 5. Gown respirator->gown inner_gloves 7. Inner Gloves (under cuff) gown->inner_gloves outer_gloves 6. Outer Gloves end Ready for Handling outer_gloves->end inner_gloves->outer_gloves PPE_Doffing start Start Doffing shoe_covers_outer 1. Remove Outer Shoe Covers (if applicable) start->shoe_covers_outer outer_gloves 2. Remove Outer Gloves shoe_covers_outer->outer_gloves gown 3. Remove Gown outer_gloves->gown inner_gloves 4. Remove Inner Gloves gown->inner_gloves wash_hands1 5. Wash Hands inner_gloves->wash_hands1 goggles 6. Remove Goggles/Face Shield wash_hands1->goggles hair_cover 7. Remove Hair Cover goggles->hair_cover respirator 8. Remove Respirator hair_cover->respirator shoe_covers_inner 9. Remove Inner Shoe Covers respirator->shoe_covers_inner wash_hands2 10. Wash Hands Thoroughly shoe_covers_inner->wash_hands2 end Doffing Complete wash_hands2->end

Caption: A systematic process for the safe removal and disposal of PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is a critical step in the safety lifecycle. [2]All waste generated from handling this compound should be considered hazardous. [5]

Waste Segregation and Collection
  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers, respirator), contaminated lab supplies (e.g., weigh boats, pipette tips), and any unused this compound powder must be collected in a designated, clearly labeled hazardous waste container. [5]This container should be a rigid, leak-proof container with a secure lid.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain. [2]* Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste. [6]

Labeling and Storage

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." [7]Store these containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.

Final Disposal

Arrange for the collection and disposal of your hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. [8]

Emergency Procedures: Spill Response

In the event of a this compound spill, a swift and systematic response is crucial to minimize exposure and environmental contamination.

Spill Cleanup Workflow

Spill_Cleanup spill Spill Occurs evacuate 1. Evacuate and Secure the Area spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain the Spill ppe->contain absorb 4. Absorb the Spill contain->absorb collect 5. Collect Contaminated Materials absorb->collect decontaminate 6. Decontaminate the Area collect->decontaminate dispose 7. Dispose of all Waste as Hazardous decontaminate->dispose report 8. Report the Incident dispose->report end Spill Cleanup Complete report->end

Caption: A procedural flowchart for responding to a this compound spill.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area. [9]2. Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described above, including double gloves, a disposable gown, safety goggles, a face shield, and an N95 respirator. [9]3. Contain the Spill: For a liquid spill, create a dike around the spill using an absorbent material to prevent it from spreading. [10]For a powder spill, gently cover it with a damp paper towel to prevent it from becoming airborne. [9]4. Absorb the Spill: Use an appropriate absorbent material, such as a chemical spill pillow or vermiculite, to absorb the spill. [10]5. Collect Contaminated Materials: Carefully scoop up the absorbed material and any contaminated debris and place it in a designated hazardous waste container. [10]6. Decontaminate the Area: Clean the spill area with a detergent solution, followed by a rinse with water. [9]All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of all Waste as Hazardous: All materials used in the cleanup, including PPE, must be disposed of as hazardous waste. [9]8. Report the Incident: Report the spill to your supervisor and your institution's EHS department, even if it is a minor spill.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, ensuring their personal safety and the integrity of their work environment. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution-specific training and standard operating procedures.

References

  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6).
  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. HALYARD.
  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
  • Safe Handling of Hazardous Drugs. Cancer Care Ontario.
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. NHS.
  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety.
  • Guide for Chemical Spill Response. American Chemical Society.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Spill Control/Emergency Response. University of Oklahoma Health Sciences Center.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • procedure for disposing of hazardous waste. Massachusetts Institute of Technology.
  • PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. SUNY College of Optometry.
  • The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. National Center for Biotechnology Information.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyanouracil
Reactant of Route 2
5-Cyanouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.